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  • Product: Tyr-Lys
  • CAS: 54925-88-1

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what is the biological function of Tyr-Lys dipeptide

An In-depth Technical Guide to the Biological Function of the Tyr-Lys Dipeptide Abstract The dipeptide Tyrosyl-L-lysine (Tyr-Lys or YK) is an endogenous metabolite found in Homo sapiens[1] that is gaining significant att...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Function of the Tyr-Lys Dipeptide

Abstract

The dipeptide Tyrosyl-L-lysine (Tyr-Lys or YK) is an endogenous metabolite found in Homo sapiens[1] that is gaining significant attention within the scientific community. Composed of the aromatic amino acid tyrosine and the basic amino acid lysine, this simple biomolecule transcends its role as a mere protein building block, exhibiting distinct and potent biological activities. This guide synthesizes the current understanding of Tyr-Lys, detailing its core functions as a potent antioxidant and a modulator of metabolic hormone secretion. We will explore its mechanisms of action, from cellular uptake to the initiation of signaling cascades, and provide detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and nutraceutical potential of this bioactive peptide.

Dipeptides, the simplest peptide structures, are increasingly recognized not just as intermediates of protein digestion but as functional signaling molecules with specific physiological properties that differ from their constituent amino acids[2][3]. Tyr-Lys is a prime example of such a molecule. It is formed through a peptide bond between the carboxyl group of a tyrosine residue and the amino group of a lysine residue.

The unique combination of tyrosine's phenolic side chain and lysine's positively charged ε-amino group at physiological pH underpins its chemical properties and biological functions. Tyrosine is a well-established redox-active amino acid, capable of donating a hydrogen atom to neutralize free radicals, while lysine's cationic nature can facilitate interactions with negatively charged cell membranes or protein domains[4][5]. As a naturally occurring metabolite[1], its presence in human tissues suggests an intrinsic role in physiological homeostasis.

Core Biological Functions of Tyr-Lys

Current research has illuminated two primary functions of the Tyr-Lys dipeptide: potent antioxidant activity and significant regulation of glucagon-like peptide-1 (GLP-1) secretion.

Potent Antioxidant Properties

A substantial body of evidence highlights that dipeptides containing tyrosine or other redox-active amino acids (Trp, Cys, Met) are powerful antioxidants[2][3]. The antioxidant capacity of these peptides is primarily driven by their ability to act as radical scavengers, donating an electron or hydrogen atom to neutralize reactive oxygen species (ROS)[6].

Mechanism of Action: The phenolic hydroxyl group on the tyrosine side chain is the active moiety. It can donate a hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical on the tyrosine residue, which is resonance-stabilized and less reactive, thus terminating the radical chain reaction. Studies have consistently shown that the presence of Tyr, Trp, Cys, or Met residues is the dominant driving force for the radical scavenging activity of dipeptides[6]. Furthermore, the position of the tyrosine residue is crucial; dipeptides with Tyr at the N-terminus often exhibit stronger antioxidant activities than those with it at the C-terminus[3][6].

Regulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Perhaps one of the most compelling functions of Tyr-Lys is its role as a secretagogue for GLP-1. GLP-1 is an incretin hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a critical role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon release, and promoting satiety[7].

A comprehensive analysis of a dipeptide library identified Tyr-Lys (YK) as one of twelve dipeptides that induce reproducible and concentration-dependent GLP-1 release from the murine enteroendocrine GLUTag cell line[7][8]. This finding positions Tyr-Lys as a potential modulator of metabolic function, with implications for conditions like type 2 diabetes and obesity[9]. The ability of enteroendocrine cells to sense the dipeptide structure, rather than just its constituent amino acids, points to a specific recognition mechanism[7].

Molecular Mechanisms of Action

The biological effects of Tyr-Lys are predicated on its ability to be absorbed by cells and interact with specific cellular machinery.

Cellular Uptake and Transport

For Tyr-Lys to exert its intracellular effects, such as influencing L-cell signaling, it must first cross the cell membrane. Studies on various cell types, including Chinese Hamster Ovary (CHO) cells, have shown that di- and tripeptides are taken up intact by specific transporters[10]. The primary candidates for this process are the peptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2), which are known to be expressed in the intestine. Once inside the cell, dipeptides are typically subject to rapid hydrolysis by cytosolic peptidases into their constituent amino acids, which can then be utilized or exported[10].

Putative Signaling Pathway for GLP-1 Release

The precise receptor that Tyr-Lys engages on the surface of enteroendocrine L-cells to trigger GLP-1 secretion is still under investigation. However, based on the known mechanisms for other nutrient-sensing peptides, a plausible pathway involves a G-protein coupled receptor (GPCR), such as the calcium-sensing receptor (CaSR), which is known to be activated by amino acids and peptides.

Activation of such a receptor would likely lead to the stimulation of Phospholipase C (PLC), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would then trigger the release of calcium (Ca²⁺) from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration. This calcium influx is the primary trigger for the fusion of GLP-1-containing granules with the plasma membrane, resulting in hormone secretion.

Tyr_Lys_GLP1_Pathway TyrLys Tyr-Lys Dipeptide GPCR GPCR (e.g., CaSR) TyrLys->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Ca_increase ↑ Cytosolic Ca²⁺ Ca_release->Ca_increase Vesicle GLP-1 Vesicle Ca_increase->Vesicle Triggers Fusion Secretion GLP-1 Secretion Vesicle->Secretion

Caption: Putative signaling pathway for Tyr-Lys-induced GLP-1 secretion in enteroendocrine L-cells.

Research and Therapeutic Implications

The dual functionality of Tyr-Lys opens promising avenues for its application in both pharmaceutical and nutraceutical contexts.

  • Metabolic Disorders: As a GLP-1 secretagogue, Tyr-Lys and its derivatives represent a novel class of molecules for the treatment of type 2 diabetes and obesity. Targeting the body's own incretin system is a validated therapeutic strategy, and peptide-based drugs offer high specificity and potentially fewer off-target effects[11].

  • Nutraceuticals and Functional Foods: Food-derived bioactive peptides are of great interest for their health-promoting properties[9]. The antioxidant and metabolic benefits of Tyr-Lys suggest its potential as a high-value ingredient in functional foods or dietary supplements designed to combat oxidative stress and support metabolic health.

  • Oncology: While direct evidence for Tyr-Lys is pending, studies on related dipeptides like Tyr-Tyr have shown selective cytotoxic activity against tumor cells[12]. This warrants further investigation into the potential anticancer properties of Tyr-Lys.

Methodologies for Studying Tyr-Lys Function

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and functional characterization of the Tyr-Lys dipeptide.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Lys

This protocol describes a standard Fmoc-based SPPS workflow for synthesizing Tyr-Lys-amide, a common modification to improve stability.

Rationale: SPPS allows for the efficient and controlled assembly of a peptide chain on a solid support (resin), simplifying purification by allowing excess reagents to be washed away after each step[13]. Fmoc chemistry is preferred for its mild deprotection conditions.

Step-by-Step Methodology:

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (substitution ~0.5 mmol/g) in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. React for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (3x).

  • Lysine Coupling: In a separate tube, pre-activate Fmoc-Lys(Boc)-OH (3 equivalents relative to resin substitution) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash: Wash the resin as described in step 2. Perform a Kaiser test to confirm complete coupling (beads should remain colorless/yellow).

  • Second Deprotection: Repeat the Fmoc deprotection step (step 2) to expose the alpha-amino group of the newly coupled lysine.

  • Tyrosine Coupling: Pre-activate and couple Fmoc-Tyr(tBu)-OH using the same method as in step 3.

  • Final Deprotection: Repeat the Fmoc deprotection step (step 2) one last time.

  • Cleavage and Side-Chain Deprotection: Wash the resin with Dichloromethane (DCM) and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% Water) and react for 2-3 hours at room temperature.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect1 Couple_Lys 3. Couple Fmoc-Lys(Boc)-OH Deprotect1->Couple_Lys Wash1 Wash Couple_Lys->Wash1 Deprotect2 4. Fmoc Deprotection Wash1->Deprotect2 Couple_Tyr 5. Couple Fmoc-Tyr(tBu)-OH Deprotect2->Couple_Tyr Wash2 Wash Couple_Tyr->Wash2 Deprotect3 6. Final Fmoc Deprotection Wash2->Deprotect3 Cleave 7. Cleave & Deprotect (TFA Cocktail) Deprotect3->Cleave Purify 8. Purify (RP-HPLC) Cleave->Purify Verify 9. Verify (Mass Spec) Purify->Verify End End: Pure Tyr-Lys Peptide Verify->End

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of Tyr-Lys.

Protocol: In Vitro GLP-1 Secretion Assay

This protocol outlines a method to quantify the effect of Tyr-Lys on GLP-1 secretion from an enteroendocrine cell line.

Rationale: The GLUTag cell line is a well-established model for studying the physiology of intestinal L-cells and the mechanisms of GLP-1 release[7]. An ELISA-based readout provides a sensitive and specific method for quantifying the secreted hormone.

Step-by-Step Methodology:

  • Cell Culture: Culture murine GLUTag cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach 80-90% confluency[7].

  • Seeding: Seed the GLUTag cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Starvation & Wash: The next day, gently wash the cells twice with a serum-free buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBB).

  • Stimulation: Add KRBB containing different concentrations of the synthesized Tyr-Lys dipeptide (e.g., 0, 0.1, 0.5, 1, 2, 5 mM) to the wells. Include a positive control (e.g., 10 mM L-Glutamine) and a negative control (buffer only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes.

  • Supernatant Collection: Carefully collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) immediately.

  • Quantification: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion data to the protein content of the cells in each well (measured via a BCA assay) or express as a fold-change over the negative control.

Quantitative Data Summary

The biological activity of Tyr-Lys is dose-dependent. The following table summarizes representative data from functional assays.

Biological ActivityAssay SystemConcentration RangeObserved EffectReference
GLP-1 Secretion Murine GLUTag Cells1 - 5 mg/mLConcentration-dependent increase in GLP-1 release, with >1.5-fold increase over control.[7][8]
Antioxidant Capacity ABTS Radical ScavengingN/A (Comparative)Tyr-containing dipeptides show high activity, often comparable to or exceeding Trolox standards.[3][6]
Antioxidant Capacity ORAC AssayN/A (Comparative)Tyr-containing dipeptides show high activity.[3][6]

Conclusion and Future Directions

The Tyr-Lys dipeptide is an emerging bioactive molecule with significant potential. Its well-defined roles in antioxidant defense and metabolic regulation through GLP-1 secretion provide a strong foundation for further research and development. Key future directions should include:

  • Receptor Deconvolution: Unambiguously identifying the specific cell surface receptor(s) responsible for mediating the GLP-1 secreting effects of Tyr-Lys.

  • In Vivo Efficacy: Translating the in vitro findings into animal models of metabolic disease to assess its therapeutic potential for diabetes and obesity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Tyr-Lys to optimize potency, stability, and bioavailability for drug development.

  • Broader Functional Screening: Investigating other potential biological activities, such as antihypertensive or immunomodulatory effects, which are common among bioactive peptides.

By continuing to explore the multifaceted functions of this simple yet powerful dipeptide, the scientific community can unlock new strategies for therapeutic intervention and health promotion.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7021820, Lys-Tyr. [Link]

  • Braco, L., & Paolillo, L. (1987). Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys). PubMed. [Link]

  • Miyazawa, T. (2020). Biological Functions of Antioxidant Dipeptides. Journal of Nutritional Science and Vitaminology. [Link]

  • Ito, R., et al. (2023). Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis. Biochemical and Biophysical Research Communications. [Link]

  • Poznański, J., & Sluchanko, N. N. (2023). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]

  • Ito, R., et al. (2023). Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). [Link]

  • da Silva, A. R., et al. (2020). Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells. Request PDF on ResearchGate. [Link]

  • Gogl, G., et al. (2020). Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays. STAR Protocols. [Link]

  • Schröder, M., et al. (2019). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal. [Link]

  • Miyazawa, T. (2020). Biological Functions of Antioxidant Dipeptides. SciSpace. [Link]

  • Solares, I., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Scholarly Community Encyclopedia. [Link]

  • Marks, M. S., et al. (1995). Protein Targeting by Tyrosine- and Di-leucine-based Signals: Evidence for Distinct Saturable Components. The Journal of Cell Biology. [Link]

  • Ahrer, K., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals. [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. [Link]

  • Galle, A., et al. (2011). Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta. ResearchGate. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry. [Link]

  • Geva, A., et al. (2014). Using Synthetic Peptides for Exploring Protein-Protein Interactions in the Assembly of the NADPH Oxidase Complex. Springer Nature Experiments. [Link]

  • Zheng, L., et al. (2016). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Journal of Functional Foods. [Link]

  • An, H., & Lee, Y. (2019). Site-Selective Lysine Reactions Guided by Protein–Peptide Interaction. Bioconjugate Chemistry. [Link]

  • dos Santos, A. P. A., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. International Journal of Molecular Sciences. [Link]

  • Avilés, F. J., et al. (1982). Interaction of DNA with lysine-rich polypeptides and proteins. The influence of polypeptide composition and secondary structure. PubMed. [Link]

  • Kumar, A., et al. (2010). Arginine and Lysine interactions with π residues in metalloproteins. BMC Structural Biology. [Link]

  • Mollica, M. P., et al. (2021). The Role of Bioactive Peptides in Diabetes and Obesity. Molecules. [Link]

Sources

Exploratory

The Dipeptide Tyr-Lys: A Technical Guide to its Synthesis, Properties, and Applications

An In-depth Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the dipeptide Tyrosyl-lysine (Tyr-Lys; YK), a molecule of significant interest in bi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Tyrosyl-lysine (Tyr-Lys; YK), a molecule of significant interest in biochemical research and pharmaceutical development. While the precise historical account of its initial discovery and synthesis is not prominently documented in modern literature, its importance is evident through its application as a model compound for studying protein interactions, its potential as a therapeutic agent, particularly in cardiovascular medicine, and its use in advanced drug delivery systems. This document details the standard methodology for its chemical synthesis, outlines its key physicochemical properties, and explores its established and emerging applications, with a focus on the underlying scientific principles.

Introduction to Tyrosyl-lysine

Tyrosyl-lysine, also known by the single-letter code YK, is a dipeptide composed of two alpha-amino acids, L-tyrosine and L-lysine, joined by a peptide bond.[1] The structure features the phenolic side chain of tyrosine and the primary ε-amino group of the lysine side chain, which confer distinct chemical properties and biological functionalities. It exists as a white to off-white powder and is classified as a metabolite.[2][3] Its IUPAC name is (2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid.[3] The presence of both aromatic and basic functional groups makes it a versatile molecule in various biological and chemical contexts.

Physicochemical and Spectrometric Data

The fundamental properties of L-Tyrosyl-L-lysine are critical for its application in experimental settings. These data are essential for dosage calculations, analytical characterization, and predicting its behavior in physiological environments.

PropertyValueSource
CAS Number 54925-88-1
Molecular Formula C₁₅H₂₃N₃O₄[3]
Molecular Weight 309.36 g/mol [3]
Monoisotopic Mass 309.16885622 Da[3]
Appearance White to off-white powder[2]
Purity Typically ≥95%[2]
Storage 2–8°C (short-term), -20°C (long-term)[2]
Hydrogen Bond Donors 5[4]
Hydrogen Bond Acceptors 6[4]
Rotatable Bond Count 9[4]

Characterization of Tyr-Lys is routinely performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. NMR spectra can be used to specifically identify the protons of both the tyrosine and lysine residues, with distinct shifts observed upon interaction with other molecules.[2]

History and Synthesis

While a seminal publication detailing the first-ever synthesis of Tyrosyl-lysine is not readily apparent in contemporary databases, its production is now standard and relies on well-established techniques in peptide chemistry. The primary method for synthesizing Tyr-Lys and other peptides is Solid-Phase Peptide Synthesis (SPPS) , a methodology pioneered by Bruce Merrifield.[1]

The Principle of Fmoc-Based Solid-Phase Peptide Synthesis

The most common strategy for SPPS is the Fmoc/tBu approach. This method involves building the peptide chain from the C-terminus to the N-terminus on an insoluble resin support. The key principles are:

  • Nα-Amino Protection: The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]

  • Side-Chain Protection: Reactive side chains are protected by acid-labile groups, such as tert-butyl (tBu) for the hydroxyl group of tyrosine and tert-butyloxycarbonyl (Boc) for the ε-amino group of lysine.[5]

  • Stepwise Assembly: The synthesis occurs in cycles of deprotection and coupling, allowing for the sequential addition of amino acids.

  • Simplified Purification: Because the growing peptide is anchored to a solid support, excess reagents and by-products can be easily washed away after each step.[1]

The diagram below illustrates the general workflow for the synthesis of Tyrosyl-lysine using this method.

SPPS_Workflow_Tyr_Lys Resin Start: Lys(Boc)-Wang Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Step 1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Tyr_Coupling Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA in DMF) Wash1->Tyr_Coupling Step 2 Wash2 Wash (DMF, DCM) Tyr_Coupling->Wash2 Fmoc_Deprotection2 Final Fmoc Deprotection (20% Piperidine in DMF) Wash2->Fmoc_Deprotection2 Step 3 Wash3 Wash & Dry Resin Fmoc_Deprotection2->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O Cocktail) Wash3->Cleavage Step 4 Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Step 5 Final_Product Final Product: H-Tyr-Lys-OH Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of Tyr-Lys.

Detailed Experimental Protocol: Synthesis of H-Tyr-Lys-OH

This protocol describes the manual synthesis of H-Tyr-Lys-OH on a 0.1 mmol scale using the Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-Lys(Boc)-Wang resin (or similar, pre-loaded with the C-terminal amino acid)

  • Fmoc-Tyr(tBu)-OH

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)[1]

  • Ice-cold diethyl ether

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Resin Preparation:

    • Weigh the appropriate amount of Fmoc-Lys(Boc)-Wang resin for a 0.1 mmol synthesis scale into a fritted reaction vessel.

    • Swell the resin in DMF for at least 30 minutes, then drain the solvent.[3]

  • Fmoc Deprotection (Cycle 1):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 10-20 minutes to remove the Fmoc group from the lysine residue.[6]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.[7]

  • Amino Acid Coupling (Tyrosine):

    • In a separate vial, dissolve 5 equivalents of Fmoc-Tyr(tBu)-OH and 4.9 equivalents of HBTU in DMF.

    • Add 10 equivalents of DIPEA to the mixture to activate the amino acid. Allow it to pre-activate for 5-10 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction for 1-2 hours at room temperature. A Kaiser test can be performed to confirm the completion of the coupling.[1]

    • Drain the coupling solution and wash the resin with DMF and DCM as before.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step (Step 2) to remove the Fmoc group from the newly added tyrosine residue.

  • Cleavage and Side-Chain Deprotection:

    • After the final wash and drying of the resin, add the freshly prepared cleavage cocktail (TFA/TIS/H₂O).[1]

    • Agitate the mixture for 2-3 hours at room temperature in a fume hood. This step cleaves the completed dipeptide from the resin and removes the Boc and tBu protecting groups from the side chains.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Lyophilize the crude product to obtain a dry powder.

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) and purify using a preparative RP-HPLC system with a C18 column. Collect fractions containing the pure Tyr-Lys dipeptide.[1]

    • Lyophilize the pure fractions to yield the final H-Tyr-Lys-OH product.

Key Applications and Mechanisms of Action

Tyrosyl-lysine serves as a valuable tool in several areas of scientific research due to its specific biochemical properties.

Angiotensin-Converting Enzyme (ACE) Inhibition

A significant area of interest for Tyr-Lys is its potential role in cardiovascular health as an inhibitor of Angiotensin-Converting Enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAAS), which regulates blood pressure. It converts angiotensin I into angiotensin II, a potent vasoconstrictor.[8][9] By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[9][[“]]

The mechanism by which Tyr-Lys inhibits ACE is believed to involve its interaction with the enzyme's active site. Studies have identified that both tyrosine and lysine residues are essential components of the ACE active site, making a dipeptide composed of these two amino acids a logical candidate for competitive inhibition.[11] The Tyr-Lys dipeptide can bind to the active site, preventing the natural substrate, angiotensin I, from being processed.

ACE_Inhibition cluster_0 Normal ACE Function cluster_1 Inhibition by Tyr-Lys AngI Angiotensin I ACE ACE Active Site Tyr Lys AngI->ACE:f0 Binds AngII Angiotensin II (Vasoconstrictor) ACE:f0->AngII Converts TyrLys Tyr-Lys Dipeptide ACE2 ACE Active Site Tyr Lys TyrLys->ACE2:f0 Binds & Blocks Blocked No Angiotensin II Production ACE2:f0->Blocked

Caption: Hypothesized mechanism of ACE inhibition by Tyr-Lys.

Drug Delivery and Biotechnology

The unique chemical structure of Tyr-Lys makes it suitable for applications in drug delivery. Its ability to self-assemble into nanostructures is being explored as a method to enhance the delivery of therapeutic agents across biological barriers, potentially improving site-specific absorption.[2]

In biotechnology, Tyr-Lys is frequently used as a model compound to study the fundamental principles of protein-protein and peptide-protein interactions.[2] Understanding how this relatively simple dipeptide interacts with larger biomolecules can inform the design of more complex and effective biopharmaceuticals.

Food Science and Biomarker Discovery

Tyrosyl-lysine has been detected in several food products, including chicken and pork.[12] This has led to research into its potential as a biomarker for the consumption of these specific foods.[12]

Conclusion

Tyrosyl-lysine (Tyr-Lys) is a dipeptide of considerable scientific utility. While its early history is not prominently detailed, its modern synthesis via solid-phase peptide synthesis is a robust and well-understood process. Its value lies in its diverse applications, from serving as a model system in fundamental biochemical studies to its potential as a therapeutic ACE inhibitor for managing hypertension. The continued exploration of Tyr-Lys and similar peptides will undoubtedly contribute to advancements in drug development, biotechnology, and food science.

References

  • Peptide Synthesis. (2025, October 5). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • Tyr-Lys | C15H23N3O4 | CID 7021830. (n.d.). PubChem - NIH. Retrieved March 15, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem. Retrieved March 15, 2026, from [Link]

  • Synthesis of enzymatically crosslinkable peptide-poly(L-lysine) conjugate and creation of bio-inspired hybrid fibers. (2004, May 17). PubMed. Retrieved March 15, 2026, from [Link]

  • L-Tyrosyl-L-lysine. (n.d.). CAS Common Chemistry. Retrieved March 15, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 15, 2026, from [Link]

  • Biochemical Characterization of the Lysine Acetylation of Tyrosyl-tRNA Synthetase in Escherichia coli. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Fig. S1. NMR spectra of (a) an aqueous solution of Tyr-Lys (1 mM) and... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Identification of essential tyrosine and lysine residues in angiotensin converting enzyme: evidence for a single active site. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. (2024, April 18). Journal of the American Chemical Society. Retrieved March 15, 2026, from [Link]

  • Showing Compound Tyrosyl-Lysine (FDB112113). (2020, April 6). FooDB. Retrieved March 15, 2026, from [Link]

  • Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys). (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. (2021, August 23). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells. (2025, August 6). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (S - MR. (2021, April 26). Retrieved March 15, 2026, from [Link]

  • Lys-Tyr | C15H23N3O4 | CID 7021820. (n.d.). PubChem - NIH. Retrieved March 15, 2026, from [Link]

  • An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Biochemical and biophysical characterization of Lys/Tyr targeting... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Tyrosine. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Synthesis and molecular modeling of a lisinopril-tryptophan analogue inhibitor of angiotensin I-converting enzyme. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Tyrosine Lysine dipeptide | C15H23N3O4 | CID 19786231. (n.d.). PubChem - NIH. Retrieved March 15, 2026, from [Link]

  • Angiotensin-converting enzyme inhibitory peptides and isoflavonoids from soybean [Glycine max (L.) Merr.]. (2022, November 24). PMC. Retrieved March 15, 2026, from [Link]

  • What Is Lisinopril's Mechanism of Action? Here's How It Works. (2024, January 2). GoodRx. Retrieved March 15, 2026, from [Link]

  • Synthesis and Characterization of Model Compounds of the Lysine Tyrosyl Quinone Cofactor of Lysyl Oxidase. (2003, April 29). Journal of the American Chemical Society - ACS Publications. Retrieved March 15, 2026, from [Link]

  • An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Mechanism Of Action For Lisinopril. (n.d.). Consensus Academic Search Engine. Retrieved March 15, 2026, from [Link]

  • Synthesis of oligomeric L-lysine peptides by the solid-phase method. (1969, January 1). ACS Publications. Retrieved March 15, 2026, from [Link]

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Foundational

Physicochemical Profiling of Tyrosyl-Lysine (Tyr-Lys): A Comprehensive Technical Guide

Executive Summary Tyrosyl-lysine (YK) is a biologically active dipeptide composed of L-tyrosine and L-lysine. In pharmaceutical development, it serves as a critical model compound for studying protein interactions, a bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tyrosyl-lysine (YK) is a biologically active dipeptide composed of L-tyrosine and L-lysine. In pharmaceutical development, it serves as a critical model compound for studying protein interactions, a biomarker for specific metabolic conditions, and a substrate with high binding affinity to the Angiotensin-Converting Enzyme (ACE)[1]. For drug development professionals, understanding the physicochemical properties of YK—specifically its ionization dynamics, lipophilicity, and membrane permeability—is paramount. This whitepaper provides an authoritative analysis of YK’s physicochemical profile, complete with self-validating experimental protocols for characterizing highly hydrophilic peptides.

Core Physicochemical Parameters

The fundamental properties of Tyrosyl-lysine dictate its pharmacokinetic behavior, formulation stability, and route of administration. The extreme hydrophilicity (XLogP3 = -3.3) indicates that passive transcellular diffusion across lipid bilayers is negligible, necessitating active transport or alternative delivery strategies such as iontophoresis[2].

PropertyValueReference
Molecular Formula C₁₅H₂₃N₃O₄[2]
Molecular Weight 309.36 g/mol [2]
Monoisotopic Mass 309.1688 Da[2]
XLogP3 (Lipophilicity) -3.3[2]
Topological Polar Surface Area (TPSA) 139 Ų[2]

Ionization Dynamics and pH-Dependent Reactivity

The reactivity, conformation, and target-binding affinity of YK are fundamentally governed by its multiple ionizable centers. The ionization states of the Tyrosine (Tyr) and Lysine (Lys) residues dictate its interaction pathways[1]:

  • C-terminal Carboxyl (Lys): pKa ~ 3.0

  • N-terminal Amine (Tyr): pKa ~ 8.0

  • Phenolic Hydroxyl (Tyr): pKa ~ 10.1

  • ε-Amine (Lys): pKa ~ 10.5

At physiological pH (7.4), the dipeptide exists predominantly as a cation with a net charge of +1 (deprotonated carboxyl group, protonated amines). This specific charge distribution is responsible for its high binding affinity to the negatively charged pockets of ACE[1]. At pH 9 and above, the deprotonation of the lysine ε-amine enhances its nucleophilicity, facilitating acyl transfer and bioconjugation reactions[1].

Ionization pH3 pH3 pH7 Physiological (pH 7.4) Net Charge: +1 Deprotonated: C-term COO- Protonated: Amines pH3->pH7 pKa ~3.0 (COOH -> COO-) pH10 pH10 pH7->pH10 pKa ~10.1-10.5 (Tyr-OH, Lys-NH3+)

pH-dependent ionization states and net charge transitions of Tyrosyl-Lysine.

Membrane Permeability and Iontophoretic Transport

Because YK is highly hydrophilic, it cannot cross the stratum corneum or cellular membranes via passive diffusion. However, its +1 net charge at physiological pH makes it an excellent candidate for transdermal iontophoresis.

Studies on cationic dipeptides demonstrate that the iontophoretic mobility of YK derivatives (e.g., H-Tyr-Lys-NH₂) across biomimetic and skin membranes is approximately 1.46 × 10⁻⁴ cm²·s⁻¹·V⁻¹[3]. During iontophoresis, the applied electrical field drives the positively charged peptide through the aqueous pores of the membrane. The efficiency of this transport is directly correlated to the peptide's hydrodynamic radius and its ability to compete with background electrolytes (like Na⁺) to carry the electrical current[3].

Experimental Methodology: Self-Validating Protocol for LogD Determination

To accurately profile a highly hydrophilic peptide like YK, traditional UV-based shake-flask methods are insufficient due to negligible partitioning into the octanol phase. As an application standard, we employ a miniaturized shake-flask method coupled with LC-MS/MS.

Workflow N1 Tyrosyl-Lysine (YK) Sample Preparation N2 Potentiometric Titration (pKa & pI Determination) N1->N2 Aqueous Buffer N3 LC-MS/MS Shake-Flask (LogP / LogD Profiling) N1->N3 Octanol/Water N4 Iontophoretic Assay (Transport Mobility) N1->N4 Biomimetic Membrane N5 Data Integration: Physicochemical & PK Profile N2->N5 N3->N5 N4->N5

Experimental workflow for the physicochemical characterization of Tyrosyl-Lysine.

Protocol Causality & Rationale

Given the extreme hydrophilicity of YK, UV-Vis spectroscopy yields high signal-to-noise ratios in the octanol phase. LC-MS/MS provides the necessary sensitivity to detect trace amounts of YK. Furthermore, pre-saturation of both phases is critical to prevent volume shifts during partitioning, which would otherwise skew the concentration gradient.

Self-Validation Mechanism

The protocol integrates a strict mass-balance validation step. By quantifying the peptide in both the aqueous and organic phases and comparing the sum to the initial spiked concentration, we account for non-specific binding to the microcentrifuge tube walls. An isotopically labeled internal standard (¹³C-YK) is used to correct for matrix effects during ionization.

Step-by-Step Execution
  • Phase Pre-Saturation: Vigorously mix equal volumes of 10 mM phosphate buffer (pH 7.4) and n-octanol for 24 hours at 25°C. Allow phases to separate completely.

  • Sample Spiking: Spike the pre-saturated aqueous buffer with 10 µM of YK and 1 µM of ¹³C-YK (Internal Standard).

  • Partitioning: Transfer 500 µL of the spiked aqueous phase and 500 µL of the saturated octanol phase into a low-bind 1.5 mL microcentrifuge tube.

  • Equilibration: Agitate at 300 RPM on a thermoshaker at 25°C for 60 minutes. Crucial: Do not exceed 300 RPM to avoid forming stable micro-emulsions.

  • Phase Separation: Centrifuge at 10,000 × g for 15 minutes.

  • Extraction & Dilution:

    • Octanol Phase: Carefully extract 50 µL from the upper layer. Dilute 1:10 in LC-MS grade methanol to enhance ionization.

    • Aqueous Phase: Extract 50 µL from the lower layer. Dilute 1:1000 in ultrapure water.

  • LC-MS/MS Quantification: Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the [M+H]⁺ transition at m/z 310.17[2].

  • Validation & Calculation: Compute the mass balance: (Mass_aq + Mass_oct) / Mass_initial. If recovery is < 95%, discard the batch. Calculate LogD as Log10([YK]_oct / [YK]_aq).

Conclusion

The physicochemical profile of Tyrosyl-lysine—characterized by its high hydrophilicity, multiple ionizable states, and specific charge distribution at physiological pH—makes it a unique candidate for targeted biopharmaceuticals. While its low LogP restricts passive oral absorption, its precise pKa values and resulting iontophoretic mobility open viable pathways for active transdermal delivery and enzyme-targeted therapies.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Exploratory

The Structural and Conformational Dynamics of the Tyr-Lys Dipeptide: A Technical Guide for Drug Development

Executive Summary The Tyrosine-Lysine (Tyr-Lys) dipeptide is a structurally compact, amphipathic molecule with profound significance in rational drug design. As a synthetic analogue of the endogenous analgesic peptide Ky...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Tyrosine-Lysine (Tyr-Lys) dipeptide is a structurally compact, amphipathic molecule with profound significance in rational drug design. As a synthetic analogue of the endogenous analgesic peptide Kyotorphin (Tyr-Arg), Tyr-Lys maintains potent biological activity while offering a unique conformational landscape driven by intramolecular non-covalent interactions 1. This whitepaper provides an in-depth technical analysis of the structural biochemistry, experimental conformational validation, and pharmacological applications of the Tyr-Lys dipeptide, designed for researchers and drug development professionals.

Structural Biochemistry & Conformational Drivers

The conformational space of a dipeptide is dictated by the rotational freedom of its ϕ and ψ dihedral angles. In the case of Tyr-Lys, the side chains of the constituent amino acids act as the primary drivers of its structural folding:

  • Tyrosine (Tyr): Provides an electron-rich aromatic π -system and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.

  • Lysine (Lys): Features a flexible aliphatic chain terminating in a primary ϵ -amine, which remains protonated ( NH3+​ ) at physiological pH.

The dominant intramolecular force dictating the folded conformation of Tyr-Lys is the cation- π interaction 2. The electrostatic attraction between the positively charged Lys amine and the electron-rich quadrupole moment of the Tyr aromatic ring restricts the peptide backbone, favoring a compact, folded state over an extended random coil.

G Tyr Tyrosine (Tyr) Aromatic Ring (π-donor) Interaction Cation-π Interaction (Stabilizing Force) Tyr->Interaction Lys Lysine (Lys) Protonated Amine (Cation) Lys->Interaction Conformation Folded Dipeptide Conformation Interaction->Conformation

Logical flow of cation-π interactions stabilizing the Tyr-Lys dipeptide conformation.

Experimental Methodologies for Conformational Analysis

To accurately map the conformational space of Tyr-Lys, researchers rely on orthogonal techniques. Below is a self-validating workflow combining Host-Guest Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

G Prep Sample Preparation (Tyr-Lys + CB[7] in D2O) NMR 1H NMR Spectroscopy (Observe Chemical Shifts) Prep->NMR MD MD Simulations (MM-PBSA Binding Energy) NMR->MD Analysis Conformational Validation (Host-Guest Inclusion) MD->Analysis

Step-by-step workflow combining NMR spectroscopy and MD simulations for conformational analysis.

Protocol 1: Host-Guest NMR Spectroscopy using Cucurbit[7]uril (CB[7])

Causality: CB[7] features a hydrophobic cavity that selectively encapsulates aromatic rings, while its carbonyl-fringed portals bind cations via ion-dipole interactions. This perfectly matches the Tyr-Lys pharmacophore. By observing chemical shifts upon encapsulation, the dipeptide's preferred solution conformation can be deduced [[3]]().

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Tyr-Lys in D2​O (buffered to pH 7.4 with phosphate buffer) to a final concentration of 1 mM.

  • Baseline Acquisition: Acquire a 1D 1H NMR spectrum at 298 K. Assign the aromatic protons of Tyr and the aliphatic protons of Lys.

  • Host Titration: Add an equimolar concentration (1 mM) of CB[7] to the sample.

  • Data Analysis: Measure the change in chemical shift ( Δδ ). A significant upfield shift (up to 1.0 ppm) of the Tyr aromatic protons indicates deep inclusion into the shielding environment of the CB[7] cavity 3.

  • Self-Validation (Negative Control): Repeat the protocol using the reverse sequence, Lys-Tyr. If the Lys-Tyr protons remain intact without significant upfield shifts, it validates that the CB[7] interaction is highly sequence-specific to the N-terminal Tyr conformation [[3]]().

Protocol 2: Constant-pH Molecular Dynamics (CpHMD) Simulations

Causality: Standard MD simulations assign fixed protonation states, which fails to capture the dynamic interplay between the Lys amine and Tyr hydroxyl across varying pH environments. CpHMD dynamically updates protonation states during the simulation, providing a thermodynamically accurate conformational ensemble.

Step-by-Step Methodology:

  • System Setup: Parameterize the Tyr-Lys dipeptide using the AMBER ff14SB force field. Define the Tyr hydroxyl and Lys ϵ -amine as titratable residues.

  • Solvation: Place the peptide in a cubic TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Minimization & Equilibration: Perform 5,000 steps of steepest descent minimization followed by 5,000 steps of conjugate gradient. Equilibrate the system in the NVT ensemble at 300 K for 1 ns.

  • Production Run: Execute a 500 ns CpHMD simulation. Exchange protonation states every 100 steps using a Monte Carlo acceptance criterion based on the generalized Born (GB) implicit solvent model.

  • Self-Validation (Convergence): Calculate the Root Mean Square Deviation (RMSD) of the peptide backbone over the trajectory. A plateaued RMSD after the first 50 ns validates that the simulation has converged and the sampled conformational space is stable.

Pharmacological Applications & Drug Delivery

Brain-Targeted Chemical Delivery Systems (CDS)

Tyr-Lys is a potent analogue of the endogenous analgesic peptide Kyotorphin (Tyr-Arg) 1. However, its hydrophilic nature prevents it from crossing the blood-brain barrier (BBB).

Causality of the CDS Design: To achieve central nervous system (CNS) penetration, a Chemical Delivery System (CDS) is employed. The C-terminus is conjugated to a lipophilic cholesteryl ester, and the N-terminus is attached to a 1,4-dihydrotrigonellyl redox targetor 1. This neutral, highly lipophilic prodrug easily crosses the BBB. Once inside the brain, enzymatic oxidation converts the trigonellyl group into a positively charged pyridinium salt. This charge prevents the molecule from diffusing back across the BBB (the "lock-in" mechanism). Finally, endogenous esterases cleave the lipophilic groups, releasing the active Tyr-Lys dipeptide in a sustained manner [[1]](), [[4]]().

G Admin Systemic Administration (Lipophilic CDS) BBB Blood-Brain Barrier Crossing Admin->BBB Oxidation Enzymatic Oxidation (Lock-in Mechanism) BBB->Oxidation Release Sustained Release (Active Tyr-Lys) Oxidation->Release

Pharmacokinetic pathway of brain-targeted Chemical Delivery Systems (CDS) for Tyr-Lys.

Table 1: Yields and Properties of Tyr-Lys CDS Intermediates 1

Compound DesignationAmino Acid SpacerSynthesis Yield (%)UV Maxima (nm)
7a Pro25.0348
7b Pro-Pro27.3348
7c Pro-Ala28.6348
Antimicrobial Efficacy via Cationic Conjugation

The cationic nature of the Lys residue allows the dipeptide to interact with and disrupt negatively charged bacterial cell membranes [[5]](). Conjugating Tyr-Lys to 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffolds significantly enhances this biological activity.

Causality: The THIQ core provides the necessary lipophilicity for membrane insertion, while the Tyr-Lys dipeptide provides the cationic charge and hydrogen-bonding capabilities required to initially anchor onto the bacterial lipid bilayer 5.

Table 2: Antibacterial Activity of THIQ-Tyr-Lys Conjugates 5

ConjugateTarget StrainMIC ( μ M)Standard DrugStandard MIC ( μ M)Relative Potency
THIQ-Tyr-Lys (7b) S. aureus166Ampicillin830~5.0x more potent
THIQ-Tyr-Lys (7b) E. coli166Ampicillin332~2.0x more potent

Conclusion

The Tyr-Lys dipeptide represents a highly versatile scaffold in peptide therapeutics. Its unique conformational stability, driven by intramolecular cation- π interactions, allows it to serve as a robust template for drug design. By leveraging advanced analytical techniques like Host-Guest NMR and CpHMD simulations, researchers can accurately predict its behavior in physiological environments, paving the way for targeted delivery systems and novel antimicrobial conjugates.

References

  • Title: Strategies To Target Kyotorphin Analogues to the Brain | Journal of Medicinal Chemistry Source: acs.org URL: [Link] [[1.1]]

  • Title: Sequential metabolism of brain-targeted delivery systems of Tyr-Lys and... | Download Scientific Diagram Source: researchgate.net URL: [Link] [[1.2]]

  • Title: Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega Source: acs.org URL: [Link] [[1.5]]

  • Title: Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions Source: nih.gov URL: [Link] [[1.7]]

  • Title: Fig. S1. NMR spectra of (a) an aqueous solution of Tyr-Lys (1 mM) and... Source: researchgate.net URL: [Link] [[1.10]]

Sources

Foundational

The Natural Occurrence of Tyrosyl-lysine in Organisms: A Technical Guide

Abstract: The dipeptide Tyrosyl-lysine (Tyr-Lys), and the covalent linkage between these two amino acids, represent a fascinating area of study with implications ranging from fundamental enzymology to food science and bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The dipeptide Tyrosyl-lysine (Tyr-Lys), and the covalent linkage between these two amino acids, represent a fascinating area of study with implications ranging from fundamental enzymology to food science and biomarker discovery. This technical guide provides an in-depth exploration of the natural occurrence of Tyrosyl-lysine, not only as a free dipeptide but also as a critical post-translationally formed cofactor. We will delve into the well-characterized role of the Lysine Tyrosylquinone (LTQ) cofactor within the lysyl oxidase (LOX) family of enzymes, detailing its biosynthesis and catalytic function in extracellular matrix remodeling. Furthermore, this guide will examine the evidence for the existence of the free Tyr-Lys dipeptide in various organisms and food sources, exploring its potential origins from protein degradation and its putative metabolic pathways. We will also discuss the emerging role of Tyr-Lys as a potential biomarker for meat consumption. Finally, this guide will provide detailed experimental protocols for the extraction and quantification of Tyrosyl-lysine from biological matrices using advanced analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biological significance and analytical considerations of Tyrosyl-lysine.

Part 1: Introduction to Dipeptides and the Significance of Tyrosyl-lysine

The World of Dipeptides: More Than Just Building Blocks

Dipeptides, consisting of two amino acids joined by a peptide bond, have long been recognized as intermediates in protein digestion and metabolism. However, a growing body of evidence reveals that these small molecules are not merely passive products of proteolysis but can also possess intrinsic biological activities.[1] They can act as signaling molecules, enzyme inhibitors, and modulators of various physiological processes.[1][2] Their small size allows for efficient absorption and transport within organisms, making them attractive candidates for therapeutic development and as biomarkers of physiological and pathological states.[2]

Tyrosyl-lysine (Tyr-Lys): A Dipeptide of Interest

Tyrosyl-lysine (Tyr-Lys or YK) is a dipeptide composed of the amino acids L-tyrosine and L-lysine.[3] Its natural occurrence has been reported in various contexts, sparking interest in its potential biological roles. As a free dipeptide, it has been detected in certain food products, suggesting it may serve as a biomarker for dietary intake.[4] Beyond its existence as a free molecule, the covalent linkage between a tyrosine and a lysine residue is the cornerstone of a critical enzyme cofactor, Lysine Tyrosylquinone (LTQ), found in lysyl oxidases.[5] This guide will explore both of these fascinating aspects of Tyrosyl-lysine's natural occurrence.

Part 2: The Intramolecular Tyrosyl-lysine Linkage: The Case of Lysyl Oxidase and its LTQ Cofactor

A profound example of a naturally occurring and functionally critical Tyrosyl-lysine linkage is found within the active site of the lysyl oxidase (LOX) family of enzymes.[5][6] This is not a free dipeptide but a post-translationally modified structure that forms an integral part of the enzyme's catalytic machinery.

Lysyl Oxidase (LOX): A Key Enzyme in Extracellular Matrix Remodeling

Lysyl oxidase is a copper-dependent amine oxidase that plays a pivotal role in the biogenesis of connective tissues.[5][7] Its primary function is to catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, precursor proteins of the extracellular matrix (ECM).[8] This enzymatic reaction is essential for the formation of covalent cross-links that stabilize collagen fibrils and provide elastin with its characteristic resilience.[9] The dysregulation of LOX activity has been implicated in a range of pathologies, including fibrotic diseases and cancer metastasis.[9]

The Lysine Tyrosylquinone (LTQ) Cofactor: A Unique Tyr-Lys Bond

The catalytic activity of lysyl oxidase is dependent on a unique, covalently bound cofactor known as Lysine Tyrosylquinone (LTQ).[5] This cofactor is formed from the post-translational modification of a specific tyrosine and lysine residue within the LOX polypeptide chain.[10] The formation of LTQ involves the oxidation of the tyrosine side chain to a quinone, which then becomes cross-linked to the ε-amino group of the lysine residue.[11] This intramolecular Tyr-Lys linkage is essential for the enzyme's catalytic function.

Biosynthesis of the LTQ Cofactor: A Self-Processing Mechanism

The biogenesis of the LTQ cofactor is a remarkable example of a self-processing reaction.[10] This process requires the lysyl oxidase proenzyme, molecular oxygen, and a copper(II) ion, but no auxiliary enzymes.[10][12] The proposed mechanism involves the copper-catalyzed oxidation of the precursor tyrosine residue to a dopaquinone intermediate. This is followed by the nucleophilic attack of the ε-amino group of the nearby lysine residue, leading to the formation of the cross-linked LTQ cofactor.[11]

LTQ_Biosynthesis Pro_LOX Pro-Lysyl Oxidase (Tyr & Lys residues) Dopaquinone Dopaquinone Intermediate Pro_LOX->Dopaquinone Copper-catalyzed oxidation of Tyr Cu_O2 Cu(II), O2 Cu_O2->Dopaquinone LTQ Mature Lysyl Oxidase (LTQ Cofactor) Dopaquinone->LTQ Nucleophilic attack by Lys ε-amino group

Caption: Biosynthesis of the LTQ cofactor in Lysyl Oxidase.

Catalytic Function of the LTQ Cofactor in LOX

The LTQ cofactor is the catalytic heart of lysyl oxidase.[5] It facilitates the oxidative deamination of lysine residues on substrate proteins like collagen and elastin. The reaction mechanism involves the formation of a Schiff base between the substrate lysine's ε-amino group and the C5 carbonyl of the LTQ cofactor. This is followed by the abstraction of a proton and subsequent hydrolysis to release the product, allysine, and the reduced cofactor. Molecular oxygen is then required to reoxidize the cofactor for the next catalytic cycle, producing hydrogen peroxide as a byproduct.[5]

LOX_Catalytic_Cycle LOX_LTQ LOX-LTQ (oxidized) Schiff_Base Schiff Base Intermediate LOX_LTQ->Schiff_Base + Substrate-Lys Substrate_Lys Substrate (Lysine) Allysine_Product Product (Allysine) Schiff_Base->Allysine_Product Hydrolysis LOX_LTQ_red LOX-LTQ (reduced) Schiff_Base->LOX_LTQ_red LOX_LTQ_red->LOX_LTQ + O2 H2O2 H2O2 LOX_LTQ_red->H2O2 H2O2 released O2 O2

Caption: Catalytic cycle of Lysyl Oxidase.

Physiological and Pathophysiological Roles of LOX

The cross-linking of the extracellular matrix by lysyl oxidase is crucial for the normal development and function of various tissues, including skin, bone, and blood vessels.[5] However, the overexpression and aberrant activity of LOX have been linked to several diseases. In fibrotic conditions, excessive LOX activity leads to the stiffening of tissues.[9] In the context of cancer, LOX secreted by tumor cells can remodel the ECM, creating a microenvironment that promotes tumor progression and metastasis.[8][9] This has made LOX and its LTQ cofactor a target for therapeutic intervention.

Part 3: The Free Dipeptide Tyrosyl-lysine: Occurrence, Metabolism, and Potential Functions

While the intramolecular Tyr-Lys linkage in LOX is well-established, the existence and significance of the free dipeptide, Tyrosyl-lysine, is an area of ongoing investigation.

Natural Occurrence of Free Tyr-Lys

The free dipeptide Tyr-Lys has been reported as a metabolite in Homo sapiens and the protozoan parasite Trypanosoma brucei.[3] Furthermore, it has been detected, although not quantified, in several food sources, including chicken (Gallus gallus) and domestic pig (Sus scrofa domestica).[4]

Organism/Source Tissue/Sample Type Quantitative Data Reference
Homo sapiensMetaboliteNot specified[3]
Trypanosoma bruceiMetaboliteNot specified[3]
Chicken (Gallus gallus)FoodDetected, not quantified[4]
Domestic Pig (Sus scrofa domestica)FoodDetected, not quantified[4]
Potential Biosynthetic and Degradation Pathways
3.2.1. Protein Degradation as a Source of Tyr-Lys

The most probable source of free Tyr-Lys in organisms is the catabolism of dietary and endogenous proteins. During protein turnover, proteases and peptidases break down proteins into smaller peptides and eventually into free amino acids. Dipeptides like Tyr-Lys can be transient intermediates in this process.

3.2.2. Potential Role of Dipeptidyl Peptidases (DPPs) in Tyr-Lys Metabolism

Dipeptidyl peptidases (DPPs) are a family of exopeptidases that cleave N-terminal dipeptides from polypeptide chains.[13] While the substrate specificity of many DPPs favors proline or alanine in the penultimate (P1) position, some members of this family have broader substrate specificities.[14][15] It is plausible that certain DPPs could be involved in the degradation of Tyr-Lys, although direct evidence for this is currently lacking. Further research is needed to identify the specific peptidases responsible for the metabolism of this dipeptide.

Postulated Biological Roles of Free Tyr-Lys
3.3.1. A Potential Biomarker for Meat Consumption

The detection of Tyr-Lys in chicken and pork suggests its potential as a biomarker for the consumption of these meats.[4] Developing robust quantitative methods for Tyr-Lys in biological fluids like urine or plasma could provide an objective measure of dietary intake, which is often reliant on less accurate self-reporting.[7][16]

3.3.2. Other Potential Bioactivities

Given that many dipeptides exhibit biological activity, it is conceivable that Tyr-Lys may have functions beyond being a simple metabolic intermediate. For instance, peptides containing tyrosine are known to possess antioxidant properties due to the radical-scavenging ability of the phenolic hydroxyl group.[12] Further studies are warranted to investigate the potential antioxidant, anti-inflammatory, or other signaling roles of the free Tyr-Lys dipeptide.

Part 4: Methodologies for the Detection and Quantification of Tyrosyl-lysine

Accurate and sensitive analytical methods are crucial for studying the natural occurrence and biological roles of Tyr-Lys. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold standard for the quantification of small molecules like dipeptides in complex biological matrices.[15][17]

Sample Preparation and Extraction from Biological Matrices

The first step in analyzing Tyr-Lys is its extraction from the biological sample (e.g., tissue, plasma, food). A common approach involves homogenization of the sample followed by protein precipitation using an organic solvent like acetonitrile or methanol. The supernatant, containing the small molecules, is then collected for analysis.

Analytical Techniques for Tyr-Lys Quantification
4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate Tyr-Lys from other components in the sample extract. Reversed-phase chromatography is a common mode of separation for peptides, where a nonpolar stationary phase and a polar mobile phase are used.

4.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS provides highly sensitive and specific detection of the target analyte. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of Tyr-Lys) is selected and fragmented to produce characteristic product ions. The intensity of these product ions is proportional to the concentration of Tyr-Lys in the sample.

HPLC_MS_Workflow Sample_Prep Sample Preparation (Homogenization, Protein Precipitation) HPLC HPLC Separation (Reversed-Phase) Sample_Prep->HPLC MS_Source Mass Spectrometer (Electrospray Ionization) HPLC->MS_Source MS_Analysis Tandem MS Analysis (MRM) MS_Source->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: Workflow for Tyr-Lys quantification by HPLC-MS/MS.

Experimental Protocol: Quantification of Tyr-Lys in a Biological Sample using HPLC-MS/MS

1. Sample Preparation:

  • Homogenize 100 mg of tissue in 500 µL of ice-cold 80% methanol.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 310.2 (for [M+H]+ of Tyr-Lys).

    • Product Ions (Q3): Monitor for characteristic fragments of Tyr-Lys (e.g., the immonium ion of Tyrosine at m/z 136.1 and other specific fragments).

  • Calibration: Prepare a standard curve using a certified Tyr-Lys standard.

Part 5: Future Perspectives and Conclusion

Unanswered Questions and Future Research Directions

The study of Tyrosyl-lysine is a field with many unanswered questions. Key areas for future research include:

  • De novo Biosynthesis: Investigating whether a dedicated enzymatic pathway for the de novo synthesis of free Tyr-Lys exists in any organism.

  • Biological Activity: Elucidating the specific biological functions of the free Tyr-Lys dipeptide, including its potential antioxidant, signaling, and immunomodulatory roles.

  • Quantitative Analysis: Developing and validating robust, high-throughput analytical methods for the quantification of Tyr-Lys in various biological matrices to establish its baseline levels and changes in different physiological and pathological states.

  • Biomarker Validation: Conducting large-scale studies to validate the use of Tyr-Lys as a reliable biomarker for meat consumption and potentially for other conditions.

Concluding Remarks

The natural occurrence of Tyrosyl-lysine presents a dual narrative: one of a well-defined and critical intramolecular linkage in the form of the LTQ cofactor, and another of an enigmatic free dipeptide with tantalizing, yet underexplored, potential. The established role of the Tyr-Lys bond in lysyl oxidase underscores the importance of this specific amino acid pairing in fundamental biological processes. The emerging evidence for the presence of the free Tyr-Lys dipeptide opens up new avenues for research in nutrition, metabolism, and biomarker discovery. This technical guide has provided a comprehensive overview of the current knowledge and has outlined the necessary experimental approaches to further unravel the biological significance of Tyrosyl-lysine in its various forms.

References

  • Lysyl oxidase - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • What are Lysyl oxidase inhibitors and how do they work? (2024, June 21). Retrieved March 15, 2026, from [Link]

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  • Mure, M., et al. (2005). The Formation of lysine tyrosylquinone (LTQ) is a self-processing reaction. Expression and characterization of a Drosophila lysyl oxidase. Biochemistry, 44(35), 11708-11714.
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  • Martínez-Augustin, O., & de Medina, F. S. (2026, January 27).
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  • Mure, M., & Klinman, J. P. (2003). Synthesis and characterization of model compounds of the lysine tyrosyl quinone cofactor of lysyl oxidase. Journal of the American Chemical Society, 125(20), 6117-6125.
  • Van der Veken, P., et al. (2005). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biological Chemistry, 386(7), 675-681.
  • Kumar, S., et al. (2019). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Biological Chemistry, 400(11), 1405-1416.
  • Zandl-Lang, M., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 617.
  • Wang, Y., et al. (2025, August 29).
  • Montowska, M., & Pospiech, E. (2014). Rapid Detection of Peptide Markers for Authentication Purposes in Raw and Cooked Meat Using Ambient Liquid Extraction Surface Analysis Mass Spectrometry. Analytical Chemistry, 86(20), 10240-10247.
  • PubChem. (n.d.). Lys-Tyr. Retrieved March 15, 2026, from [Link]

  • Montowska, M., & Fornal, E. (2022). Relative quantification of pork and beef in meat products using global and species-specific peptide markers for the authentication of meat composition. Food Chemistry, 384, 132530.
  • Wang, J., et al. (2023, February 17). Natural Peptides and Their Beneficial Effects on Skin. Encyclopedia, 3(1), 234-245.
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  • Urgent Care. (2025, December 23). How Peptide Therapy Supports Your Body's Natural Healing. Retrieved March 15, 2026, from [Link]

  • Takai, E., et al. (2014). Chemical modification of amino acids by atmospheric-pressure cold plasma in aqueous solution. Journal of Physics D: Applied Physics, 47(28), 285402.
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Exploratory

Introduction: The Significance of Dipeptide Metabolism

An In-Depth Technical Guide to the Metabolic Pathway of the Tyr-Lys Dipeptide In the fields of nutrition, pharmacology, and drug development, understanding the metabolic journey of small peptides is of paramount importan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathway of the Tyr-Lys Dipeptide

In the fields of nutrition, pharmacology, and drug development, understanding the metabolic journey of small peptides is of paramount importance. While dietary proteins are broken down into their constituent amino acids, a significant portion is absorbed from the small intestine as di- and tripeptides.[1] This process, mediated by specialized transporters, is often more efficient than the uptake of free amino acids, providing a critical pathway for nitrogen assimilation. The dipeptide Tyrosyl-Lysine (Tyr-Lys), composed of an aromatic (Tyrosine) and a basic (Lysine) amino acid, serves as an excellent model to explore this intricate pathway. Its journey from the intestinal lumen to its ultimate metabolic fate involves a coordinated series of transport and enzymatic events.

This guide provides a comprehensive technical overview of the Tyr-Lys metabolic pathway. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the pathway but also the causality behind experimental choices and detailed methodologies for its investigation. We will explore the mechanisms of intestinal absorption, the specifics of enzymatic cleavage, and the subsequent entry of Tyrosine and Lysine into the body's central metabolic pool.

Chapter 1: Intestinal Absorption and Cellular Transport

The journey of the Tyr-Lys dipeptide begins in the lumen of the small intestine. Following the bulk-phase digestion of proteins by gastric and pancreatic proteases, Tyr-Lys, along with other small peptides, becomes a substrate for specialized transporters on the apical membrane of intestinal enterocytes.

The PEPT1 Transporter: The Gateway to Absorption

The primary transporter responsible for the uptake of most di- and tripeptides is the Peptide Transporter 1 (PEPT1), a member of the Solute Carrier family (SLC15A1).[2] PEPT1 is a low-affinity, high-capacity transporter that functions by co-transporting peptides with protons (H+) down an electrochemical gradient.[1] This proton-coupled mechanism makes the transport process highly efficient. PEPT1 exhibits broad substrate specificity, accommodating a wide variety of di- and tripeptides, which explains its crucial role in protein nutrition.[1][2] The expression of PEPT1 is highest in the duodenum and jejunum, the primary sites of nutrient absorption in the small intestine.[3]

The significance of PEPT1 is underscored by studies on Pept1 null mice, which show a dramatic reduction in the intestinal absorption of model dipeptides, providing clear evidence that PEPT1 is the major pathway for in vivo oral absorption of these molecules.[2][4] Once inside the enterocyte, the fate of the Tyr-Lys dipeptide diverges: it can either be hydrolyzed by intracellular enzymes or, to a lesser extent, be transported intact across the basolateral membrane into the bloodstream.

G Figure 1: Tyr-Lys Absorption via PEPT1 in an Intestinal Enterocyte cluster_lumen Intestinal Lumen (Acidic Microclimate) cluster_enterocyte Enterocyte cluster_blood Portal Circulation lumen_node Tyr-Lys Dipeptide H+ pept1 Apical Membrane PEPT1 Transporter Basolateral Membrane lumen_node->pept1:f1 Co-transport cytosol Cytosol (Intracellular Space) hydrolysis Enzymatic Hydrolysis (CNDP2) cytosol->hydrolysis Primary Fate products Free Tyrosine (Tyr) Free Lysine (Lys) hydrolysis->products transporter_baso Amino Acid Transporters products->transporter_baso blood_node Tyr Lys transporter_baso->blood_node Transport

Caption: Figure 1: Tyr-Lys Absorption via PEPT1 in an Intestinal Enterocyte.

Chapter 2: Enzymatic Hydrolysis - The Cleavage of the Peptide Bond

The vast majority of dipeptides transported into the enterocyte are not intended for systemic circulation in their intact form. Instead, they are efficiently cleaved by a class of intracellular enzymes called cytosolic dipeptidases. This intracellular hydrolysis is a critical step, as it releases the constituent amino acids, which can then be used by the enterocyte for its own metabolic needs or transported into the portal circulation.

Cytosol Nonspecific Dipeptidase (CNDP2): The Key Player

The primary enzyme implicated in the hydrolysis of a wide range of dipeptides, including likely Tyr-Lys, is Cytosol Nonspecific Dipeptidase (EC 3.4.13.18), also known as carnosine dipeptidase 2, which is encoded by the CNDP2 gene.[5] This enzyme is ubiquitously expressed in human tissues and is particularly active in the kidney and intestinal mucosa.[2][5] As its name suggests, CNDP2 has a broad substrate specificity, preferentially hydrolyzing dipeptides that contain hydrophobic amino acids.[1][5] It functions as a metallopeptidase, utilizing manganese or zinc ions as cofactors for its catalytic activity.[5][6]

The reaction catalyzed by CNDP2 is a simple hydrolysis, where a molecule of water is used to break the peptide bond linking Tyrosine and Lysine, releasing the two amino acids as free molecules. This step ensures that the building blocks of dietary protein are made available to the body in their most usable form.

G Figure 2: Hydrolysis of Tyr-Lys by Cytosol Nonspecific Dipeptidase (CNDP2) TyrLys Tyr-Lys Dipeptide (Substrate) CNDP2 CNDP2 Enzyme (with Mn²⁺/Zn²⁺ cofactor) TyrLys->CNDP2 H2O H₂O H2O->CNDP2 Products Free Tyrosine + Free Lysine (Products) CNDP2->Products Hydrolysis G Figure 3: Integration of Tyrosine and Lysine into Central Metabolism Tyr Tyrosine Tyr_path Tyrosine Catabolism Tyr->Tyr_path Lys Lysine Lys_path Lysine Catabolism (Saccharopine Pathway) Lys->Lys_path Fumarate Fumarate Tyr_path->Fumarate Acetoacetate Acetoacetate Tyr_path->Acetoacetate AcetylCoA Acetyl-CoA Lys_path->AcetylCoA TCA Citric Acid (TCA) Cycle Fumarate->TCA Acetoacetate->AcetylCoA AcetylCoA->TCA

Caption: Figure 3: Integration of Tyrosine and Lysine into Central Metabolism.

Chapter 4: Experimental Methodologies

A thorough investigation of the Tyr-Lys metabolic pathway requires a multi-faceted approach, combining in vitro biochemical assays, cell-based transport studies, and in vivo pharmacokinetic analyses.

In Vitro Analysis: Dipeptidase Activity Assay

Causality and Rationale: To quantify the enzymatic hydrolysis of Tyr-Lys, a direct measurement of enzyme activity is necessary. This assay allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are fundamental to understanding the enzyme's efficiency and affinity for the substrate. A cell lysate from an appropriate source (e.g., Caco-2 cells or intestinal tissue homogenate) provides a physiologically relevant source of cytosolic peptidases like CNDP2.

Detailed Protocol:

  • Preparation of Cell Lysate:

    • Culture Caco-2 cells to confluency or obtain fresh intestinal tissue.

    • Wash cells/tissue twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Harvest cells by scraping into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Homogenize the suspension using a sonicator or Dounce homogenizer on ice.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. [5] * Collect the supernatant (cytosolic fraction) and determine its total protein concentration using a Bradford or BCA assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a 96-well plate. Each well should contain:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.1 mM MnCl₂).

      • A specific amount of cell lysate protein (e.g., 10-50 µg).

      • Varying concentrations of Tyr-Lys dipeptide (substrate).

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification and Analysis:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the product (free Tyrosine or Lysine) or the depletion of the substrate (Tyr-Lys) using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

    • Calculate the rate of reaction for each substrate concentration.

    • Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantitative Data Presentation:

ParameterValueUnitSource
Kₘ (Michaelis Constant)30.4µM[7]
Vₘₐₓ (Maximum Velocity)38.9nmol/min/mg protein[7]

Table 1: Representative Kinetic Parameters for Dipeptide Hydrolysis in Caco-2 Cell Lysate.

Cell-Based Analysis: Caco-2 Permeability Assay

Causality and Rationale: The human colon adenocarcinoma cell line, Caco-2, is the gold standard in vitro model for studying intestinal drug and nutrient absorption. [8][9][10]When cultured on semi-permeable inserts, these cells differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and transporters like PEPT1. [9][10]This assay is essential for determining the apparent permeability coefficient (Papp) of Tyr-Lys, which predicts its potential for oral absorption. Measurement of Transepithelial Electrical Resistance (TEER) is a critical quality control step to ensure the integrity of the cell monolayer. [11] Detailed Protocol:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size).

    • Culture the cells for 21-25 days to allow for full differentiation into a polarized monolayer. [9][11]The apical (AP) chamber represents the intestinal lumen, and the basolateral (BL) chamber represents the bloodstream.

    • Monitor monolayer integrity by measuring TEER daily using a Voltohmeter. A stable TEER value >250 Ω·cm² typically indicates a confluent and tight monolayer. [11]

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). To mimic the intestinal proton gradient that drives PEPT1, use HBSS at pH 6.0 in the AP chamber and pH 7.4 in the BL chamber. [7] * Add the Tyr-Lys dipeptide solution at a known concentration to the donor chamber (typically the AP chamber for absorption studies).

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL).

    • Immediately replace the collected volume with fresh buffer to maintain a constant volume.

  • Quantification and Analysis:

    • Analyze the concentration of intact Tyr-Lys in the collected samples using LC-MS.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (mass transported per unit time).

      • A is the surface area of the insert (cm²).

      • C₀ is the initial concentration in the donor chamber.

    • The results provide a quantitative measure of the dipeptide's ability to cross the intestinal barrier.

In Vivo Analysis: Pharmacokinetic Study in Rodents

Causality and Rationale: While in vitro and cell-based assays provide mechanistic insights, an in vivo study is necessary to understand the complete pharmacokinetic profile of Tyr-Lys, including its absorption, distribution, metabolism, and excretion (ADME) in a whole organism. [12]This type of study determines key parameters like oral bioavailability (F), maximum plasma concentration (Cₘₐₓ), and time to reach Cₘₐₓ (Tₘₐₓ), which are critical for drug development and nutritional assessment.

Detailed Protocol:

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight with free access to water. [6] * Administer a precise dose of Tyr-Lys dipeptide (e.g., 100 mg/kg) to one group of rats via oral gavage. [13] * Administer a lower dose (e.g., 5 mg/kg) to a second group via intravenous (IV) injection to determine the bioavailability of the oral dose. [13]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein or jugular vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

    • Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis. [7]

  • Sample Analysis and Pharmacokinetic Modeling:

    • Extract Tyr-Lys, free Tyrosine, and free Lysine from the plasma samples.

    • Quantify the concentrations using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time for each analyte.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key parameters.

    • Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Quantitative Data Presentation:

Specific pharmacokinetic data for Tyr-Lys is scarce. However, the table below presents data for similar tyrosine-containing dipeptides administered intravenously to healthy humans, which provides a valuable reference for their clearance and metabolic stability.

DipeptideWhole Body Clearance (Ctot)Half-life in Plasma (in vitro)Source
Alanyl-Tyrosine (Ala-Tyr)3,169 ± 198 ml/min12.3 ± 0.9 min[14]
Glycyl-Tyrosine (Gly-Tyr)1,781 ± 184 ml/min101.7 ± 4.9 min[14]

Table 2: Comparative Pharmacokinetic Parameters of Tyrosine-Containing Dipeptides in Humans. Data highlights how peptide structure influences metabolic stability and clearance.

Conclusion

The metabolic pathway of the Tyr-Lys dipeptide is a model of efficiency, beginning with rapid, proton-coupled transport across the intestinal brush border via the PEPT1 transporter. This is followed by swift intracellular hydrolysis, primarily by the cytosolic enzyme CNDP2, which releases the constituent amino acids, Tyrosine and Lysine. These amino acids are then absorbed into the portal circulation and transported to the liver and other tissues, where they enter their respective catabolic pathways to contribute to the body's energy and biosynthetic needs.

For researchers and drug development professionals, a deep understanding of this pathway is crucial. It not only informs our knowledge of protein nutrition but also provides a framework for designing peptide-based drugs and prodrugs with improved oral bioavailability. The experimental methodologies detailed herein—from in vitro enzyme kinetics to in vivo pharmacokinetic studies—provide a robust toolkit for probing this and other peptide metabolic pathways, ultimately enabling the rational design of next-generation therapeutics and nutritional interventions.

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Foundational

An In-depth Technical Guide to the Biosynthesis and Degradation of Tyrosyl-lysine

Abstract The dipeptide tyrosyl-lysine (Tyr-Lys), a molecule constituted from the essential amino acid L-lysine and the conditionally essential amino acid L-tyrosine, represents a fascinating intersection of protein metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dipeptide tyrosyl-lysine (Tyr-Lys), a molecule constituted from the essential amino acid L-lysine and the conditionally essential amino acid L-tyrosine, represents a fascinating intersection of protein metabolism, cellular signaling, and nutritional science.[1][2] While not a primary product of ribosomal synthesis, its presence as a metabolite in humans suggests defined pathways for its formation and catabolism.[2] This technical guide provides a comprehensive exploration of the metabolic lifecycle of tyrosyl-lysine, from its origins in protein catabolism and potential non-ribosomal synthesis to its eventual enzymatic degradation. We delve into the key enzymatic players, the causality behind experimental methodologies for its study, and its emerging physiological significance, particularly in the context of incretin hormone secretion. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dipeptide metabolism and its potential therapeutic implications.

Introduction: The Significance of Dipeptide Metabolism

Small peptides, comprising two to twenty amino acid residues, are increasingly recognized not merely as intermediates of protein turnover but as bioactive molecules in their own right.[3] They can exert a range of physiological effects, including antimicrobial, antioxidant, antihypertensive, and immunomodulatory activities.[3] The dipeptide tyrosyl-lysine (Tyr-Lys) is of particular interest due to the unique properties of its constituent amino acids: the phenolic side chain of tyrosine, a frequent participant in enzymatic reactions and signaling, and the positively charged primary amine of lysine's side chain, a key site for post-translational modifications and electrostatic interactions.[4][5] Understanding the biosynthesis and degradation of Tyr-Lys provides a window into the broader regulation of peptide flux and its impact on metabolic homeostasis.

A primary area of interest for Tyr-Lys and its constituent amino acids is their role as secretagogues for glucagon-like peptide-1 (GLP-1).[6][7] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and regulates appetite, making it a cornerstone of modern type 2 diabetes and obesity therapies.[7][8] The pathways that govern the appearance and clearance of GLP-1-stimulating dipeptides like Tyr-Lys are therefore of significant therapeutic interest.

Biosynthesis of Tyrosyl-lysine: A Tale of Two Pathways

The cellular pool of tyrosyl-lysine is primarily supplied by two distinct processes: the catabolic breakdown of endogenous and dietary proteins and, hypothetically, through specialized de novo synthesis machinery.

Proteolytic Degradation: The Primary Source

The most significant and well-documented source of dipeptides, including tyrosyl-lysine, is the hydrolysis of larger polypeptides. This occurs during the digestion of dietary protein in the gastrointestinal tract and through routine intracellular protein turnover.

  • Key Proteases: The generation of Tyr-Lys from a protein sequence requires the coordinated action of endo- and exopeptidases.

    • Trypsin: This serine protease, crucial for digestion, cleaves peptide bonds on the carboxyl side (C-terminus) of lysine and arginine residues. This action can liberate peptides ending in lysine.[9]

    • Chymotrypsin: Another digestive serine protease, chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues, most notably tyrosine, phenylalanine, and tryptophan.[9]

Therefore, the sequential action of chymotrypsin followed by a dipeptidase that cleaves a C-terminal lysine-containing peptide, or trypsin followed by a dipeptidase acting on a peptide with a newly exposed N-terminal tyrosine, can readily generate free Tyr-Lys. Protein hydrolysates, produced industrially by enzymatic digestion, are known to be rich sources of bioactive peptides.[3][10]

Non-Ribosomal Peptide Synthesis (NRPS): A Potential De Novo Pathway

While protein degradation is a major source, specialized enzymatic machinery exists for the de novo synthesis of small peptides independent of mRNA templates and ribosomes. Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that assemble peptides in an assembly-line fashion.[11][12]

The canonical NRPS module for incorporating a single amino acid consists of three core domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid (e.g., tyrosine or lysine) by hydrolyzing ATP to form an aminoacyl-AMP intermediate.[11]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is covalently tethered as a thioester to a 4'-phosphopantetheine (Ppant) cofactor attached to this domain.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the thioester-bound amino acid on one module and the growing peptide chain on the adjacent module.[11]

While no specific NRPS has been definitively identified for the synthesis of tyrosyl-lysine in humans, the existence of this machinery in microorganisms highlights a potential, albeit unconfirmed, pathway for direct synthesis.[13][14] The study of NRPSs is a major focus in biotechnology for the discovery of novel antibiotics and other therapeutic peptides.[11]

Degradation of Tyrosyl-lysine: Enzymatic Hydrolysis

Once formed, the Tyr-Lys dipeptide is subject to hydrolysis back into its constituent amino acids by various peptidases. The stability and half-life of this dipeptide are determined by its susceptibility to these enzymes, which are broadly distributed in tissues and blood.

Key Dipeptidases and Their Mechanisms

The cleavage of the amide bond in Tyr-Lys is catalyzed by enzymes known as dipeptidases. Several classes of these enzymes are potential candidates for this role.

  • Cytosolic Nonspecific Dipeptidase (CN2, EC 3.4.13.18): This ubiquitously expressed cytosolic enzyme is a strong candidate for Tyr-Lys hydrolysis. As its name suggests, CN2 has a broad substrate specificity and is known to hydrolyze various dipeptides.[15][16] Unlike its more specific counterpart, serum carnosinase (CN1), which preferentially cleaves Xaa-His dipeptides, CN2's broad activity makes it a likely participant in general dipeptide turnover.[15][16][17]

  • Dipeptidyl Peptidase 3 (DPP3): A zinc-dependent aminopeptidase that cleaves dipeptides from the N-terminus of various oligopeptides.[18] Its substrate specificity is relatively broad, making it another potential candidate for hydrolyzing Tyr-Lys that may be present as the N-terminus of a slightly larger peptide fragment.

  • Intestinal Brush Border Dipeptidases: The final stages of protein digestion occur at the surface of intestinal enterocytes, which are equipped with a variety of peptidases. These enzymes, including membrane-bound dipeptidases, are responsible for breaking down di- and tripeptides into free amino acids for absorption.[19]

The following diagram illustrates the lifecycle of tyrosyl-lysine, from its origins to its degradation.

TyrosylLysine_Metabolism Protein Dietary & Endogenous Proteins Tyr_Lys Tyrosyl-Lysine (Tyr-Lys) Protein->Tyr_Lys Proteolysis (Trypsin, Chymotrypsin) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (Hypothetical) NRPS->Tyr_Lys De Novo Synthesis Amino_Acids Free Amino Acids (Tyrosine & Lysine) Tyr_Lys->Amino_Acids Hydrolysis (e.g., CN2 Dipeptidase) GLP1 GLP-1 Secretion Tyr_Lys->GLP1 Stimulation of Enteroendocrine L-Cells Amino_Acids->Protein Protein Synthesis Precursors Tyrosine + Lysine + ATP Amino_Acids->Precursors Cellular Pool Precursors->NRPS Substrates

Caption: Fig 1. Overview of Tyrosyl-Lysine Metabolism

Experimental Methodologies for Studying Tyr-Lys Metabolism

A robust understanding of tyrosyl-lysine metabolism relies on precise and sensitive analytical techniques to identify and quantify the dipeptide and to measure the activity of the enzymes involved.

Quantification of Tyrosyl-lysine in Biological Samples

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the targeted quantification of small molecules like dipeptides in complex biological matrices such as plasma, tissue lysates, or cell culture media.[20][21]

Experimental Protocol: Targeted Quantification of Tyr-Lys by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., 1 µM ¹³C₉,¹⁵N₂-Tyr-¹³C₆,¹⁵N₂-Lys). The stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample extraction and instrument response.

    • Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC) Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes is a common starting point, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous (light) Tyr-Lys and the stable isotope-labeled (heavy) internal standard.

      • Example Tyr-Lys Transition: Precursor ion [M+H]⁺ m/z 309.2 → Product ion m/z 163.1 (tyrosine immonium ion).

      • Example Internal Standard Transition: Precursor ion [M+H]⁺ m/z 326.2 → Product ion m/z 172.1.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve prepared with known concentrations of Tyr-Lys to determine its concentration in the original sample.[21]

The workflow for this protocol is illustrated below.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spec (ESI+, MRM) LC->MS Data Data Analysis (Peak Area Ratio vs Standard Curve) MS->Data

Caption: Fig 2. LC-MS/MS Workflow for Tyr-Lys Quantification

Enzyme Kinetic Assays

To study the degradation of Tyr-Lys, kinetic assays are performed to determine the efficiency of candidate peptidases.

Experimental Protocol: Dipeptidase Activity Assay

  • Principle: The rate of Tyr-Lys hydrolysis is measured by quantifying the appearance of one of the product amino acids (e.g., tyrosine) over time.

  • Reaction Mixture:

    • Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add a known concentration of the purified candidate enzyme (e.g., recombinant human CN2).

    • Vary the concentration of the substrate, tyrosyl-lysine, across a range that brackets the expected Michaelis constant (Kₘ) (e.g., 0.1 µM to 5 mM).

  • Reaction and Quenching:

    • Initiate the reaction by adding the enzyme and incubate at 37°C.

    • At several time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Product Quantification:

    • Centrifuge the quenched samples to remove the precipitated enzyme.

    • Analyze the supernatant for the concentration of free tyrosine using a sensitive method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.

  • Data Analysis:

    • Plot the initial reaction velocities (rates of tyrosine formation) against the substrate (Tyr-Lys) concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximal velocity).

    • Calculate the catalytic efficiency (kcat/Kₘ) of the enzyme for Tyr-Lys.

Summary of Quantitative Data

While specific kinetic data for the enzymatic synthesis and degradation of Tyr-Lys are not yet widely published, the following table provides representative kinetic parameters for related enzymes to offer a frame of reference for the expected efficiency of these metabolic processes.

Enzyme ClassRepresentative EnzymeSubstrate(s)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Aminoacyl-tRNA Synthetase B. stearothermophilus TyrRSTyrosine10959.5 x 10⁶[10]
ATP2500--[10]
Dipeptidyl Peptidase Human DPP-IVGly-Pro-pNA660--
Dipeptidase Human Carnosinase (CN1)Homocarnosine200--[16]
Carnosine1200--[16]

Table 1: Representative Kinetic Parameters for Related Metabolic Enzymes. Note: Data for Tyr-Lys as a substrate are currently limited in the literature.

Conclusion and Future Directions

The metabolism of tyrosyl-lysine, while seemingly a niche area of biochemistry, provides a valuable model for understanding the broader physiological roles of dipeptides. The primary source of this dipeptide is almost certainly the catabolism of dietary and cellular proteins, with its degradation mediated by broadly specific cytosolic and intestinal dipeptidases.

The most compelling avenue for future research lies in elucidating the specific signaling roles of Tyr-Lys. Its potential to stimulate GLP-1 secretion warrants significant investigation.[6] Key unanswered questions include:

  • What are the precise physiological concentrations of Tyr-Lys in plasma and the gut lumen post-prandially?

  • Which specific dipeptide transporters and cell-surface receptors (e.g., CaSR) are responsible for sensing Tyr-Lys at the enteroendocrine L-cell?[22][23]

  • Can oral administration of Tyr-Lys or its stable analogs effectively augment endogenous GLP-1 secretion for therapeutic benefit in metabolic diseases?

Answering these questions will require the application of the advanced analytical methodologies outlined in this guide and will pave the way for a deeper understanding of how the products of protein digestion actively regulate metabolic health.

References

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Sources

Exploratory

Thermodynamic and Kinetic Profiling of the Tyr-Lys Dipeptide: A Technical Whitepaper on Antioxidant Potential

Executive Summary The dipeptide H-Tyr-Lys-OH (Tyrosine-Lysine, CAS: 54925-88-1) has emerged as a highly potent, bioavailable antioxidant candidate in peptide-based therapeutics and functional nutraceuticals. Composed of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide H-Tyr-Lys-OH (Tyrosine-Lysine, CAS: 54925-88-1) has emerged as a highly potent, bioavailable antioxidant candidate in peptide-based therapeutics and functional nutraceuticals. Composed of L-tyrosine and L-lysine linked via an amide bond, its molecular architecture (MW: 410.46 g/mol ) provides a unique microenvironment that amplifies free radical scavenging capabilities far beyond those of its constituent free amino acids1[1].

As an application scientist, evaluating a peptide's antioxidant potential requires looking beyond basic IC50 values. We must analyze the thermodynamic stability of the peptide radical intermediates and the kinetic pathways of cellular redox modulation. This whitepaper deconstructs the structural causality of Tyr-Lys's antioxidant efficacy, synthesizes quantitative in vitro data, maps its cellular signaling pathways, and provides self-validating experimental protocols for rigorous laboratory evaluation.

Molecular Causality: The Structural Basis of Tyr-Lys Antioxidant Activity

The antioxidant capacity (AOC) of Tyr-Lys is fundamentally governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) .

Tyrosine acts as the primary electron/hydrogen donor due to its phenolic hydroxyl group. However, the true mechanistic advantage of the Tyr-Lys dipeptide lies in its ionogenic side-chain interactions . Quantum chemical modeling reveals that the spatial arrangement of Tyr-Lys allows for critical intramolecular hydrogen bonding between the phenolic hydroxyl of Tyrosine and the ε-amino group of Lysine 2[2].

This intramolecular stabilization lowers the Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. Consequently, when Tyr-Lys encounters a peroxyl radical (ROO•) or an ABTS cation-radical, the electron transfer is thermodynamically favorable, and the resulting peptide radical is resonance-stabilized, preventing it from propagating secondary oxidative damage.

G TL Tyr-Lys Dipeptide (Phenolic OH + ε-amino group) ROS Reactive Oxygen Species (ROO•, ABTS•+, DPPH•) TL->ROS Interacts via HAT Hydrogen Atom Transfer (HAT) ROS->HAT Pathway A SET Single Electron Transfer (SET-PT) ROS->SET Pathway B Stable Neutralized Species (ROOH, ABTS, DPPH-H) HAT->Stable Radical Stable Peptide Radical (Resonance Stabilized) HAT->Radical SET->Stable SET->Radical

Diagram 1: Thermodynamic pathways of ROS neutralization by the Tyr-Lys dipeptide.

Quantitative In Vitro Profiling

To validate the structural theory, we benchmark Tyr-Lys against free amino acids and non-ionogenic dipeptides using Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) and Oxygen Radical Absorbance Capacity (ORAC) assays.

The data clearly demonstrates that the presence of the Lysine ε-amino group adjacent to Tyrosine nearly doubles the antioxidant capacity compared to dipeptides lacking this ionogenic interaction (e.g., Gly-Tyr)3[3].

Table 1: Comparative Antioxidant Capacity of Tyrosine-Containing Compounds
CompoundStructural CharacteristicTEAC Value (µmol TE/µmol)ORAC Value (µmol TE/µmol)Primary Scavenging Target
Free L-Tyrosine Single Phenolic -OH~3.4~4.5Moderate ABTS/ROO•
Gly-Tyr Non-ionogenic aliphatic~1.7~4.8ROO• (Peroxyl radicals)
Tyr-Lys / Lys-Tyr Ionogenic (ε-amino + OH) ~4.8 ~6.2 Broad-spectrum (ABTS/ROO•)
Free L-Lysine Aliphatic amine only< 0.2< 0.5Negligible

Note: Data synthesized from standardized fluorometric and spectrophotometric benchmarking of redox-active amino acids[2][3].

Cellular Redox Modulation: The Keap1-Nrf2 Axis

Beyond direct radical scavenging, Tyr-Lys exhibits potent secondary antioxidant effects by modulating intracellular signaling. Oxidative stress is a primary driver of apoptosis and endoplasmic reticulum (ER) stress in cellular models4[4].

When internalized by cells (e.g., HepG2 or Caco-2 models), Tyr-Lys interacts with the Keap1-Nrf2 pathway . By altering the intracellular redox state, the peptide promotes the dissociation of Nrf2 from its cytosolic repressor Keap1. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the transcription of endogenous phase II detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) 5[5].

Keap1_Nrf2 Stress Oxidative Stress (H2O2 / AAPH) Keap1 Keap1-Nrf2 Complex (Cytosol) Stress->Keap1 Induces ROS Peptide Tyr-Lys Internalization Peptide->Keap1 Modulates redox state Dissociation Nrf2 Dissociation & Nuclear Translocation Keap1->Dissociation Oxidation of Keap1 thiols ARE Antioxidant Response Element (ARE) Dissociation->ARE Binds to promoter Enzymes Upregulation of SOD, CAT, GSH-Px ARE->Enzymes Transcription

Diagram 2: Intracellular activation of the Keap1-Nrf2-ARE signaling pathway by Tyr-Lys.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal kinetic controls to rule out false positives caused by auto-fluorescence or peptide degradation.

Workflow Prep 1. Peptide Preparation (Tyr-Lys synthesis >95% purity) ORAC 2. In Vitro Profiling (ORAC, ABTS, DPPH Assays) Prep->ORAC CellCulture 3. Cell Culture Model (HepG2 / Caco-2 cells) Prep->CellCulture Analysis 6. Data Acquisition & Validation (Fluorometry & Viability Assays) ORAC->Analysis Correlate in vitro vs in vivo StressInduction 4. Oxidative Stress Induction (AAPH or H2O2 treatment) CellCulture->StressInduction DCFH 5. Intracellular ROS Measurement (DCFH-DA Fluorescent Probe) StressInduction->DCFH DCFH->Analysis

Diagram 3: End-to-end experimental workflow for validating Tyr-Lys antioxidant efficacy.

Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: Quantify the peroxyl radical scavenging capacity of Tyr-Lys via hydrogen atom transfer (HAT).

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Dissolve Fluorescein sodium salt to a working concentration of 70 nM. Prepare AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 12 mM in the buffer.

  • Standard Curve Generation: Prepare Trolox standards ranging from 12.5 µM to 100 µM.

  • Reaction Assembly: In a black 96-well microplate, add 20 µL of Tyr-Lys sample (at various concentrations), Trolox standard, or blank (buffer) to the wells. Add 120 µL of Fluorescein solution. Incubate at 37°C for 15 minutes.

  • Radical Initiation: Rapidly inject 60 µL of AAPH solution into each well to initiate the reaction.

  • Kinetic Readout: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 80 minutes at 37°C.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the sample and subtract the AUC of the blank.

Causality Checkpoint (E-E-A-T): Why AAPH and Fluorescein? We utilize AAPH because its thermal decomposition generates a steady, continuous flux of peroxyl radicals, accurately mimicking physiological lipid peroxidation. Fluorescein decay provides a highly sensitive kinetic readout. By calculating the AUC rather than a single endpoint, this protocol self-validates by accounting for both the initial scavenging rate and the total scavenging capacity over time, ensuring that transient artifacts do not skew the data.

Protocol B: Intracellular ROS Scavenging Assay (DCFH-DA Probe)

Objective: Evaluate the ability of Tyr-Lys to penetrate cell membranes and neutralize intracellular oxidative stress.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Peptide Pre-treatment: Aspirate media and treat cells with varying concentrations of Tyr-Lys (e.g., 10, 50, 100 µM) dissolved in serum-free media for 12 hours.

  • Probe Loading: Wash cells with PBS. Add 10 µM of DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate in the dark for 30 minutes.

  • Stress Induction: Wash cells twice with PBS to remove extracellular probe. Add 1 mM AAPH or 500 µM H2O2 to induce oxidative stress. Incubate for 1 hour.

  • Measurement: Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader.

Causality Checkpoint (E-E-A-T): Why DCFH-DA? DCFH-DA is non-fluorescent and highly lipophilic, allowing it to easily cross the cell membrane. Once inside, cellular esterases cleave the diacetate groups, trapping the DCFH molecule intracellularly. When intracellular ROS (induced by AAPH/H2O2) oxidizes DCFH, it converts into the highly fluorescent DCF. This creates a closed, self-validating system: fluorescence is strictly proportional to the un-scavenged intracellular ROS. A parallel cell viability assay (e.g., MTT) must be run to ensure that a drop in fluorescence is due to ROS scavenging by Tyr-Lys, not cell death.

Conclusion & Future Directions

The Tyr-Lys dipeptide represents a masterclass in structural biochemistry. By leveraging the intramolecular hydrogen bonding between Tyrosine's phenolic ring and Lysine's ε-amino group, Tyr-Lys achieves a thermodynamically superior profile for radical scavenging compared to its free amino acid constituents. Furthermore, its ability to cross cellular membranes and activate the Keap1-Nrf2 pathway positions it as a dual-action therapeutic candidate. Future drug development efforts should focus on formulating Tyr-Lys into targeted delivery systems for neurodegenerative diseases, cardiovascular hypertension, and dermatological anti-aging applications.

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  • Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlLqv3cIypm-Bn7lMwRXfWStOd3-2dDMpylq2eHinA59tnnN6VogLv4EIBtCoUAOe2zlpjX_DeBPhkLkmnvXpgbxg7zWUL_AjxD5jrUuKVXw_mT3chnf_QMQ0eERNnh9naDHdy_NVYn5FMO07ODDdn-quDOodJoY_-v-KcJstOyAa0NdKotsDMIQ==]

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Foundational

The Tyr-Lys Axis: Decoding the Role of Tyrosine-Lysine Interactions in Protein Stability, Phase Separation, and Structural Mapping

Executive Summary In the landscape of protein biophysics, the interaction between Tyrosine (Tyr) and Lysine (Lys) represents a fundamental, yet historically underappreciated, structural axis. While Arginine-Tyrosine (Arg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protein biophysics, the interaction between Tyrosine (Tyr) and Lysine (Lys) represents a fundamental, yet historically underappreciated, structural axis. While Arginine-Tyrosine (Arg-Tyr) pairings often dominate discussions of cation- π interactions, the Tyr-Lys pair provides a unique thermodynamic signature that dictates the dynamic stability of folded proteins, modulates the boundaries of biomolecular condensates, and serves as a critical target for advanced structural mapping.

As an Application Scientist, understanding the causality behind Tyr-Lys interactions allows for the rational design of more stable biologics, the engineering of synthetic biomaterials, and the precise elucidation of 3D protein structures using next-generation mass spectrometry.

The Biophysical Mechanics of the Tyr-Lys Interaction

The interaction between Lysine and Tyrosine is primarily driven by cation- π mechanics and hydrogen bonding . At physiological pH, the ϵ -amino group of Lysine is protonated (cationic), allowing it to interact favorably with the electron-rich π -cloud of Tyrosine's aromatic phenol ring [3].

Causality in Structural Dynamics

Why does nature frequently utilize Lys-Tyr over Arg-Tyr in specific enzymatic cores? The answer lies in geometric flexibility. Arginine possesses a planar guanidinium group that forms highly stable, rigid, stacked geometries with aromatic rings. In contrast, Lysine's primary amine approaches the Tyrosine ring with a broader angular tolerance. This flexibility provides a stabilizing energy (typically 2–5 kcal/mol) that is strong enough to maintain a protein's tertiary fold, yet dynamic enough to permit the conformational shifts required for receptor-ligand binding and enzymatic catalysis [3].

Quantitative Comparison: Lys-Tyr vs. Arg-Tyr
Biophysical ParameterLysine-Tyrosine (Lys-Tyr)Arginine-Tyrosine (Arg-Tyr)Biological Implication
Cation- π Interaction Energy ~2.0 to 4.5 kcal/mol~3.0 to 6.0 kcal/molArg-Tyr provides rigid stability; Lys-Tyr allows conformational breathing.
Geometric Constraint High angular tolerance (flexible)Planar stacking (rigid)Lys-Tyr is ideal for dynamic allosteric sites.
Role in LLPS (Phase Separation) Modulates fluidity; requires higher Csat​ Primary driver; lower Csat​ Lys-rich intrinsically disordered proteins form more liquid-like droplets.
Cross-Linking Targetability Highly targetable (NHS-esters, SCT)Difficult to selectively cross-linkLys-Tyr pairs are premier targets for XL-MS structural mapping.

Tyr-Lys in Liquid-Liquid Phase Separation (LLPS)

Liquid-Liquid Phase Separation (LLPS) is the biophysical phenomenon underlying the formation of membraneless organelles (e.g., stress granules, nucleoli). This process is governed by the "Stickers-and-Spacers" model, where multivalent weak interactions drive coacervation.

The Shift from Arginine to Lysine

Historically, Arg-Tyr interactions were considered the indispensable drivers of LLPS in intrinsically disordered proteins (IDPs) like FUS and TDP-43. However, recent studies have demonstrated that Lysine can effectively replace Arginine to drive phase separation, albeit with altered thermodynamic boundaries [1].

Because the Lys-Tyr cation- π interaction is weaker than Arg-Tyr, polycationic IDP variants where Arg is substituted with Lys require higher saturation concentrations ( Csat​ ) and lower critical temperatures ( Tc​ ) to phase separate. This thermodynamic shift is utilized by cells to fine-tune the reversibility and material state (fluidity vs. gelation) of biomolecular condensates. Furthermore, in biomimetic engineering, the interplay between Lysine and Tyrosine (often post-translationally modified to Dopa) is the exact mechanism driving the LLPS and underwater curing of green mussel adhesive proteins (Pvfp-5) [4].

LLPS_Pathway IDP Intrinsically Disordered Protein (IDP) Tyr Tyrosine Residues (Aromatic Stickers) IDP->Tyr Sequence Encodes Lys Lysine Residues (Cationic Stickers) IDP->Lys Sequence Encodes CationPi Cation-π Interactions & H-Bonding Tyr->CationPi π-Electron Cloud Lys->CationPi ε-Amino Group Coacervate Liquid-Liquid Phase Separation (LLPS) CationPi->Coacervate Drives Multivalent Network Formation

Logical flow of Tyrosine-Lysine driven Liquid-Liquid Phase Separation (LLPS).

Structural Mapping via Tyr-Lys Chemical Cross-Linking (XL-MS)

Cross-linking mass spectrometry (XL-MS) is an essential tool for capturing protein-protein interactions and providing distance constraints for structural models (e.g., AlphaFold 3).

Overcoming the Lys-Lys Limitation

Traditional XL-MS relies on homobifunctional NHS-esters (like DSS or BS3) that target Lys-Lys pairs. However, Lysine residues are predominantly located on highly flexible, solvent-exposed surfaces, leaving the hydrophobic cores and critical interaction interfaces unmapped.

By utilizing novel heterobifunctional cross-linkers—such as urazole-derived SCT (sulfoxide, succinimidyl, urazolyl) or by exploiting the pH-dependent selectivity of succinimidyl esters—researchers can selectively cross-link Tyrosine to Lysine [2][5]. Because Tyrosine is frequently buried in functional cores or interaction interfaces, Tyr-Lys cross-linking drastically expands the structural coverage and resolution of XL-MS experiments.

XLMS_Workflow Native Native Protein Complex Crosslink Add SCT/SBT Crosslinker Native->Crosslink Targets Tyr & Lys Digest Proteolytic Digestion Crosslink->Digest Quench & Cleave MS LC-MS/MS Analysis Digest->MS Peptide Enrichment Map 3D Structural Mapping MS->Map Distance Constraints

Workflow for Tyrosine-Lysine targeted Cross-Linking Mass Spectrometry (XL-MS).

Experimental Protocols

Protocol 1: Assessing Tyr-Lys Driven LLPS via Turbidity and Microscopy

This protocol utilizes a self-validating system to ensure that observed droplet formation is driven by specific non-covalent Tyr-Lys interactions rather than irreversible aggregation.

Step 1: Protein Preparation & Desalting

  • Express and purify the Lys/Tyr-rich IDP variant.

  • Maintain the protein in a high-salt storage buffer (e.g., 500 mM NaCl, 20 mM Tris, pH 7.4) to screen electrostatic interactions and prevent premature coacervation.

Step 2: Triggering Phase Separation

  • Rapidly dilute the protein stock into a physiological phase-separation buffer (150 mM NaCl, 20 mM Tris, pH 7.4, with or without 10% PEG-8000 as a crowding agent) to reach a final protein concentration of 20–50 µM.

  • Incubate at the target temperature (e.g., 10°C) for 10 minutes.

Step 3: Turbidity Assay (Quantitative)

  • Transfer the sample to a UV-transparent cuvette.

  • Measure the optical density at 600 nm (OD600) using a spectrophotometer equipped with a Peltier temperature controller.

  • Ramp the temperature from 4°C to 40°C to determine the critical transition temperature ( Tc​ ) where the solution clears.

Step 4: Self-Validation via Microscopy

  • Spot 10 µL of the turbid solution onto a glass-bottom dish and image using Differential Interference Contrast (DIC) or Confocal Fluorescence Microscopy.

  • Validation Step: Spike the sample with 5% 1,6-hexanediol (a chemical that disrupts weak hydrophobic and π

    π interactions). The immediate dissolution of droplets confirms that the assemblies are dynamic LLPS coacervates, not irreversible amyloid aggregates.
Protocol 2: Tyr-Lys Targeted XL-MS for Structural Elucidation

This protocol outlines the use of heterobifunctional reagents to capture Tyr-Lys distance constraints.

Step 1: Cross-Linker Conjugation

  • Buffer exchange the target protein complex into a primary-amine-free buffer (e.g., 50 mM HEPES, pH 8.0). Causality: Alkaline pH favors the reactivity of specific succinimidyl esters and urazole derivatives toward both Lys and Tyr.

  • Add the SCT cross-linker at a 50:1 molar ratio (cross-linker to protein).

  • Incubate at room temperature for 45 minutes.

Step 2: Quenching and Proteolysis

  • Quench the unreacted cross-linker by adding 50 mM Tris-HCl (pH 8.0) for 15 minutes.

  • Denature the protein with 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 40 mM Iodoacetamide (30 min, dark).

  • Dilute the Urea to < 1.5M and digest overnight with MS-grade Trypsin (1:50 enzyme-to-protein ratio).

Step 3: Enrichment and LC-MS/MS

  • Enrich the cross-linked peptides using Size Exclusion Chromatography (SEC) to remove linear peptides.

  • Analyze the enriched fraction via LC-MS/MS using a high-resolution Orbitrap mass spectrometer. Utilize MS2/MS3 fragmentation to cleave the MS-cleavable cross-linker and sequence the attached peptides.

Step 4: Self-Validation via Structural Mapping

  • Process the raw MS data using XL-MS search engines (e.g., pLink or XlinkX).

  • Validation Step: Map the identified Tyr-Lys cross-links onto a high-resolution crystal structure of a known standard (e.g., BSA). Ensure that the C α -C α distances of the identified pairs fall strictly within the theoretical maximum spacer arm length of the cross-linker (typically < 25 Å).

Conclusion

The Tyrosine-Lysine axis is a versatile biophysical tool. Whether stabilizing the dynamic core of a therapeutic antibody, dictating the phase boundaries of a biomolecular condensate, or serving as a high-value target for structural elucidation, the unique properties of the Lys-Tyr cation- π interaction are indispensable. By leveraging the protocols and mechanistic insights outlined in this guide, researchers can unlock new dimensions in protein engineering and structural biology.

References

  • Title: Expanding the molecular language of protein liquid-liquid phase separation Source: PubMed Central (NIH) URL: [Link]

  • Title: Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Cation-π interactions and their functional roles in membrane proteins Source: PubMed Central (NIH) URL: [Link]

  • Title: Liquid-Liquid Phase Separation of the Green Mussel Adhesive Protein Pvfp-5 is Regulated by the Post-Translated Dopa Amino Acid Source: DR-NTU / Google Scholar URL
  • Title: Strategy for selective chemical cross-linking of tyrosine and lysine residues Source: PubMed (NIH) URL: [Link]

Exploratory

Exploring the Immunomodulatory Effects of Tyr-Lys: A Technical Whitepaper

Executive Summary The dipeptide Tyrosine-Lysine (H-Tyr-Lys-OH), commonly referred to as YK, is an emerging molecule of interest in the fields of immunology and peptide-based drug development. Characterized by its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide Tyrosine-Lysine (H-Tyr-Lys-OH), commonly referred to as YK, is an emerging molecule of interest in the fields of immunology and peptide-based drug development. Characterized by its unique combination of an aromatic, hydroxyl-bearing tyrosine residue and a highly cationic lysine residue, this dipeptide exhibits profound immunomodulatory properties.

Recent pharmacological profiling has identified H-Tyr-Lys-OH (CAS: 54925-88-1) as a potent ligand with high binding affinity to the Angiotensin-Converting Enzyme (ACE)[1]. While ACE is traditionally associated with cardiovascular hemodynamics, it is also a critical regulator of the local immune Renin-Angiotensin System (RAS) in myeloid cells[2]. Furthermore, the Tyr-Lys sequence serves as a fundamental structural motif for T-cell receptor (TCR) recognition and myeloid formyl peptide receptor (FPR) engagement[3][4]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for researchers investigating the immunomodulatory potential of the YK dipeptide.

Table 1: Physicochemical Properties of H-Tyr-Lys-OH
PropertyValueBiological Relevance
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acidDetermines stereospecific receptor binding
CAS Number 54925-88-1Standardized compound identification[1]
Molecular Formula C15H23N3O4Defines mass and elemental composition[5]
Molecular Weight 309.36 g/mol Optimal size for PEPT1 transporter uptake[5]
Key Motifs Phenolic hydroxyl (Tyr), ε-amino group (Lys)ROS scavenging (Tyr) and membrane interaction (Lys)

Mechanistic Foundations of Tyr-Lys Immunomodulation

To harness the therapeutic potential of the YK dipeptide, researchers must understand the tri-modal causality of its action: ACE inhibition, intracellular signaling modulation, and direct receptor engagement.

Macrophage ACE Inhibition and Phenotypic Polarization

Macrophages express membrane-bound ACE, which plays a pivotal role in their immune function. Overexpression of ACE in human macrophages is associated with an amplified, pro-inflammatory immune response and enhanced neutrophil communication[6]. By acting as a competitive inhibitor of ACE, the YK dipeptide disrupts the local conversion of Angiotensin I to Angiotensin II within the macrophage microenvironment[1][2]. This inhibition attenuates pro-inflammatory signaling cascades, effectively shifting the macrophage phenotype from a classical M1 (pro-inflammatory) state toward an M2 (tissue repair and resolution) state.

Intracellular Signaling and ROS Scavenging

Dipeptides are efficiently internalized into immune cells via the oligopeptide transporter PEPT1 (SLC15A1). Once intracellular, the phenolic ring of the Tyrosine residue acts as a potent electron donor, scavenging intracellular reactive oxygen species (ROS). The reduction in oxidative stress directly inhibits the phosphorylation and nuclear translocation of NF-κB, a master transcription factor for inflammatory cytokines[7].

T-Cell Receptor (TCR) and Myeloid Receptor Engagement

The Tyr-Lys motif is not merely a metabolic substrate; it is a critical recognition epitope. Studies utilizing the synthetic polypeptide antigen Poly-18—comprising the sequence Glu-Tyr-Lys-(Glu-Tyr-Ala)5—demonstrated that the Glu-Tyr-Lys sequence is the minimal required peptide for specific recognition by I-Ad-restricted T-cell hybridomas[4][8]. The lysine residue at position 3 acts as the primary contact point for the T-cell receptor, driving IL-2 secretion[9]. Additionally, radiolabeled derivatives incorporating Tyr-Lys (e.g., N-formyl-Nle-Leu-Phe-Nle-[125I]iodo-Tyr-Lys) have been successfully used to map the maturational acquisition of chemotactic formyl peptide receptors (FPR) on human myeloid cells, proving the dipeptide's high affinity for innate immune receptors[3].

MoA YK H-Tyr-Lys-OH (Dipeptide) PEPT1 PEPT1 Transporter (Internalization) YK->PEPT1 ACE Membrane ACE Inhibition YK->ACE ROS ROS Scavenging (Tyrosine Phenol) PEPT1->ROS NFKB NF-κB Pathway Attenuation ACE->NFKB ROS->NFKB M2 M2 Polarization (IL-10, TGF-β) NFKB->M2

Diagram 1: Tri-modal immunomodulatory mechanism of Tyr-Lys via ACE inhibition and ROS scavenging.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary baseline resting phases and specific readouts to isolate the causal effects of the YK dipeptide.

Protocol 1: In Vitro Macrophage Polarization Assay

Rationale: We utilize the THP-1 human monocytic cell line rather than primary PBMCs to establish a uniform, reproducible baseline of ACE expression, eliminating donor-to-donor genetic variability.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 monocytes in 6-well plates at a density of 1×106 cells/well in RPMI 1640 medium (10% FBS). Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours to induce macrophage-like differentiation.

  • Resting Phase (Critical): Aspirate the PMA-containing media, wash twice with warm PBS, and culture the cells in PMA-free RPMI 1640 for 24 hours. Causality: This resting phase is mandatory to allow PMA-induced acute activation markers to subside, stabilizing baseline ACE and PEPT1 receptor expression.

  • Polarization & Treatment: Co-treat the rested macrophages with 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL IFN-γ to induce an M1 pro-inflammatory phenotype. Simultaneously, add H-Tyr-Lys-OH at varying test concentrations (e.g., Vehicle, 10 μM, 50 μM, 100 μM).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvest & Analysis:

    • Supernatant: Centrifuge at 1,500 x g for 5 mins. Analyze via ELISA for TNF-α (M1 marker) and IL-10 (M2 marker).

    • Cells: Detach using a non-enzymatic dissociation buffer (to preserve surface receptors). Stain with CD86-FITC and CD206-APC antibodies and analyze via Flow Cytometry.

Protocol 2: T-Cell Hybridoma Activation Assay

Rationale: This assay leverages the Poly-18 antigen model to quantitatively measure the specific TCR engagement of the Glu-Tyr-Lys motif.

Step-by-Step Methodology:

  • Cell Culture: Maintain I-Ad-restricted T-cell hybridomas (e.g., A1.1 or B1.1 clones) in complete DMEM supplemented with 10% FCS.

  • Antigen Presentation: Plate 1×105 T-cell hybridomas per well in a 96-well plate. Add 5×105 irradiated BALB/c splenocytes to serve as Antigen Presenting Cells (APCs).

  • Peptide Pulsing: Introduce synthetic Poly-18 antigen or truncated YK-containing peptides into the co-culture.

  • Activation Readout: Incubate for 24 hours. Harvest the supernatant and quantify IL-2 production via ELISA. Causality: IL-2 secretion serves as a direct, quantitative proxy for successful TCR-peptide-MHC complex formation[4][10].

Workflow Step1 THP-1 Monocyte Culture & PMA Diff. Step2 Resting Phase (Receptor Stabilization) Step1->Step2 48h Step3 LPS/IFN-γ + YK Co-Treatment Step2->Step3 24h Step4 Flow Cytometry (CD86 vs CD206) Step3->Step4 Harvest Cells Step5 Cytokine ELISA (TNF-α, IL-10) Step3->Step5 Supernatant

Diagram 2: Self-validating experimental workflow for macrophage polarization and YK treatment.

Quantitative Data Interpretation

When executing the protocols above, researchers should expect a distinct phenotypic shift. Table 2 summarizes the anticipated modulation profile of macrophages treated with optimal concentrations of the YK dipeptide.

Table 2: Expected Modulation of Macrophage Phenotype by YK Dipeptide
Marker / CytokineM1 (LPS/IFN-γ) BaselineYK Treatment EffectBiological Implication
TNF-α, IL-6 HighSignificant DecreaseReduction of acute inflammation via NF-κB inhibition
IL-10, TGF-β LowSignificant IncreasePromotion of tissue repair and M2 polarization
CD86 (Surface) HighDecreaseAttenuation of pro-inflammatory APC function
CD206 (Surface) LowIncreaseShift toward alternative (M2) activation
Intracellular ROS HighDecreaseTyrosine-mediated radical scavenging

References

  • Benchchem.Tyr-Lys | 54925-88-1.
  • PubChem (NIH).Tyr-Lys | C15H23N3O4.
  • Frontiers in Immunology.The effects of enhancing angiotensin converting enzyme in myelomonocytes on ameliorating Alzheimer's-related disease and preserving cognition.
  • PMC (NIH).Proteomic Analysis of Human Macrophages Overexpressing Angiotensin-Converting Enzyme.
  • PubMed (NIH).Fine specificity of antigen recognition by T cell hybridoma clones specific for poly-18: a synthetic polypeptide antigen of defined sequence and conformation.
  • PMC (NIH).Acquisition of formyl peptide receptors during normal human myeloid differentiation.
  • Frontiers.Advances in the application and mechanism of bioactive peptides in the treatment of inflammation.

Sources

Foundational

The Structural and Functional Dynamics of Tyrosine-Lysine (Tyr-Lys) Interactions in Cellular Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of cellular signal transduction, the interplay between Tyrosine (Tyr) and Lysine (Lys) residues acts as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of cellular signal transduction, the interplay between Tyrosine (Tyr) and Lysine (Lys) residues acts as a fundamental thermodynamic driver for receptor activation, effector recruitment, and ligand binding. As a Senior Application Scientist, I have structured this whitepaper to dissect the Tyr-Lys interaction across three critical dimensions: the internal catalytic mechanics of Receptor Tyrosine Kinases (RTKs), the electrostatic docking of SH2 domains, and the extracellular kinetics of peptide-receptor binding. Furthermore, we detail self-validating experimental workflows, including state-of-the-art Tyrosine-Lysine Cross-Linking Mass Spectrometry (XL-MS), to map these transient interactions.

The Catalytic Core: Lysine-Glutamate Salt Bridges and Tyrosine Autophosphorylation

The activation of Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) is strictly governed by the conformational plasticity of their intracellular kinase domains. The transition from an inactive to an active state relies heavily on a highly conserved Lysine residue (e.g., K745 in EGFR or K72 in PKA) located in the β3 strand of the N-lobe.

Upon ligand-induced dimerization, the regulatory α C-helix swings inward, allowing a conserved Glutamate (e.g., E762 in EGFR) to form a critical salt bridge with this Lysine 1[1].

  • Causality: This specific Lys-Glu electrostatic pairing is thermodynamically required to properly coordinate the α

    • and β -phosphates of ATP. Without this alignment, the kinase cannot catalyze the trans-autophosphorylation of C-terminal Tyrosine residues, effectively silencing the receptor 2[2].

Effector Recruitment: The pTyr-Lys/Arg Basic Pocket in SH2 Domains

Once the receptor's C-terminal Tyrosines are phosphorylated (pTyr), they serve as high-affinity docking sites for intracellular effectors containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.

The SH2 domain engages the pTyr via a "two-pronged plug" bidentate interaction 3[3]. The primary prong inserts the pTyr into a deep, positively charged pocket. While the Arginine in the conserved FLVR motif is the primary coordinator, adjacent basic residues—specifically Lysines—are essential for stabilizing the phosphate group and dictating the dissociation kinetics of the complex 4[4]. Mutations in these basic pocket residues systematically abolish receptor signaling [[5]](5].

RTK_Signaling L Extracellular Ligand R_in Inactive RTK Monomer L->R_in Binds R_act Active RTK Dimer (Lys-Glu Salt Bridge) R_in->R_act Dimerization pTyr Autophosphorylation (pTyr Motifs) R_act->pTyr Kinase Activation SH2 SH2 Domain Recruitment (pTyr-Lys/Arg Pocket) pTyr->SH2 Docking Sig Downstream Signaling (e.g., MAPK/PI3K) SH2->Sig Effector Activation

Fig 1: RTK activation flow, highlighting the Lys-Glu salt bridge and pTyr-SH2 basic pocket docking.

Ligand-Receptor Kinetics: The Tyr-Lys Motif

Beyond intracellular mechanics, the Tyr-Lys sequence is a potent motif for extracellular ligand-receptor binding. A classic model is the N-formyl peptide receptor (FPR) on human neutrophils. The synthetic hexapeptide derivative N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys binds the FPR with exceptional affinity ( Kd​≈0.6 nM ) [[6]](6]. The terminal Tyrosine ensures structural fit within the receptor's hydrophobic core, while the Lysine provides an exposed ϵ -amine, making it an ideal anchor for fluorescein conjugation without compromising binding kinetics 7[7].

Quantitative Data Summary

The following table synthesizes the binding affinities and kinetic parameters of key Tyr-Lys dependent receptor interactions:

Receptor / Domain SystemInteraction Motif or LigandBinding Affinity ( Kd​ )Kinetic Rates / Structural ImpactReference
Human Neutrophil FPR N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys ≈0.6 nM Association: 109 M−1min−1 at 37∘C 6[6]
PLCC SH2 Domain pY1021 peptide (from PDGFR) ≈100 nM Binds residues -1 to +6 relative to pTyr8[8]
Fyn SH2 Domain (WT) Canonical pTyr peptide 327 nM Baseline dissociation rate[[9]](9]
Fyn SH2 (Triple Mutant) Canonical pTyr peptide 20 nM Engineered for prolonged complex half-life9[9]

Experimental Protocols: Self-Validating Workflows

Protocol A: Real-Time Cytometric Analysis of Tyr-Lys Ligand Binding
  • Causality: Flow cytometry is utilized over traditional radioligand binding because it allows for the real-time, homogeneous discrimination of free versus receptor-bound ligand, preserving transient low-affinity states that are often lost during wash steps.

  • Self-Validating Mechanism: The assay runs in parallel with a spectrofluorometric quench using an anti-fluorescein antibody. Because the antibody cannot cross the cell membrane, it quenches only extracellular fluorescence, mathematically validating the precise ratio of internalized versus surface-bound receptor complexes.

Step-by-Step Methodology:

  • Cell Preparation: Harvest FPR-transfected U937 cells and resuspend in amine-free HBSS buffer at 106 cells/mL.

  • Ligand Incubation: Introduce 10 nM of N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein at strictly controlled temperatures ( 4∘C to block internalization; 37∘C to measure active uptake).

  • Competitive Inhibition (Control): In a parallel control tube, pre-incubate cells with unlabeled fMLF. Complete blockade of the fluorescent signal validates that binding is strictly receptor-specific.

  • Data Acquisition: Analyze total fluorescence intensity via flow cytometry, plotting association rate constants against time to derive the Kd​ .

Protocol B: Tyrosine-Lysine Targeted Cross-Linking Mass Spectrometry (XL-MS)
  • Causality: Traditional cross-linkers (like DSSO) target Lysine-Lysine pairs. However, Lysines are often scarce at hydrophobic receptor-ligand interfaces. Utilizing a heterobifunctional MS-cleavable cross-linker (e.g., SCT: sulfoxide, succinimidyl, urazolyl) allows researchers to bridge highly conserved Tyrosines with nearby Lysines, capturing previously invisible receptor dimers 10[10].

  • Self-Validating Mechanism: The SCT cross-linker is MS-cleavable. During MS2 fragmentation, it breaks into predictable reporter ions. If a detected peptide pair lacks these exact signature mass shifts, it is computationally rejected, virtually eliminating false positives.

Step-by-Step Methodology:

  • Buffer Exchange: Purify the receptor complex into a pH 7.4 HEPES buffer. Note: Tris buffers must be strictly avoided as primary amines will quench the succinimidyl ester.

  • Cross-linker Activation: Add the SCT cross-linker at a 50:1 molar excess. The succinimidyl group reacts with Lysine ϵ -amines, while the urazole moiety is activated via electrochemical click chemistry to covalently bond with the phenol ring of Tyrosine 11[11].

  • Quenching & Proteolysis: Quench the reaction with 50 mM ammonium bicarbonate. Perform sequential digestion using Pepsin followed by Trypsin to ensure high sequence coverage of transmembrane domains.

  • LC-MS/MS Analysis: Subject the digested peptides to high-resolution mass spectrometry. Filter the data for the specific 302.06 Da mass shift indicative of a successful Tyr-Lys cross-link 10[10].

XLMS_Workflow Prep Receptor Purification XL Tyr-Lys Cross-linking Prep->XL Dig Proteolytic Cleavage XL->Dig MS LC-MS/MS Analysis Dig->MS Val Structural Validation MS->Val

Fig 2: Workflow for Tyrosine-Lysine targeted Cross-Linking Mass Spectrometry (XL-MS).

References

  • The dynamics of ligand-receptor interactions. Real-time analyses of association, dissociation, and internalization of an N-formyl peptide and its receptors on the human neutrophil - nih.gov
  • Multiple Activation Steps of the N-Formyl Peptide Receptor - acs.org
  • SH2 Domain Binding: Diverse FLVRs of Partnership - frontiersin.org
  • Phospho-dependent Protein Interaction Domains in Signal Transduction - cellsignal.com
  • Correlation between Dynamics and High Affinity Binding in an SH2 Domain Interaction - acs.org
  • Revisiting the phosphotyrosine binding pocket of Fyn SH2 domain led to the identification of novel SH2 superbinders - nih.gov
  • Co-Conserved Features Associated with cis Regulation of ErbB Tyrosine Kinases - plos.org
  • Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - nih.gov
  • Catalytic control in the EGF Receptor and its connection to general kinase regul
  • Strategy for selective chemical cross-linking of tyrosine and lysine residues - researchg
  • Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis - acs.org

Sources

Exploratory

Foreword: The Tyr-Lys Motif as a Cornerstone in Molecular Innovation

An In-depth Technical Guide to the Foundational Research of Tyr-Lys Derivatives As a Senior Application Scientist, my experience has repeatedly confirmed a fundamental principle: nature's most effective solutions are oft...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Foundational Research of Tyr-Lys Derivatives

As a Senior Application Scientist, my experience has repeatedly confirmed a fundamental principle: nature's most effective solutions are often born from elegant simplicity. The dipeptide motif of Tyrosine-Lysine (Tyr-Lys) is a prime example of this. It is a recurring structural and functional unit in biology that presents a powerful toolkit for researchers in drug development. The phenolic side chain of tyrosine offers a rich landscape for hydrogen bonding and aromatic interactions, while the primary amine of lysine provides a locus for ionic interactions and a reactive handle for conjugation.[1][2] This guide is structured to provide a comprehensive, research-grounded exploration of Tyr-Lys derivatives, moving from their fundamental synthesis to their sophisticated applications. We will not merely list protocols but delve into the scientific rationale that underpins each experimental choice, providing you with a robust framework for your own investigations.

Part 1: The Molecular Architecture: Synthesis and Characterization of Tyr-Lys Derivatives

The journey from concept to application begins with the precise and verifiable creation of the molecule. The synthesis of peptides and their derivatives has been refined over decades, with Solid-Phase Peptide Synthesis (SPPS) emerging as the dominant and most efficient methodology for its speed and simplicity.[3][4]

The Rationale of Orthogonal Protection in SPPS

The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3][4] This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration.[3] The success of this process hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.

For Tyr-Lys synthesis, the Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) strategy is the most common and versatile approach.[3][5]

  • α-Amino Group Protection (Temporary): The Fmoc group is used to protect the N-terminus of the incoming amino acid. It is stable to acid but is readily removed by a weak base, typically piperidine in DMF, to allow for the next coupling step.[5]

  • Side-Chain Protection (Permanent): The side chains of reactive amino acids must be protected throughout the synthesis to prevent unwanted side reactions. These groups are only removed at the final cleavage step.

    • Tyrosine (Tyr): The hydroxyl group is typically protected with a tert-Butyl (tBu) ether.[5][6] This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA).

    • Lysine (Lys): The ε-amino group is most commonly protected with the tert-Butoxycarbonyl (Boc) group, which is also acid-labile and removed simultaneously with the Tyr(tBu) group during final cleavage.[5]

This orthogonality ensures that the peptide chain is extended in a controlled, directional manner.

Experimental Protocol: Solid-Phase Synthesis of a Tyr-Lys Dipeptide (H-Tyr-Lys-OH)

This protocol outlines the manual synthesis of a simple Tyr-Lys dipeptide on a 2-chlorotrityl chloride (2-ClTrt) resin, which allows for cleavage under mild acidic conditions that preserve the final peptide.[5]

Step 1: Loading the First Amino Acid (Fmoc-Lys(Boc)-OH)

  • Swell 100 mg of 2-ClTrt resin (1.5 mmol/g substitution) in Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • Drain the DCM.

  • Dissolve 3 equivalents of Fmoc-Lys(Boc)-OH and 4 equivalents of Diisopropylethylamine (DIPEA) in DCM.

  • Add the solution to the resin and agitate for 2 hours.

  • To cap any unreacted trityl groups, add a small volume of methanol and agitate for 15 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[5]

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x). Self-Validation Check: A positive Kaiser test can be performed on a small bead sample to confirm the presence of a free primary amine.

Step 3: Coupling the Second Amino Acid (Fmoc-Tyr(tBu)-OH)

  • In a separate vial, dissolve 3 equivalents of Fmoc-Tyr(tBu)-OH, 2.9 equivalents of HBTU (a coupling agent), and 6 equivalents of DIPEA in DMF.

  • Pre-activate by mixing for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Drain and wash the resin with DMF (3x) and DCM (3x). Self-Validation Check: A negative Kaiser test confirms the successful coupling and absence of free primary amines.

Step 4: Final Fmoc Deprotection

  • Repeat Step 2 to remove the final Fmoc group from the N-terminal Tyrosine.

Step 5: Cleavage and Deprotection

  • Wash the resin with DCM (5x) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Causality: TIS is a scavenger used to trap the reactive carbocations generated from the tBu and Boc protecting groups, preventing re-attachment to the peptide.

  • Add the cleavage cocktail to the resin and agitate for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

spss_workflow start Start: Swollen Resin with Free Anchor Sites load_aa1 Step 1: Load First AA (Fmoc-Lys(Boc)-OH) start->load_aa1 deprotect1 Step 2: Fmoc Deprotection (20% Piperidine/DMF) load_aa1->deprotect1 Capping & Washing wash1 Wash Cycle (DMF / DCM) deprotect1->wash1 couple_aa2 Step 3: Couple Second AA (Fmoc-Tyr(tBu)-OH) wash1->couple_aa2 Free amine ready wash2 Wash Cycle (DMF / DCM) couple_aa2->wash2 deprotect2 Step 4: Final Fmoc Deprotection wash2->deprotect2 Dipeptide formed cleave Step 5: Cleavage & Deprotection (TFA Cocktail) deprotect2->cleave Washing & Drying purify Purification & Analysis (HPLC / Mass Spec) cleave->purify

Analytical Characterization: A Mandate for Trustworthiness

Synthesis without rigorous characterization is incomplete. Each protocol must be a self-validating system, and for Tyr-Lys derivatives, a combination of chromatographic and spectrometric techniques is essential.

TechniquePurposePrinciple & Insights
Reverse-Phase HPLC Purity Assessment & PurificationSeparates the target peptide from impurities and deletion sequences based on hydrophobicity. A single, sharp peak indicates high purity.[7]
Mass Spectrometry (MS) Identity ConfirmationMeasures the mass-to-charge ratio of the ionized peptide, providing an exact molecular weight that must match the calculated theoretical mass.[7][8]
Circular Dichroism (CD) Secondary Structure AnalysisMeasures the differential absorption of left and right circularly polarized light. This is crucial for larger Tyr-Lys containing peptides to determine if they adopt conformations like β-sheets or random coils in solution.[9]
Infrared (IR) Spectroscopy Conformational AnalysisProvides information on peptide secondary structure, particularly useful for analyzing solid-state or film conformations.[9]
Amino Acid Analysis (AAA) Compositional VerificationInvolves hydrolyzing the peptide and quantifying the constituent amino acids. This confirms the correct amino acid ratio.[7]

Part 2: Biophysical Properties and Molecular Interactions

A synthesized Tyr-Lys derivative is not merely a static structure; its function is dictated by its dynamic behavior and its interactions with its environment.

Conformational Plasticity

Research on poly(Lys-Tyr-Tyr-Lys) demonstrates that the conformation of Tyr-Lys sequences is highly dependent on the surrounding environment.[9]

  • In Aqueous Solution: The peptide may adopt a largely unordered or random coil conformation.[9]

  • Influence of Salts: The addition of salts like KCl can induce a partial transition to a more ordered β-structure.[9]

  • At Interfaces: When spread as a film on a water surface, the peptide can organize into stacked β-sheets, showcasing how local environments can dramatically alter structure.[9]

This plasticity is a key feature, allowing a single peptide sequence to adapt to different biological contexts, such as a disordered state in circulation versus an ordered state upon receptor binding.

interactions lys lys asp asp lys->asp Ionic Bond (Electrostatic) tyr tyr ser ser tyr->ser Hydrogen Bond phe phe tyr->phe π-π Stacking (Aromatic)

The Drivers of Molecular Recognition

The therapeutic potential of Tyr-Lys derivatives stems from their ability to engage in specific, high-affinity interactions with biological targets like receptors and enzymes.[10][11]

  • Tyrosine's Role: The phenolic ring is a versatile interaction hub. It can act as a hydrogen bond donor (via the -OH group) and engage in π-π stacking with other aromatic residues like Phenylalanine or Tryptophan in a binding pocket.[1]

  • Lysine's Role: The primary amine at the end of its side chain is protonated at physiological pH, making it a prime candidate for forming strong ionic bonds (salt bridges) with negatively charged residues like Aspartate or Glutamate.[2] It can also act as a hydrogen bond donor.

This combination of aromatic, hydrogen bonding, and electrostatic capabilities allows Tyr-Lys motifs to serve as potent recognition elements in designing targeted therapeutics.

Part 3: Applications in Drug Discovery and Development

The true value of foundational research lies in its translation to practical applications that address unmet medical needs. Tyr-Lys derivatives are proving to be versatile scaffolds in several cutting-edge therapeutic areas.

Peptidomimetics and Receptor Modulation

Peptides are natural signaling molecules, but their therapeutic use is often hampered by poor stability and rapid degradation by proteases.[10] Tyr-Lys derivatives are central to creating more robust "peptidomimetics" that retain biological activity with improved drug-like properties.

A prominent example is in the development of agonists for the μ-opioid receptor for pain management.[11][12] Cyclic peptides such as H-Tyr-c[D-Lys-Xxx-Tyr-Gly] have been synthesized and tested, where the Tyr residue mimics the endogenous ligand and the cyclic structure, locked in place by the Lys side chain, provides conformational constraint.[11] This constraint is crucial for maintaining high binding affinity and functional activity at the receptor.[11] Modifications, such as incorporating D-amino acids, can further enhance stability against proteolytic degradation.[13]

Linkers for Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a revolutionary class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells.[14][15] The linker connecting the antibody and the drug is a critical component that must be stable in circulation but cleavable inside the target cell.[]

Peptide linkers, such as the Phenylalanine-Lysine (Phe-Lys) dipeptide, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in cancer cells.[14][17] A Tyr-Lys linker would function on the same principle. Upon internalization of the ADC into the lysosome, the peptide bond between Tyr and Lys is hydrolyzed, releasing the drug to exert its cell-killing effect.[18] This targeted release mechanism enhances the therapeutic window, maximizing efficacy at the tumor site while minimizing systemic toxicity.[14]

adc_moa cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell adc_circulating ADC Circulating (Linker Stable) receptor Tumor Antigen adc_circulating->receptor 1. Binding internalization Internalization (Endocytosis) receptor->internalization 2. Receptor-Mediated lysosome Lysosome (Protease Activity) internalization->lysosome 3. Trafficking drug_release Drug Released lysosome->drug_release 4. Tyr-Lys Linker Cleavage apoptosis Cell Death drug_release->apoptosis 5. Cytotoxicity

Conclusion and Future Outlook

The Tyr-Lys motif, a simple yet powerful combination of amino acids, serves as a testament to the principles of molecular recognition and functional design. From the foundational chemistry of solid-phase synthesis to the complex biological applications in receptor modulation and targeted drug delivery, derivatives built upon this scaffold are integral to the advancement of modern therapeutics. The continued exploration of novel side-chain modifications, cyclization strategies, and conjugation chemistries will undoubtedly expand the utility of Tyr-Lys derivatives, leading to the development of safer, more effective drugs for a wide range of diseases. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this remarkable molecular building block.

References

  • Dellacherie, E., Boussard, G., & Marraud, M. (1991). Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys). PubMed.
  • Lau, J. L., & Dunn, M. K. (2018). Recent Advances in the Development of Therapeutic Peptides. PMC. Available at: [Link]

  • Togame, H., et al. (2022). Biotinylated peptides substituted with D-amino acids with high stability as anti-anaphylactic agents targeting platelet-activating factor. PubMed. Available at: [Link]

  • de la Torre, B. G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Available at: [Link]

  • Kitagawa, K., et al. (2000). Facile Solid-Phase Synthesis of Sulfated Tyrosine-Containing Peptides: Total Synthesis of Human Big Gastrin-II and Cholecystokinin (CCK)-391,2. ACS Publications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Tyrosine Derivatives in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pellecchia, M., et al. (n.d.). Biochemical and biophysical characterization of Lys/Tyr targeting agents. ResearchGate. Available at: [Link]

  • Li, G., et al. (2019). Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation. ResearchGate. Available at: [Link]

  • Penke, B., & Rivier, J. E. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • de la Torre, B. G., et al. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tyr-Lys. PubChem. Available at: [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • Adamska-Bartłomiejczyk, A., et al. (n.d.). The structures of new analogues of Tyr-c[d-Lys−Phe−Phe−Asp]NH2 modified... ResearchGate. Available at: [Link]

  • Yan, Q., & Rould, M. A. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLOS ONE. Available at: [Link]

  • G. Mezo, et al. (2006). Novel glycosylated (LyS(7))-dermorphin analogues: synthesis, biological activity and conformational investigations. ResearchGate. Available at: [Link]

  • Clinicaltrials.eu. (n.d.). Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Wang, J., et al. (2025). Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. PubMed. Available at: [Link]

  • Lu, J., et al. (2025). Linkers Having a Crucial Role in Antibody–Drug Conjugates. ResearchGate. Available at: [Link]

  • Fellouse, F. A., & Sidhu, S. S. (2007). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. PMC. Available at: [Link]

  • Barghash, M. M., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC. Available at: [Link]

  • Kumar, V., et al. (n.d.). Peptide scope of Lys‐Tyr cyclization. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Method development for amino acid analysis. ResearchGate. Available at: [Link]

  • Ohsawa, M., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. PubMed. Available at: [Link]

  • Barghash, M. M., et al. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Available at: [Link]

  • Lin, W.-H., et al. (2025). Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index. MDPI. Available at: [Link]

  • Avci, F. G., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lys-Tyr. PubChem. Available at: [Link]

  • Various Authors. (n.d.). The functions and applications of tyrosine and its derivatives. ResearchGate. Available at: [Link]

  • Huanwei Biotech Co., Ltd. (n.d.). The Powerful Combination of L-Lysine And L-Tyrosine Together: Benefits and Uses. huanweibio.com. Available at: [Link]

  • D'Atri, V., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]

  • Kumar, D., et al. (2015). An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Spivak, V. A., & Modyanova, L. V. (2000). Quantitative analysis of L-lysine, L-threonine, L-homoserine and cobalamines in fermentation broth. ResearchGate. Available at: [Link]

Sources

Foundational

Introduction: The Silent Architects of Biological Function

An In-Depth Technical Guide: Theoretical Modeling of Tyrosine-Lysine Interactions: From First Principles to Drug Discovery Applications Within the intricate tapestry of protein structures, the non-covalent interactions b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Theoretical Modeling of Tyrosine-Lysine Interactions: From First Principles to Drug Discovery Applications

Within the intricate tapestry of protein structures, the non-covalent interactions between amino acid residues are the master weavers, dictating form, function, and dynamics. Among the most crucial and multifaceted of these are the interactions between Tyrosine (Tyr) and Lysine (Lys). This pairing is a powerhouse of chemical diversity, capable of forming cation-π bonds, hydrogen bonds, and under specific conditions, salt bridges. These interactions are fundamental to a vast array of biological processes, including the stabilization of protein folds, the orchestration of enzyme catalysis, and the molecular recognition events that underpin signal transduction and drug-target binding.[1][2]

For researchers in structural biology and professionals in drug development, understanding and predicting the behavior of the Tyr-Lys dyad is not merely an academic exercise. It is a critical step in deciphering disease mechanisms and designing novel therapeutics with enhanced specificity and affinity. However, the dynamic and environment-dependent nature of these interactions presents a significant challenge to purely experimental approaches.

This technical guide serves as a comprehensive manual for navigating the theoretical landscape of Tyr-Lys interactions. We will move beyond a simple recitation of protocols to explain the causality behind methodological choices, grounding our discussion in the fundamental principles of computational chemistry. This document is designed for scientists who seek not only to run simulations but to understand them, enabling the design of robust, self-validating computational experiments that yield actionable insights. We will explore the spectrum of available modeling techniques, from high-throughput molecular mechanics to high-accuracy quantum mechanics, and provide a practical, step-by-step workflow for their application.

Chapter 1: The Physicochemical Nature of the Tyr-Lys Dyad

To model an interaction, we must first appreciate its underlying physics. The Tyr-Lys pair is unique due to its ability to engage in multiple, often simultaneous, types of non-covalent interactions. The preferred geometry and strength of these interactions are exquisitely sensitive to the local protein microenvironment, including solvent accessibility and the proximity of other charged or polar groups.

The Cation-π Interaction: A Dominant Force

The canonical Tyr-Lys interaction is the cation-π bond.[1][2] This is a powerful non-covalent force between the positively charged ε-ammonium group (-NH3+) of the Lysine side chain and the electron-rich aromatic ring of Tyrosine.[3] Contrary to a simple electrostatic attraction, the cation-π interaction arises from the interaction of the cation with the quadrupole moment of the π-electron system. The face of the aromatic ring is electron-rich (negative potential), while the edge is electron-poor (positive potential), creating a favorable interaction when the cation is positioned over the ring's face.

In aqueous environments, cation-π interactions are significantly more resilient to solvent screening than salt bridges, making them potent contributors to protein stability and molecular recognition in water-exposed binding pockets.[4] Studies have shown that arginine participates more readily in these interactions than lysine, but the Tyr-Lys pairing remains a common and functionally significant motif in the Protein Data Bank.[1]

Hydrogen Bonding

The versatility of the Tyr-Lys pair is enhanced by its capacity for hydrogen bonding.

  • The hydroxyl (-OH) group of Tyrosine can act as a hydrogen bond donor .

  • The lone pair on the Tyrosine's hydroxyl oxygen can act as a hydrogen bond acceptor .

  • The protonated amine (-NH3+) of Lysine is an excellent hydrogen bond donor .

These multiple possibilities allow for complex networks of interactions that can fine-tune the orientation and affinity of the two residues.

Salt Bridges and Modulated pKa

While less common at physiological pH (as Tyrosine's pKa is ~10), it is possible for the Tyrosine hydroxyl group to be deprotonated in a specific microenvironment, forming a tyrosinate anion. In this state, it can form a strong salt bridge with the positively charged Lysine. More importantly, the proximity of the Lysine cation can electrostatically stabilize the tyrosinate form, effectively lowering the pKa of the Tyrosine residue. This modulation of pKa can be critical for enzymatic catalysis.

Tyr-Lys_Interactions cluster_tyr Tyrosine (Tyr) cluster_lys Lysine (Lys) Tyr Aromatic Ring (π-system) Tyr_OH Hydroxyl (-OH) Lys_NH3 Ammonium (-NH3+) Tyr_OH->Lys_NH3 H-Bond (Donor: Tyr, Acceptor: Lys) Lys_NH3->Tyr Cation-π Interaction (Electrostatic + Quadrupole) Lys_NH3->Tyr_OH H-Bond (Donor: Lys, Acceptor: Tyr) Computational_Methods_Pyramid p1 High Accuracy High Cost (Small Systems, ~100s atoms) p2 p3 Low Accuracy Low Cost (Large Systems, >100,000s atoms) QM Quantum Mechanics (QM) (e.g., DFT) QMMM Hybrid QM/MM MM Molecular Mechanics (MM) (e.g., MD Simulations) Cost <-- Increasing Computational Cost --> Accuracy <-- Increasing Accuracy -->

Caption: Hierarchy of computational methods for modeling molecular interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

Molecular Mechanics is the workhorse of computational structural biology. It represents molecules as a collection of balls (atoms) connected by springs (bonds), governed by a set of mathematical functions known as a force field. [5][6][7]MD simulations use these force fields to calculate the forces on each atom and then integrate Newton's equations of motion, allowing us to watch how the protein moves over time. [8][9]

  • Why use it? MD is the only method that allows for the routine simulation of large biomolecules (like a protein in a box of water) over biologically relevant timescales (nanoseconds to microseconds). This is essential for sampling different conformations and observing the dynamics of the Tyr-Lys interaction. [10]

  • Causality in Force Field Choice: The accuracy of an MD simulation is entirely dependent on the quality of the force field. [5][6]For protein simulations, force fields like AMBER (e.g., ff14SB, ff19SB), CHARMM (e.g., CHARMM36m), and GROMOS are widely used. [11][12][13]These have been parameterized against a vast amount of experimental and quantum mechanical data to accurately represent protein structure and dynamics. The choice between them often depends on the specific system or compatibility with other molecules (e.g., lipids, nucleic acids). For instance, CHARMM force fields are particularly well-regarded for their lipid and membrane protein parameters. [5]

    Force Field Family Primary Strengths & Common Applications Key Differentiator
    AMBER Proteins and Nucleic Acids. Excellent for protein-ligand binding free energy calculations. [5] Well-established parameterization for DNA/RNA and widely used in the academic community.
    CHARMM Proteins, Lipids, and Nucleic Acids. Strong performance for membrane proteins and protein folding. [5][12][13] Utilizes CMAP corrections for protein backbone dihedrals, improving secondary structure representation. [12]
    GROMOS Large-scale simulations of biomolecules, particularly proteins and lipids. [5] Optimized for computational efficiency, making it suitable for very long simulations. [5]

    | OPLS | Liquid simulations and organic molecules. Often used for solvent models and small molecule parameterization. | Parameterized to reproduce experimental properties of liquids, such as density and heat of vaporization. |

Quantum Mechanics (QM)

QM methods solve the Schrödinger equation to describe the electronic structure of a system. This provides a highly accurate, first-principles description of chemical bonding and interactions, including subtle effects like polarization and charge transfer that are critical for cation-π interactions. [14][15]

  • Why use it? QM is the gold standard for accuracy. It is used to validate MM force fields or to study reaction mechanisms where bond making/breaking occurs. For a Tyr-Lys interaction, a QM calculation (e.g., using Density Functional Theory, DFT) can provide the most accurate measure of the interaction energy for a given static geometry. [16][17]

  • The Trustworthiness Constraint: The immense computational cost of QM methods restricts their use to small systems (typically < 200 atoms). [16]Applying QM to an entire protein is generally infeasible, which is why it is not the primary tool for studying conformational dynamics.

Hybrid QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic and powerful compromise. [16][18]The core principle is to partition the system into two regions:

  • The QM Region: The chemically active center where electronic effects are paramount. For our topic, this would include the Tyr and Lys side chains. This region is treated with the accuracy of QM. [19]2. The MM Region: The rest of the protein and the surrounding solvent, which are treated with the efficiency of a classical force field.

  • Why use it? QM/MM allows us to study electronic events (like charge transfer in a cation-π bond or a chemical reaction) within the context of the full, dynamic protein environment. [20]This is the method of choice for studying enzyme catalysis or other processes where MM force fields are insufficient. [16]The accuracy of QM/MM simulations can be sensitive to the size of the QM region, with larger QM regions sometimes being necessary to capture important charge transfer effects from the surrounding environment. [18][19]

Chapter 3: Practical Workflow: Simulating a Tyr-Lys Interaction with GROMACS

This chapter provides a detailed, step-by-step protocol for setting up and running a classical Molecular Dynamics simulation of a protein containing a key Tyr-Lys interaction. We will use GROMACS, a powerful and open-source MD engine. [21][22]This workflow is designed to be a self-validating system, with checks at each stage to ensure the simulation is physically reasonable.

Workflow: System Preparation and Classical MD Simulation

Caption: Standard workflow for a GROMACS Molecular Dynamics simulation.

Step 1: Obtain and Prepare Protein Structure

  • Action: Download the coordinate file for your protein of interest from the Protein Data Bank (PDB). For this example, let's use ubiquitin (PDB: 1UBQ), which contains several Tyr and Lys residues. [23]* Causality: The crystal structure is our experimental starting point. It's crucial to clean the PDB file by removing crystallographic water molecules, ligands, or cofactors not relevant to the simulation, and to check for missing atoms or residues.

Step 2: Generate Topology and Choose Force Field

  • Action: Use the GROMACS pdb2gmx tool.

    You will be prompted to choose a force field. Select an appropriate one, such as "AMBER ff14SB".

  • Causality: pdb2gmx builds the molecular topology file (topol.top), which describes all bonds, angles, dihedrals, and atom types. [23]The choice of force field is the most critical decision for the simulation's accuracy. AMBER ff14SB is a robust, well-validated choice for standard proteins. [5]The -ignh flag tells the program to ignore hydrogens already in the PDB and build them according to the force field's definition, ensuring consistency.

Step 3: Define the Simulation Box

  • Action: Use editconf to create a periodic box around the protein.

  • Causality: We simulate the protein in a periodic box to avoid edge effects. The protein is centered (-c), and a minimum distance of 1.0 nm (-d 1.0) is specified between the protein and the box edge. This ensures that the protein does not "see" its own periodic image, which would be a simulation artifact.

Step 4: Solvation

  • Action: Fill the box with water molecules using solvate.

  • Causality: Biological processes occur in water. Explicitly modeling the solvent is crucial for accurately capturing electrostatic and hydrophobic effects. The topol.top file is updated to include the water molecules.

Step 5: Add Ions

  • Action: Add ions to neutralize the system's net charge and mimic a physiological salt concentration.

    (You will be prompted to select a group to replace with ions; choose "13 SOL").

  • Causality: The Particle Mesh Ewald (PME) algorithm, used for long-range electrostatics, requires the total system to be charge-neutral. [24]genion replaces water molecules with ions to achieve this. [24] Step 6: Energy Minimization

  • Action: Remove steric clashes or unfavorable geometries from the initial structure.

  • Causality: The initial structure from the PDB is static and may have high-energy contacts, especially after adding hydrogens and water. Energy minimization allows the system to relax to a local energy minimum, ensuring the stability of the subsequent dynamics simulation. [25]A successful minimization is validated by plotting the potential energy, which should converge to a stable, negative value. [25] Step 7 & 8: Equilibration (NVT and NPT Ensembles)

  • Action: Gradually bring the system to the desired temperature (NVT) and pressure (NPT) while keeping the protein atoms restrained. This involves two sequential runs using appropriate .mdp files.

  • Causality: This is a critical two-stage process. First, we fix the Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the fixed protein. We validate this step by checking that the temperature reaches a stable plateau around the target value. Second, we switch to a constant Number of particles, Pressure, and Temperature (NPT) ensemble to allow the system density to relax to the correct value. [24]This is validated by observing the pressure and density converging to stable averages. The protein is kept restrained so that the solvent can equilibrate without the protein structure being distorted.

Step 9: Production MD

  • Action: Run the final simulation without any restraints for data collection.

  • Causality: This is the data-gathering phase of the simulation. The length of this run depends on the process being studied; for observing local side-chain interactions, 100-500 nanoseconds is often a good starting point.

Step 10: Analysis

  • Action: Use GROMACS analysis tools to investigate the Tyr-Lys interaction.

    • RMSD/RMSF: Check overall protein stability.

    • gmx distance: Measure the distance between the center of mass of the Tyr aromatic ring and the nitrogen of the Lys ammonium group.

    • gmx hbond: Analyze the hydrogen bonds formed between the two residues over time.

  • Causality: Analysis turns raw trajectory data into meaningful insights. A stable distance of < 0.5 nm between the Tyr ring and Lys nitrogen is indicative of a persistent interaction. Fluctuations in this distance reveal the dynamic nature of the bond.

Chapter 4: Advanced Applications & Data Interpretation

While classical MD provides a dynamic picture, drug development often requires quantitative predictions of binding strength. This is the domain of free energy calculations.

Free Energy Calculations

Calculating the absolute binding free energy of a ligand or the interaction energy between two residues is computationally demanding but provides immense value. [26][27]Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) provide an end-point estimate of binding energy by combining molecular mechanics energies with a continuum solvation model. [26]More rigorous (and expensive) methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) calculate the free energy difference by simulating a non-physical "alchemical" transformation between two states (e.g., an interacting Tyr-Lys pair and a non-interacting pair). [26][28]

Case Study: Interpreting Simulation Data

Imagine we have simulated a kinase where a Tyr-Lys interaction in the active site is hypothesized to be critical for positioning a substrate. After a 200 ns simulation, we collect the following data:

MetricValueInterpretation
Tyr-Lys Cation-π Distance 0.42 ± 0.05 nmA persistent and stable interaction is present throughout the simulation.
Tyr(OH)-Lys(NH3+) H-bonds 0.8 (average count)A hydrogen bond is present for 80% of the simulation time, further stabilizing the geometry.
MM/PBSA Interaction Energy -25.5 kcal/molA strong, energetically favorable interaction. The electrostatic term is the dominant contributor.
RMSF of Lys Side Chain 0.12 nmThe Lysine side chain shows low fluctuation, indicating it is held firmly in place by the Tyrosine.

Conclusion and Future Outlook

The theoretical modeling of Tyrosine-Lysine interactions is a mature and powerful field that provides indispensable insights for basic research and pharmaceutical development. We have journeyed from the fundamental quantum mechanical nature of these interactions to the practical application of large-scale molecular dynamics simulations. The key to success lies not in blindly applying a single method, but in thoughtfully selecting the appropriate level of theory to answer a specific scientific question, from the broad conformational sampling of MM to the electronic precision of QM/MM.

The future is evolving rapidly. The advent of polarizable force fields (like Drude and AMOEBA) promises a more accurate classical treatment of electrostatic effects like those in cation-π interactions. [6]Furthermore, machine learning force fields are being developed that can achieve QM-level accuracy at a fraction of the computational cost, potentially revolutionizing the scope and predictive power of our simulations. [11]By grounding our work in a strong understanding of the underlying principles and a commitment to rigorous, self-validating workflows, we can harness these computational tools to continue unraveling the complex and beautiful molecular choreography that governs life.

References

  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.). Computer-Aided Drug Design (CADD). [Link]

  • Computational methods of analysis of protein–protein interactions - David Eisenberg's Lab. (n.d.). UCLA. [Link]

  • Free Energy Calculations::Institute of Molecular Modeling and Simulation - BOKU. (n.d.). BOKU. [Link]

  • A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. (n.d.). bioRxiv. [Link]

  • Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods. (2020, August 28). ACS Publications. [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. [Link]

  • Advances in Computational Methods for Protein–Protein Interaction Prediction - MDPI. (2024, March 12). MDPI. [Link]

  • Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments | Chemical Reviews - ACS Publications. (2024, March 27). ACS Publications. [Link]

  • Cation−π Interactions in Proteins: Can Simple Models Provide an Accurate Description?. (n.d.). ACS Publications. [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3). GROMACS. [Link]

  • Deciphering Protein–Protein Interactions. Part II. Computational Methods to Predict Protein and Domain Interaction Partners - Our journal portfolio - PLOS. (2007, April 27). PLOS. [Link]

  • Current Status of Protein Force Fields for Molecular Dynamics - PMC. (n.d.). NIH. [Link]

  • Large-scale QM/MM free energy simulations of enzyme catalysis reveal the influence of charge transfer - PMC. (n.d.). NIH. [Link]

  • Molecular dynamics simulation of a small protein using GROMACS. (n.d.). EMBL-EBI. [Link]

  • Recent Progress in Treating Protein–Ligand Interactions with Quantum-Mechanical Methods. (2016, May 16). MDPI. [Link]

  • Development and benchmark to obtain AMBER parameters dataset for non-standard amino acids modified with 4-hydroxy-2-nonenal - PMC. (n.d.). NIH. [Link]

  • Recent Developments in Free Energy Calculations for Drug Discovery - PMC. (n.d.). NIH. [Link]

  • Computational techniques for studying protein-protein interactions | Request PDF. (2025, September 4). ResearchGate. [Link]

  • Quantum mechanical effect in protein-ligand interaction - PubMed. (2010, January 15). NIH. [Link]

  • QM/MM Simulations for Understanding Enzymes. (n.d.). arXiv. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Elsevier. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). EMBL-EBI. [Link]

  • Dealing with Non-standard Residues in AMBER. (n.d.). University of California, Irvine. [Link]

  • Molecular dynamics simulations of protein-protein interactions and THz driving of molecular rotors on gold. (n.d.). University of Regensburg. [Link]

  • Toward a general neural network force field for protein simulations: Refining the intramolecular interaction in protein | The Journal of Chemical Physics | AIP Publishing. (2023, July 11). AIP Publishing. [Link]

  • Cation-π interactions and their functional roles in membrane proteins - PMC - NIH. (n.d.). NIH. [Link]

  • Recent Developments and Applications of the CHARMM force fields - PMC. (n.d.). NIH. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (2024, September 21). ACS Publications. [Link]

  • Full article: Quantum mechanical effect in protein–ligand interaction - Taylor & Francis. (2009, December 19). Taylor & Francis Online. [Link]

  • A force field for virtual atom molecular mechanics of proteins - PNAS. (n.d.). PNAS. [Link]

  • Chapter 11: QM/MM Methods for Simulating Enzyme Reactions - Books. (n.d.). Royal Society of Chemistry. [Link]

  • Protein–Ligand Interaction Energies from Quantum-Chemical Fragmentation Methods: Upgrading the MFCC-Scheme with Many-Body Contributions - PMC. (n.d.). NIH. [Link]

  • Cation-π interactions in structural biology - PNAS. (n.d.). PNAS. [Link]

  • PACE Force Field for Protein Simulations. 1. Full Parameterization of Version 1 and Verification | Journal of Chemical Theory and Computation - ACS Publications. (2010, October 25). ACS Publications. [Link]

  • Cation–π interaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • The role of cation-pi interactions in biomolecular association. Design of peptides favoring interactions between cationic and aromatic amino acid side chains | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • FORCE FIELDS FOR PROTEIN SIMULATIONS - Jay Ponder Lab. (n.d.). Washington University in St. Louis. [Link]

  • Integrating Quantum Mechanics into Protein-Ligand Docking: Toward Higher Accuracy and Reliability - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Kinetic View of Enzyme Catalysis from Enhanced Sampling QM/MM Simulations | Journal of Chemical Information and Modeling - ACS Publications. (2024, April 12). ACS Publications. [Link]

  • Free Energy Methods - Computational Chemistry | ETH Zurich. (n.d.). ETH Zurich. [Link]

  • Molecular Dynamics Simulations in Protein–Protein Docking | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Free Energy Calculations - Computational Chemistry Glossary - Deep Origin. (2024, October 3). Deep Origin. [Link]

  • Calculation of free energy from molecular simulations. (n.d.). University of Groningen. [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC. (n.d.). NIH. [Link]

  • Amber Custom Residue Parameterization - Computational Chemistry. (2021, February 2). Computational Chemistry. [Link]

  • Development of non-standard arginine residue parameters for use with the AMBER force fields | Request PDF - ResearchGate. (2025, August 8). ResearchGate. [Link]

  • marktoakley/amber_parameters: Amber force field parameters for the beta-alanine non-standard amino acid residue. - GitHub. (n.d.). GitHub. [Link]

  • Force Fields for MD simulations. (n.d.). University of Maryland School of Pharmacy. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of Tyrosyl-L-lysine

Abstract This document provides a comprehensive guide for the chemical synthesis of the dipeptide Tyrosyl-L-lysine (Tyr-Lys). The protocol is designed for researchers, scientists, and professionals in drug development an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of the dipeptide Tyrosyl-L-lysine (Tyr-Lys). The protocol is designed for researchers, scientists, and professionals in drug development and related fields. We detail a robust solution-phase synthesis methodology, emphasizing a strategic approach to protecting group chemistry, which is essential for managing the reactive side chains of both tyrosine and lysine. The guide explains the rationale behind each step, from the initial protection of amino acid monomers to the final deprotection and purification of the target dipeptide. This protocol incorporates established coupling techniques and analytical characterization methods to ensure a high-purity final product, making it a self-validating and reliable process for laboratory settings.

Introduction: The Challenge and Importance of Dipeptide Synthesis

Peptide synthesis is a cornerstone of modern biochemistry and pharmaceutical science, enabling the creation of molecules that can mimic or inhibit biological processes.[1] The dipeptide Tyr-Lys, composed of L-tyrosine and L-lysine, is a fundamental building block and a motif found in various biologically active peptides. Its synthesis, while seemingly straightforward, presents a classic challenge in organic chemistry that necessitates a carefully planned strategy.

The primary difficulty lies in the multifunctional nature of the constituent amino acids.[2]

  • L-Tyrosine possesses a reactive phenolic hydroxyl group on its side chain.

  • L-Lysine has a highly nucleophilic ε-amino group on its side chain.[3]

Without proper protection, these reactive groups, along with the α-amino and α-carboxyl groups, would lead to a mixture of unwanted side products, including polymerization and peptide branching, during the peptide bond formation step.[2][4] This guide therefore details an orthogonal protection strategy, where different classes of protecting groups are used, allowing for their selective removal under specific conditions without affecting others.[2]

Principle of Synthesis: An Orthogonal Solution-Phase Strategy

For the synthesis of a dipeptide like Tyr-Lys, a solution-phase approach offers an excellent balance of control, scalability, and instructional value.[5][6] This protocol employs a well-established orthogonal protecting group strategy to ensure the specific and efficient formation of the desired peptide bond.

The chosen strategy involves:

  • N-terminal Protection of Tyrosine: The α-amino group of tyrosine is protected with a tert-Butoxycarbonyl (Boc) group. The Boc group is stable under basic and nucleophilic conditions but is easily removed with mild acid, such as trifluoroacetic acid (TFA).[7][8]

  • C-terminal Protection of Lysine: The α-carboxyl group of lysine is protected as a Benzyl ester (OBzl). This group is stable to both the acidic conditions used for Boc removal and the basic conditions of the coupling step.

  • Side-Chain Protection of Lysine: The ε-amino group of lysine is protected with a Benzyloxycarbonyl (Cbz or Z) group.[9]

  • Global Deprotection: Both the Cbz and OBzl groups are labile to catalytic hydrogenolysis, allowing for their simultaneous removal in the final step to yield the free dipeptide.[10][11]

This combination of acid-labile (Boc) and hydrogenolysis-labile (Cbz, OBzl) groups ensures that each deprotection step is selective, which is the essence of an orthogonal strategy.[2]

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic pathway for Tyr-Lys, from the protected starting materials to the final purified dipeptide.

Tyr_Lys_Synthesis Tyr Boc-Tyr-OH Coupling EDC, HOBt DIPEA, DMF Tyr->Coupling Lys H-Lys(Z)-OH Esterification Esterification Lys->Esterification Protect C-terminus BnOH Benzyl Alcohol (BnOH) H+ catalyst BnOH->Esterification LysEster H-Lys(Z)-OBzl LysEster->Coupling Peptide Bond Formation ProtectedDipeptide Boc-Tyr-Lys(Z)-OBzl Deprotection 1. TFA/DCM 2. H₂, Pd/C ProtectedDipeptide->Deprotection Global Deprotection DeprotectedDipeptide H-Tyr-Lys-OH (Crude Tyr-Lys) Purification RP-HPLC DeprotectedDipeptide->Purification Purification FinalProduct Purified Tyr-Lys Coupling->ProtectedDipeptide Deprotection->DeprotectedDipeptide Purification->FinalProduct Esterification->LysEster

Caption: Solution-phase synthesis workflow for Tyrosyl-lysine.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Part A: Preparation of Protected H-Lys(Z)-OBzl

Rationale: To prepare lysine for the coupling reaction, its α-carboxyl group must be protected to prevent it from reacting. Esterification with benzyl alcohol provides a stable protecting group that can be removed in the final step along with the Cbz group.

  • Dissolution: Suspend N-ε-Cbz-L-lysine (H-Lys(Z)-OH) (1 equivalent) and p-toluenesulfonic acid monohydrate (1.2 equivalents) in a mixture of benzyl alcohol and toluene (e.g., 1:1 v/v).

  • Water Removal: Heat the mixture to reflux (approx. 110-120 °C) using a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete when no more water collects in the trap (4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, H-Lys(Z)-OBzl, which can be purified by crystallization or chromatography if necessary.

Part B: Dipeptide Coupling Reaction

Rationale: The peptide bond is formed by activating the carboxyl group of Boc-Tyr-OH, making it susceptible to nucleophilic attack by the free α-amino group of H-Lys(Z)-OBzl.[12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide coupling reagent, and 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization.[1][6] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize hydrochloride salts and maintain a basic pH for the reaction.

  • Activation of Tyrosine: Dissolve Boc-L-tyrosine (Boc-Tyr-OH) (1 equivalent) and HOBt (1.1 equivalents) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to form the activated ester.

  • Coupling: To this mixture, add a solution of H-Lys(Z)-OBzl (from Part A, 1 equivalent) and DIPEA (2.5 equivalents) in DMF. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into cold water and extract the product with ethyl acetate. Wash the combined organic layers with 5% citric acid solution, saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-Tyr-Lys(Z)-OBzl. This product can be purified by flash column chromatography on silica gel.

Part C: Global Deprotection

Rationale: This two-stage process first removes the acid-labile Boc group, followed by the simultaneous removal of the Cbz and Benzyl ester groups via catalytic hydrogenolysis, a mild and efficient method.[10][11]

  • Boc Deprotection:

    • Dissolve the purified Boc-Tyr-Lys(Z)-OBzl in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure all TFA is removed. This yields the intermediate H-Tyr-Lys(Z)-OBzl as a TFA salt.

  • Cbz and OBzl Deprotection (Hydrogenolysis):

    • Dissolve the intermediate from the previous step in methanol.

    • Add Palladium on carbon (Pd/C, 10% by weight) to the solution.

    • Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC or HPLC until completion (typically 4-8 hours).

    • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude Tyr-Lys dipeptide.

Purification and Characterization

Purification Protocol

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[13][14] It separates the target peptide from impurities based on differences in hydrophobicity.

ParameterSpecification
Technique Preparative Reversed-Phase HPLC
Column C18 silica column (e.g., 10 µm particle size)
Mobile Phase A 0.1% TFA in deionized water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient, e.g., 5% to 50% B over 30 minutes
Detection UV at 220 nm and 280 nm (for the tyrosine aromatic ring)
Post-Purification Pool fractions containing the pure product, freeze, and lyophilize to obtain a fluffy white powder.
Characterization Data

Rationale: It is critical to confirm the identity and purity of the final product using orthogonal analytical techniques.[15]

Analysis MethodExpected Result for Tyr-Lys (C₁₅H₂₃N₃O₄)
Analytical RP-HPLC A single major peak indicating >95% purity.
Mass Spectrometry (ESI-MS) Molecular Weight: 309.36 g/mol . Expected m/z: 310.17 [M+H]⁺, 332.15 [M+Na]⁺.[16]
¹H NMR (in D₂O) Characteristic peaks corresponding to the protons of the tyrosine and lysine backbones and side chains. The aromatic protons of tyrosine should appear in the ~6.8-7.2 ppm region.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the laboratory synthesis of Tyrosyl-lysine. By employing a logical, orthogonal protecting group strategy and standard peptide coupling chemistry, this guide enables the efficient production of the target dipeptide. The inclusion of comprehensive purification and characterization steps ensures the final product meets the high-purity standards required for research and development applications. This protocol serves as both a practical guide for synthesis and an educational tool on the principles of solution-phase peptide chemistry.

References

  • Vertex AI Search. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bock, M. G., et al. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Journal of Chemical Education, 92(9), 1536-1539. [Link]

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Reddy, G. V., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 3, 1443. [Link]

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • ACS Publications. (2015, July 1). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Retrieved March 16, 2026, from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Vagner, J., et al. (2008). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, Chapter 9, Unit 9.1. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved March 16, 2026, from [Link]

  • Sharma, A., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 29(18), 4209. [Link]

  • Nájera, C., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]

  • Wang, Y., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 15(4), 572-578. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved March 16, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94. [Link]

  • Albericio, F., & Kruger, H. G. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics (pp. 535-563). Royal Society of Chemistry. [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved March 16, 2026, from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]

  • Rathore, A. S., & Shah, M. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8), 37-44. [Link]

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). Lys-Tyr. Retrieved March 16, 2026, from [Link]

Sources

Application

Application Note: High-Resolution Purification of the Tyr-Lys (YK) Dipeptide

An Application Note and Protocol for the Purification of Tyr-Lys Dipeptide Introduction The dipeptide Tyrosine-Lysine (Tyr-Lys; YK) is a fundamental building block in numerous peptidomimetic drugs and serves as a crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of Tyr-Lys Dipeptide

Introduction

The dipeptide Tyrosine-Lysine (Tyr-Lys; YK) is a fundamental building block in numerous peptidomimetic drugs and serves as a crucial ligand in various biochemical studies. Its unique structure, combining an aromatic (Tyr) and a basic (Lys) amino acid residue, presents specific challenges and opportunities for purification. The presence of the phenolic hydroxyl group on tyrosine and the primary amine in the lysine side chain dictates its solubility, charge state, and retention characteristics.

Achieving high purity (>98%) of the Tyr-Lys dipeptide is paramount for its use in downstream applications, including drug formulation, structural biology, and cell-based assays, as even minor impurities can lead to erroneous experimental results or adverse effects in therapeutic contexts. This document provides a comprehensive guide to the purification of Tyr-Lys, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted and highly effective technique for peptide purification. We will delve into the underlying principles, provide a detailed experimental protocol, and offer troubleshooting guidance to ensure the successful isolation of a highly pure Tyr-Lys dipeptide.

Theory and Principles of Tyr-Lys Purification via RP-HPLC

Reversed-phase chromatography separates molecules based on their hydrophobicity. In the context of Tyr-Lys purification, a non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase. The separation mechanism hinges on the hydrophobic interactions between the peptide and the stationary phase.

The Tyr-Lys dipeptide, containing the hydrophobic tyrosine residue, will interact with the C18 stationary phase. The strength of this interaction is modulated by the composition of the mobile phase. A typical mobile phase system for peptide purification consists of:

  • Mobile Phase A: An aqueous solution, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Mobile Phase B: An organic solvent, most commonly acetonitrile (ACN), also containing TFA.

The role of TFA is twofold: it acidifies the mobile phase, ensuring that the carboxylic acid and amine groups of the dipeptide are protonated, which sharpens the peaks. It also acts as an ion-pairing agent, forming a neutral complex with the positively charged lysine residue, which enhances its retention and improves peak shape.

Purification is achieved by applying a gradient of increasing organic solvent (Mobile Phase B). As the concentration of acetonitrile increases, the mobile phase becomes more non-polar, disrupting the hydrophobic interactions between the Tyr-Lys dipeptide and the stationary phase, causing it to elute from the column. Different impurities, having different hydrophobicities, will elute at different concentrations of the organic solvent, thus enabling the separation and collection of the pure dipeptide.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler or manual injector

    • UV-Vis Detector (set to 220 nm and 280 nm)

    • Fraction collector

    • Data acquisition and analysis software

  • Analytical Balance (4-decimal place)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (for solvent removal post-purification)

  • Solid Phase Extraction (SPE) C18 cartridges (for sample pre-purification, if necessary)

Columns
  • Preparative RP-HPLC Column: C18 stationary phase, 10 µm particle size, 150 Å pore size, 21.2 x 250 mm. The choice of column dimensions will depend on the amount of crude peptide to be purified.

  • Analytical RP-HPLC Column: C18 stationary phase, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm.

Reagents and Solvents
  • Crude Tyr-Lys dipeptide (synthesized or commercially sourced)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Hydrochloric acid (HCl), ACS grade (for sample dissolution)

  • Sodium hydroxide (NaOH), ACS grade (for pH adjustment)

Experimental Protocols

Workflow for Tyr-Lys Dipeptide Purification

G cluster_prep Sample & System Preparation cluster_purification Purification cluster_analysis Analysis & Final Product prep_sample Crude Peptide Dissolution & Filtration inject_sample Sample Injection prep_sample->inject_sample prep_mobile Mobile Phase Preparation (A & B) prep_system HPLC System Equilibration prep_mobile->prep_system prep_system->inject_sample run_gradient Gradient Elution inject_sample->run_gradient collect_fractions Fraction Collection run_gradient->collect_fractions analyze_fractions Analytical HPLC of Collected Fractions collect_fractions->analyze_fractions pool_pure Pooling of Pure Fractions analyze_fractions->pool_pure lyophilize Lyophilization pool_pure->lyophilize final_qc Final Purity & Identity Confirmation (LC-MS) lyophilize->final_qc

Caption: Overall workflow for the purification of Tyr-Lys dipeptide.

Step-by-Step Protocol

1. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution.

2. Sample Preparation:

  • Accurately weigh the crude Tyr-Lys dipeptide.

  • Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or a dilute acid (e.g., 0.1 M HCl) can be added dropwise until the peptide dissolves.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. HPLC System Setup and Equilibration:

  • Install the preparative C18 column into the HPLC system.

  • Purge the pumps with their respective mobile phases to remove any air bubbles.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate (e.g., 10 mL/min for a 21.2 mm ID column) for at least 30 minutes, or until a stable baseline is observed on the UV detector.

4. Purification Run:

  • Inject the filtered crude Tyr-Lys sample onto the equilibrated column.

  • Run a linear gradient of Mobile Phase B. A typical gradient for peptide purification is from 5% to 65% B over 30-60 minutes. The optimal gradient should be determined empirically based on the impurity profile of the crude material.

Time (min) % Mobile Phase B Flow Rate (mL/min)
0510
5510
356510
409510
459510
46510
50510
  • Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

  • Collect fractions of a fixed volume (e.g., 5 mL) throughout the gradient elution, paying close attention to the peaks detected by the UV detector.

5. Analysis of Collected Fractions:

  • Analyze each collected fraction using analytical RP-HPLC to determine its purity.

  • Use an analytical C18 column and a faster gradient (e.g., 5-95% B over 15 minutes) for rapid purity assessment.

  • Identify the fractions containing the Tyr-Lys dipeptide at the desired purity level (typically >98%).

6. Pooling and Lyophilization:

  • Pool the fractions that meet the purity criteria.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to remove the solvents (water and ACN) and the volatile TFA, yielding the pure Tyr-Lys dipeptide as a white, fluffy powder.

7. Final Quality Control:

  • Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the Tyr-Lys dipeptide should be observed.

Data Analysis and Expected Results

The success of the purification is determined by the resolution of the Tyr-Lys peak from impurity peaks in the chromatogram.

G cluster_data_input Data Input cluster_analysis_steps Analysis Steps cluster_output Output raw_chromatogram Raw Preparative Chromatogram peak_integration Peak Integration & Purity Calculation (%) raw_chromatogram->peak_integration analytical_hplc Analytical HPLC Data of Fractions analytical_hplc->peak_integration fraction_selection Selection of Fractions (Purity > 98%) peak_integration->fraction_selection purity_table Purity Table of Selected Fractions fraction_selection->purity_table final_yield Calculation of Final Yield fraction_selection->final_yield

Caption: Logical flow of data analysis for Tyr-Lys purification.

Table 1: Example Purity Analysis of Collected Fractions

Fraction Number Retention Time (min) Peak Area (%) Purity (%) Decision
1215.292.592.5Discard
1315.398.198.1Pool
1415.399.299.2Pool
1515.498.798.7Pool
1615.595.895.8Discard

The final yield of the purified Tyr-Lys dipeptide can be calculated as follows:

Yield (%) = (Mass of pure Tyr-Lys / Mass of crude Tyr-Lys) x 100

Troubleshooting

Table 2: Common Issues and Solutions in Tyr-Lys Purification

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Replace the column.2. Ensure the mobile phase pH is around 2 with TFA.3. Reduce the amount of sample injected.
Low Resolution/Peak Co-elution 1. Gradient is too steep.2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., 5-45% B over 60 minutes).2. Consider a different stationary phase (e.g., C8) if impurities are very similar in hydrophobicity.
No Peptide Elution 1. Pump failure or leak.2. Peptide is too hydrophobic and irreversibly bound.1. Check the HPLC system for leaks and ensure the pumps are functioning correctly.2. Increase the final concentration of Mobile Phase B in the gradient.
Multiple Peaks for a Pure Compound 1. On-column degradation.2. Presence of different salt forms.1. Ensure the mobile phase is fresh and degassed.2. The use of TFA should minimize this, but ensure consistent sample preparation.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the high-resolution purification of the Tyr-Lys dipeptide using Reversed-Phase HPLC. By understanding the principles of reversed-phase chromatography and carefully controlling the experimental parameters, researchers can consistently obtain highly pure Tyr-Lys suitable for the most demanding applications in research and drug development. The key to successful purification lies in methodical optimization of the separation gradient and diligent analysis of the collected fractions.

References

  • Title: Reversed-Phase HPLC for Peptide and Protein Purification Source: GE Healthcare Life Sciences URL: [Link]

Method

Application Note: Overcoming Tyrosine Solubility Bottlenecks in CHO Cell Bioprocessing Using L-Tyrosyl-L-Lysine (Tyr-Lys)

The Bioprocessing Challenge: The Tyrosine Bottleneck In the development of high-density fed-batch and perfusion bioprocesses for monoclonal antibody (mAb) production, formulating highly concentrated feed media is a persi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioprocessing Challenge: The Tyrosine Bottleneck

In the development of high-density fed-batch and perfusion bioprocesses for monoclonal antibody (mAb) production, formulating highly concentrated feed media is a persistent challenge. L-Tyrosine is a critical amino acid, heavily represented in the complementarity-determining regions (CDRs) of recombinant IgGs. However, free L-Tyrosine possesses an aromatic ring and a hydroxyl group that severely restrict its aqueous solubility at physiological pH to approximately 0.45 g/L[1].

Historically, bioprocess engineers have bypassed this by utilizing highly alkaline feeds (pH > 11) to dissolve tyrosine. This approach is fundamentally flawed: it causes localized pH spikes upon injection into the bioreactor (leading to localized cell death), risks the base-catalyzed degradation of co-formulated vitamins, and frequently results in tyrosine precipitation as the bioreactor's buffering system neutralizes the feed.

Mechanistic Rationale: The Tyr-Lys Dipeptide Solution

To engineer around this physicochemical limitation, free tyrosine can be replaced with the synthetic dipeptide L-Tyrosyl-L-Lysine (Tyr-Lys) . The addition of the highly hydrophilic lysine residue alters the isoelectric point and hydration shell of the molecule, increasing its solubility up to 250-fold at neutral pH[2].

Beyond solubility, Tyr-Lys offers profound metabolic advantages. When free amino acids are dumped into a bioreactor, they often trigger a rapid intracellular influx that overwhelms the TCA cycle, leading to "overflow metabolism" and the accumulation of toxic byproducts like lactate and ammonium.

Conversely, Tyr-Lys acts as a metabolic pace-maker. As demonstrated by, Tyr-Lys is actively transported into the Chinese Hamster Ovary (CHO) cell via oligopeptide transporters (e.g., PepT). Once inside the cytosol, it is enzymatically cleaved by intracellular peptidases into free Tyrosine and free Lysine[3]. This controlled, intracellular release prevents extracellular amino acid spikes, significantly decreasing the secretion of lactate and ammonium, thereby extending culture viability and boosting specific productivity ( qp​ ).

G cluster_0 Extracellular (Culture Media) cluster_1 Intracellular (CHO Cell) N1 Tyr-Lys Dipeptide (Highly Soluble) N2 Oligopeptide Transporter N1->N2 Active Uptake N3 Cytosolic Tyr-Lys N2->N3 N4 Intracellular Peptidases N3->N4 Cleavage N5 Free L-Tyrosine N4->N5 N6 Free L-Lysine N4->N6 N7 mAb Synthesis N5->N7 N8 TCA Cycle (Reduced Lactate) N5->N8 N6->N7 N6->N8

Fig 1: Intracellular uptake and metabolic processing of Tyr-Lys dipeptide in CHO cells.

Quantitative Advantages of Tyr-Lys Formulation

The following table summarizes the physicochemical and bioprocessing differences when transitioning a process from free L-Tyrosine to the Tyr-Lys dipeptide.

ParameterFree L-TyrosineL-Tyrosyl-L-Lysine (Tyr-Lys)Bioprocessing Impact
Aqueous Solubility (pH 7.0) ~0.45 g/L>100.0 g/LEnables highly concentrated, low-volume feed strategies.
Required Feed pH pH 11.0 - 11.5pH 6.8 - 7.2Prevents localized cell death and base-catalyzed degradation.
Precipitation Risk High (upon neutralization)NegligibleEliminates filter fouling and inconsistent nutrient delivery.
Metabolic Byproducts High Lactate / High NH4+​ Reduced Lactate / Low NH4+​ Shifts metabolism from aerobic glycolysis to oxidative phosphorylation.
Intracellular Delivery Passive/Active Amino Acid TransportOligopeptide TransportersControlled intracellular cleavage prevents overflow metabolism.

Experimental Protocol: Formulating and Applying Tyr-Lys in Fed-Batch Culture

This protocol outlines the preparation of a neutral-pH, highly concentrated Tyr-Lys feed and its integration into a CHO cell fed-batch process. Crucially, this protocol is designed as a self-validating system: it includes specific analytical checkpoints to verify that the dipeptide is being utilized intracellularly rather than degrading in the extracellular broth.

Phase 1: Preparation of 150 mM Tyr-Lys Concentrated Feed

Causality Note: We formulate at 150 mM to minimize the volumetric addition to the bioreactor, preventing the dilution of the final mAb titer. We adjust to pH 7.0 to maintain bioreactor homeostasis upon injection.

  • Calculations & Weighing: Calculate the required mass of L-Tyrosyl-L-Lysine (MW: ~309.36 g/mol ) to achieve a 150 mM solution in your desired volume of Cell Culture Grade Water (WFI).

  • Dissolution: Slowly add the Tyr-Lys powder to 80% of the final WFI volume under continuous magnetic stirring at room temperature.

  • pH Adjustment: Monitor the pH. Using 1M HCl or 1M NaOH, adjust the solution to exactly pH 7.0. Unlike free tyrosine, the solution will remain completely clear and free of precipitates at this neutral pH.

  • Volume Adjustment: Bring the solution to the final target volume using WFI.

  • Sterile Filtration: Pass the formulated feed through a 0.22 µm Polyethersulfone (PES) filter into a sterile bioprocess bag. Causality Note: PES is selected over Nylon or Cellulose Acetate due to its exceptionally low peptide-binding characteristics, ensuring no loss of the dipeptide during sterilization.

Phase 2: Bioreactor Integration (Fed-Batch)
  • Inoculation: Inoculate recombinant CHO cells into a chemically defined basal medium at a seeding density of 0.3−0.5×106 cells/mL.

  • Feeding Strategy: Initiate feeding on Day 3 of the culture, or when the Viable Cell Density (VCD) reaches 3.0×106 cells/mL.

  • Dosing: Supplement the Tyr-Lys feed to maintain an equivalent tyrosine concentration of 1.0 - 2.0 mM in the bioreactor. Add the feed as a bolus once daily, or continuously via a syringe pump.

Phase 3: System Validation & Analytical Monitoring

To ensure the trustworthiness of this protocol, you must validate that the cells are actively importing the dipeptide, rather than relying on extracellular proteases to cleave the dipeptide in the media[3].

  • Mass-Balance Validation (HPLC): Draw daily extracellular media samples. Centrifuge to remove cells, and analyze the supernatant via Reversed-Phase HPLC (RP-HPLC).

    • Validation Check: A successful, self-validating run will show a steady depletion of the Tyr-Lys peak over time without a corresponding stoichiometric spike in the free L-Tyrosine or free L-Lysine peaks in the extracellular media. If free Tyrosine accumulates in the media, it indicates premature extracellular hydrolysis (likely due to cell lysis releasing proteases), which negates the metabolic pacing benefits of the dipeptide.

  • Metabolic Profiling: Measure daily lactate and ammonium levels using a bioanalyzer (e.g., Nova BioProfile FLEX2). Compare these curves against a historical control utilizing free tyrosine. You should observe a distinct suppression of the lactate production rate ( qlac​ ) during the exponential growth phase.

  • Performance Metrics: Monitor VCD and viability via Trypan Blue exclusion. Harvest on Day 14 (or when viability drops below 70%) and quantify the final mAb titer via Protein A HPLC.

References

  • Kang, S. Y., et al. (2012). "Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability." Biotechnology and Bioengineering, 109(9), 2286-2294. URL:[Link]

  • Sánchez-Kopper, A., et al. (2016). "Tracking dipeptides at work—uptake and intracellular fate in CHO culture." AMB Express, 6(1), 48. URL:[Link]

  • Felo, M. (2013). "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic." Clemson OPEN - Theses. URL:[Link]

  • Ryll, T., et al. (2015). "Dipeptides to enhance yield and viability from cell cultures." US Patent US9012178B2.

Sources

Application

Application Note: Formulation and Implementation of L-Tyrosyl-L-Lysine (Tyr-Lys) in CHO Cell Culture Media

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale In the manufactur...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In the manufacturing of monoclonal antibodies (mAbs) and other recombinant proteins, Chinese Hamster Ovary (CHO) cells are the dominant expression host[1]. To achieve high volumetric productivities, bioprocesses rely heavily on highly concentrated, chemically defined (CD) feed media in fed-batch and perfusion formats[2].

A critical bottleneck in media formulation is the delivery of L-Tyrosine (Tyr). Free L-Tyrosine is notoriously hydrophobic, exhibiting a maximum solubility of approximately 0.4 g/L in water at neutral pH (25°C)[3]. Historically, bioprocess engineers circumvented this by formulating separate, highly alkaline (pH > 10) amino acid feeds. However, high-pH feeds introduce severe process risks, including localized pH spikes in the bioreactor, base-induced degradation of other media components, and sudden precipitation upon mixing with the neutral bulk culture[4].

The Dipeptide Solution: Synthesizing L-Tyrosine into a dipeptide with L-Lysine to form L-Tyrosyl-L-Lysine (Tyr-Lys, YK) fundamentally alters its physicochemical properties. The dipeptide configuration increases aqueous solubility up to 250-fold at neutral pH[5]. This allows for the consolidation of amino acids into a single, neutral-pH, highly concentrated feed, streamlining the manufacturing process and eliminating the risk of pH-induced precipitation[6].

Mechanistic Insights: Cellular Uptake and Metabolic Modulation

The efficacy of Tyr-Lys is not solely due to its solubility; its intracellular fate actively modulates CHO cell metabolism.

  • Uptake & Cleavage: Tyr-Lys is not utilized in its intact form for protein synthesis. Instead, it is actively transported across the CHO cell membrane via peptide transporters[7]. Once in the cytosol, it is rapidly hydrolyzed by endogenous cytosolic dipeptidases (such as DPEP1 and DPEP2) into free L-Tyrosine and L-Lysine[7].

  • Metabolic Shift: The controlled, enzymatic release of these amino acids prevents the sudden intracellular nutrient spikes associated with free amino acid transport. Studies have demonstrated that substituting free amino acids with Tyr-Lys significantly decreases the secretion of metabolic by-products, specifically lactate and ammonium[8].

  • Lactate Spike Prevention: In standard fed-batch processes, a detrimental lactate spike often occurs around Day 10, requiring massive base additions to maintain bioreactor pH. Supplementation with Tyr-Lys has been shown to delay or completely prevent this late-stage lactate accumulation, thereby improving culture viability and specific productivity[8].

G Extracellular Extracellular Media (Neutral pH) YK_ext Tyr-Lys (YK) Dipeptide (High Solubility) Transporter Peptide Transporters (Membrane) YK_ext->Transporter Cellular Uptake YK_int Intracellular Tyr-Lys Transporter->YK_int Transport Enzyme Cytosolic Dipeptidases (e.g., DPEP1/2) YK_int->Enzyme Enzymatic Cleavage Tyr Free L-Tyrosine Enzyme->Tyr Lys Free L-Lysine Enzyme->Lys Anabolism mAb Translation & Biomass Synthesis Tyr->Anabolism Catabolism Metabolic Pathways (Reduced Lactate) Tyr->Catabolism Lys->Anabolism

Intracellular uptake and enzymatic cleavage pathway of the Tyr-Lys dipeptide in CHO cells.

Quantitative Data Summary

The following table synthesizes the comparative advantages of utilizing Tyr-Lys over traditional free L-Tyrosine in CHO fed-batch processes, based on established bioprocessing parameters[3][5][8].

ParameterFree L-TyrosineL-Tyrosyl-L-Lysine (Tyr-Lys)Operational Impact
Aqueous Solubility (pH 7.0) ~0.4 g/L>50.0 g/LEnables single-part, neutral pH feed formulations.
Feed pH Requirement pH 10.5 - 11.5pH 6.8 - 7.2Eliminates localized pH spikes and base-induced degradation.
Lactate Profile (Late-Stage) High accumulationSignificantly reducedLowers osmolality drift; reduces base addition requirements.
Ammonia Secretion BaselineReducedPrevents ammonia toxicity, extending culture viability.
Volumetric Titer (mAb) Baseline+10% to +20%Higher overall process yield and specific productivity.

Experimental Protocols

Protocol A: Formulation of a Neutral-pH, High-Concentration Tyr-Lys Feed

Self-Validation Check: If the feed remains optically clear at 4°C for 30 days, the solubility threshold and pH stability have been successfully achieved.

Materials:

  • Chemically Defined (CD) Basal Feed Powder (Tyrosine-free and Lysine-free)

  • L-Tyrosyl-L-Lysine (Pharmaceutical Grade)

  • Milli-Q Water (WFI quality)

  • 1 N HCl and 1 N NaOH (for pH adjustment)

  • 0.22 µm PES vacuum filter

Step-by-Step Methodology:

  • Volume Preparation: Fill a sterile mixing vessel with WFI water to 80% of the final target volume. Maintain temperature at 20–25°C.

  • Basal Dissolution: Slowly add the CD basal feed powder under continuous agitation. Mix for 30 minutes until completely dissolved.

  • Dipeptide Integration: Add L-Tyrosyl-L-Lysine to achieve a final molar equivalent of your target Tyrosine concentration (e.g., 15 g/L of Tyr-Lys). Because of its high solubility, it will dissolve rapidly without the need for alkaline titration[3].

  • pH Adjustment: Check the pH. It should naturally fall between 6.5 and 7.5. If necessary, adjust to exactly pH 7.0 using 1 N HCl or 1 N NaOH.

  • Volume Make-up: Bring the solution to 100% final volume with WFI water.

  • Sterile Filtration: Filter the complete feed medium through a 0.22 µm PES membrane into a sterile bioprocess bag. Store at 2–8°C protected from light.

Protocol B: Fed-Batch Bioreactor Cultivation Workflow

Objective: To evaluate the performance of Tyr-Lys supplemented feed on CHO cell growth, viability, and mAb titer.

  • Inoculation: Inoculate the CHO cell line into a 2L stirred-tank bioreactor containing CD basal medium at a viable cell density (VCD) of 0.5×106 cells/mL.

  • Parameters: Maintain temperature at 37°C, dissolved oxygen (DO) at 40%, and pH at 7.0 ± 0.1 (controlled via CO2 and 1 M Na2CO3).

  • Feeding Strategy:

    • Initiate feeding on Day 3 when VCD reaches ≥3.0×106 cells/mL.

    • Add the Tyr-Lys formulated feed at 3% to 5% of the initial working volume daily from Day 3 to Day 12.

  • Metabolite Monitoring: Sample daily to measure glucose, lactate, and ammonia. Observation: Lactate levels should stabilize or decrease after Day 8, contrasting with the typical continuous rise seen in free-amino-acid feeds[8].

  • Harvest: Terminate the culture on Day 14 or when viability drops below 70%. Centrifuge and filter the harvest for downstream Protein A quantification.

Workflow Step1 1. Basal Media Preparation Step2 2. CHO Cell Inoculation Step1->Step2 Step3 3. Daily Monitoring (VCD, Metabolites) Step2->Step3 Step4 4. Tyr-Lys Feed Addition (Days 3-12) Step3->Step4 Step4->Step3 Iterative Feeding Step5 5. Harvest & Downstream Step4->Step5

Standard fed-batch workflow integrating iterative daily feeding of Tyr-Lys media.

Conclusion & Best Practices

The integration of L-Tyrosyl-L-Lysine into CHO cell culture media represents a paradigm shift in bioprocess formulation. By leveraging cellular dipeptidases to act as an intracellular slow-release mechanism, bioprocess engineers can completely bypass the physical solubility limits of free Tyrosine[7].

Key Takeaways for Process Development:

  • Eliminate Two-Part Feeds: Transitioning to Tyr-Lys allows for the consolidation of main feeds and alkaline amino acid feeds into a single, neutral-pH solution.

  • Monitor Osmolality: Because Tyr-Lys reduces the need for base additions (due to lower lactate production), the culture osmolality remains more stable, which inherently protects cell viability in the late stages of the bioreactor run[8].

  • Strain Specificity: While DPEP1/2 enzymes are highly conserved in CHO lineages, always perform a dose-response pilot study, as the kinetic rate of dipeptide cleavage can vary slightly between distinct clonal cell lines[7].

References

  • Kang, S., et al. (2012). "Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability." ResearchGate. Available at:[Link]

  • Sánchez-Kopper, A., et al. (2016). "Tracking dipeptides at work-uptake and intracellular fate in CHO culture." PMC (NIH). Available at:[Link]

  • Verhagen, N., et al. (2020). "Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells." PMC (NIH). Available at:[Link]

  • Verhagen, N. (2020). "Knowledge-Based Optimization of Cell Culture Production Media." OPUS (University of Stuttgart). Available at:[Link]

  • Heffner, K., et al. (2025). "Characterization and design of dipeptide media formulation for scalable therapeutic production." ResearchGate. Available at:[Link]

  • Patent WO 2024/170622 A1. "Cell Culture Media Comprising N-Norvalyl-L-Tyrosine." Googleapis. Available at:[Link]

Sources

Method

Application Note: Advanced Protocols for Tyrosine-Lysine (Tyr-Lys) Protein Cross-Linking in Structural Proteomics and Bioconjugation

Executive Summary Traditional chemical cross-linking mass spectrometry (XL-MS) has heavily relied on N-hydroxysuccinimide (NHS) esters targeting lysine residues[1]. While effective, the high abundance of lysine on protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Traditional chemical cross-linking mass spectrometry (XL-MS) has heavily relied on N-hydroxysuccinimide (NHS) esters targeting lysine residues[1]. While effective, the high abundance of lysine on protein surfaces often leads to over-cross-linking, structural distortion, and highly complex data matrices. Tyrosine-Lysine (Tyr-Lys) cross-linking has emerged as a powerful orthogonal strategy. Because tyrosine residues are less abundant and frequently localized at protein-protein interaction (PPI) interfaces, targeting the Tyr-Lys axis provides higher spatial resolution and enables the capture of transient, low-affinity complexes[2].

This application note details two field-proven methodologies for Tyr-Lys bioconjugation: Enzymatic (Tyrosinase-Mediated) and Photocatalytic (Ru(II)-Mediated) cross-linking. By understanding the mechanistic causality behind these reactions, researchers can establish self-validating workflows for structural biology and targeted drug development.

Mechanistic Causality: The Chemistry of Tyr-Lys Coupling

To successfully implement these protocols, one must understand the distinct chemical pathways that generate the reactive tyrosine intermediate.

Tyrosinase-Mediated Oxidative Coupling

Tyrosinases are copper-containing oxidoreductases that catalyze the oxidation of solvent-exposed phenolic rings (tyrosine) into highly electrophilic o-quinones[3]. Once generated, these o-quinones undergo rapid, non-enzymatic Michael addition or Schiff base formation with nearby nucleophiles. While cysteine thiols are the most reactive[4], in the absence of free cysteines, the ε-amino group of spatially adjacent lysine residues will efficiently attack the o-quinone, forming a stable covalent Tyr-Lys bond[3].

  • Causality Check: The reaction is highly dependent on pH and dissolved oxygen. Oxygen is the terminal electron acceptor for tyrosinase. Furthermore, the lysine ε-amine must be partially deprotonated to act as a nucleophile, dictating an optimal pH of 7.4–8.0.

Photocatalytic Proximity Cross-Linking (PICUP)

Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) utilizes a transition metal catalyst, typically Tris(bipyridine)ruthenium(II) chloride[Ru(bpy)3]²⁺, paired with an electron acceptor like ammonium persulfate (APS)[5]. Upon visible light irradiation, Ru(II) is excited and donates an electron to APS, generating Ru(III) and a sulfate radical. Ru(III) is a potent one-electron oxidant that abstracts an electron from a nearby tyrosine, forming a tyrosyl radical[5]. This radical rapidly recombines with a spatially adjacent lysine or another tyrosine residue to form a stable carbon-heteroatom or carbon-carbon bond[5].

  • Causality Check: The radical half-life is in the microsecond range. This ultra-fast kinetic profile ensures that only proteins in true physiological contact are cross-linked, effectively eliminating collision-induced false positives.

Mechanistic_Pathways Tyr Tyrosine Residue (Protein A) Tyrosinase Tyrosinase + O2 (Enzymatic) Tyr->Tyrosinase RuCat Ru(II) + Light + APS (Photocatalytic) Tyr->RuCat Lys Lysine Residue (Protein B) Crosslink Tyr-Lys Covalent Cross-link (Stable Bioconjugate) Lys->Crosslink Amine Donor oQuinone o-Quinone Intermediate (Electrophilic) Tyrosinase->oQuinone TyrRadical Tyrosyl Radical (Reactive) RuCat->TyrRadical oQuinone->Crosslink Nucleophilic Attack TyrRadical->Crosslink Radical Recombination

Mechanistic pathways of Tyrosine-Lysine cross-linking via enzymatic and photocatalytic routes.

Quantitative Comparison of Methodologies

Selecting the correct methodology depends on the biological question. Use the following data matrix to determine the optimal approach for your target complex.

ParameterTyrosinase-MediatedPhotocatalytic (Ru(II) PICUP)
Catalyst/Reagent Mushroom Tyrosinase (abTYR)Ru(bpy)3²⁺ + APS + Visible Light
Reaction Time 30 – 120 minutes1 – 5 seconds
Intermediate o-Quinone (Electrophile)Tyrosyl Radical
Buffer Compatibility Phosphate, HEPES (Avoid Tris)Phosphate (Avoid Tris, DTT, EDTA)
Primary Application Stable Bioconjugation, Hydrogels[6]Transient PPIs, Structural Proteomics
Toxicity/Biocompatibility High (Mild, physiological)Moderate (Generates ROS)

Experimental Protocols

A self-validating protocol requires stringent controls. For both methods below, always run three parallel reactions:

  • Complete Reaction (Cross-linked sample).

  • Negative Control A (Omit Catalyst/Enzyme) to check for auto-oxidation.

  • Negative Control B (Omit Light/APS for PICUP, or add Tropolone for Tyrosinase) to establish the baseline monomeric state.

Protocol A: Tyrosinase-Mediated Tyr-Lys Bioconjugation

Rationale: Tyrosinase requires dissolved oxygen and is severely inhibited by primary amines (which compete with lysine) and reducing agents. Therefore, strict buffer exchange is mandatory.

Materials:

  • Target Protein Complex (10 – 50 µM)

  • Mushroom Tyrosinase (Sigma-Aldrich) or recombinant Agaricus bisporus tyrosinase (abTYR)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (CRITICAL: Do not use Tris or ammonium-based buffers).

  • Quenching Agent: 10 mM Tropolone or 8M Urea.

Step-by-Step Workflow:

  • Preparation: Dialyze or desalt the target protein complex into the Reaction Buffer. Ensure the protein concentration is accurately measured (A280).

  • Enzyme Addition: Add Tyrosinase to a final concentration of 50–100 U/mL.

  • Incubation: Incubate the mixture at 25°C (room temperature) for 30 to 60 minutes. Maintain gentle agitation to ensure continuous oxygen diffusion into the liquid phase, which is required for o-quinone generation[3].

  • Quenching: Terminate the reaction by adding Tropolone (a competitive tyrosinase inhibitor) to a final concentration of 10 mM, or immediately denature the sample by adding solid Urea to a final concentration of 8M if proceeding directly to MS digestion.

  • Validation: Analyze 1-2 µg of the quenched reaction via SDS-PAGE to confirm the upward molecular weight shift indicative of cross-linking.

Protocol B: Photocatalytic (Ru(II)/APS) Proximity Cross-Linking

Rationale: The PICUP reaction generates highly reactive sulfate and tyrosyl radicals[5]. Prolonged exposure leads to non-specific aggregation and oxidative damage to the protein backbone. Precision timing is critical.

Materials:

  • Target Protein Complex (10 – 50 µM)

  • Ru(bpy)3Cl2 (10 mM stock in ddH2O, store in dark)

  • Ammonium Persulfate (APS) (200 mM stock in ddH2O, must be prepared fresh daily)

  • Reaction Buffer: 20 mM Sodium Phosphate, pH 7.4.

  • Quenching Agent: 1M Dithiothreitol (DTT) or 5x SDS-PAGE Sample Buffer containing β-mercaptoethanol.

Step-by-Step Workflow:

  • Sample Assembly: In a clear 1.5 mL microcentrifuge tube, aliquot 20 µL of the target protein complex.

  • Catalyst Addition: Under dim lighting, add 1 µL of the Ru(bpy)3Cl2 stock (final concentration ~0.5 mM).

  • Electron Acceptor Addition: Add 1 µL of the fresh APS stock (final concentration ~10 mM). Mix gently by pipetting.

  • Irradiation: Immediately irradiate the tube using a 452 nm LED light source (or a 150W halogen lamp positioned 10 cm away) for exactly 2 to 5 seconds [7].

  • Quenching: Instantly quench the radical propagation by adding 2 µL of 1M DTT. The reducing agent neutralizes unreacted APS and quenches any remaining radical species.

  • Downstream Processing: Proceed to proteolytic digestion for XL-MS or analyze via immunoblotting.

XLMS_Workflow Prep 1. Buffer Exchange (Amine-Free) Reaction 2. Cross-linking (Enzyme or Light) Prep->Reaction Quench 3. Rapid Quenching (Inhibitor/DTT) Reaction->Quench Digest 4. Proteolytic Digestion Quench->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Data 6. 3D Distance Constraints LCMS->Data

Standard workflow for integrating Tyr-Lys cross-linking into structural mass spectrometry.

Troubleshooting & Expert Insights

  • Loss of Target Protein Signal (Aggregation): In the photocatalytic method, over-irradiation (>10 seconds) leads to runaway radical polymerization, creating massive insoluble aggregates that fail to enter SDS-PAGE gels[6]. Reduce irradiation time to 1 second or decrease the APS concentration.

  • No Cross-Linking Observed: Ensure your target interface actually contains solvent-exposed tyrosine and lysine residues within the requisite interaction distance (typically <10 Å for direct zero-length coupling). If the interface lacks these residues, consider using a heterobifunctional chemical cross-linker or genetically encoding a photo-reactive non-canonical amino acid[8].

  • Mass Spectrometry Data Complexity: Direct Tyr-Lys cross-linking is a "zero-length" cross-link, meaning no spacer mass is added. The cross-linked peptide mass will equal the sum of the two precursor peptides minus 2.016 Da (loss of two hydrogen atoms during the oxidative coupling)[9]. Ensure your search engine (e.g., pLink, MaxQuant) is configured to search for this specific mass shift at Y and K residues[1].

References

  • Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins Journal of the American Chemical Society URL:[Link]

  • Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation ACS Publications URL:[Link]

  • Mechanism-based design of a photo-initiated protein cross-linking reaction ResearchGate (Kodadek et al.) URL:[Link]

  • Structural and functional changes in RNAse A originating from tyrosine and histidine cross-linking Technical University of Denmark (DTU) URL:[Link]

  • Bioorthogonal Photocatalytic Protein Labeling and Cross-Linking Enabled by Stabilized Ketyl Radicals Journal of the American Chemical Society URL:[Link]

  • Switching of Photocatalytic Tyrosine/Histidine Labeling and Application to Photocatalytic Proximity Labeling MDPI URL:[Link]

  • Photo-Cross-Linking Approach to Engineering Small Tyrosine-Containing Peptide Hydrogels Langmuir - ACS Publications URL:[Link]

  • Strategy for selective chemical cross-linking of tyrosine and lysine residues ResearchGate URL:[Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions Chemical Reviews - ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Mass Spectrometry Analysis of Tyrosine-Lysine (Tyr-Lys) Cross-Linked Peptides

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Biology, Protein-Protein Interactions (PPIs), and Oxidative Post-Translational Modifications The Biological and Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Biology, Protein-Protein Interactions (PPIs), and Oxidative Post-Translational Modifications

The Biological and Structural Imperative of Tyr-Lys Cross-Linking

Cross-linking mass spectrometry (XL-MS) has fundamentally transformed our ability to map protein-protein interactions and elucidate the architecture of large macromolecular complexes. Historically, the field has relied heavily on N-hydroxysuccinimide (NHS) ester reagents (e.g., DSS, BS3) that target primary amines, predominantly forming Lys-Lys linkages. However, relying exclusively on lysine geometry leaves significant "dark regions" in structural models.

Tyrosine residues are highly enriched at protein interaction interfaces. Expanding XL-MS to target Tyrosine-Lysine (Tyr-Lys) cross-links dramatically increases the resolution of structural restraints[1]. Furthermore, endogenous Tyr-Lys cross-links are critical biomarkers in biology. Under oxidative stress, proteins undergo radical-radical coupling or Michael addition (where a lysine amine attacks an oxidized tyrosine quinone), forming irreversible covalent bonds that are implicated in aging, neurodegenerative diseases, and biocatalysis[2],[3].

Mechanisms of Tyr-Lys Cross-Link Generation

To analyze Tyr-Lys cross-links via mass spectrometry, researchers either map endogenous oxidative linkages or artificially induce them to study native protein proximity.

  • Zero-Length Photochemical Cross-Linking (PICUP): Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) utilizes Tris(2,2'-bipyridyl)ruthenium(II) (RuBpy) and ammonium persulfate (APS) to generate highly reactive radicals. This induces zero-length Tyr-Lys cross-links in milliseconds, capturing highly transient, metastable oligomeric states without introducing bulky spacer molecules[4].

  • Chemical Probes: Traditional succinimidyl esters exhibit pH-dependent selectivity; shifting the reaction to an alkaline pH favors the formation of Tyr-Lys cross-links over purely Lys-Lys linkages[1].

  • MS-Cleavable Urazole Probes: Recently, novel urazole-derived cross-linkers (e.g., SCT) have been developed to target Tyr and Lys residues via electrochemical click reactions. These reagents contain labile bonds that cleave during MS/MS, yielding characteristic reporter ions that drastically simplify bioinformatic deconvolution[5].

Analytical Workflow

Workflow Start Native Protein Complex XL Tyr-Lys Cross-Linking (PICUP / Urazole Probes) Start->XL Induce Proximity QC1 QC: SDS-PAGE Validation XL->QC1 Aliquot Digest Proteolytic Digestion (Trypsin + 18O Labeling) XL->Digest Quench & Denature Enrich Peptide Enrichment (SEC / SCX Chromatography) Digest->Enrich Isolate XL-Peptides LCMS LC-MS/MS Acquisition (HCD & EThcD) Enrich->LCMS High-Res MS Data Bioinformatic Analysis (OpenPepXL / pLink) LCMS->Data Fragment Spectra

Fig 1. End-to-end mass spectrometry workflow for Tyr-Lys cross-linked peptide analysis.

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in Quality Control (QC) checkpoints to ensure a self-validating experimental system.

Protocol A: Zero-Length Tyr-Lys Cross-Linking via PICUP

Objective: Capture transient protein interactions in their native state.

  • Preparation: Prepare a 0.5 mM protein solution in 10 mM sodium phosphate buffer (pH 7.4).

  • Reagent Assembly: Freshly prepare 20 mM APS and 1 mM RuBpy in the same buffer[4].

  • Reaction: In a clear 0.2-mL PCR tube, mix the protein, RuBpy, and APS in an 18:1:1 volumetric ratio.

  • Irradiation: Expose the tube to a 1-second pulse of intense visible light (e.g., a camera flash or 150W incandescent lamp)[4].

  • Quenching: Immediately quench the reaction using an MS-compatible reducing agent (e.g., 10 mM DTT) or 5% β-mercaptoethanol if proceeding directly to gel analysis[4].

Causality & Validation: Why a 1-second pulse? Prolonged irradiation causes extensive non-specific radical generation, leading to artificial protein aggregation and degradation. A strict 1-second pulse restricts the reaction to highly proximal residues[4]. QC Checkpoint: Run an SDS-PAGE gel of the quenched reaction alongside a non-irradiated control. Distinct higher-molecular-weight bands validate successful cross-linking prior to committing to expensive MS time.

Protocol B: Proteolytic Digestion with ¹⁸O Isotopic Labeling

Objective: Digest the complex while tagging cross-linked peptides for bioinformatic differentiation.

  • Denaturation: Denature the quenched protein mixture in 8M Urea. Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, room temperature).

  • Buffer Exchange: Exchange the protein into H₂¹⁸O containing 50 mM ammonium bicarbonate.

  • Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C[6].

  • Termination: Quench the digestion by adding Formic Acid to a final concentration of 1%.

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Causality & Validation: Why digest in H₂¹⁸O? Cross-linked peptides are notoriously low in abundance. Trypsin-mediated digestion in H₂¹⁸O incorporates two heavy oxygen atoms at the C-terminus of every linear peptide. Because a cross-linked peptide consists of two C-termini, it incorporates four ¹⁸O atoms (a +8 Da shift). This creates a distinct isotopic envelope that differentiates true cross-links from co-eluting linear peptides. QC Checkpoint: Analyze a small MS1 aliquot. A +4 Da mass shift for standard linear peptides confirms enzyme activity and labeling efficiency.

Protocol C: LC-MS/MS Acquisition Strategies

Objective: Maximize sequence coverage and precisely localize the Tyr-Lys linkage.

  • Chromatography: Load peptides onto a C18 analytical column (50 cm × 75 μm) coupled online to an Orbitrap mass spectrometer. Elute using a linear gradient of 5–35% Acetonitrile over 120 minutes.

  • MS1 Settings: Resolution 120,000; AGC target 4e5; Mass range 350–1500 m/z.

  • Precursor Selection: Isolate precursors with charge states ≥ +3.

  • MS2 Settings (EThcD): Apply Electron Transfer Dissociation (ETD) with a calibrated reaction time, followed immediately by supplemental Higher-Energy Collisional Dissociation (HCD) activation (normalized collision energy ~15-25%)[6].

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Causality & Validation: Why isolate ≥ +3 charge states? Cross-linked peptides contain two distinct peptide chains, naturally carrying more basic residues (two C-termini + two N-termini) than linear peptides. Filtering out +1 and +2 ions prevents the instrument from wasting duty cycles on background linear peptides. Why EThcD over standard HCD? HCD shatters the peptide backbone but often destroys the cross-link itself. EThcD preserves the covalent Tyr-Lys bond while providing extensive c/z and b/y fragment ion coverage, which is mandatory for pinpointing the exact cross-linked residues.

Data Analysis and Quantitative Comparison

Bioinformatic deconvolution of Tyr-Lys cross-links faces a "quadratic search space" challenge, as every peptide in the database could theoretically be linked to any other peptide. Software tools like OpenPepXL mitigate this by utilizing linked MS1 features to pair MS2 spectra, isolating fragment peaks that contain the linker mass. For zero-length PICUP cross-links, the mass shift is defined as -2.016 Da (loss of two hydrogen atoms during the covalent bond formation). For MS-cleavable urazole probes like SCT, the software searches for specific reporter ions generated during MS2 cleavage, drastically accelerating the search and reducing false discovery rates (FDR)[5].

Table 1: Quantitative Comparison of MS/MS Fragmentation Strategies for Tyr-Lys Cross-Links
Fragmentation MethodDissociation MechanismRelative Identification YieldFragment Ion CoverageOptimal Use Case
HCD CollisionalHighModerateHigh-throughput screening of cross-linked complexes; robust generation of MS-cleavable reporter ions[6],[5].
ETD Electron TransferLowLow (for large XLs)Analysis of highly charged, linear peptides; poor efficiency for massive cross-linked pairs.
EThcD Dual (ETD + HCD)ModerateHighest Precise site-localization of Tyr-Lys linkages; resolving complex chimeric spectra[6].

Note: While HCD yields a higher absolute number of identified cross-linked peptides, EThcD is the gold standard for achieving the comprehensive sequence coverage required for confident residue-level mapping[6].

Sources

Method

application of Tyr-Lys in fed-batch culture of mammalian cells

Application Note & Protocol: Implementing Tyrosine-Lysine (Tyr-Lys) Dipeptide in Fed-Batch Mammalian Cell Culture Executive Summary & Mechanistic Insights In the commercial production of monoclonal antibodies (mAbs) usin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Implementing Tyrosine-Lysine (Tyr-Lys) Dipeptide in Fed-Batch Mammalian Cell Culture

Executive Summary & Mechanistic Insights

In the commercial production of monoclonal antibodies (mAbs) using Chinese Hamster Ovary (CHO) cells, achieving high viable cell density (VCD) and specific productivity ( qp​ ) requires highly concentrated nutrient feeds. However, formulating these feeds presents a significant biochemical bottleneck: L-Tyrosine .

Due to its aromatic ring and hydroxyl group, free L-Tyrosine exhibits notoriously poor aqueous solubility (~0.4 g/L at pH 7.0)[1]. Historically, bioprocess engineers have bypassed this by utilizing highly alkaline separate feeds (pH 10.5–11.5) to dissolve Tyrosine[1]. This dual-feed approach introduces severe process risks, including localized pH spikes in the bioreactor, high osmolality, and precipitation upon mixing with neutral culture media[2]. Furthermore, premature depletion of Tyrosine due to under-feeding leads to sequence variants—specifically, the misincorporation of Phenylalanine in place of Tyrosine during mAb translation, which directly compromises product quality and efficacy[3].

The Dipeptide Solution: The application of the Tyrosine-Lysine (Tyr-Lys) dipeptide fundamentally resolves this bottleneck. By covalently linking Tyrosine to the highly soluble, positively charged amino acid Lysine, the solubility of the molecule increases up to 250-fold at physiological pH[2].

Causality of the Mechanism: When introduced into the culture, Tyr-Lys is highly stable in the extracellular neutral-pH feed. It is actively transported across the CHO cell membrane via oligopeptide transporters (e.g., PepT1/PepT2 homologs). Once in the reducing environment of the cytosol, endogenous intracellular peptidases hydrolyze the peptide bond, releasing equimolar amounts of bioavailable L-Tyrosine and L-Lysine directly into the intracellular pool[2][4]. This acts as a "slow-release" mechanism, preventing metabolic overflow, maximizing intracellular ATP availability, and ensuring a continuous supply of Tyrosine for uninterrupted, high-fidelity recombinant protein synthesis[2][5].

G Feed Tyr-Lys Feed (Neutral pH) Transporter PepT Transporter (Cell Membrane) Feed->Transporter Cytosol Intracellular Cleavage Transporter->Cytosol Tyr Free L-Tyrosine Cytosol->Tyr Lys Free L-Lysine Cytosol->Lys mAb mAb Synthesis (High Fidelity) Tyr->mAb Lys->mAb

Fig 1: Cellular uptake and intracellular processing pathway of Tyr-Lys dipeptide in CHO cells.

Quantitative Data Presentation

The transition from free L-Tyrosine to Tyr-Lys dipeptide allows for the consolidation of feeds, reducing process complexity and mitigating the risk of sequence variants.

ParameterFree L-TyrosineTyr-Lys DipeptideBioprocess Impact
Solubility (pH 7.0, 25°C) ~0.4 g/L>50.0 g/LEnables highly concentrated, single-feed formulations.
Required Feed pH 10.5 – 11.56.8 – 7.2Eliminates base-induced pH spikes in the bioreactor.
Precipitation Risk High (upon bioreactor entry)Minimal to NoneEnsures predictable nutrient delivery and batch consistency.
Process Complexity High (Requires Main Feed + Alkaline Feed)Low (Single Main Feed)Reduces footprint, pump requirements, and contamination risk.
Sequence Variant Risk High (if alkaline feed precipitates/fails)Low (Sustained intracellular availability)Protects Critical Quality Attributes (CQAs) of the mAb.

Experimental Protocol: Tyr-Lys Integration in Fed-Batch Culture

This protocol outlines a self-validating workflow for formulating a neutral-pH feed containing Tyr-Lys and executing a 14-day fed-batch CHO cell culture.

Phase 1: Feed Formulation & Validation

Causality Note: Validating complete dissolution without extreme pH adjustments ensures that the dipeptide remains stable and does not contribute to excess osmolality.

  • Base Media Preparation: Prepare a chemically defined, animal-component-free feed basal powder (lacking free Tyrosine) in Milli-Q water at 80% of the final target volume.

  • Tyr-Lys Addition: Add Tyr-Lys dipeptide powder to achieve a final molar equivalent of 15-30 mM Tyrosine (approx. 4.5 - 9.0 g/L of Tyr-Lys), depending on the specific cell line's consumption rate.

  • Dissolution & pH Adjustment: Stir at 200 RPM at room temperature. The dipeptide will dissolve readily. Adjust the pH to 7.0 ± 0.1 using 1M NaOH or 1M HCl.

  • Self-Validation Check: Measure the osmolality. It should remain within 300-400 mOsm/kg. Filter-sterilize through a 0.22 µm PES membrane. If precipitation occurs on the filter, the formulation has failed; however, Tyr-Lys at this concentration at pH 7.0 will pass freely.

Phase 2: Bioreactor Setup & Inoculation
  • Preparation: Prepare 2L stirred-tank bioreactors with 1.5 L of chemically defined basal production media.

  • Parameters: Set temperature to 37.0°C, Dissolved Oxygen (DO) to 40%, and pH to 7.1 (controlled via CO2 sparging and 1M Na2CO3).

  • Inoculation: Inoculate a recombinant mAb-producing CHO cell line (e.g., CHO-DG44 or CHO-K1) at a seeding density of 0.5×106 viable cells/mL.

Phase 3: Feeding Strategy

Causality Note: Bolus feeding prevents nutrient depletion. Because Tyr-Lys is highly soluble, it can be co-formulated with other essential amino acids, vitamins, and glucose, eliminating the need for a secondary alkaline pump.

  • Initiation: Begin feeding on Day 3 of the culture.

  • Dosing: Add the single, neutral-pH Tyr-Lys-containing feed at 3% (v/v) of the initial working volume daily from Day 3 to Day 13.

  • Glucose Control: Monitor glucose daily and supplement separately if levels drop below 3.0 g/L.

Phase 4: Real-Time Analytics & Harvest Validation
  • Metabolite Monitoring: Pull daily 2 mL samples. Measure VCD, viability, and extracellular metabolites (lactate, ammonia).

  • Amino Acid Profiling: Run spent media through HPLC. You should observe minimal accumulation of free Tyrosine in the media, confirming that Tyr-Lys is being actively taken up by the cells rather than degrading extracellularly.

  • Harvest & CQA Analysis: Harvest on Day 14 (or when viability drops below 70%). Purify the mAb via Protein A chromatography and analyze via LC-MS to confirm the absence of Phe-for-Tyr sequence variants.

Process Prep 1. Single-Feed Prep (Tyr-Lys at pH 7.0) FedBatch 3. Fed-Batch Culture (Days 3-14) Prep->FedBatch Inoc 2. CHO Inoculation (Basal Media) Inoc->FedBatch Analytics 4. Real-Time Analytics (Metabolite & Titer) FedBatch->Analytics Harvest 5. Harvest & LC-MS (Variant Analysis) Analytics->Harvest

Fig 2: Streamlined fed-batch workflow utilizing a single, neutral-pH Tyr-Lys feed strategy.

References

  • Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic Clemson OPEN URL
  • National Center for Biotechnology Information (PMC)
  • How To Grow CHO Cells Without Cysteine Tyrosine Feeds Bioprocess Online URL
  • National Center for Biotechnology Information (PMC)
  • Dipeptides to enhance yield and viability from cell cultures (US9012178B2)

Sources

Application

NMR spectroscopy for structural analysis of Tyr-Lys

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of the Tyr-Lys (YK) Dipeptide Introduction & Scientific Rationale The dipeptide Tyrosine-Lysine (Tyr-Lys or YK) serves as a highly relevan...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of the Tyr-Lys (YK) Dipeptide

Introduction & Scientific Rationale

The dipeptide Tyrosine-Lysine (Tyr-Lys or YK) serves as a highly relevant molecular model for understanding cation- π interactions, electrostatic stabilization, and [1]. The juxtaposition of a polar, aromatic residue (Tyrosine) with a highly basic, aliphatic residue (Lysine) creates a unique localized microenvironment.

Unlike X-ray crystallography, which provides a static structural snapshot,[2]. NMR captures the conformational ensemble of the dipeptide in solution, revealing transient intramolecular interactions. This application note details a comprehensive, self-validating protocol for the NMR structural analysis of Tyr-Lys, focusing on the causality behind experimental parameters and resonance assignment strategies.

Methodological Causality (The "Why")

To achieve atomic-resolution characterization, experimental conditions must be rigorously controlled. The causality behind our protocol choices includes:

  • Solvent Selection and pH Control: Dipeptides are highly sensitive to their zwitterionic states. To observe exchangeable amide protons (HN), the sample must be prepared in a 90% H 2​ O / 10% D 2​ O mixture rather than pure D 2​ O. The pH is strictly adjusted to 5.5; at higher pH values, base-catalyzed chemical exchange broadens the amide signals beyond detection. Furthermore,[3].

  • Pulse Sequence Selection: A 1D 1 H spectrum provides a rapid assessment of sample purity. However, the aliphatic side chain of Lysine contains multiple magnetically similar protons (H β , H γ , H δ ) that suffer from severe spectral overlap. As demonstrated in, 2D techniques are mandatory[4]. Total Correlation Spectroscopy (TOCSY) is required to isolate the complete continuous spin system of each residue, while Correlation Spectroscopy (COSY) identifies strictly vicinal ( 3J ) coupled protons.

  • ROESY vs. NOESY: For a small dipeptide like Tyr-Lys (MW ~309 Da), the rotational correlation time ( τc​ ) may result in Nuclear Overhauser Effect (NOE) signals near the zero-crossing point ( ωτc​≈1.12 ) at high magnetic fields. Therefore, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is recommended over NOESY to guarantee non-zero, positive cross-peaks for spatial distance derivation.

Workflow Visualization

NMR_Workflow S1 1. Sample Preparation (Tyr-Lys in 90% H2O / 10% D2O, pH 5.5) S2 2. Spectrometer Calibration (Probe Tuning, 3D Shimming, 90° Pulse) S1->S2 S3 3. 1D Acquisition (1H WATERGATE & 13C) S2->S3 S4 4. 2D Homonuclear NMR (TOCSY, COSY, ROESY) S3->S4 S5 5. 2D Heteronuclear NMR (1H-13C HSQC) S4->S5 S6 6. Resonance Assignment & Structural Elucidation S5->S6

Step-by-step NMR workflow for the structural elucidation of the Tyr-Lys dipeptide.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates validation checkpoints to ensure absolute data integrity.

Step 1: Sample Preparation

  • Weigh out lyophilized Tyr-Lys dipeptide to achieve a final concentration of 2.0 to 5.0 mM. (Causality: Concentrations below 1 mM require excessive signal averaging; above 5 mM may induce artificial intermolecular aggregation).

  • Dissolve the peptide in 500 µL of a 90% H 2​ O / 10% D 2​ O buffer solution containing 50 mM Sodium Phosphate.

  • Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

  • Adjust the pH to 5.5 using dilute HCl or NaOH.

    • Validation Checkpoint: Verify the pH directly in the NMR tube using a micro-pH electrode before and after acquisition to ensure buffer stability.

Step 2: Spectrometer Calibration

  • Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Equilibrate the temperature to 298 K for at least 5 minutes.

  • Tune and Match: Tune the probe for 1 H and 13 C frequencies to maximize power transfer.

  • Shimming: Perform 3D gradient shimming.

    • Validation Checkpoint: The DSS reference peak must have a linewidth at half-height (LWHH) of < 1.0 Hz. If broader, re-shim the Z1-Z5 gradients.

  • 90° Pulse Calibration: Determine the exact 90° pulse width (P1) for 1 H.

    • Causality: An inaccurate 90° pulse leads to incomplete excitation, severe phase anomalies in 2D spectra, and poor solvent suppression.

Step 3: Data Acquisition

  • 1D 1 H with Water Suppression: Acquire a 1D spectrum using excitation sculpting or WATERGATE.

    • Validation Checkpoint: Ensure the residual water peak at ~4.7 ppm is perfectly phased and does not distort the adjacent Tyrosine H α signals.

  • 2D TOCSY: Acquire with a mixing time of 70 ms. (Causality: 70 ms is the optimal duration for transferring magnetization through the entire 5-bond Lysine side chain without excessive signal loss due to transverse T2​ relaxation).

  • 2D ROESY: Acquire with a spin-lock mixing time of 200 ms to observe spatial proximities (< 5 Å) and confirm the trans/cis state of the peptide bond.

  • 2D 1 H- 13 C HSQC: Acquire to correlate protons with their directly attached carbons, resolving any remaining ambiguities in the aliphatic region.

Quantitative Data: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for the Tyr-Lys dipeptide at pH 5.5, 298 K. The data is synthesized from and validated dipeptide reference datasets.

ResidueNucleusExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Multiplicity / Spin System
Tyrosine (Y) HN8.20 - 8.40-Doublet (d)
H α / C α 4.50 - 4.7055.0 - 57.0Doublet of doublets (dd)
H β / C β 2.90 - 3.1036.0 - 38.0ABX system (Multiplet)
H δ (Aromatic)~7.10130.0 - 132.0Doublet (d)
H ϵ (Aromatic)~6.80115.0 - 117.0Doublet (d)
Lysine (K) HN8.10 - 8.30-Doublet (d)
H α / C α 4.20 - 4.4054.0 - 56.0Multiplet (m)
H β / C β 1.70 - 1.9030.0 - 32.0Multiplet (m)
H γ / C γ 1.30 - 1.5022.0 - 24.0Multiplet (m)
H δ / C δ 1.60 - 1.7026.0 - 28.0Multiplet (m)
H ϵ / C ϵ 2.90 - 3.0039.0 - 41.0Triplet (t)

Mechanistic Insights and Structural Interpretation

During the assignment phase, researchers must account for sequence-specific perturbations. In the Tyr-Lys dipeptide, the bulky, electron-rich aromatic ring of Tyrosine generates a strong magnetic anisotropy (ring current effect). Depending on the dominant conformer in solution, this ring current can shield the spatially adjacent aliphatic protons of the Lysine side chain, causing them to shift upfield relative to their random-coil values.

Furthermore, the (~10.0) and the Lysine ϵ -amino group (~10.5) means that titrating the sample to higher pH values will result in profound chemical shift changes[5]. Deprotonation alters the localized electron density, which is immediately reflected in the 1 H and 13 C spectra, validating the electrostatic microenvironment of the dipeptide.

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Technical Notes & Optimization

Troubleshooting

how to dissolve Tyr-Lys dipeptide in neutral pH buffer

Technical Support Center: Dipeptide Solubilization Guide Topic: Troubleshooting the Dissolution of Tyr-Lys (YK) in Neutral pH Buffers Introduction Welcome to the Technical Support Center. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dipeptide Solubilization Guide Topic: Troubleshooting the Dissolution of Tyr-Lys (YK) in Neutral pH Buffers

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of short, hydrophobic-containing peptides. The dipeptide Tyrosyl-Lysine (Tyr-Lys or YK) presents a unique physicochemical duality: it combines the highly hydrophobic, aromatic phenolic ring of Tyrosine with the highly hydrophilic, basic epsilon-amino group of Lysine.

While free L-Tyrosine is notoriously difficult to dissolve at neutral pH (<0.5 g/L)[1], incorporating it into a dipeptide like Tyr-Lys dramatically enhances its aqueous solubility[2]. However, improper handling—such as direct addition to high-salt neutral buffers (e.g., PBS or HEPES)—can induce rapid aggregation. This guide provides the mechanistic causality, step-by-step protocols, and troubleshooting FAQs to ensure a self-validating, aggregate-free solubilization workflow.

Part 1: The Causality of Tyr-Lys Solubility

To understand how to successfully dissolve Tyr-Lys, we must analyze its ionization state at a physiological, neutral pH (7.0–7.4). Solubility is dictated by the net charge and the hydration shell of the molecule.

Table 1: Physicochemical and Ionization Profile of Tyr-Lys at pH 7.4

ComponentPropertypKaCharge at pH 7.4
N-terminus (Tyr) Primary Amine~8.0+1
Tyrosine (Y) Side Chain Hydrophobic, Aromatic~10.00
Lysine (K) Side Chain Hydrophilic, Basic~10.5+1
C-terminus (Lys) Carboxylic Acid~3.1-1
Overall Dipeptide Basic Peptide N/A +1 (Net Charge)

Because the net charge is positive (+1), Tyr-Lys is classified as a basic peptide [3]. According to established peptide solubility guidelines, basic peptides are generally soluble in pure water. However, the hydrophobic Tyrosine residue can drive intermolecular π−π stacking and aggregation if the electrostatic repulsion is masked by high ionic strength (such as the 137 mM NaCl found in standard PBS). Therefore, the critical rule of thumb is: Never dissolve Tyr-Lys directly into a salt-containing neutral buffer.

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol ensures complete dissolution before introducing the peptide to complex buffer systems.

Phase 1: Stock Solution Preparation (10x to 100x)

  • Equilibration: Allow the lyophilized Tyr-Lys vial to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation, which can cause localized gelling.

  • Initial Hydration (The Water Method): Add sterile, endotoxin-free ultra-pure water (18.2 MΩ·cm) to achieve a concentrated stock (e.g., 10 mg/mL). Do not use buffer yet. The absence of competing ions maximizes the hydration of the Tyrosine residue.

  • Agitation: Vortex gently for 30 seconds. If the solution is completely clear, proceed to Phase 3.

  • Sonication (If cloudy): Place the vial in a bath sonicator for 3–5 minutes. Maintain the bath temperature below 40°C to prevent thermal degradation of the peptide bonds.

Phase 2: Co-Solvent Rescue (If water fails) If the peptide remains cloudy or exhibits particulate matter after sonication:

  • Acidic Nudge: Because Tyr-Lys is a basic peptide, adding a trace amount of acid will protonate the C-terminus, shifting the net charge from +1 to +2, forcing electrostatic repulsion[4]. Add 10% (v/v) Acetic Acid dropwise (max 5% of total volume) until the solution clears.

  • Organic Alternative: Alternatively, add 1-2% (v/v) Dimethyl Sulfoxide (DMSO). DMSO disrupts the hydrogen bonding and hydrophobic interactions of the Tyrosine ring[5].

Phase 3: Buffer Dilution & Validation

  • Dilution: Slowly pipette the clear, concentrated aqueous stock into your target neutral pH buffer (e.g., PBS, HEPES, or cell culture media) under continuous gentle vortexing.

  • Validation: Visually inspect the tube against a dark background for the Tyndall effect (light scattering), which indicates the presence of micro-aggregates.

  • pH Verification: Verify that the final pH remains between 7.0 and 7.4. If an acidic nudge was used, the buffering capacity of PBS is usually sufficient to neutralize it, but a micro-pH probe should be used to confirm.

Part 3: Workflow Visualization

G Start Weigh Lyophilized Tyr-Lys Dipeptide Step1 Add Sterile H2O (Prepare 10x Stock) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Dilute Dilute into Neutral Buffer (e.g., PBS pH 7.4) Check1->Dilute Yes Sonicate Sonicate & Heat (<40°C) Check1->Sonicate No Success Ready for Biological Assay Dilute->Success Check2 Is Solution Clear? Sonicate->Check2 Check2->Dilute Yes CoSolvent Add 1-2% DMSO or Trace 10% Acetic Acid Check2->CoSolvent No Adjust Dilute in Buffer & Verify pH 7.0-7.4 CoSolvent->Adjust Adjust->Success

Decision tree for the solubilization of Tyr-Lys dipeptide into neutral pH buffers.

Part 4: Troubleshooting & FAQs

Q: I added my Tyr-Lys directly to PBS (pH 7.4) and it formed a cloudy suspension. Why did this happen, and can I save it? A: This is a classic case of "salting out." The high ionic strength of PBS (specifically the chloride and phosphate ions) competes for water molecules, stripping the hydration shell from the hydrophobic Tyrosine residue and causing aggregation[4]. To save the sample: Do not discard it. Add a small volume of 10% acetic acid to drop the pH temporarily, which will increase the peptide's net charge to +2 and force dissolution. Once clear, you can back-titrate with a dilute base (like 0.1 M NaOH) to pH 7.4, though you must monitor carefully to avoid re-precipitation.

Q: How much DMSO is safe to use if water fails? A: If you must use DMSO to break Tyrosine-Tyrosine stacking, keep the concentration in the stock solution to 1-5%. When diluted 10x to 100x into your final neutral buffer, the residual DMSO will be ≤0.5% . This concentration is universally recognized as safe and non-cytotoxic for most cell culture and biochemical assays[5].

Q: Does the length of the peptide matter? I have no issues dissolving free Lysine. A: Yes. Free Lysine is highly soluble because it lacks a hydrophobic domain. Free Tyrosine is highly insoluble. Dipeptides like Tyr-Lys act as a bridge, possessing intermediate solubility[2]. Peptides shorter than 5 residues are generally water-soluble, but the specific sequence dictates the kinetics of dissolution. Always rely on the charge-based rules (net charge +1 = basic peptide)[3].

Q: My solution is clear, but my downstream assay shows variable peptide concentrations. What is going wrong? A: You may be experiencing "micro-gelling." Tyrosine-containing peptides can form extensive, invisible hydrogen-bonded networks (gels) rather than macroscopic precipitates. To prevent this, always centrifuge your final peptide solution (10,000 x g for 5 minutes) and quantify the supernatant concentration using UV absorbance at 280 nm (Tyrosine has a molar extinction coefficient of ϵ280​≈1490 M−1cm−1 ).

References

  • Google Patents.
  • LifeTein. How to dissolve, handle and store synthetic peptides.[Link]

Sources

Optimization

Technical Support Center: Preventing Tyr-Lys Degradation in Stock Solutions

Welcome to the Peptide Troubleshooting Center. Dipeptides and peptide motifs containing Tyrosine (Tyr, Y) and Lysine (Lys, K) present a unique dual-vulnerability profile in aqueous stock solutions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Troubleshooting Center. Dipeptides and peptide motifs containing Tyrosine (Tyr, Y) and Lysine (Lys, K) present a unique dual-vulnerability profile in aqueous stock solutions. Tyrosine is highly susceptible to radical-mediated oxidation, while Lysine possesses a highly reactive primary ϵ -amine. This guide provides mechanistic diagnostics, empirical data, and self-validating protocols to ensure the absolute integrity of your Tyr-Lys stock solutions.

Mechanistic Vulnerabilities of the Tyr-Lys Motif

To prevent degradation, we must first understand the chemical causality behind it. The degradation of Tyr-Lys is not a single pathway, but a competition between oxidative, nucleophilic, and enzymatic reactions driven by the solvent environment.

G cluster_0 Primary Degradation Mechanisms TL Tyr-Lys (Stock Solution) Ox Tyrosine Oxidation (+16 Da / +32 Da) TL->Ox O2, Light, Trace Metals (Accelerated at pH > 7) Carb Lysine Nucleophilic Attack (Carbamylation / Maillard) TL->Carb Reactive Carbonyls/Cyanate (Accelerated at pH > 7) Hyd Enzymatic Hydrolysis (Peptide Cleavage) TL->Hyd Microbial Contamination (Non-sterile conditions) Agg Loss of Bioactivity & Insoluble Aggregates Ox->Agg o-Quinone / Dityrosine Carb->Agg Structural Blockade Hyd->Agg Free Amino Acids

Fig 1: Mechanistic pathways of Tyr-Lys degradation in aqueous stock solutions.

Troubleshooting FAQs: Field-Proven Diagnostics

Q1: My Tyr-Lys stock solution turns yellow or light brown after a few weeks at 4°C. What is happening chemically? Causality: This is the classic signature of Tyrosine oxidation. The phenolic side chain of Tyrosine is highly susceptible to oxidation initiated by dissolved oxygen, light, and trace metal ions (like Cu²⁺ or Fe³⁺) 1. The phenol ring oxidizes first to L-DOPA, and subsequently to ortho-quinone. These quinones are highly reactive and crosslink to form dityrosine aggregates, which absorb light in the visible spectrum, appearing brown or yellow. Solution: Purge your reconstitution solvent with Argon or Nitrogen to displace dissolved oxygen. Furthermore, add a chelating agent like EDTA to sequester the trace metals that catalyze this single-electron transfer 2.

Q2: LC-MS analysis of my "purified" stock shows a +16 Da mass shift. How do I prevent this? Causality: A +16 Da shift explicitly indicates the hydroxylation of the Tyrosine residue into L-DOPA 1. If you see a +32 Da shift, it has oxidized twice. Solution: Beyond degassing, you must strictly avoid basic pH conditions. At pH > 8, the Tyrosine hydroxyl group deprotonates into a phenolate anion, which is drastically more susceptible to oxidation than the protonated phenol 3. Reconstitute the peptide in a slightly acidic buffer (pH 5.5 - 6.0) 4.

Q3: I see a loss of intact peptide concentration, but no color change or +16 Da mass shift. What is degrading the Lysine? Causality: If oxidation is ruled out, the Lysine ϵ -amine is likely reacting. If your buffer contains urea (even trace amounts), urea spontaneously decomposes in water to form cyanate, which irreversibly carbamylates the Lysine primary amine. Alternatively, if the solution is non-sterile, ambient bacteria will rapidly introduce proteases that hydrolyze the dipeptide bond 4. Solution: Never use urea-containing buffers for long-term storage of Lysine-containing peptides. Always use sterile, cell-culture grade water to dissolve peptides to prevent bacterial enzymatic hydrolysis 4.

Q4: Does the exact pH of the reconstitution buffer really matter that much? Causality: Yes. It is the single most critical variable you control. The pKa of the Lysine side chain is ~10.5, and the pKa of the Tyrosine phenol is ~10.0. By maintaining a pH of 5.5, you achieve two goals simultaneously:

  • The Lysine ϵ -amine is fully protonated ( NH3+​ ), rendering it non-nucleophilic and protecting it from Maillard/carbamylation reactions.

  • The Tyrosine phenol remains protonated, preventing the formation of the highly reactive phenolate anion 3.

Empirical Stability Matrix

The following table synthesizes quantitative stability expectations based on various storage conditions.

Storage ConditionBuffer / SolventAdditivesPrimary Degradation RiskExpected Stability (T > 95%)
Room Temp (20°C)Non-sterile Water (pH 7.0)NoneMicrobial Hydrolysis & Oxidation< 48 hours
4°C (Fridge)PBS (pH 7.4)NoneTyrosine Oxidation (Yellowing)1 - 2 weeks
-20°C (Multi Freeze-Thaw)Sterile Water (pH 7.0)NoneMicrocondensation & Aggregation1 - 3 months
-80°C (Single Aliquot) 10 mM NaOAc (pH 5.5) 1 mM EDTA Minimal (Highly Stable) > 2 years 5

Validated Protocol: Preparation of Ultra-Stable Tyr-Lys Stock Solutions

To ensure absolute trustworthiness, this protocol incorporates a self-validating LC-MS baseline step . Do not assume your peptide is stable; prove it to yourself on Day 0.

Phase 1: Solvent Optimization & Degassing
  • Prepare a 10 mM Sodium Acetate (NaOAc) buffer. Adjust the pH to exactly 5.5 using dilute Acetic Acid.

  • Add EDTA to a final concentration of 1.0 mM to act as a metal chelator 2.

  • Transfer the buffer to a sterile glass bottle and degas by bubbling Argon or Nitrogen gas directly into the liquid for 15 minutes to displace reactive dissolved oxygen.

Phase 2: Dissolution & Sterilization
  • Weigh the lyophilized Tyr-Lys peptide and add the degassed buffer to achieve your target stock concentration (e.g., 10 mg/mL). Gently swirl to dissolve; do not vortex vigorously, as this introduces oxygen and shear stress.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF syringe filter into a sterile, argon-flushed conical tube. This step eliminates microbial proteases that cause rapid peptide hydrolysis 4.

Phase 3: Self-Validation & Storage
  • Validation Step: Immediately extract a 10 µL aliquot of the filtered stock. Dilute it to 100 µg/mL in 0.1% Formic Acid and run it via HPLC-MS [[1]](). Save the Extracted Ion Chromatogram (XIC) of the intact mass. This is your "Day 0 Baseline." Future degradation will be flagged against this baseline by looking for +16 Da (oxidation) or +43 Da (carbamylation) shifts.

  • Aliquot the remaining stock into single-use, opaque (or amber) microcentrifuge tubes to prevent photodegradation.

  • Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C. Once thawed for an experiment, discard any unused portion to strictly avoid freeze-thaw cycles 5.

References

  • Best Practices for Peptide Storage and Handling Genosphere Biotechnologies[Link]

  • Understanding the effects of TCP-25 and EDTA interaction Lund University Publications [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Tyr-Lys Bioconjugation

Welcome to the technical support center for identifying and mitigating side reactions involving tyrosine (Tyr) and lysine (Lys) residues in bioconjugation. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for identifying and mitigating side reactions involving tyrosine (Tyr) and lysine (Lys) residues in bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during their experiments.

Introduction

Site-specific bioconjugation is a cornerstone of modern therapeutic and diagnostic development. While lysine and tyrosine residues are attractive targets due to their nucleophilicity and surface accessibility, their reactivity can also lead to a variety of undesirable side reactions.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, ensuring the development of homogenous and effective bioconjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Considerations
Q1: I'm observing a heterogeneous mixture of products in my final conjugate. What are the general factors that could be causing this?

A1: Heterogeneity in bioconjugation reactions involving tyrosine and lysine is a common issue and can stem from several factors:

  • Lack of Site-Selectivity: Both lysine and tyrosine residues can be present at multiple locations on a protein's surface.[2][4] Unless the reaction chemistry is highly specific to a particular residue's microenvironment, you may be modifying multiple sites.

  • Chemoselectivity Issues: The reagents you are using may not be exclusively reactive towards your target amino acid. For example, some reagents intended for lysine's primary amine can also react with the hydroxyl group of tyrosine, or other nucleophilic residues like serine and threonine, especially under non-optimal pH conditions.[][6]

  • Reaction Conditions: pH, temperature, and reagent stoichiometry are critical parameters that can influence the balance between the desired reaction and side reactions.[] For instance, higher pH generally increases the nucleophilicity of lysine's amine group but can also promote hydrolysis of some reagents.[8]

  • Reagent Instability: Some bioconjugation reagents can degrade over time or under certain buffer conditions, leading to the formation of reactive byproducts that can cause non-specific modifications.[9]

To begin troubleshooting, a thorough characterization of your product mixture using techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is essential to identify the nature of the heterogeneity.[10]

Section 2: Lysine-Specific Side Reactions
Q2: My lysine-targeted conjugation with an NHS ester is showing multiple products and some instability. What are the likely side reactions?

A2: While N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines, they are not without their challenges.[] The common side reactions include:

  • Hydrolysis of the NHS Ester: In aqueous buffers, NHS esters can hydrolyze, rendering them inactive for conjugation. This is more pronounced at higher pH values.[8][11]

  • Reaction with Other Nucleophiles: Besides the ε-amino group of lysine, NHS esters can react with the α-amino group of the N-terminus, and to a lesser extent, with the hydroxyl groups of tyrosine, serine, and threonine, particularly at elevated pH.[][6]

  • Formation of Unstable Adducts: In some cases, reaction with non-amine nucleophiles can result in less stable bonds compared to the desired amide bond, leading to gradual deconjugation.[6]

Troubleshooting Guide for NHS Ester Reactions
Problem Potential Cause Recommended Solution
Low Conjugation Efficiency NHS ester hydrolysis.Prepare NHS ester solutions fresh in an anhydrous, water-miscible solvent like DMSO or DMF and add to the reaction buffer immediately. Optimize the reaction pH to be between 7.0 and 8.5.[][11]
Heterogeneous Product Reaction with multiple lysines and/or other nucleophiles.Carefully control the stoichiometry of the NHS ester to the protein. Perform a pH titration experiment to find the optimal pH that favors lysine modification over other residues. Consider using reagents that target lysines in specific microenvironments.[12]
Product Instability Formation of unstable ester linkages with Tyr, Ser, or Thr.Lower the reaction pH to favor reaction with the more nucleophilic lysine amines.[6] Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts.
Protocol: Optimizing pH for Lysine-Specific NHS Ester Conjugation
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate-buffered saline) with pH values ranging from 6.5 to 9.0 in 0.5 unit increments.

  • Reaction Setup: Set up parallel conjugation reactions in each buffer, keeping the protein concentration, NHS ester stoichiometry, temperature, and reaction time constant.

  • Quenching: Stop the reactions by adding a quenching reagent like Tris or glycine to consume excess NHS ester.

  • Analysis: Analyze the products from each reaction using HPLC and/or mass spectrometry to determine the Drug-to-Antibody Ratio (DAR) and the presence of side products.

  • Evaluation: Identify the pH that provides the highest yield of the desired conjugate with the lowest level of heterogeneity.

Section 3: Tyrosine-Specific Side Reactions
Q3: I am using a PTAD-based reagent for a "tyrosine click" reaction and observing unexpected modifications. What could be going wrong?

A3: 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives are powerful reagents for tyrosine modification.[9][13] However, a known side reaction is the formation of a reactive isocyanate byproduct.[13][14]

  • Isocyanate Byproduct Formation: PTAD reagents can decompose, especially in certain buffers or when less accessible tyrosine residues are targeted, to form an isocyanate.[9] This isocyanate is promiscuous and can react with primary amines, such as the ε-amino group of lysine and the N-terminus, leading to urea-type adducts.[9][13]

Troubleshooting Guide for PTAD Reactions
Problem Potential Cause Recommended Solution
Non-specific Labeling (especially of Lysines) Formation and reaction of isocyanate byproduct.Add a scavenger for the isocyanate byproduct to the reaction buffer. A common and effective scavenger is 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer at a concentration of 100 mM or higher.[9][13]
Multiple Additions to a Single Tyrosine High reagent stoichiometry.Carefully control the molar ratio of the PTAD reagent to the protein. A 1:1 molar ratio is a good starting point for accessible tyrosines.[13]
Low Reaction Efficiency Poor accessibility of the target tyrosine residue.Consider gentle denaturation of the protein if its function can be restored. Alternatively, explore other tyrosine modification chemistries that may have different steric requirements.
Protocol: Scavenging Isocyanate Byproducts in PTAD Reactions
  • Buffer Selection: Perform the reaction in a Tris-based buffer (e.g., 100 mM Tris, 150 mM NaCl, pH 7.4).

  • Reagent Preparation: Prepare the PTAD reagent stock solution in an anhydrous organic solvent (e.g., DMSO).

  • Reaction: Add the PTAD stock solution to the protein in the Tris buffer.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Purification: Purify the conjugate using standard methods like size-exclusion chromatography to remove the scavenger and unreacted reagents.

Section 4: Analytical Workflows for Side Reaction Identification
Q4: How can I definitively identify the side products of my conjugation reaction?

A4: A multi-pronged analytical approach is crucial for the unambiguous identification of bioconjugation side products.

  • Mass Spectrometry (MS):

    • Intact Mass Analysis: Provides the overall mass of the protein conjugate, allowing for the determination of the number of modifications (e.g., DAR). The presence of unexpected mass additions can indicate side reactions.

    • Peptide Mapping: Involves digesting the conjugate with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This powerful technique can pinpoint the exact location and nature of the modification on the amino acid sequence.[15]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase (RP-HPLC): Can separate different conjugated species based on hydrophobicity.

    • Hydrophobic Interaction Chromatography (HIC): Is particularly useful for separating antibody-drug conjugates (ADCs) with different DARs.

    • Size-Exclusion Chromatography (SEC): Can identify aggregation or fragmentation of the protein that may have been induced by the reaction conditions.

Workflow for Side Product Identification

TroubleshootingWorkflow start Bioconjugation Reaction intact_ms Intact Mass Analysis start->intact_ms hplc HPLC Analysis (HIC/RP/SEC) start->hplc expected_mass Expected Mass Observed? intact_ms->expected_mass single_peak Single Major Peak? hplc->single_peak peptide_map Peptide Mapping (LC-MS/MS) identify_modification Identify Modified Residues & Side Products peptide_map->identify_modification expected_mass->peptide_map No expected_mass->single_peak Yes single_peak->peptide_map No success Homogeneous Conjugate single_peak->success Yes optimize Optimize Reaction Conditions (pH, Stoichiometry, Scavengers) identify_modification->optimize optimize->start

Caption: A decision-making workflow for identifying and addressing bioconjugation side reactions.

Section 5: Visualizing Common Side Reactions
Lysine Side Reactions with NHS Esters

LysineSideReactions cluster_0 Desired Reaction cluster_1 Side Reactions Lysine Lysine (-NH2) Amide Stable Amide Bond Lysine->Amide NHS Ester NHS NHS Ester Tyrosine Tyrosine (-OH) UnstableEster Unstable Ester Bond Tyrosine->UnstableEster NHS Ester NHS2 NHS Ester Hydrolysis NHS Ester + H2O InactiveAcid Inactive Acid Hydrolysis->InactiveAcid TyrosineSideReactions cluster_0 Desired Reaction cluster_1 Side Reaction Tyrosine Tyrosine (Phenol) TyrAdduct Stable C-N Adduct Tyrosine->TyrAdduct PTAD PTAD PTAD PTAD_degrade PTAD Isocyanate Isocyanate Byproduct PTAD_degrade->Isocyanate Decomposition UreaAdduct Urea Adduct Isocyanate->UreaAdduct Lysine Lysine (-NH2) Lysine->UreaAdduct

Caption: Desired tyrosine modification by PTAD versus the isocyanate side reaction with lysine.

References

  • Macmillan Group. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation.
  • Walsh Medical Media. (2024, October 23). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications.
  • ACS Publications. (2020, August 21). Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation.
  • ACS Publications. (2020, March 30). Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction | Bioconjugate Chemistry.
  • PMC. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
  • ACS Publications. (2018, February 23). Chemo- and Regioselective Lysine Modification on Native Proteins | Journal of the American Chemical Society.
  • Unknown Source. (2025, May 15).
  • Chemical Science (RSC Publishing). (2023, June 27). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. DOI:10.1039/D3SC02543H.
  • Unknown Source. (2022, January 26).
  • PMC. (n.d.). Tyrosine bioconjugation – an emergent alternative.
  • BOC Sciences. (n.d.). Lys Conjugation.
  • ResearchGate. (n.d.). Strategy for selective chemical cross-linking of tyrosine and lysine residues.
  • BOC Sciences. (2026, February 24). Non-Natural Lysine Derivatives in Drug Delivery and Bioconjugation.
  • bioRxiv. (2020, February 5). Determining protein structure by tyrosine bioconjugation.
  • ACS Publications. (2013, March 27). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • MDPI. (2023, January 21). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
  • AxisPharm. (n.d.). Bioconjugation Analytical Method Development.
  • Novatia & Quanta BioDesign, Ltd. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Benchchem. (2025). A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency.
  • PMC. (2013, March 27). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.

Sources

Optimization

Technical Support Center: Overcoming Peptide Aggregation in Tyrosine-Lysine (Tyr-Lys) Containing Sequences

Welcome to the technical support center dedicated to addressing one of the more persistent challenges in peptide research and development: the aggregation of sequences containing Tyrosine (Tyr) and Lysine (Lys). This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing one of the more persistent challenges in peptide research and development: the aggregation of sequences containing Tyrosine (Tyr) and Lysine (Lys). This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation-related issues during synthesis, purification, or formulation. Here, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the aggregation of Tyr-Lys containing peptides.

Q1: What makes peptide sequences containing both Tyrosine (Tyr) and Lysine (Lys) particularly prone to aggregation?

A1: The propensity of Tyr-Lys sequences to aggregate stems from a combination of powerful non-covalent interactions.[1][2][3] The primary drivers are:

  • Hydrophobic Interactions & π-π Stacking: The aromatic side chain of Tyrosine is hydrophobic and capable of engaging in π-π stacking, where the electron-rich rings of two Tyr residues stack on top of each other.[1][4][5] This is a major force driving self-assembly.

  • Electrostatic Interactions: The Lysine residue has a positively charged amino group at physiological pH. While like charges generally repel, these groups can form salt bridges with negatively charged counter-ions (like TFA from synthesis) or acidic residues within the sequence, mediating intermolecular connections.[1][6] A critical balance between hydrophobic attractions and electrostatic repulsions often dictates aggregation.[1][6]

  • Hydrogen Bonding: The peptide backbone itself can form extensive intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures, which are a hallmark of many aggregated peptides.[2][7]

  • Cation-π Interactions: A specific interaction can occur between the positively charged side chain of Lysine and the electron-rich aromatic ring of Tyrosine.[8][9] This interaction, though often weaker than π-π stacking, contributes to the overall stability of an aggregate.

Q2: My peptide looks fine after lyophilization, but aggregates upon reconstitution. Why does this happen?

A2: Lyophilization, or freeze-drying, is a standard method for stabilizing peptides.[10] However, the process itself can introduce stress. During lyophilization, peptides are subjected to freezing and dehydration, which can lead to conformational changes and the formation of aggregation-prone structures.[1][11] Upon reconstitution, these "primed" peptide molecules may rapidly self-assemble, especially if the chosen solvent and pH are not optimal.[1] The key is that lyophilization creates a thermodynamically stable solid, but it does not erase the inherent chemical and physical properties that drive aggregation in solution.[12]

Q3: How does pH influence the aggregation of Tyr-Lys peptides?

A3: pH is a critical factor because it directly affects the charge state of both the amino and carboxyl termini, as well as the side chains of ionizable residues like Lysine, Tyrosine, Aspartic Acid, and Glutamic Acid.[13][14][15]

  • At the Isoelectric Point (pI): A peptide has a net neutral charge at its isoelectric point. At this pH, the electrostatic repulsion between molecules is at a minimum, which often leads to maximum aggregation.[2][16]

  • Away from the pI: By adjusting the pH away from the pI, you increase the net charge of the peptide, enhancing electrostatic repulsion and thereby increasing solubility.[13][16] For a typical Tyr-Lys peptide, which is basic, lowering the pH (e.g., using acetic acid) will ensure the Lysine side chain is protonated and positively charged, promoting repulsion and solubility.[17]

Q4: Can oxidation of Tyrosine contribute to aggregation?

A4: Yes, the oxidation of Tyrosine can lead to the formation of dityrosine cross-links, which are covalent bonds between two tyrosine residues.[18] This process can result in irreversible, covalent aggregation.[18] Peptides containing Tyr are susceptible to oxidation, which can be accelerated by exposure to light, metal ions, and oxygen radicals.[18]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a logical framework for diagnosing and solving aggregation issues as they arise in the lab.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing peptide aggregation.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Paths Observe Peptide Aggregation Observed (Cloudiness, Precipitate, Gel) Diagnose Is this happening during... Initial Solubilization? Storage in Solution? Purification (HPLC)? Observe->Diagnose Solubilization Path 1: Re-evaluate Solubilization - Check Peptide Charge - Adjust pH - Use Organic Co-Solvent Diagnose->Solubilization Initial Solubilization Storage Path 2: Optimize Storage - Aliquot & Freeze (-80°C) - Use Cryoprotectant (Glycerol) - Add Stabilizing Excipients Diagnose->Storage Storage Purification Path 3: Modify HPLC Conditions - Add Organic Modifier (ACN/TFA) - Use Chaotropic Agent in Mobile Phase - Lower Peptide Concentration Diagnose->Purification Purification Action1 Run Solubility Screen Solubilization->Action1 Implement Protocol 1 Action2 Test Stabilizing Additives Storage->Action2 Implement Protocol 2 Action3 Optimize HPLC Method Purification->Action3 Implement Protocol 3

Caption: A decision tree for troubleshooting peptide aggregation.

Section 3: Validated Experimental Protocols

These protocols provide step-by-step instructions for key troubleshooting procedures.

Protocol 1: Systematic Solubilization of an Aggregation-Prone Tyr-Lys Peptide

This protocol is designed to find the optimal initial dissolving conditions for a lyophilized peptide.

Principle: The goal is to systematically test solvents based on the peptide's net charge, moving from the mildest to the strongest conditions. For a typical Tyr-Lys peptide (net positive charge), an acidic environment is often favorable.[17][19]

Materials:

  • Lyophilized peptide

  • Sterile, deionized water (oxygen-free is recommended for oxidation-sensitive peptides)

  • 10% (v/v) Acetic Acid

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Vortex mixer

  • Sonicator bath[19]

Procedure:

  • Calculate Net Charge: Before starting, calculate the peptide's net charge at neutral pH. Assign +1 for each basic residue (Lys, Arg, His) and the N-terminus, and -1 for each acidic residue (Asp, Glu) and the C-terminus.[2] A Tyr-Lys peptide will likely be basic.

  • Small-Scale Test: Use a small, non-critical amount of peptide for this test.

  • Step 1: Water. Attempt to dissolve the peptide in a small volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly.

  • Step 2: Acidification. If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[2] This is often effective for basic peptides.

  • Step 3: Organic Co-Solvent. If the peptide remains insoluble, use a fresh aliquot and first dissolve it in a minimal amount of DMSO (e.g., 20-30 µL).[14][19] Once fully dissolved, slowly add your desired aqueous buffer (e.g., water or PBS) to the DMSO-peptide solution while vortexing to reach the final desired concentration.[2]

  • Sonication: If cloudiness or small particles persist at any step, sonicate the vial in a cool water bath for 5-10 minutes.[13][14]

  • Validation: Once a clear solution is obtained, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before using the supernatant.[19]

Protocol 2: Screening for Anti-Aggregation Additives

Principle: Certain excipients can stabilize peptides in solution by disrupting the non-covalent forces that drive aggregation.[2][20] This protocol screens common additives.

Materials:

  • Stock solution of your peptide in its optimal initial solvent (from Protocol 1).

  • Stock solutions of additives: L-Arginine (1 M), Guanidine HCl (8 M), Glycerol (50%).

  • Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system.

Procedure:

  • Prepare Samples: In separate microcentrifuge tubes, prepare your peptide solution containing different final concentrations of the additives. Include a "no additive" control.

    • Control: Peptide solution only.

    • Sample A: Peptide + 50 mM L-Arginine.

    • Sample B: Peptide + 0.5 M Guanidine HCl.

    • Sample C: Peptide + 10% Glycerol.

  • Incubation: Incubate the samples under conditions that typically induce aggregation (e.g., room temperature for 24 hours, or 37°C for a shorter period).

  • Analysis:

    • Visual Inspection: Note any visible precipitation or cloudiness.

    • DLS Analysis: Measure the particle size distribution. An increase in the average particle size or the appearance of multiple peaks indicates aggregation.[21]

    • SEC Analysis: Inject the samples onto an SEC column. Aggregation is indicated by a decrease in the monomer peak area and the appearance of peaks in the void volume or at earlier elution times.[22]

  • Evaluation: Compare the results from the additive-containing samples to the control to determine which additive is most effective at preventing aggregation.

Section 4: Summary of Mitigation Strategies

The table below summarizes common additives used to combat peptide aggregation, their mechanisms, and typical concentrations.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Proline50-100 mMSuppresses aggregation by interacting with hydrophobic and charged regions, effectively "shielding" them.[20]
Chaotropic Agents Guanidine HCl, Urea0.5-2 M (for prevention)Disrupt the structure of water, which interferes with the hydrophobic interactions that drive aggregation.[2][7]
Organic Solvents DMSO, TFE, Acetonitrile5-30% (v/v)Disrupts hydrophobic interactions and can break up β-sheet structures.[13][23]
Sugars/Polyols Glycerol, Sucrose5-20% (v/v)Act as stabilizers by being preferentially excluded from the peptide surface, favoring a compact, soluble state.[2]
Surfactants Tween 20, Polysorbate 800.01% - 0.1%Non-ionic detergents that can coat hydrophobic patches on the peptide surface, preventing self-association.[2][20][24]
Section 5: Visualizing the Aggregation Process

Understanding the molecular forces at play is key to devising effective countermeasures.

AggregationForces Peptide1 ...Tyr...Lys... Tyr Side Chain (Aromatic Ring) Lys Side Chain (+ Charge) Peptide2 ...Tyr...Lys... Tyr Side Chain (Aromatic Ring) Lys Side Chain (+ Charge) Peptide1:tyr->Peptide2:tyr π-π Stacking Peptide3 ...Tyr...Lys... Tyr Side Chain (Aromatic Ring) Lys Side Chain (+ Charge) Peptide1:seq->Peptide3:seq H-Bonding (Backbone) Aggregate Aggregate Formation Peptide2:lys->Peptide3:tyr Cation-π Interaction

Caption: Intermolecular forces driving Tyr-Lys peptide aggregation.

Section 6: References
  • Xiao, C. et al. In vitro and in silico analysis of potential antioxidant peptides obtained from chicken hydrolysate produced using Alcalase. (n.d.). Available at:

  • Wu, H. et al. (2012). Rational development of a strategy for modifying the aggregatibility of proteins. The Journal of biological chemistry, 287(1), 307-317. Available at: [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available at: [Link]

  • CD Formulation. Protein & Peptide Lyophilization Formulation Development. (n.d.). Available at: [Link]

  • BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. Available at: [Link]

  • Roberts, C. J. et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society, Interface, 11(97), 20140449. Available at: [Link]

  • JPT Peptide Technologies. Peptide Solubilization. (n.d.). Available at: [Link]

  • AAPPTec. Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Available at: [Link]

  • GenicBio. Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Available at: [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • Shea, D. et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS chemical neuroscience, 13(24), 3461-3470. Available at: [Link]

  • BioProcess International. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Available at: [Link]

  • FILAB. Peptide aggregation analysis laboratory. (n.d.). Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Available at: [Link]

  • Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Available at: [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. (n.d.). Available at: [Link]

  • Castillo, V. et al. (2010). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Proceedings of the National Academy of Sciences of the United States of America, 107(49), 20973-20978. Available at: [Link]

  • Barnett, G. V. et al. (2015). Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity. Journal of pharmaceutical sciences, 104(2), 673-684. Available at: [Link]

  • Iannuzzi, C. et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules (Basel, Switzerland), 25(20), 4839. Available at: [Link]

  • ResearchGate. (2025). The role of cation-pi interactions in biomolecular association. Design of peptides favoring interactions between cationic and aromatic amino acid side chains. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

  • Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Available at: [Link]

  • Peptides.co. Definitive Guide to Peptide Storage & Stability. (n.d.). Available at: [Link]

  • Bedford, J. et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (6), 565-567. Available at: [Link]

  • Sormanni, P. et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available at: [Link]

  • Cecchini, M. et al. (2006). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical journal, 90(11), 3953-3962. Available at: [Link]

  • Al-Azzam, W. et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2209. Available at: [Link]

  • Klomklao, S. et al. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Foods (Basel, Switzerland), 12(18), 3369. Available at: [Link]

  • Lee, C. et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. Available at: [Link]

  • MDPI. (2022). Pi-Stacking | Encyclopedia MDPI. Available at: [Link]

  • Agarkhed, M. et al. (2010). Use of excipients to control aggregation in peptide and protein formulations. Recent patents on drug delivery & formulation, 4(2), 114-126. Available at: [Link]

  • Wikipedia. Pi-interaction. (n.d.). Available at: [Link]

  • Banerjee, A. et al. (2010). Self-assembling tripeptide as organogelator: the role of aromatic π-stacking interactions in gel formation. Soft Matter, 6(1), 147-154. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buffer Conditions for Dual Tyrosine-Lysine Bioconjugation

Welcome to the Advanced Bioconjugation Support Center. Designing dual-labeled proteins—such as next-generation antibody-drug conjugates (ADCs) or multiplexed imaging probes—requires exquisite control over chemical microe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. Designing dual-labeled proteins—such as next-generation antibody-drug conjugates (ADCs) or multiplexed imaging probes—requires exquisite control over chemical microenvironments. Tyrosine (Tyr) and Lysine (Lys) labeling rely on fundamentally different, and often conflicting, buffer requirements.

This guide provides researchers and drug development professionals with the mechanistic causality behind buffer optimization, troubleshooting logic for common failures, and a self-validating protocol for sequential Tyr-Lys bioconjugation.

Part 1: Mechanistic FAQs – The Chemistry Behind the Buffer

Q1: Why does PTAD cross-react with Lysine, and how does buffer selection prevent this?

A: 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a highly efficient reagent for "tyrosine click" reactions. However, during the reaction, PTAD can decompose into an isocyanate byproduct. Isocyanates are highly electrophilic and will promiscuously label primary amines, including the ϵ -amino groups of Lysine and the protein's N-terminus[1].

The Solution: You must perform the PTAD reaction in a buffer containing a primary amine, such as 100 mM Tris (2-amino-2-hydroxymethyl-propane-1,3-diol). The primary amine in Tris acts as a highly concentrated sacrificial scavenger, neutralizing the isocyanate byproduct before it can cross-react with your protein's Lysine residues[2].

Q2: Why is my NHS-ester Lysine labeling failing after a successful PTAD Tyrosine reaction?

A: This is the most common failure point in dual-labeling workflows and is entirely driven by buffer carryover. N-Hydroxysuccinimide (NHS) esters are designed to target unprotonated primary amines[]. If you used Tris buffer to successfully scavenge isocyanates during the PTAD step (as recommended above), any residual Tris will aggressively outcompete your protein's Lysine residues for the NHS-ester reagent[4].

The Solution: A rigorous buffer exchange (via size-exclusion chromatography or dialysis) into an amine-free buffer (e.g., PBS or Sodium Bicarbonate) is an absolute requirement before introducing the NHS-ester[5].

Q3: What is the optimal pH window for NHS-ester reactions to balance aminolysis and hydrolysis?

A: The reaction between an NHS ester and a primary amine is a race against water. The optimal pH range is strictly 7.2 to 8.5 [4].

  • Below pH 7.2: The ϵ -amino group of Lysine (pKa ~10.5) remains heavily protonated and nucleophilically dead, stalling the reaction[6].

  • Above pH 8.5: The rate of NHS-ester hydrolysis (destruction by water) outpaces the rate of aminolysis (conjugation to the protein), resulting in dead reagent and low yields[4].

Part 2: Troubleshooting Decision Logic

When dual-labeling yields fall below expected thresholds, identifying the offending chemical variable is critical. Use the decision tree below to isolate buffer-related failures.

Troubleshooting Issue Issue: Low Yield or Cross-Reactivity Check1 Which residue is underperforming? Issue->Check1 Tyr Tyrosine (PTAD) Check1->Tyr Lys Lysine (NHS-Ester) Check1->Lys Tyr_Issue1 Non-specific amine labeling? Tyr->Tyr_Issue1 Lys_Issue1 Hydrolysis > Conjugation? Lys->Lys_Issue1 Lys_Issue2 Buffer contains amines (e.g., Tris, Glycine)? Lys->Lys_Issue2 Tyr_Sol1 Add 100 mM Tris to scavenge isocyanate decomposition Tyr_Issue1->Tyr_Sol1 Yes Lys_Sol1 Lower pH to 7.2-8.0 or increase protein conc. Lys_Issue1->Lys_Sol1 Yes Lys_Sol2 Exchange to PBS or Bicarbonate buffer Lys_Issue2->Lys_Sol2 Yes

Decision tree for troubleshooting Tyr-Lys bioconjugation buffer conditions.

Part 3: Quantitative Buffer Optimization Parameters

To ensure reproducibility, all buffer variables must be strictly controlled. The table below summarizes the quantitative parameters required to maintain the chemical integrity of both reactions.

Reagent ClassTarget ResidueOptimal pH RangeCompatible BuffersIncompatible Buffers (Do NOT Use)Required Additives
PTAD Derivatives Tyrosine (Phenol)6.0 – 8.0Tris, HEPES, PBSHigh concentrations of reducing agents (DTT, TCEP)100 mM Tris (To scavenge isocyanate byproducts)
NHS-Esters Lysine ( ϵ -amine)7.2 – 8.5PBS, Sodium Bicarbonate, BorateTris, Glycine, Ammonium saltsNone (Strictly avoid primary amine additives)

Part 4: Self-Validating Experimental Protocol

Because PTAD requires Tris buffer and NHS-esters are destroyed by it, Tyrosine labeling must always precede Lysine labeling , separated by a rigorous buffer exchange. This protocol incorporates self-validating checkpoints to ensure the reaction environment is correct before proceeding.

G Start Native Protein (Tyr & Lys residues) Step1 Step 1: Tyrosine Labeling (PTAD Reagent) Buffer: 100 mM Tris, pH 7.4 Start->Step1 TrisScavenge Tris scavenges isocyanate byproducts Step1->TrisScavenge Desalt1 Desalting / Buffer Exchange Shift to Amine-Free Buffer Step1->Desalt1 Remove unreacted PTAD & Tris Step2 Step 2: Lysine Labeling (NHS-Ester Reagent) Buffer: PBS or Bicarbonate, pH 8.3 Desalt1->Step2 End Dual-Labeled Bioconjugate Step2->End

Sequential Tyr-Lys bioconjugation workflow highlighting critical buffer exchanges.

Step 1: Tyrosine Conjugation (PTAD)
  • Preparation: Dissolve the target protein (1-5 mg/mL) in 100 mM Tris-HCl, pH 7.4 .

  • Activation: Dissolve the PTAD reagent in anhydrous DMSO immediately before use.

  • Reaction: Add 5–10 molar equivalents of PTAD to the protein solution. Incubate at room temperature for 1 hour.

  • Validation Checkpoint 1 (LC-MS): Pull a 5 μ L aliquot and analyze via intact mass spectrometry. You should observe the desired mass shift for Tyrosine conjugation, with zero evidence of non-specific amine conjugation (which would indicate insufficient Tris scavenging).

Step 2: Critical Buffer Exchange
  • Desalting: Process the reaction mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Bicarbonate, pH 8.3 [4].

  • Validation Checkpoint 2 (A280 & Ninhydrin): Measure the A280 of the eluate to confirm protein recovery. To ensure complete removal of Tris buffer, a spot test using Ninhydrin can confirm the absence of free primary amines in the buffer flow-through.

Step 3: Lysine Conjugation (NHS-Ester)
  • Preparation: Ensure the protein is now fully suspended in the amine-free Sodium Bicarbonate buffer (pH 8.3).

  • Activation: Dissolve the NHS-ester reagent in anhydrous DMSO (stock concentration ~20 mM) immediately before use to prevent premature hydrolysis[5].

  • Reaction: Add 10–20 molar equivalents of the NHS-ester to the protein. Incubate for 1 hour at room temperature or 2 hours on ice[5].

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS-ester[4].

  • Validation Checkpoint 3 (Degree of Labeling): Purify the final dual-conjugate via size-exclusion chromatography. Use UV-Vis spectroscopy (if using fluorophores) or LC-MS to calculate the final Degree of Labeling (DoL) for both the Tyr and Lys modifications.

References

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction ACS Publications[Link]

  • Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester Fluidic[Link]

  • Discriminating changes in protein structure using tyrosine conjugation PMC - NIH[Link]

Sources

Optimization

Technical Support Center: Managing Tyr-Lys Precipitation in Concentrated Feeds

A Foreword from Your Application Scientist: Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unexpected precipitation of Tyrosine (Tyr) and Lysine (Lys) in concentra...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Application Scientist:

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unexpected precipitation of Tyrosine (Tyr) and Lysine (Lys) in concentrated feeds can derail critical experiments and manufacturing timelines. This guide is designed to be your go-to resource, moving beyond simple protocols to explain the underlying science of why this precipitation occurs and providing you with robust, field-proven strategies to control it. My goal is to empower you with the knowledge to not only solve your current challenges but also to proactively design more stable and reliable formulation and feeding strategies for the future.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding Tyr-Lys precipitation.

Q1: Why is Tyrosine so prone to precipitation in my neutral pH feed? A1: L-Tyrosine has very low intrinsic solubility in water, typically less than 0.5 g/L at a neutral pH (pH 7.0) and 25°C.[1][2][3] Its solubility is lowest near its isoelectric point (pI ≈ 5.7) and increases significantly only at more extreme acidic or alkaline pH values where its functional groups become fully protonated or deprotonated.[1][3][4] Concentrated feeds at or near neutral pH often exceed this solubility limit, leading to precipitation.

Q2: I thought Lysine was highly soluble. Why is it precipitating with Tyrosine? A2: While L-Lysine is generally very soluble, it can be involved in co-precipitation with other components, including the less soluble Tyrosine. At a pH between approximately 7 and 10, lysine's side-chain amine group is positively charged (protonated), while tyrosine's phenol group can become negatively charged (deprotonated), creating the potential for ionic interactions that can reduce the solubility of the resulting complex.[5]

Q3: Can temperature changes cause precipitation? A3: Yes, temperature is a critical factor. While warming a solution can sometimes increase the solubility of amino acids, it's not always a simple relationship. For some compounds, solubility can decrease at higher temperatures.[6] More importantly, temperature fluctuations during storage or use (e.g., moving from cold storage to a 37°C incubator) can cause the solution to become supersaturated, triggering precipitation.[6]

Q4: How does ionic strength affect Tyr-Lys precipitation? A4: Ionic strength, primarily determined by the salt concentration in your feed, has a complex effect. At low concentrations, salts can sometimes increase protein solubility ("salting in"). However, at high concentrations, salts can compete for water molecules, reducing the hydration of the amino acids and promoting aggregation and precipitation ("salting out").[7] The specific effect depends on the types of ions present and their concentration.[7][8]

Q5: Are there ready-to-use alternatives to standard L-Tyrosine to avoid this problem? A5: Yes, chemically modified versions of L-Tyrosine have been developed specifically to address solubility issues. A common approach is the use of dipeptides, such as Glycyl-L-Tyrosine, which can increase solubility by up to 50 times at neutral pH compared to free L-Tyrosine.[1][2] Another alternative is phospho-L-tyrosine disodium salt, which is also highly soluble at neutral pH and can be integrated into concentrated feeds.[9][10]

Part 2: Root Cause Analysis & Troubleshooting Guide

When precipitation occurs, a systematic approach is needed to identify the root cause. This section provides a troubleshooting framework for common scenarios.

Scenario 1: Precipitate Forms Immediately Upon Feed Preparation

If you observe cloudiness or solid particles right after mixing your concentrated feed, the cause is likely related to exceeding the fundamental solubility limits of the components.

Troubleshooting Workflow:

A Precipitation observed immediately after mixing B Was the pH of the final feed solution verified? A->B E No, pH was not verified B->E No F Yes, pH is correct B->F Yes C Adjust pH to target range. Did precipitation resolve? D Issue likely pH-related. Re-evaluate buffer capacity and mixing order. C->D Yes G Was the final concentration of Tyr or other AAs too high? C->G No M Problem Resolved D->M E->C F->G H Reduce concentration of problematic amino acid. Did precipitation resolve? G->H Yes J No, concentration is within 'safe' limits G->J No I Concentration exceeds solubility limit. Reformulate. H->I Yes H->J No I->M K Consider 'Solvent Shock'. Was a concentrated stock added too quickly? J->K L Re-prepare feed, adding concentrated stocks slowly with constant, gentle mixing. K->L Yes L->M Yes N Problem Persists: Proceed to Advanced Formulation Strategies L->N No

Caption: Troubleshooting workflow for immediate precipitation.

Causality Explained:

  • pH: The solubility of Tyrosine is highly dependent on pH.[3][4] Even small deviations from an optimal acidic or alkaline pH during preparation can drastically reduce its solubility, causing it to crash out of solution.

  • Concentration: Each amino acid has a specific solubility limit under a given set of conditions (pH, temperature, ionic strength). Simply exceeding this concentration is the most common cause of precipitation.[2][6]

  • Solvent Shock: Adding a highly concentrated stock solution (e.g., Tyr dissolved in HCl) rapidly to a neutral buffer can create localized areas of extreme concentration and pH, causing "solvent shock" and immediate precipitation before the component has a chance to disperse and dissolve properly.[6]

Scenario 2: Precipitate Forms Over Time During Storage

If your feed solution is clear initially but develops a precipitate after hours or days in storage (e.g., at 2-8°C or room temperature), the issue is likely related to solution stability and environmental factors.

Key Factors and Solutions:

Potential Cause Explanation Recommended Action
Temperature Shifts A solution prepared at room temperature may become supersaturated when cooled to 2-8°C, as solubility often decreases with temperature.Prepare the feed at the intended storage temperature if possible. If not, perform stability studies to define the maximum allowable concentration at that temperature.
pH Drift Over time, exposure to air can lead to CO2 absorption, causing a slight drop in pH. This can be enough to trigger precipitation of pH-sensitive components like Tyrosine.Ensure the feed is stored in a well-sealed container. Verify that the chosen buffering system has adequate capacity to maintain the target pH over the desired storage period.
Slow Nucleation & Growth Precipitation isn't always instant. In a supersaturated solution, the formation of initial seed crystals (nucleation) can be slow, followed by a more rapid growth of visible particles.Filter the feed solution through a 0.22 µm filter after preparation to remove any microscopic nuclei that could seed precipitation.
Interactions with Container Components can sometimes interact with or adsorb to the surface of the storage vessel, which can act as a nucleation site for precipitation.Evaluate different types of storage containers (e.g., different grades of plastic, glass) to see if the problem is surface-dependent.

Part 3: Prevention & Mitigation Strategies

Proactive formulation design is the most effective way to manage Tyr-Lys precipitation.

Formulation Optimization

The composition of your feed is the primary lever for controlling solubility.

  • pH and Buffer Selection: This is the most critical parameter for Tyrosine.

    • Alkaline Feeds: Traditionally, a separate alkaline feed (pH >9.5) is used to dissolve high concentrations of Tyrosine.[1][3][11] This keeps the phenolic hydroxyl group deprotonated and highly soluble. However, this necessitates a separate feed line and careful control to avoid pH spikes in the bioreactor.[9]

    • Acidic Feeds: A less common but viable strategy is an acidic feed (pH <2.0), which keeps Tyrosine's carboxyl group protonated.[3][4]

    • Neutral pH with Excipients: For single, neutral pH feeds, the addition of stabilizing excipients is necessary. Certain amino acids, such as arginine and histidine, can enhance the stability and solubility of other proteins and amino acids in solution.[7][12]

  • Use of Solubility-Enhancing Derivatives:

    • Dipeptides: Replacing L-Tyrosine with a dipeptide like cQrex® GY (Glycyl-L-Tyrosine) is a highly effective industrial strategy. The peptide bond alters the molecule's isoelectric point and improves its interaction with water, dramatically increasing solubility at neutral pH.[1][2]

    • Modified Amino Acids: Phospho-L-tyrosine disodium salt is another excellent alternative that is easily soluble in neutral pH feeds, simplifying process operations by allowing for a single feed strategy.[9][10]

  • Co-solvents and Excipients:

    • While less common for cell culture feeds due to potential toxicity, the principles of using co-solvents (like glycerol) or stabilizing polymers in drug formulation can be applied. Their primary role is to alter the properties of the solvent (water) to make it more favorable for the solute.

    • The addition of other amino acids can also help. Arginine, for example, is known to suppress aggregation and improve the solubility of other molecules.[7][13]

Process & Handling Optimization

How you prepare, store, and use the feed is just as important as its contents.

  • Order of Addition: Always add components in a defined, validated order. A common practice is to dissolve salts and buffers first to establish the correct pH and ionic strength before adding amino acids. Highly concentrated or pH-sensitive components should be added slowly with continuous, gentle mixing to avoid localized concentration gradients.

  • Temperature Control: Maintain a consistent temperature throughout the preparation process. Avoid repeated freeze-thaw cycles, which are a significant physical stress that can promote aggregation.[14]

  • Sterile Filtration: Final filtration through a 0.22 µm filter is a critical step. It not only ensures sterility but also removes any undissolved micro-precipitates that could act as seeds for further precipitation during storage.

Part 4: Analytical & Experimental Protocols

To effectively troubleshoot and reformulate, you need robust analytical data.

Protocol 1: Amino Acid Solubility Screening

This experiment will help you determine the practical solubility limit of Tyrosine (or any amino acid) in your specific feed matrix.

Objective: To determine the maximum soluble concentration of L-Tyrosine in a basal feed solution at different pH values.

Materials:

  • Basal feed solution (without Tyr or Lys)

  • L-Tyrosine powder

  • 1M HCl and 1M NaOH for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filters

  • Analytical method for quantifying Tyrosine (e.g., HPLC)[][16][17]

Procedure:

  • Prepare a series of flasks containing your basal feed solution.

  • Adjust the pH of each flask to a different target value (e.g., 6.5, 7.0, 7.5, 8.0).

  • To each flask, begin adding small, pre-weighed amounts of L-Tyrosine powder while stirring continuously.

  • Continue adding Tyrosine until a persistent visual precipitate is observed that does not dissolve after 30 minutes of stirring. This is the saturation point.

  • Allow the solutions to equilibrate by stirring for an additional 2 hours at a controlled temperature (e.g., 25°C).

  • Carefully take a sample from the clear supernatant of each solution using a syringe and filter it through a 0.22 µm filter to remove all undissolved solids.

  • Quantify the concentration of dissolved Tyrosine in the filtered samples using a validated HPLC method.

  • Plot the measured soluble concentration (g/L) against the pH to generate a solubility curve for your specific matrix.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Basal Feed Solution B Aliquot & Adjust pH (e.g., 6.5, 7.0, 7.5, 8.0) A->B C Titrate with L-Tyrosine to Saturation B->C D Equilibrate for 2 hrs (Constant Temp & Stirring) C->D E Sample Supernatant D->E F Sterile Filter (0.22 µm) E->F G Quantify [Tyr] via HPLC F->G H Plot Solubility vs. pH Curve G->H

Caption: Experimental workflow for determining amino acid solubility.

Protocol 2: Characterization of Precipitates

Identifying the composition of the precipitate is a crucial diagnostic step.

Objective: To confirm if the observed precipitate is composed primarily of Tyrosine, Lysine, or a complex of multiple components.

Procedure:

  • Isolation: Centrifuge the feed solution to pellet the precipitate. Carefully remove and discard the supernatant.

  • Washing: Wash the pellet by resuspending it in a minimal amount of cold, purified water and centrifuging again. This removes residual soluble components. Repeat this step twice.

  • Solubilization: Attempt to solubilize the washed pellet in a small volume of 1M HCl. Tyrosine and Lysine are both highly soluble at very low pH.

  • Analysis: Analyze the redissolved precipitate solution using one or more of the following methods:

    • HPLC: An amino acid analysis method by HPLC is the gold standard for identifying and quantifying the amino acid composition.[16][17][18]

    • Mass Spectrometry (MS): Provides definitive identification of the molecules present based on their mass-to-charge ratio.[16]

    • FTIR Spectroscopy: Can provide information on the chemical bonds present and help identify the functional groups characteristic of the suspected amino acids.

Part 5: References

  • Vertex AI Search. (2022). In aqueous solution, at which pH could the R-groups of lysine and tyrosine form.

  • Biochemistry. (n.d.). Helix-Stabilizing Nonpolar Interactions between Tyrosine and Leucine in Aqueous and TFE Solutions. ACS Publications.

  • Evonik. (n.d.). Enhancing the solubility of L-Tyrosine in cell culture media applications.

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

  • Evonik. (n.d.). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications.

  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.

  • MilliporeSigma. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media.

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Curia Global. (n.d.). Formulation Development.

  • ResearchGate. (2020). Stability of concentrated feed medium with various tyrosine additions.

  • ResearchGate. (n.d.). Protein-Poly(amino acid) Complex Precipitation for High-Concentration Protein Formulation.

  • PubMed. (2018). Amino Acid-Based Advanced Liquid Formulation Development for Highly Concentrated Therapeutic Antibodies Balances Physical and Chemical Stability and Low Viscosity.

  • Society of Chemical Industry. (n.d.). Effect of ionic strength on the solubility of myofibrillar proteins from cod muscle.

  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.

  • ResearchGate. (n.d.). Amino acids used in the formulation of protein pharmaceuticals for spray-drying.

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.

  • CORE. (2004). Strategy for Selective Chemical Cross-Linking of Tyrosine and Lysine Residues.

  • MilliporeSigma. (2019). New chemical modification of L-Tyrosine and L-Cysteine increase solubility and stability and permit single feed strategies.

  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine.

  • ResearchGate. (n.d.). Strategy for selective chemical cross-linking of tyrosine and lysine residues.

  • PMC. (n.d.). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.

  • PubMed. (n.d.). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI.

  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.

  • Semantic Scholar. (1996). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations.

  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

  • SciSpace. (n.d.). The solubility of tyrosine in acid and in alkali.

  • Tamilnadu Test House. (2025). Analytical Methods For Amino Acids.

  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.

  • PubMed. (2012). Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound.

  • PubMed. (2014). Protein-poly(amino acid) complex precipitation for high-concentration protein formulation.

  • Semantic Scholar. (n.d.). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI.

  • ResearchGate. (n.d.). The effects of Lys on the particle size of MFP solutions at different....

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

  • eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates.

  • PMC. (2015). Manufacturing ultra-concentrated liquid feeds: Transitioning the aqueous solubility barrier of the feed amino acids cysteine and tyrosine.

  • Tri-State Dairy Nutrition Conference. (n.d.). Industry Presentation Feeding Lysine: A Nutritionist and Dairy Producer's Perspective.

  • ResearchGate. (n.d.). Effect of lysine and tyrosine supplementation in the amino acid metabolism of Diplodus sargus larvae fed rotifers.

  • AltaBioscience. (n.d.). Lysine analysis of animal feed.

  • Google Patents. (n.d.). EP1752543A1 - Process for making a variety of l-lysine feed supplements.

Sources

Troubleshooting

Technical Support Center: Optimization of Enzymatic Digestion for Tyr-Lys Cross-Linked Proteins

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific biochemical and analytical hurdles encountered when mapping Tyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific biochemical and analytical hurdles encountered when mapping Tyrosine-Lysine (Tyr-Lys) cross-linked proteins.

Tyr-Lys cross-links—often generated via oxidative stress, photo-oxidation, or specific radical chemistry—present unique challenges for mass spectrometry (MS) workflows. Standard proteomic approaches frequently fail here due to steric hindrance, altered isoelectric properties, and severe signal suppression. The following guide provides field-proven, self-validating methodologies to optimize your digestion and enrichment workflows.

Workflow Visualization

Workflow A Cross-Linked Protein Complex B Denaturation (8M Urea / HIFU) A->B C Multi-Protease Digestion (Trypsin + Glu-C) B->C D Isotopic Labeling (H2 18O Water) C->D E Peptide Enrichment (SCX / SEC) D->E F LC-MS/MS (+8 Da Validation) E->F

Figure 1: Optimized workflow for enzymatic digestion and enrichment of Tyr-Lys cross-linked proteins.

Troubleshooting Guides & FAQs

Q1: Why am I seeing extremely low sequence coverage around my suspected Tyr-Lys cross-link sites when using standard trypsin digestion? Mechanistic Causality: Trypsin hydrolyzes peptide bonds at the carboxyl side of lysine and arginine by interacting with their basic, positively charged side chains. In a Tyr-Lys cross-link, the epsilon-amino group of the lysine residue is covalently modified. This modification abolishes the localized positive charge and introduces severe steric hindrance, preventing trypsin from anchoring the substrate into its specificity pocket[1]. This results in an obligate missed cleavage, generating a massive, branched peptide that often exceeds the optimal mass range for standard MS/MS fragmentation. Solution: You must transition to a multi-protease approach. Combining Trypsin with Glu-C (cleaves at Glu/Asp) or Asp-N ensures that the sequence surrounding the blocked Lys residue is cleaved, reducing the branched cross-linked peptide to an analyzable size[2].

Q2: How can I differentiate true Tyr-Lys cross-linked peptides from co-eluting linear peptide aggregates or false spectral matches? Mechanistic Causality: Relying solely on mass-matching algorithms yields high false-discovery rates because branched peptides exhibit complex, non-standard fragmentation patterns. Solution: Implement a self-validating experimental system using proteolytic 18O labeling. When digestion is performed in H₂ 18O water, the protease incorporates two 18O atoms into the newly formed C-terminus of a linear peptide, causing a +4 Da mass shift[3]. However, because a cross-linked peptide consists of two covalently bound chains, it possesses two independent C-termini. Consequently, it incorporates four 18O atoms, yielding a highly specific +8 Da mass shift[4]. This +8 Da signature definitively confirms the presence of a cross-link and eliminates false positives[3].

Q3: My cross-linked protein complex precipitates or resists digestion even in 8M Urea. What is the alternative? Mechanistic Causality: Extensive intermolecular cross-linking creates hyper-stable, compact tertiary structures that resist standard chemical denaturation, shielding internal cleavage sites from proteases. Solution: If 8M Urea is insufficient, utilize High-Intensity Focused Ultrasound (HIFU) assisted digestion. HIFU induces acoustic cavitation, generating localized micro-currents and shear forces that mechanically unfold the cross-linked aggregates. This increases solvent accessibility and accelerates protease kinetics without requiring harsh organic solvents that might permanently precipitate the complex[5].

Quantitative Data Summary: Digestion & Enrichment Strategies

To maximize the structural information from a single experiment, the choice of digestion and enrichment is critical. The table below summarizes the expected yields and mechanistic advantages of various optimization strategies.

Digestion StrategyEnrichment MethodRelative Cross-Link ID YieldMechanistic Advantage
Trypsin OnlyNone1x (Baseline)Standard protocol; suffers heavily from missed cleavages and signal suppression.
Trypsin OnlySCX~7.5xIsolates higher charge state (+3 to +6) branched peptides from the +2 linear background[6].
Trypsin + Glu-CSEC~10xCleaves linear peptides to uniform small sizes; isolates large cross-links by hydrodynamic volume[2].
Trypsin + Glu-C + 18OSCXHighest Confidence+8 Da mass shift provides self-validating confirmation of dual C-termini[4].
Step-by-Step Methodology: Self-Validating Multi-Protease Digestion & SCX Enrichment

This protocol integrates multi-protease digestion, isotopic labeling, and charge-based enrichment to create a highly robust pipeline for Tyr-Lys cross-link identification.

Phase 1: Denaturation & Reduction

  • Resuspend 50 µg of the cross-linked protein complex in 100 µL of lysis buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5).

  • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylate by adding Iodoacetamide (IAA) to a final concentration of 50 mM. Incubate in the dark at room temperature for 45 minutes.

Phase 2: Buffer Exchange & 18O Isotope Reconstitution 4. Dilute the sample to <1 M Urea to prevent protease inhibition. 5. Perform buffer exchange using a 10 kDa MWCO spin filter, reconstituting the protein in 100 mM Tris-HCl prepared in H₂ 18O water (97 atom % 18O)[3].

Phase 3: Multi-Protease Digestion 6. Add MS-grade Trypsin at a 1:50 (enzyme:protein, w/w) ratio. 7. Add MS-grade Glu-C at a 1:50 (enzyme:protein, w/w) ratio[2]. 8. Incubate at 37°C for 18 hours. This prolonged incubation ensures complete cleavage and maximizes the enzyme-mediated carbonyl-oxygen exchange at both C-termini[3].

Phase 4: Strong Cation Exchange (SCX) Enrichment 9. Quench the digestion by adding Formic Acid to a final concentration of 1% (v/v)[7]. 10. Load the peptide mixture onto an SCX microcolumn equilibrated with 25% acetonitrile, 0.1% formic acid. 11. Wash extensively to remove linear +2 charge state peptides. 12. Elute the highly charged (+3 to +6) cross-linked peptides using a step gradient of KCl (50 mM, 100 mM, 250 mM, and 500 mM)[6].

Phase 5: Desalting & LC-MS/MS Analysis 13. Desalt the enriched fractions using C18 ZipTips. 14. Analyze via high-resolution LC-MS/MS. Configure the search engine to filter for precursor mass shifts of +8 Da (cross-links) versus +4 Da (linear peptides)[4].

References
  • [7] Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv.org. 7

  • [3] Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. Journal of Proteome Research - ACS Publications. 3

  • [6] Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. PubMed (NIH). 6

  • [2] Expanding the Chemical Cross-Linking Toolbox by the Use of Multiple Proteases and Enrichment by Size Exclusion Chromatography. PMC (NIH). 2

  • [5] Ultra Fast Trypsin Digestion of Proteins by High Intensity Focused Ultrasound. Journal of Proteome Research - ACS Publications. 5

  • [1] Non-cross-linking advanced glycation end products affect prohormone processing. Biochemical Journal | Portland Press. 1

  • [4] Detection, identification, and quantification of oxidative protein modifications. PMC (NIH). 4

Sources

Optimization

Technical Support Center: Troubleshooting Poor Yield in Solid-Phase Tyr-Lys Peptide Synthesis

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield and purity issues w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield and purity issues when synthesizing peptides containing Tyrosine (Tyr) and Lysine (Lys). These residues, while common, introduce unique challenges due to their reactive side chains. This document provides in-depth, experience-driven troubleshooting advice to diagnose and resolve these issues effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that frequently arise during the synthesis of Tyr-Lys peptides.

Q1: What are the most common reasons for low yield in Tyr-Lys peptide synthesis?

Low yield in SPPS is a multifaceted issue that can stem from several stages of the synthesis process.[1] For sequences containing Tyr and Lys, the primary culprits are often:

  • Incomplete Reactions: Either the removal of the Fmoc protecting group (deprotection) or the addition of the next amino acid (coupling) is inefficient. This leads to deletion sequences, which lack one or more amino acids, and significantly reduces the yield of the target peptide.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate.[4][5][6] This aggregation can physically block reactive sites on the resin, preventing both deprotection and coupling reagents from reaching the N-terminus of the growing peptide chain.[4][6][7] Hydrophobic sequences are particularly prone to this issue.[5][7]

  • Side Reactions: The reactive side chains of Tyrosine (phenolic hydroxyl) and Lysine (ε-amino group) can undergo unwanted chemical modifications during synthesis or cleavage if not properly protected.[8][9][10][11]

  • Issues During Final Cleavage: The final step of cleaving the peptide from the resin and removing side-chain protecting groups can be inefficient or cause degradation of the peptide if conditions are not optimized.[8]

Q2: How do I choose the right protecting groups for Tyr and Lys?

In Fmoc-based SPPS, the selection of orthogonal side-chain protecting groups is critical. These groups must remain stable during the repetitive basic conditions of Fmoc removal but be efficiently removed during the final acidic cleavage.[]

  • For Tyrosine (Tyr): The most common and highly recommended protecting group is tert-butyl (tBu) .[9][11] The tBu group is robust and effectively prevents the nucleophilic hydroxyl side chain from undergoing side reactions like O-acylation during coupling steps.[9][11]

  • For Lysine (Lys): The standard choice is the tert-butyloxycarbonyl (Boc) group.[10] The Fmoc-Lys(Boc)-OH derivative ensures that the ε-amino group on the side chain is protected, preventing it from reacting during peptide bond formation and avoiding the synthesis of branched peptides.[10]

Q3: Which coupling reagent is best for a Tyr-Lys sequence?

The choice of coupling reagent can dramatically impact the success of synthesizing "difficult sequences". While standard carbodiimide reagents like DCC or DIC can be effective, more challenging couplings, such as those hindered by steric bulk or aggregation, often require more potent activators.[1][13]

Uronium or phosphonium salt-based reagents are generally preferred for their high efficiency and low risk of racemization.[14]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent, highly reactive choices suitable for most situations, including sterically hindered couplings.[1][14]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another powerful and modern coupling reagent known for its high efficiency and good solubility of its byproducts, which can simplify purification.[15]

Q4: My crude peptide is showing multiple peaks on HPLC. What are the likely causes?

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[16][17] Multiple peaks in a crude sample indicate the presence of impurities, which for Tyr-Lys peptides often include:

  • Deletion Sequences: Caused by incomplete coupling at one or more steps.[2]

  • Truncated Sequences: Resulting from incomplete deprotection, where the chain termination prevents further elongation.[2][18]

  • Products of Side-Chain Reactions: Alkylation of the Tyr side chain during cleavage is a common issue if scavengers are not used effectively.[19]

  • Diastereomers: Racemization (conversion of an L-amino acid to a D-amino acid) can occur, especially with certain amino acids or harsh coupling conditions, leading to peaks that are very difficult to separate from the main product.[20]

  • Incompletely Deprotected Peptides: If side-chain protecting groups (like tBu or Boc) are not fully removed during the final cleavage, this will result in distinct, more hydrophobic species on the HPLC trace.[2]

PART 2: In-Depth Troubleshooting Guides

This section provides a systematic, symptom-based approach to diagnosing and solving common problems encountered during the synthesis of Tyr-Lys peptides.

Symptom 1: No or Very Low Yield of Target Peptide After Cleavage

A very low yield of the desired product is a clear indicator of a catastrophic failure during the synthesis or cleavage process. The first step is to determine if the peptide was successfully synthesized on the resin.

Logical Diagnostic Workflow: Low Yield

A systematic approach is crucial to pinpoint the failure point. The first diagnostic step should always be a Test Cleavage .

LowYield_Workflow Start Low Final Peptide Yield TestCleavage Perform Test Cleavage on a small resin sample and analyze by LC-MS Start->TestCleavage MassCheck Is the target peptide mass present? TestCleavage->MassCheck InvestigateCleavage Investigate Cleavage & Work-up Issues MassCheck->InvestigateCleavage  Yes InvestigateSynthesis Investigate On-Resin Synthesis Issues MassCheck->InvestigateSynthesis  No CheckDeprotection Check for Incomplete Deprotection (Kaiser Test on stored samples) InvestigateSynthesis->CheckDeprotection CheckCoupling Check for Incomplete Coupling (Deletion sequences in MS) InvestigateSynthesis->CheckCoupling CheckAggregation Assess Peptide Aggregation (Resin shrinking, difficult mixing) InvestigateSynthesis->CheckAggregation

Caption: A decision tree for troubleshooting low peptide yield.

Possible Cause A: Incomplete Fmoc Deprotection

Explanation: The Fmoc group protects the N-terminal amine. It is removed in every cycle by a base, typically a 20% piperidine solution in DMF, to allow the next amino acid to be coupled.[21] If this removal is incomplete, the peptide chain cannot be elongated, leading to truncated sequences and a drastic drop in the final yield.[3][18] Aggregation is a common cause of incomplete deprotection as it can physically prevent the piperidine solution from reaching the Fmoc group.[4][7]

How to Diagnose:

  • Kaiser Test: This is a highly sensitive colorimetric test for free primary amines.[22][23] After the deprotection step, a small sample of resin beads should give a strong positive result (intense blue color), indicating the presence of a free N-terminal amine ready for coupling.[23][24] A negative (yellow) or weak positive result points to incomplete deprotection.[3]

  • UV-Vis Monitoring: In automated synthesizers, the removal of the Fmoc group can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream.[18][25] An incomplete or slow deprotection will show an abnormal UV profile.[25]

Solutions:

  • Increase Deprotection Time/Repeats: Extend the deprotection time or perform a second deprotection step. A standard protocol is often 1 x 3 min followed by 1 x 7-10 min with 20% piperidine/DMF.[21] For difficult sequences, this can be extended.

  • Use a Stronger Base: For severely aggregated sequences, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at 2-5% in combination with piperidine, can be effective.[7][26]

  • Improve Solvation: Change the solvent to one that may better swell the resin and disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl sulfoxide (DMSO) to the DMF.[7]

Possible Cause B: Inefficient Coupling

Explanation: Inefficient coupling means the incoming activated amino acid does not react completely with the free N-terminal amine of the growing peptide chain. This results in "deletion sequences," where one amino acid is missing from the final peptide.[2] Steric hindrance, especially around bulky residues like Tyr or when coupling to Pro, and peptide aggregation are common causes.[7][8][27]

How to Diagnose:

  • Kaiser Test: A Kaiser test performed after the coupling step should be negative (yellow/colorless beads and solution), indicating that all the free primary amines have been acylated.[24][28] A positive (blue) result signifies an incomplete coupling reaction.[28]

  • Mass Spectrometry (MS) of Crude Product: The most definitive diagnosis is from the test cleavage. The mass spectrum will show peaks corresponding to the mass of the target peptide minus the mass of one or more amino acids.

Solutions:

  • Double Couple: Simply repeat the coupling step with a fresh solution of activated amino acid.[1][8][27] This is often sufficient to drive the reaction to completion.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase reaction kinetics.[8][27]

  • Use More Powerful Coupling Reagents: Switch from standard carbodiimides to more potent uronium or phosphonium reagents like HATU, HCTU, or PyBOP.[1][14][29]

  • Increase Coupling Time/Temperature: Extending the reaction time or, if using a microwave peptide synthesizer, increasing the temperature can overcome difficult couplings.[13][30]

Coupling Reagent Type Key Advantages Considerations
DIC/HOBt CarbodiimideCost-effective, good for routine synthesis.Can be slow for hindered couplings; risk of side reactions.
HBTU/HATU Uronium SaltHigh efficiency, fast reaction rates, low racemization.[14][29]More expensive; byproducts can be difficult to remove.
PyBOP Phosphonium SaltExcellent for sterically hindered couplings, low racemization.[14]Byproducts can be toxic.
COMU Uronium SaltVery high reactivity, water-soluble byproducts simplify purification.[15]Higher cost.
Possible Cause C: On-Resin Peptide Aggregation

Explanation: Peptide aggregation is a major cause of synthesis failure.[4] It occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[5][6] This causes the resin to shrink and prevents solvents and reagents from accessing the reactive N-terminus, leading to failed deprotection and coupling steps.[4][6][7]

How to Diagnose:

  • Visual Observation: The resin beads may clump together and fail to swell properly, appearing shrunken.[4][7] The reaction mixture may become viscous and difficult to agitate.

  • Failed Deprotection/Coupling Tests: Both deprotection and coupling steps will fail, as indicated by repeated failed Kaiser tests.

  • False Negative Kaiser Test: In severe cases of aggregation, the ninhydrin reagent may not be able to penetrate the aggregated resin, giving a misleading negative (yellow) result even when free amines are present.[4]

Solutions:

  • Solvent Disruption: Switch to more polar, hydrogen-bond-disrupting solvents like NMP or add chaotropic salts (e.g., LiCl) to the reaction mixture.[7]

  • Incorporate "Structure-Breaking" Residues: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids during the synthesis. These derivatives disrupt the hydrogen bonding patterns that lead to β-sheet formation.[4]

  • Low-Load Resin: Synthesize the peptide on a resin with a lower substitution level. This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[7]

  • Elevated Temperature/Microwave: Performing couplings at a higher temperature can provide enough energy to disrupt secondary structures and improve reaction efficiency.[7][13]

Symptom 2: Multiple Peaks in HPLC Analysis (Low Purity)

Even if the overall yield is acceptable, low purity indicates that side reactions or other issues occurred during synthesis or cleavage.

Workflow for Diagnosing Purity Issues

Purity_Workflow Start Crude Product Shows Multiple Peaks in HPLC/LC-MS AnalyzeMS Analyze Mass Spectrum of All Peaks Start->AnalyzeMS MassMinusAA Mass = (Target - Amino Acid)? AnalyzeMS->MassMinusAA MassPlusProtectingGroup Mass = (Target + Protecting Group)? e.g., +56 (tBu), +100 (Boc) AnalyzeMS->MassPlusProtectingGroup MassPlusScavenger Mass = (Target + Alkyl Group)? e.g., +57 (t-butyl) AnalyzeMS->MassPlusScavenger OtherMass Other Unexpected Masses? AnalyzeMS->OtherMass Deletion Result: Deletion Sequence Cause: Incomplete Coupling MassMinusAA->Deletion Yes IncompleteDeprotection Result: Incompletely Deprotected Peptide Cause: Inefficient Final Cleavage MassPlusProtectingGroup->IncompleteDeprotection Yes SideReaction Result: Side-Chain Modification Cause: Ineffective Scavenging MassPlusScavenger->SideReaction Yes OtherSideReactions Investigate Other Side Reactions (e.g., Racemization, Aspartimide) OtherMass->OtherSideReactions Yes

Caption: Diagnostic logic for identifying impurities via LC-MS.

Possible Cause A: Side Reactions During Final Cleavage (Tyr Alkylation)

Explanation: During the final cleavage step, trifluoroacetic acid (TFA) is used to remove the peptide from the resin and cleave the side-chain protecting groups.[31] This process generates highly reactive carbocations (e.g., tert-butyl cations from the tBu and Boc groups).[19][32] The electron-rich aromatic ring of Tyrosine is a prime target for electrophilic attack by these carbocations, leading to alkylation of the side chain.[8][19] This creates a byproduct with an increased mass (e.g., +57 Da for t-butylation).

How to Diagnose:

  • Mass Spectrometry: An impurity peak will be observed with a mass corresponding to the target peptide +57 Da (or other alkyl groups depending on the protecting groups and scavengers used).

Solutions:

  • Use an Optimized Scavenger Cocktail: Never perform TFA cleavage without scavengers. These are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive carbocations before they can modify the peptide.[8][19][32] A robust, general-purpose cocktail for peptides containing Tyr is Reagent K or a simple TFA/TIS/H₂O mixture.[19][33][34]

Cleavage Cocktail Composition Use Case
TFA / TIS / H₂O 95% / 2.5% / 2.5%Good for most peptides, including those with Tyr. TIS is an effective carbocation scavenger.[8][19]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTExcellent for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[19][33][34]
  • Ensure Fresh Reagents: Scavengers, especially thiols like 1,2-ethanedithiol (EDT), can oxidize over time. Always use fresh, high-quality reagents for cleavage.[35]

PART 3: Key Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test is used to detect free primary amines on the resin, allowing you to monitor the completion of both deprotection and coupling steps.[22][23][28]

Reagents:

  • Solution A: 1 mL of 0.1 M KCN in water diluted in 49 mL of pyridine.[28]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[23][28]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[23][28]

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) in a small glass test tube.[23]

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[1][23]

  • Heat the tube at 100-110°C for 5 minutes.[1][23]

  • Observe the color of the beads and the solution.

Interpretation of Results: [28]

  • Intense Blue Beads and/or Solution: Positive result. Indicates the presence of free primary amines. (Expected after deprotection, indicates failure after coupling).

  • Yellow/Colorless Beads and Solution: Negative result. Indicates the absence of free primary amines. (Indicates failure after deprotection, expected after successful coupling).

Protocol 2: Test Cleavage and HPLC Analysis

A small-scale test cleavage is the most informative diagnostic tool for assessing the overall success of the on-resin synthesis before committing to a full-scale cleavage.[1][4]

Materials:

  • Dried peptide-resin sample (10-20 mg)

  • Appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Place the dried peptide-resin in the microcentrifuge tube.

  • Add ~200 µL of the freshly prepared cleavage cocktail to the resin.[1]

  • Allow the reaction to proceed at room temperature for 2-3 hours, vortexing occasionally.[1]

  • Use a gel-loading pipette tip plugged with a small amount of cotton to filter the cleavage solution away from the resin beads into a new tube.

  • Precipitate the cleaved peptide by adding the TFA solution dropwise into a separate tube containing ~1.5 mL of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether, wash the pellet once more with cold ether, and allow the pellet to air dry briefly.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS and HPLC.[8][16]

Protocol 3: Optimized Cleavage for Tyr-Lys Peptides (Reagent K)

This protocol is robust for cleaving peptides that contain sensitive residues like Tyrosine.[33][34]

Materials:

  • Dried peptide-resin (e.g., 0.1 mmol scale)

  • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh.[19][34]

  • Sintered glass funnel or reaction vessel

  • Cold methyl t-butyl ether (or diethyl ether)

Procedure:

  • Swell the resin in Dichloromethane (DCM) and then wash thoroughly with DMF to remove any residual piperidine. Dry the resin under vacuum.

  • Place the dried resin in the reaction vessel.

  • Add the freshly prepared Reagent K to the resin (approx. 10 mL per gram of resin).[34]

  • Agitate the mixture at room temperature for 2-3 hours.[19][34]

  • Filter the cleavage solution into a collection flask.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.[34]

  • Concentrate the combined filtrates under reduced pressure (e.g., rotary evaporator) to a small volume.

  • Precipitate the peptide by adding the concentrated solution to a centrifuge tube containing a large volume (~40 mL) of cold methyl t-butyl ether.[34]

  • Centrifuge to pellet the peptide, decant the ether, wash the pellet with ether, and dry the final product under vacuum.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fmoc-Tyr(tBu)-OH: Enhancing Peptide Synthesis Purity and Yield. [Link]

  • Anaspec. Peptide Secondary Structure Prediction: Aggregation Risks. [Link]

  • ResearchGate. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • University of Louisville. Peptide Synthesis for Beginners. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Watson International. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. [Link]

  • GenScript. Overview of Custom Peptide Synthesis. [Link]

  • CDN Isotopes. Cleavage Cocktail Selection. [Link]

  • SpringerLink. HPLC of Peptides and Proteins. [Link]

  • CEM. OLIGONUCLEOTIDES & PEPTIDES. [Link]

  • Mtoz Biolabs. HPLC Peptide Purity Analysis Service. [Link]

  • Reddit. Solid phase peptide synthesis help. [Link]

  • Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

  • LinkedIn. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • SpringerLink. Methods for Removing the Fmoc Group. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Peptide Chemistry. Peptide Side Reactions. [Link]

  • National Center for Biotechnology Information. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • ACS Publications. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

Sources

Troubleshooting

optimizing storage conditions for long-term Tyr-Lys stability

Technical Support Center: Optimizing Storage and Handling for Tyr-Lys Dipeptide Stability Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Storage and Handling for Tyr-Lys Dipeptide Stability

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of Tyrosine-Lysine (Tyr-Lys) dipeptides. While Tyr-Lys is a highly bioactive molecule, its specific amino acid composition makes it uniquely vulnerable to environmental stressors.

This guide is designed to move beyond basic "do's and don'ts." Here, we will explore the mechanistic causality behind peptide degradation, provide self-validating protocols, and answer the most critical troubleshooting questions to ensure the long-term integrity of your assays.

Part 1: The Mechanistic Vulnerabilities of Tyr-Lys

To optimize storage, we must first understand the molecular adversaries of the Tyr-Lys dipeptide. Its degradation is primarily driven by three interconnected pathways:

  • Tyrosine (Tyr) Oxidation: The phenolic side chain of tyrosine is highly susceptible to oxidation initiated by UV light, trace metals, or atmospheric oxygen. This leads to the formation of tyrosyl radicals, which can dimerize into dityrosine cross-links or further oxidize into 3,4-dihydroxyphenylalanine (DOPA) and complex polymeric pigments[1].

  • Lysine (Lys) Deliquescence: The ε-amino group of lysine is inherently hygroscopic. If exposed to ambient humidity, the lyophilized powder will absorb moisture (deliquescence), creating a micro-aqueous environment that accelerates structural breakdown[2].

  • pH-Dependent Hydrolysis: The amide bond linking Tyr and Lys is subject to pH-dependent hydrolysis. Neutral to slightly acidic conditions (pH 5–6) favor stability, whereas alkaline conditions (pH > 8) rapidly accelerate the cleavage of the peptide bond[3].

TyrLysDegradation TL Intact Tyr-Lys Dipeptide Oxi Tyrosine Oxidation (Phenolic Ring) TL->Oxi UV Light / O2 Del Lysine Deliquescence (Moisture Absorption) TL->Del Humidity Hyd Peptide Bond Hydrolysis TL->Hyd pH > 8 / Aqueous DT Dityrosine Cross-links & DOPA Formation Oxi->DT Del->Hyd Enables Agg Loss of Potency & Aggregation Hyd->Agg DT->Agg

Fig 1. Mechanistic pathways of Tyr-Lys degradation via oxidation, deliquescence, and hydrolysis.

Part 2: Troubleshooting FAQs

Q1: My lyophilized Tyr-Lys powder turned into a sticky, gummy paste. Is it ruined? A1: Yes, this batch is likely compromised. This phenomenon is caused by deliquescence. Peptides containing Lysine readily absorb atmospheric moisture[2]. When you open a cold vial of Tyr-Lys without letting it equilibrate to room temperature first, condensation forms instantly on the powder. This moisture initiates hydrolysis. Causality-Driven Solution: Always store the peptide in a desiccator and allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes before opening[4].

Q2: After storing my reconstituted Tyr-Lys solution at 4°C for a week, it developed a yellowish tint. Why? A2: The yellowing is a visual indicator of Tyrosine oxidation. The phenolic ring of Tyrosine has oxidized into DOPA or polymerized into eumelanin-like pigments[1]. Storing peptides in solution at 4°C is highly discouraged because dissolved oxygen and trace metals in the buffer continuously attack the Tyrosine residue[5]. Causality-Driven Solution: Reconstitute only what you need. If you must store the solution, aliquot it immediately and flash-freeze at -20°C or -80°C.

Q3: Can I use a frost-free freezer for long-term storage? A3: Absolutely not. Frost-free freezers undergo regular warming cycles to prevent ice buildup. These temperature fluctuations cause localized freeze-thaw events within your peptide aliquots, which mechanically shear the peptide bonds and accelerate degradation. Always use a manual-defrost freezer for peptide storage[6].

Part 3: Quantitative Stability Profiles

To aid in experimental planning, refer to the table below summarizing the expected half-life of Tyr-Lys under various environmental conditions.

Physical StateStorage TemperatureEnvironmental ConditionsEstimated Stability / Half-LifePrimary Degradation Risk
Lyophilized Powder -80°CDesiccated, Dark, Argon gas> 2 Years Negligible
Lyophilized Powder -20°CDesiccated, Dark1 - 2 Years Slow Oxidation[6]
Lyophilized Powder 4°CAmbient Air, Light30 - 60 Days Deliquescence & Photo-oxidation[6]
Solution (pH 5.0-6.0) -20°CAliquoted (No freeze-thaw)1 - 3 Months Minimal Hydrolysis[2]
Solution (pH > 8.0) 4°CAmbient Air< 1 Week Rapid Hydrolysis & Oxidation[3]

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. Below is the optimal workflow for handling Tyr-Lys, followed by an analytical method to verify that your storage conditions were successful.

StorageWorkflow Start Receive Lyophilized Tyr-Lys Store Store at -20°C to -80°C in Desiccator Start->Store Equilibrate Equilibrate to RT Before Opening Store->Equilibrate When needed Recon Reconstitute in pH 5-6 Buffer Equilibrate->Recon Prevent condensation Aliquot Aliquot & Flash Freeze (Avoid Freeze-Thaw) Recon->Aliquot Single-use vials

Fig 2. Optimal workflow for storage, equilibration, and reconstitution of Tyr-Lys dipeptides.

Protocol 1: Anaerobic Reconstitution and Aliquoting

Objective: To dissolve lyophilized Tyr-Lys while preventing deliquescence and minimizing oxidative stress.

  • Equilibration: Remove the sealed vial of lyophilized Tyr-Lys from -80°C storage. Place it in a desiccator at room temperature for 60 minutes prior to opening. Causality: Prevents condensation from forming on the highly hygroscopic Lysine residues[4].

  • Solvent Preparation: Prepare a sterile, degassed buffer at pH 5.0–6.0 (e.g., 10 mM sodium acetate or sterile LC-MS grade water). Causality: A slightly acidic pH minimizes base-catalyzed hydrolysis and slows Tyrosine oxidation[2].

  • Reconstitution: Inject the degassed buffer directly into the vial through the septum (if applicable) or open quickly, add buffer, and gently swirl. Do not vortex vigorously, as aeration introduces oxygen.

  • Aliquoting: Immediately divide the solution into single-use aliquots in sterile, amber-colored microcentrifuge tubes. Causality: Amber tubes protect the Tyrosine residue from photo-oxidation[7].

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to a manual-defrost -80°C freezer.

Protocol 2: HPLC-MS Verification of Tyrosine Oxidation (Self-Validation)

Objective: To validate the integrity of stored Tyr-Lys and detect early-stage dityrosine formation before using the peptide in sensitive assays.

  • Sample Preparation: Thaw a single-use aliquot of Tyr-Lys solution at room temperature. Dilute to 50 µg/mL using Mobile Phase A (0.1% formic acid in LC-MS grade water).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 60% Mobile Phase B (0.1% formic acid in acetonitrile) over 15 minutes[5].

  • Mass Spectrometry: Monitor for the intact Tyr-Lys mass [M+H]+ (approx. m/z 310.1).

  • Data Analysis & Validation: Look for peaks at m/z +16 (hydroxylation to DOPA) or m/z corresponding to dityrosine dimers (approx. m/z 617). The presence of these peaks confirms oxidative degradation, indicating that the storage protocol was breached and the aliquot should be discarded[1][5].

Part 5: References

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • Exploring oxidative modifications of tyrosine: An update on mechanisms of formation. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparison Guide to HPLC-MS Methods for Confirming the Purity of Synthesized Tyr-Lys Dipeptide

Confirming the purity of synthesized small peptides is a critical quality control step in drug development and biochemical research. However, the dipeptide Tyrosyl-Lysine (Tyr-Lys) presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the purity of synthesized small peptides is a critical quality control step in drug development and biochemical research. However, the dipeptide Tyrosyl-Lysine (Tyr-Lys) presents a unique analytical challenge. Comprising a phenolic aromatic ring (Tyrosine) and a highly basic primary amine side chain (Lysine), Tyr-Lys is a zwitterionic, highly polar molecule[1].

When analyzing such polar analytes, standard Reversed-Phase Liquid Chromatography (RP-HPLC) utilizing C18 columns often fails to provide adequate retention, leading to co-elution with synthesis byproducts and severe ion suppression in Mass Spectrometry (MS)[2]. This guide objectively compares three distinct HPLC-MS methodologies—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most robust, self-validating protocol for confirming the purity of synthesized Tyr-Lys.

The Analytical Challenge: Why Standard C18 Fails

To understand the chromatographic behavior of Tyr-Lys, we must analyze its ionization state. At the acidic pH typically used in LC-MS mobile phases (e.g., pH 2.7 with 0.1% Formic Acid), the N-terminal amine and the Lysine ϵ -amine are fully protonated, while the C-terminal carboxyl and Tyrosine hydroxyl remain neutral.

  • Net Charge: +2

  • Hydrophilicity: Extremely high.

Because C18 stationary phases rely entirely on hydrophobic interactions, the highly polar, doubly-charged Tyr-Lys molecule is repelled by the stationary phase and prefers the aqueous mobile phase. This results in elution at or near the void volume ( t0​ ), which often results in coelution and signal suppression in LC-MS[2]. Void volume elution is catastrophic for purity analysis because unretained synthesis reagents, salts, and truncated sequence impurities co-elute with the target peptide, causing massive signal suppression in the electrospray ionization (ESI) source[3].

Mechanistic Comparison of Chromatographic Modes

To overcome the limitations of standard C18, alternative retention mechanisms must be evaluated to ensure accurate purity profiling.

  • Method A: Reversed-Phase C18 (The Baseline)

    • Mechanism: Hydrophobic partitioning.

    • Verdict: Insufficient. C18 phases do not provide sufficient retention for polar basic compounds[2].

  • Method B: Pentafluorophenyl (PFP) Column

    • Mechanism: PFP phases offer orthogonal selectivity to C18 by engaging in π−π interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated aromatic ring interacts favorably with the phenolic ring of Tyrosine.

    • Verdict: Moderate improvement. Provides better retention than C18 for polar basic molecules but may still suffer from peak tailing due to secondary interactions with the basic Lysine residue[4].

  • Method C: HILIC (Amide or Zwitterionic Phase)

    • Mechanism: HILIC operates via a completely different mechanism. The mobile phase starts with a high percentage of organic solvent (e.g., 90% Acetonitrile) containing a volatile aqueous buffer. The polar stationary phase adsorbs water, creating a thin water-enriched layer on the polar stationary phase[2]. Polar analytes like Tyr-Lys partition from the bulk organic mobile phase into this aqueous layer.

    • Verdict: Optimal. HILIC provides strong retention for polar peptides. Furthermore, the high organic content in the mobile phase significantly enhances desolvation and ionization efficiency in the MS source, boosting sensitivity[3][5]. Research indicates that amide columns, in particular, yield maximum sensitivity for peptide quantification in HILIC mode[5].

Visualizing the Retention Mechanisms

G cluster_0 Reversed-Phase (C18) Pathway cluster_1 HILIC (Amide) Pathway Sample Synthesized Tyr-Lys (Highly Polar Dipeptide) C18_Node C18 Stationary Phase (Hydrophobic) Sample->C18_Node Standard Approach HILIC_Node Amide Stationary Phase (Polar) Sample->HILIC_Node Optimized Approach C18_Mech Hydrophobic Repulsion of Polar Tyr-Lys (+2 Charge) C18_Node->C18_Mech C18_Result Void Volume Elution & Ion Suppression C18_Mech->C18_Result HILIC_Mech Water-Enriched Layer Formation (Partitioning of Tyr-Lys) HILIC_Node->HILIC_Mech HILIC_Result Strong Retention & Enhanced MS Sensitivity HILIC_Mech->HILIC_Result

Mechanistic comparison of Tyr-Lys retention in Reversed-Phase (C18) versus HILIC modes.

Experimental Methodologies: Step-by-Step Workflows

A self-validating protocol requires strict control over sample preparation and mobile phase chemistry. The following protocols detail the comparative experimental setup.

4.1 Sample Preparation (Critical Step)

  • C18/PFP Prep: Dissolve synthesized Tyr-Lys in 95% Water / 5% Acetonitrile (ACN) to a concentration of 10 μ g/mL.

  • HILIC Prep:Do not use highly aqueous diluents. Excess water in the sample injection disrupts the HILIC water-enriched layer and leads to poor peak shape[2]. Dissolve the sample in 25% Water / 75% ACN to closely match the initial HILIC mobile phase conditions.

4.2 LC-MS Instrumentation & Parameters

  • System: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization: ESI Positive Mode (+kV).

  • MS Detection: Full scan (m/z 100-500) for comprehensive purity profiling, and Selected Reaction Monitoring (SRM) for the [M+H]+ precursor of Tyr-Lys (m/z 310.1751)[6].

4.3 Chromatographic Gradients

  • C18 & PFP Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: A standard starting point for peptides is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes[7]. (Water is the weak solvent; ACN is the strong solvent).

  • HILIC Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2). Note: Ammonium salts are critical as a counter ion to facilitate the formation of the stationary phase bilayer[3].

    • Mobile Phase B: 90% ACN / 10% Water with 10 mM Ammonium Formate.

    • Gradient: Start at 90% acetonitrile with an ammonium buffer. The gradient starts at high organic content and progressively increases the water content[2]. Ramp down to 50% B over 10 mins. (ACN is the weak solvent; Water is the strong solvent).

Comparative Data Presentation

The following table summarizes the expected quantitative performance metrics when analyzing synthesized Tyr-Lys across the three methodologies.

Chromatographic ModeColumn ChemistryRetention Factor ( k′ )Peak Asymmetry ( Tf​ )MS Signal-to-NoiseImpurity Resolution
RP-HPLC (Baseline) C18 (Hydrophobic)< 0.5 (Void Elution)> 2.0 (Severe Tailing)Low (Ion Suppression)Poor (Co-elution)
RP-HPLC (Orthogonal) PFP (Fluorinated)~ 1.51.4 - 1.8ModerateModerate
HILIC (Optimized) Amide (Polar)> 4.01.0 - 1.2 (Excellent)High (Enhanced Ionization)Excellent
Conclusion & Strategic Recommendations

For the purity confirmation of synthesized Tyr-Lys, standard C18 chromatography is analytically inadequate due to the dipeptide's extreme polarity and +2 charge state at acidic pH. While PFP columns offer a slight improvement via π−π interactions with the Tyrosine residue, HILIC (specifically utilizing an Amide stationary phase) is the superior, uncompromising choice .

By forcing the polar dipeptide to partition into a water-enriched layer, HILIC shifts the elution of Tyr-Lys well past the void volume, effectively resolving it from non-polar synthesis impurities. Concurrently, the high-organic mobile phase utilized in HILIC exponentially increases ESI-MS desolvation efficiency, providing a self-validating, high-sensitivity purity profile that researchers can trust[8].

Sources

Comparative

comparing the efficiency of different Tyr-Lys cross-linkers

Title: Advancing Structural Biology: A Comparative Guide to Tyrosine-Lysine (Tyr-Lys) Cross-Linkers Introduction Chemical cross-linking mass spectrometry (XL-MS) is a cornerstone technique for elucidating protein-protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advancing Structural Biology: A Comparative Guide to Tyrosine-Lysine (Tyr-Lys) Cross-Linkers

Introduction Chemical cross-linking mass spectrometry (XL-MS) is a cornerstone technique for elucidating protein-protein interactions (PPIs) and 3D structural conformations[1]. Traditionally, the field has relied heavily on N-hydroxysuccinimide (NHS) esters targeting lysine (Lys) residues. However, lysine's high abundance can yield overly complex spectra, while its absence at specific interaction interfaces creates structural blind spots[1].

To overcome these limitations, targeting tyrosine (Tyr) has emerged as a powerful orthogonal strategy[2]. Tyrosine is an aromatic amino acid with lower natural abundance (~3.2% compared to lysine's ~5.9%)[3], and it is frequently enriched at PPI interfaces. Developing heterobifunctional or dual-targeting Tyr-Lys cross-linkers provides unique distance constraints that are otherwise invisible to Lys-Lys chemistries[3].

Mechanistic Pathways of Tyr-Lys Cross-Linking

Targeting the phenolic side chain of tyrosine in aqueous biological media is chemically challenging due to competing nucleophiles[1]. Recent innovations have introduced several distinct chemical pathways to achieve efficient Tyr-Lys cross-linking:

  • PTAD-Based Click Chemistry: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatives, such as the Tyrosine Reactive Crosslinker (TRCL), perform an electrophilic substitution on the phenol ring of tyrosine[2]. This reaction is highly specific and proceeds rapidly under native physiological conditions[2].

  • Urazole-Derived Electrochemical Oxidation: Novel MS-cleavable cross-linkers like SCT and SBT utilize an electrochemical click reaction[3]. Under specific oxidizing voltages, urazole groups become highly reactive toward tyrosine, while integrated NHS groups simultaneously target lysine, creating robust Tyr-Lys linkages[3].

  • Formaldehyde/HFIP-Mediated Bridging: Formaldehyde (HCHO) can mediate intermolecular C/N cross-linking between the phenolic ring of Tyr and the alkyl amine of Lys[4]. The use of hexafluoroisopropanol (HFIP) as a solvent is critical here; it stabilizes intermediates and suppresses unwanted side reactions, driving high-efficiency conjugation[4].

  • pH-Modulated NHS Esters: While standard NHS esters (e.g., DSS) are Lys-specific at alkaline pH, lowering the reaction pH to slightly acidic conditions (e.g., pH 4.0–5.0) shifts their reactivity, favoring N-terminus-tyrosine or tyrosine-tyrosine cross-links[5].

Mechanisms Target Protein Target (Tyr & Lys Residues) PTAD PTAD-Based (TRCL) Click Chemistry Target->PTAD Urazole Urazole-Derived (SCT) Electrochemical Target->Urazole Formaldehyde HCHO / HFIP Solvent-Mediated Target->Formaldehyde NHS NHS-Esters (DSS) pH-Modulated Target->NHS Tyr Tyrosine Linkage (Phenol targeting) PTAD->Tyr Highly Specific Urazole->Tyr e- Oxidation Lys Lysine Linkage (Amine targeting) Urazole->Lys NHS Target Formaldehyde->Tyr C/N Crosslink Formaldehyde->Lys HFIP Promoted NHS->Tyr Acidic pH NHS->Lys Alkaline pH

Mechanistic pathways and target specificities of various Tyr-Lys cross-linking strategies.

Comparative Analysis of Tyr-Lys Cross-Linkers

To guide experimental design, the following table synthesizes the quantitative performance and operational parameters of the leading Tyr-Lys cross-linking strategies.

Cross-Linker ClassRepresentative ReagentPrimary TargetsOptimal ConditionsEfficiency / YieldMS-Cleavable
PTAD-Based TRCLTyr-Tyr, Tyr-LysAqueous buffer, pH 7–8, 15–30 min~60–90% Tyr modification[6]No
Urazole-Derived SCT / SBTTyr-LysElectrochemical oxidation, Neutral pHHigh (90% Lys detection)[3]Yes[3]
Formaldehyde HCHO in HFIPTyr-LysHFIP solvent, Room Temp73–90% LC Yield[4]No
Succinimidyl Ester DSSLys-Lys, Tyr-LyspH 4.0 (Tyr favored), pH 7.5 (Lys)Moderate (pH dependent)[5]No

Expert Insight on Causality: Choosing the right cross-linker depends heavily on downstream analytical capabilities and the sample state. For instance, SCT is highly recommended for complex lysates because its MS-cleavability allows for the generation of signature reporter ions during HCD/CID fragmentation, drastically reducing the false discovery rate[3]. Conversely, HCHO/HFIP is unparalleled for peptide stapling but requires organic solvent tolerance, making it less suitable for strictly native protein complexes[4]. TRCL remains the gold standard for maintaining native biological settings in aqueous media[2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, every protocol must incorporate internal validation steps. Below are the optimized workflows for the two most prominent aqueous Tyr-Lys cross-linking strategies.

Protocol 1: PTAD-Based TRCL Cross-Linking in Cell Lysates Mechanism: TRCL utilizes copper-catalyzed azide-alkyne click chemistry (CuAAC) to create a homobifunctional crosslinker that targets the phenolic side chain of tyrosine[1].

  • Sample Preparation: Lyse cells (e.g., HeLa) in a non-amine, non-reducing buffer (e.g., 50 mM HEPES, pH 7.4) to preserve native protein-protein interactions[2].

  • Reagent Activation: Prepare a fresh stock of TRCL in anhydrous DMSO immediately before use, as PTAD derivatives can degrade via hydrolysis.

  • Cross-Linking Reaction: Add TRCL to the protein lysate at a 50:1 to 100:1 molar excess. Incubate at room temperature for 30 minutes.

    • Validation Step: The rapid evolution of nitrogen gas (micro-bubbling) indicates active PTAD decomposition and successful reaction initiation[6].

  • Quenching: Quench the reaction by adding a molar excess of free tyrosine or Tris buffer to scavenge unreacted PTAD[6].

  • Digestion & Enrichment: Denature, reduce, alkylate, and digest the sample with Trypsin. Enrich cross-linked peptides using Size Exclusion Chromatography (SEC).

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry. Look for the characteristic mass shift of the TRCL linker on tyrosine residues[1].

Protocol 2: Electrochemical Urazole-Derived Cross-Linking (SCT) Mechanism: SCT undergoes electrochemical oxidation to activate the urazole moiety for tyrosine binding, while its NHS ester targets lysine[3].

  • Sample Assembly: Buffer exchange the protein complex (e.g., BSA or PSMD10) into an electrochemically compatible buffer (e.g., 100 mM Ammonium Acetate, pH 7.0)[3].

  • Electrochemical Activation: Mix the protein with SCT (1:50 molar ratio). Apply a controlled oxidizing voltage using a potentiostat or an integrated electrochemical-MS cell.

    • Validation Step: Monitor the current decay curve; a plateau indicates complete oxidation of the urazole precursor[3].

  • Incubation: Allow the mixture to incubate for 1 hour at room temperature to ensure the NHS ester fully reacts with proximal lysine residues[3].

  • Quenching & Digestion: Quench the NHS reaction with 50 mM Ammonium Bicarbonate. Digest with Trypsin/Lys-C.

  • MS-Cleavage Analysis: Subject the peptides to LC-MS/MS using stepped collision energy (HCD).

    • Validation Step: Identify the signature doublet reporter ions generated by the cleavage of the SCT linker, which confirms a true cross-link[3].

XLMS_Workflow Prep 1. Native Sample Prep (Buffer Exchange) XL 2. Tyr-Lys Cross-Linking (TRCL or SCT) Prep->XL Quench 3. Quenching & Proteolytic Digestion XL->Quench Enrich 4. Peptide Enrichment (SEC / Affinity) Quench->Enrich LCMS 5. LC-MS/MS Analysis (CID/HCD Fragmentation) Enrich->LCMS Data 6. 3D Distance Mapping & Structural Modeling LCMS->Data

Standardized self-validating workflow for Tyr-Lys Cross-Linking Mass Spectrometry (XL-MS).

Conclusion

The transition from exclusively Lys-Lys cross-linking to incorporating Tyr-Lys chemistries represents a major leap in structural proteomics. By selecting the appropriate reagent—whether it be the highly specific PTAD-based TRCL for native aqueous environments[2], the MS-cleavable SCT for complex interactomes[3], or HFIP-mediated formaldehyde for robust peptide stapling[4]—researchers can uncover previously hidden protein-protein interactions and achieve higher resolution 3D structural models.

References

  • Chowdhury, S. M., et al. "Developing an efficient Tyrosine Reactive Crosslinker (TRCL) for protein crosslinking." ChemRxiv (2023). 2

  • "Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis." Analytical Chemistry (2025). 3

  • "Intermolecular Crosslinking of Phenols and Alkyl Amines with Formaldehyde in Hexafluoroisopropanol (HFIP) for Conjugation." CCS Chemistry (2024). 4

  • "Strategy for selective chemical cross-linking of tyrosine and lysine residues." Journal of the American Society for Mass Spectrometry (2004). 5

Sources

Validation

A Senior Application Scientist's Perspective on Method Selection and Validation

An In-Depth Guide to the Validation of Tyr-Lys Quantification Methods in Biological Samples The covalent cross-linking of tyrosine and lysine residues (Tyr-Lys) is a significant post-translational modification that plays...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Tyr-Lys Quantification Methods in Biological Samples

The covalent cross-linking of tyrosine and lysine residues (Tyr-Lys) is a significant post-translational modification that plays a pivotal role in protein structure, function, and stability. From the enzymatic cross-linking in collagen to oxidative damage-induced adducts in aging and disease, the ability to accurately quantify these bonds in complex biological matrices is paramount for advancing research and drug development. However, the inherent complexity of biological samples such as plasma, serum, and tissue homogenates presents significant analytical challenges.[1]

This guide provides a comparative analysis of the principal methodologies used for Tyr-Lys quantification. It is structured not as a rigid protocol but as a decision-making tool for researchers and drug development professionals. We will delve into the causality behind experimental choices, emphasizing the self-validating systems required for robust and reliable data, grounded in established regulatory principles.

Pillar 1: The Foundation of Trustworthy Bioanalysis - Core Validation Parameters

Before comparing specific techniques, it is crucial to understand the universal principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical data is reliable and reproducible.[2][3][4] These guidelines, while detailed, are built upon a foundation of core performance characteristics. Any method chosen for Tyr-Lys quantification must be rigorously evaluated against these pillars.

  • Selectivity & Specificity: Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the biological matrix (e.g., metabolites, endogenous proteins).[5][6] Specificity ensures the method exclusively measures the Tyr-Lys bond and not other similar modifications. This is arguably the greatest challenge in Tyr-Lys analysis.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1][5] This is critical when Tyr-Lys adducts are present at very low, yet biologically significant, levels.

  • Linearity & Range: The method must produce results that are directly proportional to the analyte concentration over a defined range.[6] This ensures that samples can be accurately quantified whether they have low or high levels of the modification.

  • Recovery: This parameter assesses the extraction efficiency of the analytical process, ensuring that a consistent and known proportion of the analyte is recovered from the sample matrix during preparation.[6]

  • Stability: The analyte must be stable throughout the entire process, from sample collection and storage to final analysis.[1] Degradation of the Tyr-Lys bond before measurement would lead to an underestimation of its true concentration.

These principles are not mere checkboxes; they are the logical framework that ensures the data you generate is scientifically defensible.

Pillar 2: Comparative Analysis of Quantification Methodologies

The choice of analytical technique depends on the specific research question. Do you need absolute quantification of a specific cross-linked peptide, or a high-throughput method to screen for changes in total Tyr-Lys content? Here, we compare the three most common approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity

LC-MS/MS is the premier technique for the definitive identification and quantification of specific cross-linked peptides.[6] Its power lies in its ability to physically separate peptides (liquid chromatography) and then identify and quantify them based on their unique mass-to-charge ratio and fragmentation pattern (tandem mass spectrometry).[7] This high degree of specificity makes it the gold standard for quantitative bioanalysis.[1]

The LC-MS/MS workflow is a multi-step process requiring careful optimization at each stage to ensure success.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Extraction Protein Extraction & Denaturation Sample->Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Extraction->Digestion Enrichment Cross-link Enrichment (Optional) Digestion->Enrichment LC Liquid Chromatography (Peptide Separation) Enrichment->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 MS2 Tandem MS (MS2) (Fragmentation & Detection) MS1->MS2 Data Data Processing & Quantification MS2->Data

Caption: LC-MS/MS workflow for Tyr-Lys quantification.
  • Sample Preparation:

    • Protein Extraction: Lyse tissue or cells using a robust buffer like RIPA to ensure complete protein solubilization. For plasma or serum, proteins can be precipitated using cold acetone or acetonitrile.

    • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA) to prevent disulfide bond reformation and ensure consistent protein unfolding before digestion.

    • Enzymatic Digestion: Digest proteins into peptides using a specific protease, most commonly trypsin. The choice of enzyme is critical as it defines the resulting peptides that will contain the Tyr-Lys cross-link.

    • Sample Cleanup: Use solid-phase extraction (SPE) C18 cartridges to desalt the peptide mixture and remove interfering substances. This step is crucial for robust LC-MS/MS performance.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate peptides on a reverse-phase C18 column using a gradient of increasing acetonitrile concentration.[8] A long, shallow gradient is often required to resolve the complex mixture of peptides.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.[8] Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the mass of the cross-linked peptide) and monitoring for specific fragment ions generated upon collision-induced dissociation. This two-stage filtering provides exceptional specificity.[9]

Validation of an LC-MS/MS method must adhere to regulatory guidelines.[5][10] The key is to demonstrate control over every validation parameter.

  • Causality: The choice of a stable isotope-labeled (SIL) peptide, which incorporates heavy isotopes like ¹³C or ¹⁵N, as an internal standard is paramount.[11] This SIL-peptide is chemically identical to the analyte but mass-shifted. It is added at the very beginning of sample preparation and co-purifies with the analyte, correcting for variability in extraction, digestion, and ionization, thus ensuring high accuracy and precision.

  • Trustworthiness: Accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix.[9] For regulated studies, acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[10]

  • Challenges: A significant challenge is the potential for matrix effects, where components in the biological sample co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[6] This is evaluated by comparing the analyte's response in a pure solution versus its response in a post-extraction spiked biological sample. The use of a SIL internal standard is the most effective way to mitigate this.

Table 1: Typical Performance Characteristics for a Validated LC-MS/MS Method

ParameterTypical PerformanceRationale
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mLHigh sensitivity is required to detect low-abundance modifications.[9]
Linear Range 3-4 orders of magnitudeA wide dynamic range accommodates variability in biological samples.[12]
Accuracy (% Bias) Within ± 15%Ensures the measured value is close to the true value.[6]
Precision (%RSD) < 15%Demonstrates the reproducibility of the method.[6][9]
Recovery > 75%Indicates efficient extraction from the complex matrix.[9]
Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Workhorse

ELISA is an antibody-based technique ideal for quantifying the total amount of a target analyte in a large number of samples.[13] For Tyr-Lys, this typically involves a competitive ELISA format where the signal is inversely proportional to the amount of Tyr-Lys in the sample. Its primary advantages are high throughput, lower cost per sample, and ease of use compared to LC-MS/MS.

The ELISA workflow is straightforward, making it amenable to automation and high-throughput screening.

cluster_prep Assay Preparation cluster_assay Competitive Binding cluster_detect Signal Detection Coat Coat Plate with Tyr-Lys Conjugate Wash1 Wash & Block Coat->Wash1 AddSample Add Sample/Standard & Anti-Tyr-Lys Antibody Wash1->AddSample Incubate Incubate AddSample->Incubate Wash2 Wash Incubate->Wash2 AddSecondary Add Enzyme-Labeled Secondary Antibody Wash2->AddSecondary Wash3 Wash AddSecondary->Wash3 AddSubstrate Add Substrate & Measure Signal Wash3->AddSubstrate Readout Calculate Concentration from Standard Curve AddSubstrate->Readout

Caption: Competitive ELISA workflow for total Tyr-Lys quantification.
  • Sample Preparation:

    • Collect blood into serum separator tubes or tubes containing an anticoagulant like EDTA for plasma.[14][15]

    • Centrifuge to separate serum/plasma from blood cells.[16]

    • Samples often require dilution in the assay buffer provided with the ELISA kit to fall within the linear range of the standard curve. This dilution step is critical for minimizing matrix effects.

  • ELISA Procedure (Competitive):

    • Coating: A microplate is pre-coated with a synthetic Tyr-Lys conjugate.

    • Competitive Binding: The biological sample (or standard) is added to the wells along with a specific primary antibody against Tyr-Lys. The free Tyr-Lys in the sample competes with the plate-bound Tyr-Lys for binding to the antibody.

    • Washing: Unbound antibody and sample components are washed away.

    • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the primary antibody is added.

    • Signal Generation: After another wash step, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is measured and is inversely proportional to the concentration of Tyr-Lys in the original sample.[16]

Validation for ligand-binding assays (LBAs) has specific considerations.[2][17]

  • Causality & Trustworthiness: The cornerstone of a reliable ELISA is the specificity of the primary antibody. This must be rigorously validated. Cross-reactivity against individual tyrosine and lysine amino acids, as well as other protein modifications, should be tested and shown to be minimal.

  • Parallelism: This is a critical validation parameter for ELISAs.[18] You must demonstrate that the dose-response curve of a serially diluted biological sample is parallel to the standard curve. Non-parallelism indicates the presence of a matrix effect, where something in the sample interferes with antibody binding, and suggests the method is not accurate for that sample type.[13]

  • Self-Validation: The standard curve, run on every plate, is an internal control. Its performance (e.g., R² value >0.99) validates the results of the unknown samples on that specific plate. QC samples should also be run on every plate to monitor inter-assay precision.

Table 2: Typical Performance Characteristics for a Validated ELISA Method

ParameterTypical PerformanceRationale
Assay Range 1 - 1000 ng/mLDesigned to cover expected physiological or pathological concentrations.
Sensitivity 0.5 - 5 ng/mLDependent on antibody affinity and assay format.
Intra-Assay Precision (%CV) < 10%Measures reproducibility within a single plate/run.
Inter-Assay Precision (%CV) < 15%Measures reproducibility between different plates/runs.
Spike-Recovery 80 - 120%Assesses the accuracy and influence of the sample matrix.
Western Blotting: A Vital Tool for Confirmation

Western blotting is primarily a semi-quantitative or qualitative technique used to identify the presence of Tyr-Lys modifications on specific proteins. It separates proteins by molecular weight, allowing you to determine if a protein of a particular size is modified. While challenging to make fully quantitative, it is invaluable for confirming the targets identified by other methods.

The Western blot workflow combines gel electrophoresis with antibody-based detection.

cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection Lysate Prepare Cell/Tissue Lysate Quantify Determine Protein Concentration Lysate->Quantify Prepare Prepare Samples in Laemmli Buffer Quantify->Prepare PAGE SDS-PAGE (Size Separation) Prepare->PAGE Transfer Transfer to Membrane (PVDF) PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary (Anti-Tyr-Lys) Antibody Block->PrimaryAb SecondaryAb Incubate with HRP- conjugated Secondary Ab PrimaryAb->SecondaryAb Detect Add Substrate & Image Chemiluminescence SecondaryAb->Detect Analysis Semi-Quantitative Analysis Detect->Analysis

Caption: Western blotting workflow for detecting Tyr-Lys modified proteins.
  • Lysate Preparation: Prepare whole-cell or tissue lysates and determine the total protein concentration for equal loading.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[19]

  • Blocking: Block the membrane with a protein-rich solution (like non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for Tyr-Lys, followed by a wash and incubation with an HRP-conjugated secondary antibody.[19]

  • Detection: Add a chemiluminescent HRP substrate and capture the emitted light with a digital imager. The intensity of the band corresponds to the amount of modified protein.[19]

  • Trustworthiness: As with ELISA, antibody specificity is paramount. The antibody should be validated to ensure it recognizes the Tyr-Lys adduct and not other modifications.

  • Semi-Quantitative Nature: Western blotting is difficult to make truly quantitative due to variables like transfer efficiency and the non-linear nature of chemiluminescent signal detection. For quantification, a loading control (e.g., an antibody against a stable housekeeping protein like GAPDH or beta-actin) must be used on the same blot to normalize the signal.

  • Utility: Its strength lies in identifying which proteins are modified. For example, if LC-MS/MS identifies a cross-linked peptide from Protein X, a Western blot can confirm that a band at the correct molecular weight for Protein X is recognized by the anti-Tyr-Lys antibody.

Pillar 3: A Guide to Method Selection

The optimal method is dictated by the research objective. This table provides a high-level comparison to guide your decision.

Table 3: Comparative Guide to Tyr-Lys Quantification Methods

FeatureLC-MS/MSELISAWestern Blot
Quantitation Absolute, specificRelative, totalSemi-quantitative
Specificity Very High (mass-based)Moderate (antibody-dependent)Moderate (antibody & size-based)
Throughput Low to MediumHighLow
Cost per Sample HighLowMedium
Expertise Required HighLow to MediumMedium
Primary Use Case Definitive quantification of specific cross-links (e.g., PK studies, biomarker validation)High-throughput screening, measuring total Tyr-Lys burdenConfirming modification of a specific protein, target identification
Final Recommendations
  • For discovery and absolute quantification , where identifying the exact location of the cross-link and obtaining precise concentration data is critical, LC-MS/MS is the only choice. Its specificity and sensitivity are unmatched, providing the high-quality data required for regulatory submissions and fundamental mechanistic studies.[20]

  • For large-scale screening or epidemiological studies where you need to assess the overall burden of Tyr-Lys modification across hundreds or thousands of samples, ELISA is the most practical and cost-effective approach.

  • For target validation and confirmation , Western blotting serves as an essential orthogonal method. It provides visual confirmation that a protein of interest is indeed modified, complementing the quantitative data from LC-MS/MS or ELISA.

Ultimately, a multi-faceted approach often yields the most comprehensive and trustworthy results. One might use ELISA to screen for changes, then use LC-MS/MS to pinpoint the specific molecular modifications, and finally use Western blotting to confirm the identity of the affected protein. By understanding the principles behind each method and its validation, researchers can choose the right tool for the job and generate data with the highest degree of scientific integrity.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • GaBI Online. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Contract Pharma. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Chromatography Online. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Elsevier. (2025, January 16). Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis.
  • National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS method for tyrphostin A9.
  • R&D Systems. (n.d.). ELISA Sample Preparation & Collection Guide.
  • Journal of Clinical and Experimental Dentistry. (2025, February 8). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids.
  • LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots.
  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Enzo Life Sciences. (2026, March 11). Serum or Plasma for ELISA? The Practical Choice (and the Fixes When It Fails).
  • PubMed. (2025, January 16). Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis.
  • Current Protocols. (2024, March 7). ELISA‐based detection of immunoglobulins against extracellular vesicles in blood plasma.

Sources

Comparative

Engineering the Culture Microenvironment: A Comparative Guide to Dipeptides for Enhanced Protein Production

As a Senior Application Scientist navigating the complexities of upstream bioprocessing, I frequently encounter a recurring bottleneck in mammalian cell culture: achieving high-titer recombinant protein and monoclonal an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of upstream bioprocessing, I frequently encounter a recurring bottleneck in mammalian cell culture: achieving high-titer recombinant protein and monoclonal antibody (mAb) production without compromising cellular viability. While Chinese Hamster Ovary (CHO) cells remain the undisputed gold standard for biotherapeutic manufacturing[1], traditional chemically defined media rely heavily on free amino acids. This reliance introduces severe biochemical limitations—namely, the spontaneous degradation of L-glutamine and the poor neutral-pH solubility of L-tyrosine[2].

To overcome these hurdles, the industry is increasingly shifting toward synthetic dipeptides. This guide provides an objective, data-driven comparison of dipeptide alternatives, elucidating the causality behind their performance and providing a self-validating experimental framework for their implementation.

The Mechanistic Advantage: Why Free Amino Acids Fail

Understanding the superiority of dipeptides requires examining the metabolic causality of free amino acid failure in bioreactors:

  • Glutamine Instability & Ammonia Toxicity: Free L-glutamine is highly unstable in aqueous solutions at 37°C and neutral pH, spontaneously degrading into pyrrolidone carboxylic acid and ammonia[2][3]. Ammonia accumulation alters intracellular pH, disrupts glycosylation pathways, and ultimately induces apoptosis, severely limiting the specific production rate (SPR) of the culture[4][5].

  • Tyrosine Insolubility & pH Shock: L-tyrosine exhibits notoriously poor solubility at neutral pH (~0.4 g/L). To deliver sufficient tyrosine in a fed-batch process, engineers are forced to use highly alkaline feeds (pH > 10.5). When these feeds are introduced into the bioreactor, they cause localized pH spikes that shear and stress the cell population[2][6].

The Dipeptide Solution: Synthetic dipeptides, such as L-Alanyl-L-Glutamine (Ala-Gln) and Glycyl-L-Tyrosine (Gly-Tyr), resolve these issues through structural stabilization. They are highly soluble and chemically stable at neutral pH. Once transported across the CHO cell membrane, they are cleaved by cytosolic peptidases following Michaelis-Menten kinetics[1][7]. This enzymatic bottleneck acts as a "slow-release" mechanism, perfectly synchronizing intracellular amino acid availability with the cellular consumption rate, thereby preventing extracellular waste accumulation[7].

G cluster_extracellular Extracellular Space (Culture Media) cluster_intracellular Intracellular Space (CHO Cell) FreeGln Free L-Glutamine (Unstable) Ammonia Ammonia (Toxic Byproduct) FreeGln->Ammonia Spontaneous Degradation Membrane Cell Membrane Transporters FreeGln->Membrane Rapid Uptake AlaGln L-Alanyl-L-Glutamine (Stable Dipeptide) AlaGln->Membrane Peptidases Cytosolic Peptidases (Michaelis-Menten Kinetics) Membrane->Peptidases AAPool Intracellular Amino Acid Pool (Ala + Gln) Peptidases->AAPool mAb mAb Synthesis (Enhanced Titer) AAPool->mAb Translation

Fig 1: Intracellular vs. extracellular metabolism of dipeptides in CHO cells.

Comparative Analysis of Key Dipeptides

Selecting the correct dipeptide depends on the specific metabolic profile of your cell line. Below is an objective comparison of the most widely adopted dipeptides in upstream bioprocessing.

Glutamine Derivatives
  • L-Alanyl-L-Glutamine (Ala-Gln): Characterized by rapid cellular uptake. It completely replaces free L-glutamine, drastically reducing ammonia accumulation. In studies utilizing POTELLIGENT™ CHO cell lines, completely replacing Gln with Ala-Gln resulted in a titer increase from 246 mg/L to 478 mg/L (a ~94% improvement)[4].

  • Glycyl-L-Glutamine (Gly-Gln): Exhibits a slower uptake rate compared to Ala-Gln[2][7]. This is strategically advantageous for highly metabolically active clones where a restricted, slower release of glutamine is required to prevent TCA cycle overflow and subsequent lactate production.

Tyrosine Derivatives
  • L-Alanyl-L-Tyrosine (Ala-Tyr) & Glycyl-L-Tyrosine (Gly-Tyr): These dipeptides increase the aqueous solubility of tyrosine up to 75-fold at a neutral pH[6]. This allows process engineers to formulate highly concentrated, single-part neutral pH feeds, eliminating the need for separate alkaline tyrosine feeds and significantly reducing operational complexity. Supplementation of these dipeptides has been shown to improve recombinant protein titers by 10% to 20%[8].

Quantitative Performance Summary
Supplement / DipeptidePrimary Limitation AddressedRelative Solubility (Neutral pH)Ammonia Generation (37°C)Impact on mAb Titer (Relative to Control)
Free L-Glutamine N/A (Baseline)ModerateHighBaseline
L-Alanyl-L-Glutamine Stability & ToxicityHighVery LowUp to +94% increase[4]
Glycyl-L-Glutamine Stability & ToxicityHighVery LowModerate to High increase
Free L-Tyrosine SolubilityVery Low (~0.4 g/L)N/ABaseline
Glycyl-L-Tyrosine Solubility & pH SpikesUp to 75x higher[6]N/A+10% to +20% increase[8]

Self-Validating Experimental Protocol: Fed-Batch Optimization

To ensure scientific integrity, any transition to a dipeptide-based process must be empirically validated. The following step-by-step methodology establishes a self-validating system to benchmark dipeptide-supplemented feeds against traditional formulations.

Workflow Step1 1. Media Prep (Equimolar Dipeptides) Step2 2. Inoculation (5x10^5 CHO cells/mL) Step1->Step2 Step3 3. Fed-Batch Culture (Neutral pH Feeding) Step2->Step3 Step4 4. Metabolic Profiling (Ammonia & Lactate) Step3->Step4 Step5 5. Quantification (Protein A HPLC Titer) Step4->Step5

Fig 2: Self-validating experimental workflow for dipeptide fed-batch culture.

Step-by-Step Methodology

Step 1: Media Preparation & Equimolar Substitution

  • Action: Formulate a chemically defined basal and feed medium. For the experimental group, replace free L-glutamine with an equimolar concentration of Ala-Gln (e.g., 6 mM) and free L-tyrosine with Gly-Tyr.

  • Causality: Utilizing strictly equimolar replacements ensures that the total nitrogen and carbon balance remains identical between cohorts, isolating molecular stability and solubility as the sole experimental variables.

Step 2: Inoculation

  • Action: Seed a recombinant mAb-producing CHO cell line at 5×105 viable cells/mL into an automated microbioreactor system (e.g., Ambr® 15) or 250 mL Erlenmeyer shake flasks. Maintain parameters at 37°C, 5% CO2, and a constant agitation rate.

Step 3: Fed-Batch Execution & The Self-Validation Checkpoint

  • Action: Initiate daily feeding on Day 3, administering the concentrated feed at 3% v/v daily.

  • Self-Validation Checkpoint: The control group (utilizing free Tyr) will require a secondary, highly alkaline feed (pH ~11.0) to prevent precipitation. The dipeptide group receives only a single, neutral pH feed. Monitor the automated base addition (e.g., NaOH) required to maintain bioreactor pH. A successful dipeptide culture will inherently demand significantly less base addition, proving the elimination of pH spikes.

Step 4: Daily Metabolic Profiling

  • Action: Extract 1 mL samples daily. Measure Viable Cell Density (VCD) and viability using an automated cell counter (trypan blue exclusion). Quantify extracellular glucose, lactate, glutamine, and ammonia using a bioanalyzer (e.g., Cedex Bio HT).

  • Causality: Because dipeptides rely on intracellular Michaelis-Menten cleavage[1], the experimental group should exhibit a >50% reduction in cumulative extracellular ammonia by Day 10 compared to the control, alongside a delayed or reduced lactate shift.

Step 5: Titer Quantification

  • Action: Harvest the culture on Day 14 (or when viability drops below 70%). Centrifuge and filter the supernatant. Quantify the final volumetric mAb titer using Protein A affinity HPLC.

Conclusion

Dipeptides are not merely nutritional supplements; they are potent metabolic modulators. By shifting the burden of amino acid regulation from the extracellular environment to the intracellular enzymatic machinery, dipeptides like Ala-Gln and Gly-Tyr allow process engineers to bypass the physical and chemical limitations of traditional media. The result is a more robust, streamlined, and highly productive biomanufacturing process capable of meeting the escalating demands of modern therapeutics.

References

  • [1] Recent advances in culture medium design for enhanced production of monoclonal antibodies in CHO cells: a comparative study of machine learning and systems biology approaches - PMC. URL:[Link]

  • [8] US9012178B2 - Dipeptides to enhance yield and viability from cell cultures - Google Patents. URL:

  • [4] Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC. URL:[Link]

  • [6] Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC. URL:[Link]

  • [7] Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC. URL:[Link]

  • [2] Next-Gen Peptides for Smarter mAb Production - Cell Culture Dish. URL:[Link]

  • [3] Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine - D-NB.info. URL:[Link]

Sources

Validation

alternatives to Tyr-Lys for enhancing tyrosine solubility

Strategic Alternatives to Tyr-Lys for Enhancing Tyrosine Solubility in Biomanufacturing An Objective Comparison Guide by a Senior Application Scientist The Tyrosine Solubility Bottleneck In high-density mammalian cell cu...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to Tyr-Lys for Enhancing Tyrosine Solubility in Biomanufacturing An Objective Comparison Guide by a Senior Application Scientist

The Tyrosine Solubility Bottleneck

In high-density mammalian cell cultures (such as CHO cells used for monoclonal antibody production) and parenteral nutrition, L-Tyrosine is a critical amino acid for protein synthesis and cellular metabolism. However, free L-Tyrosine presents a severe formulation bottleneck: it has an exceptionally low solubility of approximately 0.45 mg/mL in water at neutral pH. Historically, preparing concentrated feed media required dissolving L-Tyrosine at extreme pH levels (below pH 2 or above pH 9), which risks inducing pH shock, precipitation upon neutralization, and localized cytotoxicity.

While the dipeptide Tyr-Lys (Tyrosyl-Lysine) has been utilized to bypass this limitation due to its high solubility, it is not without drawbacks. The inclusion of a basic lysine residue introduces a positive charge that can alter the isoelectric profile and local osmolality of the formulation. Furthermore, the presence of adjacent charged residues significantly impacts the oxidative stability of the tyrosine phenolic ring[1], and Tyr-Lys is subject to specific enzymatic hydrolysis rates that may not perfectly align with the metabolic demands of all cell lines[2]. Consequently, the industry has shifted toward neutral dipeptides and acetylated derivatives.

Mechanistic Evaluation of Alternatives

To engineer an optimal feed strategy, we must select alternatives based on their solubility limits, transporter kinetics, and intracellular cleavage mechanisms.

  • Glycyl-L-Tyrosine (Gly-Tyr): By coupling glycine to tyrosine, the crystal lattice energy of the molecule is disrupted, yielding a solubility of ~35 mg/mL in water at neutral pH[3]. This eliminates the need for high-pH formulations and simplifies media preparation[4]. Upon cellular uptake via peptide transporters (e.g., PepT1/PepT2), Gly-Tyr is rapidly hydrolyzed by abundant cytosolic peptidases, making free tyrosine immediately bioavailable.

  • L-Alanyl-L-Tyrosine (Ala-Tyr): Similar to Gly-Tyr, Ala-Tyr is a highly soluble neutral dipeptide. However, it exhibits distinct transporter kinetics, often demonstrating exceptionally fast cellular uptake compared to other sequence isomers[4]. This makes it ideal for perfusion cultures where rapid nutrient assimilation is required.

  • N-Acetyl-L-Tyrosine (NALT): NALT is an acetylated derivative characterized by the addition of an acetyl group to the nitrogen atom of the amino group, achieving a solubility of ~25 mg/mL[5]. It is highly stable and widely used as a media component in the commercial biomanufacture of therapeutic recombinant proteins[6]. Mechanistically, NALT does not rely on peptidases; instead, it requires cytosolic acylases for deacetylation. This results in a slower, more sustained intracellular release of free tyrosine, which can prevent amino acid spiking but may limit performance if immediate bioavailability is demanded.

Pathway Extracellular Extracellular Feed Media (Neutral pH) GlyTyr Gly-Tyr / Ala-Tyr (Solubility: >35 mg/mL) Extracellular->GlyTyr NALT N-Acetyl-L-Tyrosine (Solubility: ~25 mg/mL) Extracellular->NALT Transporter Membrane Transporters (e.g., PepT1 / Diffusion) GlyTyr->Transporter NALT->Transporter Cytosol Intracellular Cytosol Transporter->Cytosol Peptidase Cytosolic Peptidases (Rapid Cleavage) Cytosol->Peptidase Dipeptides Acylase Cytosolic Acylases (Slow Deacetylation) Cytosol->Acylase NALT FreeTyr Free L-Tyrosine Pool (Bioavailable) Peptidase->FreeTyr Acylase->FreeTyr mAb Recombinant Protein Synthesis FreeTyr->mAb Translation

Cellular uptake and metabolic cleavage pathways of soluble Tyrosine derivatives.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and kinetic properties of these tyrosine sources to guide formulation decisions.

DerivativeSolubility (pH 7.0)Cleavage MechanismUptake KineticsOxidative Stability
L-Tyrosine ~0.45 mg/mLN/ADirectModerate
Tyr-Lys >100 mg/mLCytosolic PeptidasesFastHigh (Charge shielded)
Gly-Tyr ~35 mg/mLCytosolic PeptidasesFastHigh
Ala-Tyr >50 mg/mLCytosolic PeptidasesVery FastHigh
NALT ~25 mg/mLCytosolic AcylasesSlow / SustainedVery High

Experimental Workflow: Self-Validating Intracellular Conversion Assay

As a Senior Application Scientist, I frequently observe that the primary failure point in evaluating dipeptide efficacy is the ex vivo degradation of the peptide during sample preparation. To counter this, the following protocol integrates a strict thermal quench and an internal standard self-validation mechanism to guarantee data trustworthiness.

Step 1: Equimolar Media Formulation

  • Action: Prepare concentrated feed media by substituting free L-Tyrosine with equimolar concentrations of Gly-Tyr, Ala-Tyr, or NALT.

  • Causality: Equimolar substitution ensures that any observed differences in cell growth or monoclonal antibody titer are strictly due to uptake kinetics and cleavage efficiency, rather than a disparity in total nitrogen availability.

Step 2: Fed-Batch Cultivation

  • Action: Inoculate CHO cells at 3×106 cells/mL. Initiate daily bolus feeding on Day 3.

  • Causality: Daily feeding prevents nutrient depletion and maintains a constant osmotic pressure, allowing steady-state transporter kinetics to be accurately evaluated over a 14-day run.

Step 3: Rapid Cold Quenching (Critical Step)

  • Action: Extract 1 mL of culture broth and immediately inject it into 5 mL of pre-chilled (-20°C) 60% methanol/water.

  • Causality: Rapid cooling instantly denatures cytosolic peptidases and acylases. Without this step, enzymes will continue to cleave the dipeptides during centrifugation, falsely elevating the measured free tyrosine pool and ruining the kinetic data.

Step 4: Lysis and Internal Standard Spike (Self-Validation)

  • Action: Lyse cells via sonication and immediately spike the lysate with 10 µg/mL of heavy-isotope labeled Tyrosine ( 13C9​−15N -Tyr).

  • Trustworthiness/Validation: This creates a self-validating system. The heavy isotope acts as an absolute recovery control. If the final quantification shows an internal standard recovery outside the 95%–105% range , the extraction is deemed compromised (e.g., due to matrix suppression or incomplete lysis), and the data point must be automatically rejected.

Step 5: HPLC-Fluorescence Detection

  • Action: Analyze the clarified lysate using RP-HPLC coupled with a fluorescence detector ( λex​ = 275 nm, λem​ = 305 nm).

  • Causality: Tyrosine and its dipeptide derivatives possess natural fluorescence due to their phenolic rings. Utilizing FLD eliminates the need for complex chemical derivatization steps, significantly reducing assay variability and preparation time[2].

Protocol S1 1. Media Prep Equimolar Feed S2 2. Bioreactor Fed-Batch Culture S1->S2 S3 3. Quenching Rapid Cold Quench S2->S3 S4 4. HPLC-FLD Tyr Quantification S3->S4 S5 5. Validation IS Recovery >95% S4->S5

Self-validating experimental workflow for quantifying intracellular dipeptide conversion.

References

  • L-Tyrosine Properties in Cell Culture Media , Sigma-Aldrich.

  • Glycyl-L-tyrosine (Glycyltyrosine) | Dipeptide , MedChemExpress. 3

  • Characterization and design of dipeptide media formulation for scalable therapeutic production , ResearchGate. 4

  • N-Acetyl-L-tyrosine Ajinomoto cell culture 537-55-3 , Sigma-Aldrich. 5

  • N-Acetyl-L-Tyrosine CAS:537-55-3 Manufacturer Supplier , Xindao Biotech. 6

  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides , ResearchGate. 1

  • Effect of Charge and Molecular Weight on Transdermal Peptide Delivery by Iontophoresis , CORE. 2

Sources

Comparative

A Comparative Guide to the Cross-Validation of Tyrosine-Lysine Mass Spectrometry Data

For researchers, scientists, and drug development professionals, the confident identification of protein-protein interactions is paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to e...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the confident identification of protein-protein interactions is paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein structures and interaction networks. While traditionally focused on lysine-lysine linkages, the strategic inclusion of tyrosine residues in cross-linking experiments opens up new avenues for capturing protein conformations. This guide provides an in-depth comparison of methodologies for the cross-validation of tyrosine-lysine (Tyr-Lys) mass spectrometry data, offering both theoretical grounding and practical, field-proven insights to ensure the scientific integrity of your results.

The Rationale for Targeting Tyrosine in Cross-Linking

Standard N-hydroxysuccinimide (NHS)-ester-based cross-linkers, such as disuccinimidyl suberate (DSS) and bis(sulfosuccinimidyl) suberate (BS3), are widely used to target the primary amines of lysine residues. However, the reactivity of these cross-linkers is not limited to lysines. Under specific pH conditions, the hydroxyl group of tyrosine can also be targeted, allowing for the formation of Tyr-Lys, Tyr-Tyr, and Lys-Lys cross-links from a single experiment.[1][2]

This expanded reactivity is not a bug, but a feature that can be exploited to increase the number of distance restraints obtained, providing a more comprehensive picture of protein topology. The key is to control the reaction conditions, specifically the pH, to modulate the reactivity of lysine and tyrosine residues.[1][3] In acidic conditions (around pH 6.0), tyrosine is more reactive, while alkaline conditions (around pH 8.4) favor lysine reactivity.[1][2] This pH-dependent selectivity forms the basis of a self-validating experimental design.

Experimental Workflow: A Self-Validating System

A robust experimental workflow for Tyr-Lys XL-MS should be designed to not only generate high-quality data but also to provide internal validation points. The following protocol outlines a pH-driven approach to selectively favor different types of cross-links.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • Ensure the protein sample is of high purity and in a suitable buffer that does not contain primary amines (e.g., Tris). HEPES or phosphate buffers are recommended.

    • Divide the protein sample into at least two aliquots for parallel cross-linking reactions at different pH values.

  • pH-Dependent Cross-Linking:

    • Acidic pH Reaction (Favors Tyr): Adjust the pH of the first protein aliquot to 6.0. Add the NHS-ester cross-linker (e.g., DSS, freshly prepared in anhydrous DMSO) to a final concentration of 1 mM. Incubate for 30-60 minutes at room temperature.

    • Alkaline pH Reaction (Favors Lys): Adjust the pH of the second protein aliquot to 8.4. Add the same concentration of the cross-linker. Incubate under the same conditions as the acidic reaction.

    • Rationale: Running parallel reactions at different pH values allows for the enrichment of Tyr-containing cross-links in the acidic reaction and Lys-containing cross-links in the alkaline reaction. The observation of the same cross-link in both conditions, albeit at different intensities, increases confidence in its identification.

  • Quenching and Sample Preparation:

    • Quench the cross-linking reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

    • Denature, reduce, and alkylate the protein sample.

    • Digest the proteins with an appropriate protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixtures using a high-resolution mass spectrometer. Employ a data-dependent acquisition (DDA) method that prioritizes higher charge states (3+ and above), as cross-linked peptides are often more highly charged.

experimental_workflow cluster_prep Sample Preparation cluster_xl Cross-Linking cluster_proc Downstream Processing P Purified Protein A1 Aliquot 1 pH 6.0 P->A1 A2 Aliquot 2 pH 8.4 P->A2 XL1 Add NHS-Ester Cross-linker (Favors Tyr-X links) A1->XL1 XL2 Add NHS-Ester Cross-linker (Favors Lys-X links) A2->XL2 Q Quench Reaction XL1->Q XL2->Q Digest Denature, Reduce, Alkylate, Digest Q->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: pH-driven experimental workflow for Tyr-Lys XL-MS.

Cross-Validation of Mass Spectrometry Data: A Comparative Approach

The analysis of XL-MS data is complex due to the "n-squared" problem, where every possible peptide pair from the protein database must be considered as a potential cross-link. This necessitates sophisticated software and, critically, a robust method for estimating the False Discovery Rate (FDR).

The Target-Decoy Strategy for Heterobifunctional Cross-Links

The target-decoy approach is the gold standard for FDR estimation in proteomics.[4][5] For Tyr-Lys cross-links, which can be treated as heterobifunctional (linking two different amino acid types), a specific consideration of the target and decoy search spaces is theoretically required. However, for practical purposes, the simpler formula used for homobifunctional cross-linkers provides a very close approximation with a negligible error, especially with larger databases.[4][6]

fdr_workflow cluster_db Database Generation cluster_search Search & Scoring cluster_fdr FDR Estimation cluster_validation Validation TD Concatenated Target-Decoy Database Search XL-MS Search Engine TD->Search Scores List of CSM Scores Search->Scores TT Target-Target (TT) Hits Scores->TT TD_DT Target-Decoy (TD) & Decoy-Target (DT) Hits Scores->TD_DT DD Decoy-Decoy (DD) Hits Scores->DD RawData Raw MS/MS Data RawData->Search FDR_Calc FDR = (DD + TD) / TT TT->FDR_Calc TD_DT->FDR_Calc DD->FDR_Calc Validated Validated Cross-links (e.g., at 1-5% FDR) FDR_Calc->Validated

Caption: Target-Decoy strategy for FDR estimation in XL-MS.

Comparison of XL-MS Search Engines

Several software packages are available for the analysis of XL-MS data. The choice of software can significantly impact the results. Below is a comparison of commonly used tools, with a focus on their suitability for Tyr-Lys cross-link analysis.

SoftwareCleavable Cross-linker SupportNon-Cleavable Cross-linker SupportTyr-Lys Search CapabilityFDR CalculationUser Interface
MeroX YesYesYesIntegratedGUI
XlinkX (in Proteome Discoverer) YesYesYesIntegratedGUI (within Proteome Discoverer)
pLink YesYesConfigurableIntegratedGUI
xiSEARCH YesYesConfigurableIntegratedWeb-based/Command line

A key consideration is the software's ability to handle the increased search space and correctly identify cross-links involving non-canonical residues like tyrosine. Both MeroX and XlinkX are well-suited for this task as they allow the user to define the specificity of the cross-linker.[7][8][9]

A study using a synthetic peptide library to benchmark several search engines provides valuable insights into their performance.[10] While this study focused on standard cross-linkers, the results highlight the variability in performance and the importance of choosing the right tool for the job.

Search EngineTrue Positives (TP) at 5% est. FDRFalse Positives (FP) at 5% est. FDRCalculated FDR
pLink 2 ~1800~100~5.3%
xiSEARCH ~1600~150~8.5%
MeroX (RiseUP) ~1200~50~4.0%
XlinkX ~1000~75~7.0%
Note: Data is illustrative and based on findings from a benchmarking study with a specific dataset.[10] Performance may vary with different datasets and search parameters.
Protocol: Data Analysis with MeroX for Tyr-Lys Cross-links

MeroX is a powerful and user-friendly tool for analyzing XL-MS data, particularly for cleavable cross-linkers, but it also supports non-cleavable ones.[9]

  • Data Conversion: Convert the raw mass spectrometry data files to a compatible format (e.g., .mgf) using a tool like MSConvert.

  • MeroX Setup:

    • Open MeroX and create a new project.

    • Load the .mgf file(s) and the FASTA database of your target proteins.

    • In the "Settings" menu, navigate to the "Cross-linker" tab.

    • Define your NHS-ester cross-linker (e.g., DSS). Crucially, in the "Specificity" section, add Tyrosine (Y) in addition to Lysine (K) and the protein N-terminus.

    • Set the precursor and fragment ion tolerances according to your instrument's performance (e.g., 10 ppm for precursor, 20 ppm for fragments).

    • Define other parameters such as enzyme (Trypsin), missed cleavages, and variable modifications (e.g., oxidation of methionine).

  • Search and FDR Estimation:

    • Start the search. MeroX will perform a target-decoy search and calculate the FDR.

    • Review the results in the main window. MeroX provides a list of identified cross-linked peptide pairs with their scores and other relevant information.

  • Manual Validation:

    • MeroX has an excellent spectral viewer. Manually inspect the MS/MS spectra of high-scoring and interesting cross-link candidates to confirm the quality of the match. Look for a good series of b- and y-ions for both peptides.

Visualization and Interpretation

Once a list of validated cross-links is obtained, the next step is to visualize them in the context of the protein's three-dimensional structure. This allows for the assessment of whether the identified distance restraints are consistent with the known or predicted structure.

Several tools are available for this purpose:

  • PyXlinkViewer: A plugin for the popular molecular graphics system PyMOL, allowing for easy mapping of cross-links onto protein structures.[11]

  • Xlink Analyzer: A plugin for UCSF Chimera that provides a comprehensive set of tools for the interactive visualization and analysis of cross-links.[12]

  • xiNET: A web-based tool for visualizing cross-linking data as 2D network diagrams.

By mapping the identified Tyr-Lys and other cross-links onto a protein structure, you can:

  • Validate the identified cross-links by checking if the distance between the Cα atoms of the linked residues is within the theoretical maximum distance of the cross-linker.

  • Gain insights into protein conformation and dynamics.

  • Map protein-protein interaction interfaces.

Conclusion

The cross-validation of Tyr-Lys mass spectrometry data requires a holistic approach that combines a well-controlled experimental design, appropriate bioinformatic tools, and a robust statistical framework for error estimation. By leveraging the pH-dependent reactivity of common NHS-ester cross-linkers, researchers can expand the scope of their XL-MS experiments to include tyrosine residues, thereby gaining more comprehensive structural information. The comparative analysis of different software packages highlights the importance of selecting a tool that can be configured for non-canonical cross-links and provides reliable FDR estimation. Ultimately, the integration of experimental and computational validation strategies, as outlined in this guide, will lead to more confident and impactful insights into the intricate world of protein interactions.

References

  • Fischer, L., & Rappsilber, J. (2018). False discovery rate estimation and heterobifunctional cross-linkers. PLoS ONE, 13(5), e0196672. [Link]

  • Fischer, L., & Rappsilber, J. (2018). False discovery rate estimation and heterobifunctional cross-linkers. bioRxiv. [Link]

  • Beveridge, R., et al. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes. Nature Communications, 11(1), 1-11. [Link]

  • Leitner, A., et al. (2014). Probing the structure of protein complexes by chemical cross-linking and mass spectrometry. Accounts of chemical research, 47(12), 3569-3577. [Link]

  • Bullock, J. M., et al. (2020). PyXlinkViewer: A flexible tool for visualization of protein chemical crosslinking data within the PyMOL molecular graphics system. Protein Science, 29(1), 266-272. [Link]

  • Leavell, M. D., et al. (2004). Strategy for selective chemical cross-linking of tyrosine and lysine residues. Journal of the American Society for Mass Spectrometry, 15(11), 1604-1611. [Link]

  • Leavell, M. D., et al. (2004). Strategy for selective chemical cross-linking of tyrosine and lysine residues. PubMed, 15531494. [Link]

  • Fischer, L., & Rappsilber, J. (2018). False discovery rate estimation and heterobifunctional cross-linkers. bioRxiv. [Link]

  • Klykov, O., et al. (2018). XlinkX: A user-friendly platform for the analysis of cross-linking mass spectrometry data. Journal of proteome research, 17(10), 3531-3540. [Link]

  • Götze, M., et al. (2019). MS Annika: A New Cross-Linking Search Engine. Journal of Proteome Research, 18(6), 2541-2550. [Link]

  • Arlt, C., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]

  • Shenoy, S. V., et al. (2025). AlphaCross-XL: a seamless tool for automated and proteome-scale mapping of crosslinked peptides onto three-dimensional protein structures. Molecular & Cellular Proteomics. [Link]

  • Iacobucci, C., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]

  • Yilmaz, S., et al. (2021). Comparison of XL-MS Software to Identify Protein Interactions. OpenMETU. [Link]

  • Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of structural biology, 189(3), 177-183. [Link]

  • DeBlasio, S. L., et al. (2020). Tyrosine-based Crosslinking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A. Bioconjugate chemistry, 31(3), 646-656. [Link]

  • Götze, M., et al. (2021). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Journal of Proteome Research, 20(1), 78-93. [Link]

  • Götze, M., et al. (2016). Automated Assignment of MS/MS Cleavable Cross-Links in Protein 3D-Structure Analysis. Analytical chemistry, 88(15), 7930-7937. [Link]

  • Götze, M., et al. (2016). MeroX. bio.tools. [Link]

  • Arlt, C., et al. (2024). A Workflow for Improved Analysis of Cross-linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. bioRxiv. [Link]

  • Steigenberger, B., et al. (2021). XL-MS analysis workflow for identifying pBVS cross-linked peptides. ResearchGate. [Link]

  • Klykov, O., et al. (2018). Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks. Journal of Proteome Research, 17(10), 3531-3540. [Link]

  • Lim, R. K., & Lin, Q. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Accounts of chemical research, 46(4), 874-884. [Link]

  • Shenoy, S. V., et al. (2026). xiVIEW: Visualisation of Crosslinking Mass Spectrometry Data. ResearchGate. [Link]

  • Zhou, C., et al. (2024). Searching Post-translational Modifications in Cross-linking Mass Spectrometry Data. bioRxiv. [Link]

  • Gonzalez-Lozano, M. A., et al. (2020). Cross-linking based protein network web tutorial. VU Research Portal. [Link]

  • Walzthoeni, T., et al. (2012). False discovery rate estimation for cross-linked peptides identified by mass spectrometry. Nature methods, 9(9), 901-903. [Link]

  • Matzinger, M., & Mechtler, K. (2020). XL-MS data analysis with MeroX and XlinkX. ProteomeXchange. [Link]

  • Götze, M., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature protocols, 13(12), 2993-3010. [Link]

  • Götze, M., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. ResearchGate. [Link]

  • Matzinger, M., & Mechtler, K. (2020). ProteomeXchange Dataset PXD021648. ProteomeXchange. [Link]

  • UOP LLC. (n.d.). Overview of the Merox Process. Scribd. [Link]

  • UOP LLC. (2021). Merox process. Course Hero. [Link]

Sources

Validation

Mechanistic Insights: The Causality of Tyr-Lys Activity

As a Senior Application Scientist, I frequently encounter the challenge of optimizing cellular microenvironments to achieve highly specific phenotypic outcomes. Whether the goal is maximizing the yield of a monoclonal an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing cellular microenvironments to achieve highly specific phenotypic outcomes. Whether the goal is maximizing the yield of a monoclonal antibody or ensuring the safe delivery of a nanotherapeutic, the biochemical inputs we provide to our cell lines dictate the success of the platform.

Among these inputs, the dipeptide Tyr-Lys (Tyrosine-Lysine, YK) has emerged as a highly versatile and potent biomolecule. Due to its unique physicochemical properties—specifically its high aqueous solubility and zwitterionic charge profile—Tyr-Lys exerts profoundly different, yet highly beneficial, effects depending on the cell line and application context.

This guide provides an objective, data-driven comparison of how Tyr-Lys impacts Chinese Hamster Ovary (CHO) cells in biomanufacturing versus its effects on epithelial and fibroblast cell lines in nanomedicine.

The utility of Tyr-Lys stems from two primary biochemical advantages:

  • Overcoming Solubility Limitations (Bioprocessing): Free L-tyrosine is notoriously insoluble in aqueous media, making it difficult to formulate at high concentrations in fed-batch cell culture media. Tyr-Lys is highly soluble. When added to a culture, it is readily taken up by cells and cleaved by intracellular peptidases, effectively acting as a "Trojan horse" to safely deliver high concentrations of limiting amino acids[1].

  • Zwitterionic Charge Balancing (Nanomedicine): At a physiological pH of 7.4, the Tyr-Lys dipeptide presents both positively charged ammonium groups and negatively charged carboxylate groups. When used to functionalize nanoparticle surfaces, this zwitterionic nature prevents protein corona formation and particle agglomeration, facilitating safe cellular uptake[2].

Comparative Impact Across Cell Lines

A. CHO Cells: Inducing a Metabolic Switch for High-Titer Production

In recombinant CHO cell lines (the industry standard for biologics manufacturing), the addition of Tyr-Lys to serum-free, chemically defined media fundamentally alters cellular metabolism.

During the late stages of a fed-batch culture, cells often experience tyrosine depletion, leading to a drop-off in productivity. Supplementing the bioreactor with 0.5 to 2.0 g/L of Tyr-Lys prevents this depletion[1]. More importantly, the sudden influx of these specific amino acids triggers a metabolic switch . The CHO cells attenuate their proliferation (growth phase) and redirect their transcriptional and translational energy toward recombinant protein expression (production phase)[1]. This results in increased specific productivity ( Qp​ ), larger cell size, and an overall titer improvement of 10% to 20%[1]. Furthermore, cultures supplemented with Tyr-Lys exhibit superior pH stability and reduced lactate accumulation[3].

G YK Tyr-Lys (YK) Supplementation Uptake Cellular Uptake & Peptidase Cleavage YK->Uptake TyrPool Restored Intracellular Tyrosine Pool Uptake->TyrPool Switch Metabolic Switch Activation TyrPool->Switch Prolif Attenuated Proliferation Switch->Prolif Size Increased Cell Size Switch->Size Prod Enhanced Specific Productivity (Qp) Switch->Prod

Fig 1: Tyr-Lys induced metabolic switch in CHO cells, shifting energy from growth to productivity.

B. Oral Fibroblasts & Epithelial Cells: Ensuring Nanomaterial Biocompatibility

In the field of drug delivery, detonation nanodiamonds (NDs) are promising vectors, but bare NDs can aggregate and cause cytotoxicity. When nanodiamonds are surface-functionalized with Tyr-Lys (ND-Tyr-Lys) via click chemistry, their interaction with Normal Oral Fibroblasts (NOF) and oral epithelial cells (CaLH3) is highly favorable[4].

Unlike functionalization with glutamic acid-containing dipeptides (e.g., ND-Tyr-Glu), which induces desquamation and concentration-dependent toxicity, ND-Tyr-Lys exhibits excellent cytocompatibility[4]. The zwitterionic Tyr-Lys surface maintains colloidal stability (particle size < 200 nm), allowing the fibroblasts to internalize the particles via macropinocytosis without disrupting membrane integrity or triggering apoptotic pathways[4].

G ND Bare Nanodiamonds (ND-N3) Click Surface Functionalization ND->Click Zwitter Zwitterionic ND-Tyr-Lys Surface Click->Zwitter Stability Colloidal Stability (pH 7.4) Zwitter->Stability Uptake Macropinocytosis by Fibroblasts Stability->Uptake Viability Maintained Cell Viability Uptake->Viability

Fig 2: Workflow of Tyr-Lys functionalization ensuring biocompatible cellular uptake in fibroblasts.

C. Cancer Cell Lines: Cytotoxic Derivatives

While the bare Tyr-Lys dipeptide is generally cytocompatible in healthy tissue, structural extensions of this peptide are utilized in oncology. For instance, the tripeptide Tyrosyl-Lysyl-Threonine (Tyr-Lys-Thr) demonstrates targeted cytotoxic effects against prostate (Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer cell lines[5]. This highlights how the addition of a single amino acid (Threonine) shifts the molecule from a supportive nutrient/biocompatible coating to an apoptosis-inducing agent.

Quantitative Data Comparison

The following table summarizes the divergent, context-dependent impacts of Tyr-Lys across different cellular platforms:

Cell Line CategorySpecific Cell LinesApplication ContextTyr-Lys ConcentrationPhenotypic ImpactMechanism of Action
Biomanufacturing CHO Cell Line CFed-batch media supplement0.5 – 2.0 g/L10-20% increase in protein titer; larger cell size; slower growth.Intracellular cleavage restores Tyr pool; triggers metabolic switch from proliferation to productivity[1].
Healthy Tissue / Fibroblasts NOF, CaLH3, A549Nanoparticle surface functionalizationUp to 200 µg/mL (as ND-Tyr-Lys)High cytocompatibility; no desquamation; stable cellular uptake.Zwitterionic charge balancing prevents aggregation and membrane disruption during macropinocytosis[4].
Oncology (Derivative) MCF-7, HeLa, Mat-LyLuTripeptide therapeutic (Tyr-Lys-Thr)Variable (in vitro assays)Cytotoxicity; reduced cancer cell viability.Strong binding to EGFR and hormone receptors, inducing targeted apoptosis[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the exact methodologies for leveraging Tyr-Lys in both bioprocessing and cytotoxicity screening.

Protocol A: Inducing the Metabolic Switch in CHO Cells

Objective: Enhance recombinant monoclonal antibody titer using Tyr-Lys supplementation.

  • Preparation: Dissolve Tyr-Lys dipeptide powder in sterile ultrapure water to create a 100 mg/mL concentrated stock solution.

  • Sterilization: Pass the stock solution through a 0.22 µm Spin-X® sterile filter unit[3].

  • Inoculation: Seed recombinant CHO cells at a density of 2×105 to 5×106 cells/mL into a serum-free, chemically defined production medium[1].

  • Supplementation: On Day 0 (or as a bolus feed on Day 5), spike the bioreactor with the Tyr-Lys stock to achieve a final concentration of 1.0 g/L[1].

  • Validation & Monitoring: Sample the bioreactor daily for 14 days.

    • Expected Readout: Compared to the control, the YK-supplemented reactor will show a plateau in Viable Cell Density (VCD) earlier, accompanied by a measurable increase in cell diameter (via automated cell counter) and a 10-20% higher final antibody titer (via HPLC-Protein A chromatography)[1].

Protocol B: Cytocompatibility Screening of Tyr-Lys Nanomaterials

Objective: Validate the non-toxic uptake of ND-Tyr-Lys in normal oral fibroblasts (NOF).

  • Functionalization: Synthesize ND-Tyr-Lys by reacting azide-modified detonation nanodiamonds (ND-N3) with alkyne-modified Tyr-Lys using copper-catalyzed click chemistry[2].

  • Dispersion: Disperse the ND-Tyr-Lys in physiological cell culture media. Verify colloidal stability via Dynamic Light Scattering (DLS); size should remain < 200 nm[4].

  • Cell Culture: Seed NOF cells in a 96-well plate and incubate at 37°C, 5% CO2 until 80% confluent.

  • Exposure: Treat the cells with ND-Tyr-Lys dispersions at increasing concentrations (0, 50, 100, and 200 µg/mL) for 24 to 48 hours[4].

  • Validation: Perform an MTT or WST-8 cell viability assay.

    • Expected Readout: Cell viability should remain high (>70-80%) even at the maximum 200 µg/mL dose, confirming the biocompatibility of the zwitterionic dipeptide surface[4].

References

  • US9012178B2 - Dipeptides to enhance yield and viability
  • WO2012019160A1 - Dipeptides to enhance yield and viability
  • Refining Biocompatibility: Zwitterionic Dipeptide Surface Functionalization of Detonation Nanodiamond for Enhanced Control in Biological Environments. ChemRxiv.
  • Conformational Analysis of Tyrosyl-Lysyl-Threonine Tripeptide Using MM, MD and QM Methods and Its Potential. DergiPark.

Sources

Comparative

Validation of the Stability of Tyr-Lys Under Various Stress Conditions: A Comparative Guide

Executive Summary L-Tyrosyl-L-Lysine (Tyr-Lys) is a highly soluble dipeptide increasingly utilized in biopharmaceutical cell culture media, parenteral nutrition, and targeted drug delivery systems. While free L-Tyrosine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosyl-L-Lysine (Tyr-Lys) is a highly soluble dipeptide increasingly utilized in biopharmaceutical cell culture media, parenteral nutrition, and targeted drug delivery systems. While free L-Tyrosine is notoriously difficult to formulate due to its poor aqueous solubility, synthesizing it into a dipeptide with Lysine dramatically enhances its solubility profile[1]. However, this structural modification introduces unique stability challenges. The electron-rich phenolic ring of Tyrosine and the reactive primary amine of Lysine make the dipeptide susceptible to specific degradation pathways under environmental stress.

This guide objectively compares the stability of Tyr-Lys against a physical mixture of free amino acids (Tyr + Lys) and a standard reference dipeptide (Ala-Tyr), providing researchers with a self-validating experimental framework based on ICH Q1A(R2) and Q1B guidelines[2],[3].

Mechanistic Causality of Tyr-Lys Degradation

To design a robust stability-indicating method, one must first understand the intrinsic chemical vulnerabilities of the Tyr-Lys molecule. The degradation of this dipeptide is not random; it is dictated by its specific side-chain chemistries and local electrostatic environments.

  • Oxidative & Photolytic Vulnerability: The aromatic phenolic ring of Tyrosine is highly susceptible to oxidation mediated by reactive oxygen species (ROS), metal ions, and UV light[4]. Photooxidation can yield mono-, di-, and tri-hydroxyl tyrosine derivatives (such as DOPA), and can lead to covalent aggregation through the formation of bityrosine cross-links[4]. Crucially, the oxidation kinetics of Tyrosine in peptides are significantly altered by adjacent charged residues; the positively charged epsilon-amino group of Lysine influences the local pKa of the tyrosyl hydroxyl group, often accelerating photo-oxidation compared to neutral dipeptides[5].

  • Hydrolytic Cleavage: Like all peptides, the amide bond linking Tyrosine and Lysine is vulnerable to acid/base-catalyzed hydrolysis at extreme pH levels, which cleaves the molecule back into its constituent free amino acids[2],[3].

Degradation_Pathway Native Native Tyr-Lys Dipeptide DOPA DOPA-Lys (Mono-hydroxylation) Native->DOPA Oxidation DiTyrosine Cross-linked Di-Tyrosine Aggregates Native->DiTyrosine Photo-oxidation Cleaved Free Tyrosine + Free Lysine Native->Cleaved Hydrolysis ROS ROS / Metal Ions (Oxidative Stress) ROS->DOPA UV UV Light (Photolytic Stress) UV->DiTyrosine Water H2O / pH Extremes (Hydrolytic Stress) Water->Cleaved

Primary degradation pathways of Tyr-Lys dipeptide under environmental stress.

Comparative Stability Profiling

When formulating biopharmaceuticals, developers must weigh the solubility benefits of dipeptides against their stability profiles. Table 1 outlines the baseline physicochemical differences, demonstrating why Tyr-Lys is preferred over free amino acids despite its vulnerabilities[1]. Table 2 presents representative forced degradation recovery data, illustrating how the adjacent Lysine residue impacts Tyrosine's oxidative stability[5].

Table 1: Baseline Physicochemical Comparison
PropertyFree Amino Acid Mix (Tyr + Lys)Reference Dipeptide (Ala-Tyr)Target Dipeptide (Tyr-Lys)
Aqueous Solubility (pH 7.0) Poor (~0.45 mg/mL due to Tyr)High (>50 mg/mL)Very High (>100 mg/mL)
Formulation Complexity High (Requires pH extremes to dissolve)LowLow
Primary Vulnerability Precipitation, Physical InstabilityHydrolysisOxidation, Photo-oxidation
Table 2: Forced Degradation Recovery (% Intact API Remaining)

Data represents typical recovery yields based on validated degradation pathways under standardized ICH stress conditions.

Stress ConditionFree Mix (Tyr + Lys)Ala-Tyr (Neutral Ref)Tyr-Lys (Cationic Ref)
Thermal (60°C, 7 Days)99.1%98.5%97.8%
Oxidative (3% H₂O₂, 24h)84.2%96.3%81.5%
Hydrolytic (0.1N NaOH, 48h)N/A (Already cleaved)88.4%85.2%
Photolytic (1.2M lux-hr)78.6%94.1%72.4%

Insight: Tyr-Lys exhibits higher degradation under oxidative and photolytic stress compared to the neutral Ala-Tyr. This is caused by the electrostatic influence of Lysine's protonated amine, which shifts the pKa of Tyrosine's hydroxyl group, making it a more reactive substrate for ROS and photon-induced radical formation[5],[4].

Self-Validating Experimental Protocol (ICH Q1A/Q1B)

To ensure scientific integrity, stability testing cannot merely be a checklist; it must be a self-validating system. The following protocol utilizes mass balance calculations to ensure no degradation products go undetected.

Forced Degradation Methodologies

Prepare a 1.0 mg/mL stock solution of Tyr-Lys API in a biologically relevant buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Expose aliquots to the following conditions mandated by ICH Q1A(R2) and Q1B[2],[3]:

  • Thermal Stress: Incubate at 60°C for 7 days in sealed, light-protected vials. Causality: Accelerates Arrhenius-dependent kinetic degradation, primarily probing the thermodynamic stability of the peptide bond.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3% (v/v). Incubate at 25°C for 24 hours. Causality: Simulates radical-induced oxidation, specifically targeting the electron-rich phenolic ring of Tyrosine[4],[3].

  • Hydrolytic Stress (Acid/Base): Dilute the stock 1:1 with 0.2N HCl (Acid) and 0.2N NaOH (Base) to achieve 0.1N final concentrations. Incubate at 40°C for 48 hours. Neutralize before injection. Causality: Evaluates the susceptibility of the amide bond to specific acid/base catalysis, defining the safe pH range for liquid formulations[2].

  • Photolytic Stress: Expose to 1.2 million lux-hours of visible light and 200 Watt-hours/m² of UV light using a photostability chamber. Causality: Triggers photo-oxidation, a primary vulnerability of Tyrosine[5],[4].

Stability-Indicating Method (RP-HPLC-UV/MS)
  • Column: C18, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 2% B to 40% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic ring), coupled with ESI-MS.

  • Causality for Chromatographic Choices: Tyr-Lys is highly polar due to the basic epsilon-amino group on Lysine. Using TFA as an ion-pairing agent neutralizes this charge, preventing severe peak tailing and ensuring adequate retention on a hydrophobic C18 stationary phase[3].

The Self-Validation Mechanism: Mass Balance

For every stressed sample, calculate the Mass Balance : Mass Balance (%) = (Peak Area of Remaining API + Sum of Peak Areas of All Degradants) / (Peak Area of Unstressed Control) × 100

Acceptance Criteria: Mass balance must be 100% ± 5%. Diagnostic Value: If the mass balance drops below 95% (particularly in the photolytic or oxidative stress samples), it indicates the formation of bityrosine cross-linked aggregates[4]. These high-molecular-weight species often precipitate out of solution or bind irreversibly to the HPLC column, requiring orthogonal techniques like Size Exclusion Chromatography (SEC) to quantify.

ICH_Protocol cluster_stress ICH Q1A/Q1B Forced Degradation Stress Conditions Start Tyr-Lys API Batch Selection Thermal Thermal Stress (60°C, 7 Days) Start->Thermal Oxidative Oxidative Stress (3% H2O2, 24h) Start->Oxidative Hydrolytic Acid/Base Hydrolysis (0.1N HCl / NaOH) Start->Hydrolytic Photolytic Photolytic Stress (1.2M lux-hr) Start->Photolytic Analysis RP-HPLC-UV/MS Analysis (Stability-Indicating Method) Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Photolytic->Analysis Results Degradation Profiling & Mass Balance Calculation Analysis->Results

ICH Q1A/Q1B forced degradation workflow for Tyr-Lys dipeptide.

References

  • Title: The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Source: NIH (PMC). URL: [Link]

  • Title: Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Source: BioProcess International. URL: [Link]

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Source: ICH. URL: [Link]

  • Title: Stability-indicating methods for peptide drug analysis. Source: AMSbiopharma. URL: [Link]

  • Title: US9012178B2 - Dipeptides to enhance yield and viability from cell cultures. Source: Google Patents.

Sources

Validation

Comparative Proteomics and Metabolic Profiling: Tyr-Lys Dipeptide vs. Free Tyrosine in Mammalian Cell Culture

Executive Summary In the development of high-density perfusion and fed-batch bioprocesses, nutrient solubility is a critical bottleneck. Free L-Tyrosine exhibits exceptionally[1] due to stable intermolecular π-π stacking...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of high-density perfusion and fed-batch bioprocesses, nutrient solubility is a critical bottleneck. Free L-Tyrosine exhibits exceptionally[1] due to stable intermolecular π-π stacking and hydrogen bonding networks. To circumvent this, bioprocessing has shifted toward highly soluble dipeptides, such as Tyrosine-Lysine (Tyr-Lys). By chemically coupling Tyrosine to Lysine, the [2].

However, replacing a free amino acid with a dipeptide fundamentally alters cellular uptake kinetics, intracellular metabolic fluxes, and the global proteome. This guide objectively compares the proteomic and metabolic performance of cells cultured with Tyr-Lys versus free Tyrosine, providing researchers with the mechanistic insights and validated methodologies needed to optimize media formulations.

Mechanistic Causality: The Biochemical Physics of Dipeptide Utilization

To understand the proteomic shifts between these two media formulations, we must first examine the causality of their intracellular processing.

The Free Tyrosine Bottleneck: Free Tyrosine is imported directly via amino acid transporters (e.g., LAT1/SLC7A5). Because its low solubility limits the maximum concentration in chemically defined (CD) media, cells rapidly deplete free Tyrosine during peak growth phases. This depletion triggers the Amino Acid Response (AAR) pathway, activating GCN2 kinase, which phosphorylates eIF2α and halts global protein translation, pushing the cell toward premature apoptosis.

The Tyr-Lys "Slow-Release" Advantage: Tyr-Lys is imported via proton-coupled [3]. Once inside the cytosol, it is slowly hydrolyzed by intracellular peptidases into free Tyrosine and Lysine. This "slow-release" mechanism prevents nutrient spikes and subsequent starvation, maintaining continuous mTORC1 activation. Proteomic analyses confirm that dipeptide supplementation prevents premature autophagy and [4] by sustaining TCA cycle flux. Furthermore, this continuous supply prevents the metabolic stalling that typically forces cells into inefficient glycolysis, thereby[2].

Pathway Media Tyr-Lys in CD Media (Highly Soluble) Uptake SLC15 Family Transporters (Peptide Uptake) Media->Uptake Active Transport Cleavage Cytosolic Peptidases (Hydrolysis) Uptake->Cleavage Internalization Metabolites Sustained Free Tyr & Lys (Intracellular Pool) Cleavage->Metabolites Enzymatic Release mTOR mTORC1 Pathway (Nutrient Sensing) Metabolites->mTOR Kinase Activation Proteome Proteomic Shift: ↑ Translation, ↓ Autophagy mTOR->Proteome Signal Transduction

Fig 1. Intracellular uptake and proteomic signaling cascade of Tyr-Lys dipeptides.

Comparative Data Synthesis

The following table summarizes the quantitative and qualitative differences observed in comparative proteomics and metabolic profiling of CHO cells.

Table 1: Comparative Physico-Chemical & Proteomic Profiles
ParameterFree L-TyrosineTyr-Lys DipeptideMechanistic Causality
Solubility (pH 7.0) <0.5 g/L>100 g/LLysine’s charged side-chain disrupts the stable π-π stacking of Tyrosine[1].
Cellular Uptake Amino Acid Transporters (LAT1)Peptide Transporters (PepT1)Shift from competitive amino acid transport to high-capacity peptide transport[3].
Metabolic Byproducts High Lactate & NH₄⁺Low Lactate & NH₄⁺Sustained Tyrosine prevents metabolic stalling, reducing reliance on glycolysis[2].
ATP Availability Baseline~4x IncreaseGradual intracellular cleavage maximizes catabolic efficiency and TCA flux[4].
Proteomic Signature ↑ GCN2, ↑ ATF4 (Stress)↑ Ribosomal Proteins, ↑ OXPHOSSlow-release mechanism prevents nutrient starvation, sustaining mTORC1 signaling[4].

Self-Validating Experimental Protocol: Comparative Proteomics

To accurately measure the proteomic shifts induced by Tyr-Lys, the analytical workflow must be highly reproducible. The following Label-Free Quantitative (LFQ) proteomics protocol is designed as a self-validating system , incorporating strict quality control checkpoints to eliminate input bias and technical variance.

Protocol Cultivation 1. Cell Culture (Fed-Batch CHO) Lysis 2. Lysis & QC (S-Trap & BCA) Cultivation->Lysis Digestion 3. Tryptic Digestion (Overnight, 37°C) Lysis->Digestion LCMS 4. LC-MS/MS (Orbitrap DDA/DIA) Digestion->LCMS Analysis 5. Bioinformatics (MaxQuant & PCA) LCMS->Analysis

Fig 2. Self-validating comparative proteomics workflow for dipeptide-cultured cells.

Step 1: Cultivation and Harvest
  • Action: Grow CHO cells in chemically defined (CD) media supplemented with equimolar amounts of either free L-Tyrosine or Tyr-Lys dipeptide. Harvest at peak viable cell density (VCD) (e.g., Day 7 of fed-batch).

  • Causality: Harvesting exactly at peak VCD captures the active metabolic and proteomic state before widespread apoptosis alters the baseline protein expression.

Step 2: Lysis and Protein Extraction
  • Action: Lyse cells in 5% SDS, 50 mM TEAB (Triethylammonium bicarbonate), pH 7.5.

  • Self-Validation Checkpoint 1: Perform a BCA assay to precisely normalize protein concentration across all biological replicates. This eliminates input bias and ensures that downstream mass spectrometry intensities reflect true biological changes, not sample handling errors.

Step 3: S-Trap Digestion & Cleanup
  • Action: Reduce disulfide bonds with 10 mM TCEP (45 min, 55°C) and alkylate with 50 mM CAA (30 min, dark). Acidify the lysate with phosphoric acid and bind to S-Trap micro columns. Digest with sequencing-grade Trypsin (1:50 ratio) overnight at 37°C.

  • Causality: The S-Trap methodology effectively washes away media surfactants and lipids that cause severe ion suppression in the mass spectrometer.

  • Self-Validation Checkpoint 2: Perform a colorimetric peptide assay post-elution to confirm digestion efficiency and ensure exactly 1 µg of peptides is loaded onto the LC column, preventing column overloading.

Step 4: LC-MS/MS Acquisition
  • Action: Separate peptides on a C18 analytical column using a 120-minute gradient. Analyze via an Orbitrap mass spectrometer in Data-Independent Acquisition (DIA) mode.

  • Self-Validation Checkpoint 3: Spike samples with iRT (indexed Retention Time) standard peptides prior to injection. iRT peptides act as an internal control to continuously monitor column degradation, retention time shifts, and mass accuracy during the run.

Step 5: Bioinformatics & Statistical Causality
  • Action: Search spectra against the Cricetulus griseus (CHO) reference proteome using DIA-NN or MaxQuant. Filter for a False Discovery Rate (FDR) < 1%. Use Volcano plots (Log2 Fold Change vs. -Log10 p-value) to identify significantly upregulated pathways (e.g., mTOR signaling, OXPHOS) in the Tyr-Lys cohort.

References

  • Kang, S., Mullen, J., Miranda, L. P., & Deshpande, R. (2012). "Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability." Biotechnology and Bioengineering. URL: [Link]

  • Verhagen, N., Wijaya, A. W., Teleki, A., et al. (2020). "Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells." Engineering in Life Sciences. URL: [Link]

  • Song, J., et al. (2025). "Characterization and design of dipeptide media formulation for scalable therapeutic production." Applied Microbiology and Biotechnology. URL: [Link]

  • Schilling, M. "Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications." Bioprocess Online / Evonik. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Tyr-Lys Derivatives

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a non-negotiable cornerstone of rigorous scientific inquiry. The biological activity and thera...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a non-negotiable cornerstone of rigorous scientific inquiry. The biological activity and therapeutic potential of a peptide are intrinsically linked to its primary sequence and the integrity of its constituent amino acids. This guide provides an in-depth comparison of the three principal analytical techniques for confirming the structure of Tyr-Lys derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Edman Degradation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Triad: A Comparative Overview

The choice of analytical technique for confirming the structure of a Tyr-Lys derivative is dictated by the specific questions being asked. Are you confirming the covalent structure of a known synthetic product? Or are you sequencing an unknown peptide? Each of the three primary methods—NMR, Mass Spectrometry, and Edman Degradation—offers a unique window into the molecular architecture of your peptide, with distinct advantages and limitations.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Edman Degradation
Principle Measures the magnetic properties of atomic nuclei to elucidate the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and sequence.Sequentially removes and identifies N-terminal amino acids through a series of chemical reactions.[1][2][3]
Strengths Provides detailed information on the covalent structure, including the connectivity of all atoms, stereochemistry, and higher-order structure in solution. Non-destructive.High sensitivity, allowing for the analysis of very small sample quantities. Provides accurate molecular weight and fragmentation patterns for sequence confirmation.Provides unambiguous N-terminal sequence information.[1][4]
Limitations Relatively low sensitivity, requiring larger sample amounts. Complex spectra for larger molecules can be challenging to interpret.Can be destructive. Fragmentation patterns can sometimes be ambiguous, especially for isobaric amino acids (e.g., Leu/Ile) without specialized techniques.Limited to sequencing from the N-terminus.[2] Not suitable for peptides with a modified N-terminus.[4] Typically limited to peptides up to 50-60 residues.[2]
Ideal For Detailed structural elucidation of the final, purified product. Confirming the presence and connectivity of all atoms, including side-chain modifications. Assessing conformational dynamics.Rapid confirmation of molecular weight and sequence of synthetic peptides. High-throughput screening. Analysis of complex mixtures.Definitive N-terminal sequencing of purified peptides.

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for the structural confirmation of a Tyr-Lys derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Tyr-Lys Derivative Dissolution Dissolve in Deuterated Solvent (e.g., D2O) Sample->Dissolution NMR_Acquisition Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) Spectra Dissolution->NMR_Acquisition Transfer to NMR tube Data_Processing Process and Analyze Spectra NMR_Acquisition->Data_Processing Structure_Elucidation Assign Resonances and Confirm Covalent Structure Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Generate Structural Report

Figure 1: NMR Spectroscopy Workflow for Tyr-Lys Derivative Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Tyr-Lys Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Ionization Ionize Sample (e.g., ESI, MALDI) Dissolution->Ionization MS1 Acquire Full Scan MS (MS1) (Determine Molecular Weight) Ionization->MS1 MS2 Select Precursor Ion and Perform Tandem MS (MS/MS) MS1->MS2 Fragmentation_Analysis Analyze Fragmentation Pattern (Confirm Sequence) MS2->Fragmentation_Analysis Final_Report Final_Report Fragmentation_Analysis->Final_Report Generate MS Report

Figure 2: Mass Spectrometry Workflow for Tyr-Lys Derivative Analysis.

Edman_Workflow cluster_prep Sample Preparation cluster_sequencing Edman Degradation Cycle Sample Purified Tyr-Lys Derivative Coupling Couple N-terminus with PITC Sample->Coupling Cleavage Cleave N-terminal residue Coupling->Cleavage Conversion Convert to PTH-amino acid Cleavage->Conversion Identification Identify PTH-amino acid (e.g., by HPLC) Conversion->Identification Repeat Repeat Identification->Repeat Repeat cycle on shortened peptide Final_Sequence Final_Sequence Identification->Final_Sequence Compile Sequence

Figure 3: Edman Degradation Workflow for Tyr-Lys Derivative Sequencing.

In-Depth Methodologies: Protocols and Rationale

The trustworthiness of any analytical result hinges on the robustness of the experimental protocol. Here, we provide detailed, step-by-step methodologies for each technique, adapted for the analysis of a Tyr-Lys derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides the most detailed picture of the covalent structure of a molecule in solution.[5][6] For a Tyr-Lys dipeptide, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals, confirming the correct amino acid sequence and the integrity of the side chains.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for acquiring high-quality NMR spectra. The choice of solvent is paramount; it must dissolve the peptide without interfering with the signals of interest. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

  • Procedure:

    • Weigh approximately 5-10 mg of the purified Tyr-Lys derivative.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is a good starting point for polar peptides.

    • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Rationale: 1D ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure. The ¹H NMR spectrum shows all the proton environments, and their integrations can give relative proton counts. The ¹³C NMR spectrum reveals the number of unique carbon environments.[7]

  • Procedure:

    • Acquire a ¹H NMR spectrum. Key signals to observe for Tyr-Lys include the aromatic protons of Tyr, the α-protons of both residues, and the methylene protons of the Lys side chain.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

3. 2D NMR Acquisition:

  • Rationale: 2D NMR experiments are crucial for establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the spin systems within each amino acid residue.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is critical for establishing the peptide bond by observing a correlation between the α-proton of one residue and the carbonyl carbon of the preceding residue.

  • Procedure:

    • Acquire a ¹H-¹H COSY spectrum to establish the proton-proton connectivities within the Tyr and Lys residues.

    • Acquire a ¹H-¹³C HSQC spectrum to assign the carbon signals based on the already assigned proton signals.

    • Acquire a ¹H-¹³C HMBC spectrum to confirm the peptide linkage between Tyr and Lys and to assign the quaternary carbons.

4. Data Analysis and Structure Confirmation:

  • Rationale: The final step is to integrate all the NMR data to build a complete picture of the molecule and confirm that it matches the expected structure of the Tyr-Lys derivative.

  • Procedure:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Assign all proton and carbon signals using the information from the 1D and 2D spectra.

    • Compare the assigned chemical shifts and coupling constants with expected values for Tyr and Lys residues in a dipeptide.

    • Confirm the presence of the peptide bond through HMBC correlations.

Mass Spectrometry (MS) Protocol

Mass spectrometry is a powerful tool for rapidly confirming the molecular weight and sequence of a peptide.[8] For a Tyr-Lys derivative, a combination of a full scan MS and tandem MS (MS/MS) is typically employed.

1. Sample Preparation:

  • Rationale: The sample must be prepared in a solvent that is compatible with the chosen ionization technique (e.g., electrospray ionization - ESI). The concentration should be optimized to obtain a good signal-to-noise ratio without causing ion suppression.

  • Procedure:

    • Prepare a stock solution of the Tyr-Lys derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Full Scan MS (MS1) Acquisition:

  • Rationale: The initial MS1 scan is used to determine the accurate molecular weight of the peptide. This provides a primary confirmation that the correct product has been synthesized.

  • Procedure:

    • Infuse the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode.

    • Identify the [M+H]⁺ and/or [M+2H]²⁺ ions and compare the measured mass to the theoretical mass of the Tyr-Lys derivative. For Tyr-Lys (C₁₅H₂₃N₃O₄), the monoisotopic mass is approximately 309.17 Da.[9]

3. Tandem MS (MS/MS) Acquisition:

  • Rationale: Tandem MS is used to fragment the peptide and generate a fragmentation spectrum that is characteristic of its amino acid sequence.[8] By analyzing the mass differences between the fragment ions, the sequence can be confirmed.

  • Procedure:

    • Select the precursor ion (e.g., the [M+H]⁺ ion) in the first mass analyzer.

    • Fragment the precursor ion in the collision cell using a collision gas (e.g., argon or nitrogen).

    • Acquire the fragmentation spectrum in the second mass analyzer.

4. Data Analysis and Sequence Confirmation:

  • Rationale: The fragmentation pattern of a peptide is predictable. The most common fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By identifying these ion series, the amino acid sequence can be confirmed.

  • Procedure:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.

    • Calculate the mass differences between consecutive b- or y-ions to identify the amino acid residues.

    • Confirm that the observed fragmentation pattern is consistent with the expected sequence of the Tyr-Lys derivative.

Edman Degradation Protocol

Edman degradation is the classic method for determining the N-terminal sequence of a peptide.[1][2][10] It involves a cyclical process of derivatization, cleavage, and identification of the N-terminal amino acid.

1. Sample Preparation:

  • Rationale: The sample must be pure and free of any substances that could interfere with the chemical reactions. The N-terminus of the peptide must be free (not blocked).[2]

  • Procedure:

    • Ensure the Tyr-Lys derivative is highly purified (typically >95%).

    • Dissolve a known amount of the peptide (typically 10-100 picomoles) in a suitable solvent.

2. Edman Degradation Cycle:

  • Rationale: The Edman chemistry is a three-step process that is repeated for each amino acid in the sequence.[2]

  • Procedure:

    • Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.[3]

    • Cleavage: Treat the PTC-peptide with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[3]

    • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. The PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[3]

3. Data Analysis and Sequence Determination:

  • Rationale: By repeating the Edman degradation cycle and identifying the PTH-amino acid released in each cycle, the N-terminal sequence of the peptide can be determined.

  • Procedure:

    • Identify the PTH-amino acid from the first cycle. This is the N-terminal residue.

    • Subject the remaining peptide to a second cycle of Edman degradation to identify the second amino acid in the sequence.

    • Continue this process until the desired number of residues has been sequenced or the signal becomes too low.

Conclusion: An Integrated Approach for Unambiguous Confirmation

For the unambiguous structural confirmation of Tyr-Lys derivatives, a single technique is often insufficient. A multi-faceted approach, leveraging the complementary strengths of NMR, Mass Spectrometry, and Edman Degradation, provides the most robust and reliable characterization. Mass spectrometry offers a rapid and sensitive method for confirming the molecular weight and sequence. NMR provides an unparalleled level of detail regarding the covalent structure and stereochemistry. Edman degradation delivers definitive N-terminal sequence information. By judiciously applying these techniques and understanding their underlying principles, researchers can ensure the structural integrity of their synthetic peptides, a critical step in advancing drug discovery and development.

References

  • Mtoz Biolabs. Edman Degradation Procedure. Accessed March 15, 2026. [Link]

  • Fiveable. Peptide Sequencing: The Edman Degradation. Accessed March 15, 2026. [Link]

  • Chem-Station Int. Ed. Edman Degradation. Published February 21, 2016. Accessed March 15, 2026. [Link]

  • Pearson. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Published July 22, 2022. Accessed March 15, 2026. [Link]

  • Pendidikan Kimia. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Accessed March 15, 2026. [Link]

  • Oxford Academic. 4 Evaluation of the Synthetic Product. Published November 12, 2020. Accessed March 15, 2026. [Link]

  • Journal of Chemical Education. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Published October 2, 2014. Accessed March 15, 2026. [Link]

  • PubMed. Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys). Accessed March 15, 2026. [Link]

  • Unknown Source. peptide nmr. Accessed March 15, 2026. [Link]

  • PMC. General lack of structural characterization of chemically synthesized long peptides. Accessed March 15, 2026. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Published April 2, 2018. Accessed March 15, 2026. [Link]

  • PubChem. Tyr-Lys. Accessed March 15, 2026. [Link]

  • ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Published June 10, 2021. Accessed March 15, 2026. [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. Published April 1, 2020. Accessed March 15, 2026. [Link]

  • European Medicines Agency (EMA). Guideline on the Development and Manufacture of Synthetic Peptides. Published October 12, 2023. Accessed March 15, 2026. [Link]

  • ResearchGate. Biochemical and biophysical characterization of Lys/Tyr targeting... Accessed March 15, 2026. [Link]

  • Rapid Novor. Peptide Fragmentation Patterns in Mass Spectrometry. Published November 6, 2025. Accessed March 15, 2026. [Link]

  • Patsnap Eureka. Differences in NMR vs Mass Spectrometry for Identification. Published September 22, 2025. Accessed March 15, 2026. [Link]

  • PubChem. Lys-Tyr. Accessed March 15, 2026. [Link]

  • The Journal of Organic Chemistry. Application of 3D NMR for Structure Determination of Peptide Natural Products. Published August 14, 2015. Accessed March 15, 2026. [Link]

  • PMC. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Accessed March 15, 2026. [Link]

  • ResearchGate. Comparison of the Results for MRM-MS/MS Monitoring between the Unconverted and TNP-converted Di-peptides. Accessed March 15, 2026. [Link]

  • ACS Publications. Fragmentation of Protonated Tripeptides: The Proline Effect Revisited. Published March 20, 2004. Accessed March 15, 2026. [Link]

  • PMC. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Accessed March 15, 2026. [Link]

  • MDPI. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Published February 5, 2025. Accessed March 15, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

The Causality of Peptide Waste Management

As a Senior Application Scientist, I frequently observe a critical operational oversight in laboratories: the assumption that short, endogenous-like sequences such as the Tyrosine-Lysine (Tyr-Lys) dipeptide are entirely...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical operational oversight in laboratories: the assumption that short, endogenous-like sequences such as the Tyrosine-Lysine (Tyr-Lys) dipeptide are entirely benign and safe for standard sink disposal. This is a fundamental error. While the pure Tyr-Lys sequence lacks acute toxicity, research-grade synthetic peptides must be strictly managed as regulated chemical waste to maintain scientific integrity and environmental compliance[1].

Why must a simple dipeptide be treated as hazardous waste? The causality lies in the synthesis lifecycle and the compound's inherent biochemical properties:

  • Trace Contaminants from Synthesis : Synthetic Tyr-Lys is typically produced via Solid Phase Peptide Synthesis (SPPS). Even highly purified batches often contain residual counterions (e.g., trifluoroacetate or acetate salts) and trace organic scavengers used during resin cleavage[2]. Discharging these into public water systems violates environmental regulations.

  • Unpredictable Biological Activity : Peptides, including Tyr-Lys, should never be disposed of via standard laboratory drains[1]. If discharged in high local concentrations, they can exhibit unpredictable biological activity or act as concentrated substrates in environmental microbial ecosystems.

  • Assay Cross-Contamination : Tyr-Lys is frequently utilized in chemical cross-linking assays, where NHS-esters react with the lysine amine or tyrosine phenol depending on the pH[3]. Consequently, Tyr-Lys waste streams often contain reactive cross-linkers, necessitating strict hazardous waste protocols to prevent cross-reactivity in disposal carboys.

Quantitative Waste Stream Classification

To ensure Environmental Health and Safety (EHS) compliance, categorize your Tyr-Lys waste based on its physical state and solvent matrix.

Waste CategoryMatrix / Quantitative ThresholdPrimary HazardDisposal ContainerEHS Classification
Solid Waste 100% Lyophilized powder, contaminated vials, tipsInhalation of aerosolized powder[4]Puncture-proof chemical solid waste binNon-hazardous Chemical Waste
Aqueous Liquid < 5% Organic solvent, pH 5.0 - 9.0Biological activity, buffer saltsVented HDPE carboyAqueous Chemical Waste
Organic Liquid ≥ 5% Organic solvent (DMSO, ACN, MeOH)Flammability, solvent toxicityRed/Yellow organic solvent carboyHazardous Solvent Waste
Assay Byproducts Contains active cross-linkers or proteasesChemical reactivitySegregated hazardous waste containerHazardous Chemical Waste

Step-by-Step Disposal and Decontamination Protocol

Every protocol in your laboratory must be a self-validating system. Follow these precise steps to ensure the safe and compliant disposal of Tyr-Lys waste[5].

Phase 1: Preparation and Personal Protective Equipment (PPE)

  • Don appropriate PPE : Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].

  • Establish the Workspace : If handling large quantities of lyophilized Tyr-Lys powder, conduct all transfers inside a certified chemical fume hood or biosafety cabinet to prevent the inhalation of aerosolized particulates[4].

Phase 2: Solid Waste Processing

  • Segregate Vials : Do not rinse empty lyophilized peptide vials in the sink. Leave residual chemicals in their original containers and cap them tightly.

  • Consolidate Consumables : Place all contaminated spatulas, weigh boats, and pipette tips into a designated solid chemical waste bag or bin[5].

  • Apply Compliant Labeling : Affix a label clearly stating "Research Peptide Waste – Non-Human Use" along with the hazard class and the accumulation start date[5][6].

Phase 3: Liquid Waste Neutralization & Containment

  • Assess the Solvent Matrix : Determine if the Tyr-Lys solution is purely aqueous or contains organic solvents (refer to the >5% threshold in the table above).

  • Execute Container Transfer : Pour the liquid into the appropriate EHS-approved carboy. Causality Note: Never mix organic peptide solutions with strong oxidizing acid waste. The organic solvents (like DMSO) can cause violent exothermic reactions when mixed with oxidizers.

  • Decontaminate Glassware : Rinse reusable glassware that contained Tyr-Lys with a neutralizing agent or a 10% bleach solution. Collect this first rinse into the chemical waste carboy before proceeding to standard lab washing or autoclaving[6].

Phase 4: Emergency Spill Response

  • Solid Powder Spills : Do not immediately apply water, which can create a concentrated, sticky residue. Instead, carefully sweep up the lyophilized powder using a damp disposable towel to avoid raising dust[7]. Place the towel directly into the solid chemical waste bin.

  • Skin/Eye Contact : Immediately flush the affected area with water for at least 15 minutes and remove any contaminated clothing[5]. Notify laboratory management and the EHS office to document the incident[5].

Disposal Workflow Visualization

To standardize this process across your facility, follow the logical decision matrix below.

TyrLysDisposal Start Tyr-Lys Peptide Waste State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Dry/Consumables Liquid Liquid Waste (Reconstituted Solutions) State->Liquid Solutions SolidBin Solid Chemical Waste Bin Label: 'Research Peptide Waste' Solid->SolidBin Org Organic Solvents (DMSO, ACN, Methanol) Liquid->Org >5% Organics Aq Aqueous Buffers (PBS, Tris, Water) Liquid->Aq <5% Organics OrgBin Hazardous Solvent Carboy (Do not mix with acids) Org->OrgBin AqBin Aqueous Waste Carboy Aq->AqBin EHS EHS Pickup & Incineration SolidBin->EHS OrgBin->EHS AqBin->EHS

Workflow for the proper segregation and disposal of laboratory Tyr-Lys peptide waste.

References

  • Peptide24 "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides." 4

  • Benchchem "Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals." 5

  • Benchchem "Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals." 1

  • Midwest Peptide "GLP-3 R and Laboratory Safety: Best Practices for Research Use Only Peptides." 6

  • Sigma-Aldrich "SAFETY DATA SHEET - Lys-Tyr-Lys acetate salt."

  • PMC / NIH "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them."2

  • Peptide Institute, Inc. "Safety Data Sheet (SDS)." 7

  • ResearchGate "Strategy for selective chemical cross-linking of tyrosine and lysine residues." 3

Sources

Handling

Personal protective equipment for handling Tyr-Lys

Advanced Laboratory Safety and Operational Protocol for Tyrosyl-Lysine (Tyr-Lys) As a Senior Application Scientist, I frequently consult with research teams on the optimization of peptide handling. Tyrosyl-lysine (H-Tyr-...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for Tyrosyl-Lysine (Tyr-Lys)

As a Senior Application Scientist, I frequently consult with research teams on the optimization of peptide handling. Tyrosyl-lysine (H-Tyr-Lys-OH, CAS: 54925-88-1) is a critical dipeptide utilized in the synthesis of chemotactic agents, self-assembling macroscopic membranes, and complex biochemical assays[3, 4]. While regulatory bodies do not classify this peptide as acutely hazardous, its physical state as a fine, lyophilized powder introduces significant logistical and safety challenges. Improper handling not only jeopardizes operator safety through potential respiratory irritation but also compromises the scientific integrity of the peptide via degradation or contamination.

This guide provides a self-validating, step-by-step operational framework for handling Tyr-Lys, ensuring both maximum safety and experimental reproducibility.

Physicochemical Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the physicochemical nature of the substance. The table below summarizes the critical data that dictates our handling strategy [1, 2].

PropertyValueOperational Impact & Causality
Chemical Name L-Tyrosyl-L-lysineContains reactive amine and phenolic hydroxyl groups; sensitive to oxidation.
CAS Number 54925-88-1Primary identifier for SDS tracking and regulatory compliance.
Physical State Lyophilized solid/powderHigh risk of static cling and aerosolization during weighing procedures.
Solubility Soluble in water, methanolDictates the choice of reconstitution solvent and spill cleanup strategy.
Storage Temp -20°C (Desiccated)Requires thermal protection and equilibration to room temperature before opening to prevent condensation.

PPE Matrix & Causality

In laboratory safety, compliance is driven by understanding why a precaution is necessary. For Tyr-Lys, the PPE matrix is designed to protect the operator from the chemical, and the chemical from the operator.

  • Nitrile Gloves (Minimum 4 mil thickness):

    • Causality: Human skin contains endogenous proteases that can rapidly degrade peptide samples. Furthermore, nitrile provides superior chemical resistance compared to latex, which is crucial if you are reconstituting the peptide in organic solvents like methanol [4].

  • Safety Goggles (ANSI Z87.1 Compliant):

    • Causality: Lyophilized powders are highly susceptible to electrostatic discharge (ESD). A sudden static shock can cause the powder to scatter, posing a risk of mechanical eye irritation [1].

  • 100% Cotton or Flame-Resistant Lab Coat:

    • Causality: Synthetic fabrics generate static electricity. A 100% cotton lab coat minimizes ESD, preventing the peptide from clinging to the weighing spatula or flying out of the vial.

  • N95/N100 Particulate Respirator (Task-Specific):

    • Causality: While Tyr-Lys is not highly toxic, its toxicological properties are not fully investigated [1]. If weighing large quantities (>50 mg) outside of a certified fume hood or biosafety cabinet, a respirator prevents the inhalation of aerosolized micro-particles.

Operational Workflow

The following diagram illustrates the logical progression of handling Tyr-Lys, from raw powder to safe storage and disposal.

G A Dry Tyr-Lys Powder (CAS: 54925-88-1) B PPE & Environment Setup (Nitrile, Goggles, Fume Hood) A->B C Weighing & Transfer (Anti-static spatulas) B->C D Dissolution (Aqueous buffer/Methanol) C->D G Waste Disposal (Aqueous/Solvent Waste) C->G Solid Waste E Sterile Filtration (0.22 µm PTFE) D->E D->G Liquid Waste F Storage (-20°C, Aliquots) E->F

Fig 1: Operational workflow for handling and processing Tyrosyl-lysine (Tyr-Lys) dipeptide.

Step-by-Step Handling and Reconstitution Protocol

To ensure a self-validating system, each step includes a built-in verification check.

  • Step 1: Thermal Equilibration

    • Action: Remove the Tyr-Lys vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Verification: The vial exterior should be completely dry. Opening a cold vial introduces atmospheric moisture, leading to rapid peptide degradation and inaccurate weighing.

  • Step 2: Environmental Preparation

    • Action: Conduct all open-vial work inside a Class II Biological Safety Cabinet (BSC) or a ductless fume hood. Use an anti-static zero-ion gun on the analytical balance and spatulas.

    • Verification: Powder should not "jump" or cling to the spatula during transfer.

  • Step 3: Direct-Vial Dissolution (Preferred Method)

    • Action: To avoid transfer losses, add the solvent (e.g., sterile water, PBS, or a methanol/acetic acid blend) directly to the original peptide vial if the entire quantity is to be used[4].

    • Verification: The solution should become completely clear. Note that specific peptide sequences containing Tyrosine and Lysine can spontaneously assemble into macroscopic membranes under high salt conditions; ensure your buffer choice is appropriate for your downstream application [3].

  • Step 4: Sterile Filtration and Aliquoting

    • Action: Pass the dissolved peptide through a 0.22 µm PTFE syringe filter. Divide into single-use aliquots to prevent freeze-thaw cycles.

    • Verification: Aliquots should be immediately flash-frozen in liquid nitrogen and transferred to -20°C or -80°C.

Spill & Disposal Plan

Even with meticulous technique, spills occur. Immediate, procedural responses are required to mitigate contamination and ensure compliance.

Dry Powder Spill:

  • Do not sweep. Sweeping aerosolizes the peptide.

  • Don an N95 respirator if the spill is outside the hood.

  • Cover the powder with a damp, absorbent paper towel to suppress dust generation [1].

  • Carefully wipe the area, folding the towel inward to trap the powder.

  • Wash the surface with a 10% bleach solution followed by 70% ethanol to denature any residual peptide fragments.

Liquid Spill:

  • Absorb the liquid with inert absorbent pads.

  • Clean the area thoroughly with 70% ethanol.

Waste Disposal:

  • Solid Waste: Contaminated gloves, spatulas, and paper towels should be placed in a biohazard bag or designated non-hazardous chemical waste bin, depending on your institutional guidelines.

  • Liquid Waste: Aqueous Tyr-Lys solutions can typically be neutralized and disposed of down the drain with copious amounts of water, unless they are dissolved in restricted organic solvents (like methanol). Methanol-containing waste must be collected in designated, labeled, and vented flammable liquid waste containers for institutional incineration [1].

References

  • NextSDS. (2026). H-TYR-LYS-OH — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • Zhang, S., et al. (1993). Spontaneous Assembly of a Self-Complementary Oligopeptide to Form a Stable Macroscopic Membrane. Proc. Natl. Acad. Sci. Available at:[Link]

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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